molecular formula C8H7NO5 B1293962 3-Methoxy-2-nitrobenzoic acid CAS No. 4920-80-3

3-Methoxy-2-nitrobenzoic acid

Cat. No.: B1293962
CAS No.: 4920-80-3
M. Wt: 197.14 g/mol
InChI Key: YMOMYSDAOXOCID-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 609. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOMYSDAOXOCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197718
Record name 3-Methoxy-2-nitrobenzoic acid
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4920-80-3
Record name 3-Methoxy-2-nitrobenzoic acid
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Record name 3-Methoxy-2-nitrobenzoic acid
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Record name 4920-80-3
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Record name 3-Methoxy-2-nitrobenzoic acid
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Record name 3-methoxy-2-nitrobenzoic acid
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Foundational & Exploratory

3-Methoxy-2-nitrobenzoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methoxy-2-nitrobenzoic Acid

Introduction and Strategic Importance

This compound is a highly functionalized aromatic carboxylic acid that serves as a pivotal intermediate in the landscape of modern organic synthesis.[1] Its strategic importance is derived from the specific arrangement of its three functional groups—a carboxylic acid, a nitro group, and a methoxy group—on the benzene ring. This unique substitution pattern imparts distinct reactivity, making it a valuable building block for a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and dyes.[2][3] The presence of the electron-withdrawing nitro group significantly influences the acidity and reactivity of the benzoic acid backbone, while the methoxy group provides additional electronic and steric directionality.[2] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core properties, synthesis, reactivity, applications, and safety protocols.

Core Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its CAS number and its distinct physical and chemical properties. These data points are critical for laboratory use, analytical characterization, and regulatory compliance.

PropertyValueSource(s)
CAS Number 4920-80-3[2][4][5][6][7]
Molecular Formula C₈H₇NO₅[5][7][8][9]
Molecular Weight 197.14 g/mol [2][4][7][8]
IUPAC Name This compound[5][9]
Synonyms 2-Nitro-3-methoxybenzoic acid, m-Anisic acid, 2-nitro-[6][9]
Appearance White to pale beige/light yellow crystalline powder/solid[1][10]
Melting Point 253-257 °C[1]
Solubility Low solubility in water; soluble in alcohol and ester solvents.[10]
InChI Key YMOMYSDAOXOCID-UHFFFAOYSA-N[2][6][9]

Synthesis and Mechanistic Insights

The most direct and commonly employed route for the preparation of this compound is the electrophilic nitration of 3-methoxybenzoic acid.[2] Understanding the underlying mechanism is key to optimizing reaction conditions and maximizing yield.

Protocol: Nitration of 3-Methoxybenzoic Acid
  • Reaction Setup: In a reaction vessel suitable for aggressive reagents, dissolve 3-methoxybenzoic acid in a strong acid solvent, typically concentrated sulfuric acid, under cooling in an ice bath.

  • Nitrating Agent Preparation: Slowly add a nitrating agent, such as concentrated nitric acid, to the cooled solution. The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Electrophilic Aromatic Substitution: The nitronium ion attacks the electron-rich aromatic ring. The methoxy group (-OCH₃) is an ortho-, para-director, while the carboxylic acid group (-COOH) is a meta-director. The positions ortho and para to the methoxy group are activated. Due to steric hindrance from the adjacent carboxylic acid group, the incoming nitro group is predominantly directed to the C2 position (ortho to the methoxy group).[2]

  • Workup and Isolation: After the reaction is complete, the mixture is carefully poured over ice water to precipitate the product. The solid is then collected by filtration, washed with cold water to remove residual acid, and dried. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Purification 3-MBA 3-Methoxybenzoic Acid Step2 Electrophilic Attack at C2 Position 3-MBA->Step2 Reagents HNO₃ / H₂SO₄ Step1 Generation of Nitronium Ion (NO₂⁺) Reagents->Step1 Step1->Step2 Step3 Proton Transfer & Rearomatization Step2->Step3 Product Crude 3-Methoxy-2-nitrobenzoic Acid Step3->Product Purification Precipitation, Filtration & Recrystallization Product->Purification Final Pure Product Purification->Final

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups.[2] Chemists can selectively manipulate these groups to build molecular complexity.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂). This transformation is fundamental, as it opens up a vast array of subsequent reactions, such as diazotization and coupling, to form diverse aromatic compounds crucial in medicinal chemistry.[2] Common reducing agents include tin(II) chloride (SnCl₂) or catalytic hydrogenation.

  • Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations. Esterification with an alcohol under acidic conditions or amidation with an amine using coupling agents provides access to a wide range of derivatives.

  • Nucleophilic Aromatic Substitution: While less common, the presence of a strong electron-withdrawing nitro group can activate the ring towards nucleophilic aromatic substitution, allowing for the displacement of other substituents under specific conditions.

G cluster_derivatives Synthetic Derivatives A 3-Methoxy-2-nitrobenzoic Acid (Core Structure) B Amino Derivative (via Nitro Reduction) A->B Reduction (e.g., H₂, Pd/C) C Ester/Amide Derivatives (via Carboxylic Acid Reaction) A->C Esterification/ Amidation D Heterocyclic Scaffolds (e.g., PBDs) B->D Cyclization/ Further Synthesis

Caption: Synthetic utility of this compound.

Applications in Research and Drug Development

The structural motifs accessible from this compound are prevalent in biologically active molecules.

  • Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceutical compounds.[2] A notable application is in the preparation of pyrrolobenzodiazepines (PBDs), a class of compounds with reported anti-tumor activity.[11] Its structure allows for the introduction of diverse functionalities, making it a valuable tool for medicinal chemists designing new drug candidates.[2]

  • Agrochemicals: Derivatives of nitrobenzoic acids are used in the formulation of herbicides and pesticides.[3]

  • Dyes and Materials: As with many nitroaromatic compounds, it serves as a precursor in the production of dyes and advanced materials where its chromophoric properties can be exploited.[2]

Analytical Methodologies

The purity of this compound and the progress of reactions involving it are often monitored using chromatographic techniques. A reverse-phase high-performance liquid chromatography (HPLC) method has been developed for its analysis.[6] Such methods are crucial for quality control, ensuring the purity of synthetic intermediates and final products.[2]

  • Method: Reverse-phase (RP) HPLC.[6]

  • Stationary Phase: A C18 column (e.g., Newcrom R1) is typically effective.[6]

  • Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility) is used.[6]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Classification:

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[12][13]

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[14]

  • Skin Protection: Wear protective gloves and a lab coat.[12] Wash hands and any exposed skin thoroughly after handling.[12][13]

  • Respiratory Protection: Avoid breathing dust.[12] If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[13]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12][13]

  • Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[12]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[12][13]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[12]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store locked up.[12]

References

  • This compound | 4920-80-3 - Benchchem. (n.d.).
  • This compound - Amerigo Scientific. (n.d.).
  • This compound | CAS 4920-80-3 - Matrix Fine Chemicals. (n.d.).
  • This compound - SIELC Technologies. (2018, May 16).
  • This compound | CAS 4920-80-3 | SCBT. (n.d.).
  • This compound | 4920-80-3 - ChemicalBook. (2025, January 27).
  • This compound - ChemBK. (2024, April 9).
  • This compound | C8H7NO5 | CID 78632 - PubChem. (n.d.).
  • CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (n.d.).
  • This compound - NIST WebBook. (n.d.). Retrieved from National Institute of Standards and Technology.
  • CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate. (n.d.).
  • SAFETY DATA SHEET. (2025, December 26).
  • This compound - CymitQuimica. (n.d.).
  • 2-Methoxy-3-nitrobenzoic acid - Chem-Impex. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
  • 3-Methoxy-2-nitrobenzaldehyde SDS, 53055-05-3 Safety Data Sheets - ECHEMI. (n.d.).
  • 4920-80-3(this compound) Product Description - ChemicalBook. (n.d.).
  • 3-Methoxy-4-nitrobenzoic acid 98 5081-36-7 - Sigma-Aldrich. (n.d.).

Sources

3-Methoxy-2-nitrobenzoic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methoxy-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an important substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique trifunctional structure, comprising a carboxylic acid, a methoxy group, and a nitro group on a benzene ring, provides a platform for constructing complex molecular architectures. The specific ortho-nitro and meta-methoxy substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, offering field-proven insights for laboratory and development settings.

PART 1: Chemical Structure and Nomenclature

The foundational identity of this compound lies in its precise molecular arrangement. The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[4][5][6]

Common Synonyms:

  • 2-Nitro-3-methoxybenzoic acid[5]

  • Benzoic acid, 3-methoxy-2-nitro-[4][5]

  • m-Anisic acid, 2-nitro-[5]

The structure consists of a benzoic acid core. A methoxy group (-OCH₃) is attached at the C3 position, and a nitro group (-NO₂) is at the C2 position, relative to the carboxylic acid group (-COOH) at C1. This specific arrangement is critical to its chemical behavior.

Caption: Chemical structure of this compound.

PART 2: Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, storage, and experimental design.

PropertyValueSource
IUPAC Name This compound[4][6]
CAS Number 4920-80-3[4][5][6]
Molecular Formula C₈H₇NO₅[4][5][6]
Molecular Weight 197.14 g/mol [4][7][8]
Appearance White to pale beige powder[2]
Melting Point 253-257 °C (lit.)[2][7]
SMILES COC1=CC=CC(C(O)=O)=C1N(=O)=O[6][7]
InChIKey YMOMYSDAOXOCID-UHFFFAOYSA-N[4][5][6]

PART 3: Synthesis and Mechanistic Insights

The primary route for synthesizing this compound is through the electrophilic aromatic substitution of 3-methoxybenzoic acid.[1] This reaction leverages the directing effects of the substituents on the aromatic ring.

Mechanism of Synthesis: The synthesis is a classic example of nitration using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).

The directing influence of the existing substituents on the 3-methoxybenzoic acid starting material is key to the outcome. The methoxy group is an activating, ortho-para director, while the carboxylic acid group is a deactivating, meta-director. The incoming electrophile (NO₂⁺) is therefore directed to positions ortho and para to the methoxy group (positions 2, 4, and 6) and meta to the carboxylic acid group (positions 3 and 5). The position that satisfies these directing effects and is most activated is the C2 position. Steric hindrance from the adjacent carboxylic acid can be a factor, but the strong activation by the methoxy group favors substitution at this site, leading to the desired product.[1]

synthesis_workflow start 3-Methoxybenzoic Acid (Starting Material) intermediate Electrophilic Aromatic Substitution (Nitration) start->intermediate Reacts with reagents Mixed Acid (HNO₃ + H₂SO₄) reagents->intermediate Generates NO₂⁺ product This compound (Final Product) intermediate->product Yields

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nitration

This protocol describes a representative lab-scale synthesis. Causality: The slow, cooled addition of the acid mixture is critical to control the exothermic reaction and prevent unwanted side reactions or thermal decomposition.

Materials:

  • 3-methoxybenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice bath

  • Stirring apparatus

  • Beaker or round-bottom flask

  • Filtration apparatus (e.g., Büchner funnel)

  • Deionized water

Procedure:

  • Preparation: In a flask, carefully add a measured amount of 3-methoxybenzoic acid to concentrated sulfuric acid while stirring in an ice bath to maintain a low temperature.

  • Nitrating Mixture: Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the solution of 3-methoxybenzoic acid. Maintain the temperature below 10°C throughout the addition to control the reaction rate.

  • Stirring: After the addition is complete, allow the mixture to stir for a specified time (e.g., 1-2 hours), letting it slowly warm to room temperature.

  • Quenching: Carefully pour the reaction mixture over crushed ice. This will cause the product to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove any residual acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final, pure this compound.

PART 4: Chemical Reactivity and Applications in Development

The utility of this compound stems from its role as a versatile intermediate.[1] The three functional groups offer distinct handles for sequential chemical modifications.

  • Nitro Group Reduction: The nitro group is a key functional group that can be readily reduced to an amino group (-NH₂). This transformation is fundamental as it opens pathways to a vast range of amino-substituted aromatic compounds, which are pivotal in medicinal chemistry.[1] Catalytic hydrogenation (e.g., using Pd/C) is a common method for this reduction.

  • Carboxylic Acid Reactivity: The carboxylic acid group can undergo standard transformations such as esterification, amidation, or conversion to an acid chloride, allowing it to be coupled with various molecules.

  • Aromatic Ring Chemistry: The electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the ring towards further electrophilic substitution, while the methoxy group provides some activation.

This unique combination of reactive sites makes the compound a valuable precursor in the synthesis of:

  • Pharmaceuticals: It serves as a key starting material for various bioactive molecules and heterocyclic compounds.[1][3] The strategic placement of the functional groups allows for the construction of complex molecular scaffolds.

  • Dyes and Pigments: Nitroaromatic compounds are often used in the synthesis of dyes.

  • Advanced Materials: It can be used in the development of specialty polymers. For instance, after reduction of the nitro group, the resulting amino acid can be incorporated into polyamide backbones to enhance thermal stability and solubility.[9]

PART 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The protocols must be self-validating through inherent safety considerations.

GHS Hazard Information: According to aggregated GHS data, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or face shields are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Respiratory Protection: Use a dust mask or respirator (e.g., N95) when handling the powder to avoid inhalation.[7]

  • Skin Protection: A lab coat should be worn to protect against skin contact.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep the container tightly closed.

  • It is classified as a combustible solid.[7]

References

  • This compound | C8H7NO5 | CID 78632. [online] PubChem - NIH. Available at: [Link]

  • This compound. [online] The NIST WebBook. Available at: [Link]

  • This compound | CAS 4920-80-3. [online] Matrix Fine Chemicals. Available at: [Link]

  • This compound. [online] Stenutz. Available at: [Link]

  • CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. [online] Google Patents.
  • This compound. [online] SIELC Technologies. Available at: [Link]

  • CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate. [online] Google Patents.
  • 2-Methoxy-3-nitrobenzoic acid. [online] Chem-Impex. Available at: [Link]

  • This compound. [online] Amerigo Scientific. Available at: [Link]

Sources

3-Methoxy-2-nitrobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methoxy-2-nitrobenzoic Acid

Prepared by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 4920-80-3), a pivotal chemical intermediate in the fields of pharmaceutical development, fine chemical synthesis, and materials science. This document elucidates the compound's fundamental physicochemical properties, established synthetic routes with mechanistic insights, analytical characterization techniques, and key applications. Detailed experimental protocols, safety and handling procedures, and workflow visualizations are included to furnish researchers, scientists, and drug development professionals with a practical and in-depth resource. The strategic placement of the methoxy, nitro, and carboxylic acid functional groups on the aromatic scaffold makes this molecule a versatile building block for constructing complex molecular architectures, particularly in the synthesis of bioactive heterocyclic compounds.

Physicochemical Properties and Identification

This compound is a substituted aromatic carboxylic acid. Its unique trifunctional nature—a carboxylic acid for amide bond formation, a nitro group amenable to reduction, and a methoxy group influencing aromatic reactivity—underpins its utility in organic synthesis. The compound typically appears as a white to pale yellow or beige crystalline solid or powder.[1][2]

Key identifying and physical properties are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms 2-Nitro-3-methoxybenzoic acid, m-Anisic acid, 2-nitro-[3][4]
CAS Number 4920-80-3[3][4][5][6]
Molecular Formula C₈H₇NO₅[3][4][6][7]
Molecular Weight 197.14 g/mol [3][6]
Melting Point 176-180 °C / 253-257 °C (range from lit.)[1]
Appearance White to pale beige/light yellow crystalline solid[1][2]
InChI Key YMOMYSDAOXOCID-UHFFFAOYSA-N[4][7]

Note on Melting Point: The literature presents a notable variance in the reported melting point. This discrepancy can arise from different polymorphic forms of the crystal or the presence of impurities. Researchers should verify the melting point of their synthesized or procured material as a primary purity check.

Synthesis and Mechanistic Considerations

The strategic synthesis of this compound is critical for its application. The primary route involves the electrophilic aromatic substitution (nitration) of a readily available precursor.

Primary Synthetic Route: Electrophilic Nitration of 3-Methoxybenzoic Acid

The most direct and commonly employed method for preparing this compound is the nitration of 3-methoxybenzoic acid.[8]

Causality and Regioselectivity: The outcome of this reaction is governed by the directing effects of the substituents on the benzene ring.

  • -OCH₃ (Methoxy) Group: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

  • -COOH (Carboxylic Acid) Group: This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

The positions ortho to the methoxy group are C2 and C4. The position para is C6. The positions meta to the carboxylic acid are C2 and C6. Both groups, therefore, direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C2 and C6 positions. Due to the significant steric hindrance imposed by the adjacent carboxylic acid group at the C1 position, electrophilic attack at the C2 position is favored over the C6 position, leading to this compound as the major product.[8]

A generalized workflow for this synthesis is presented below.

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Work-up & Purification HNO3 Nitric Acid (HNO₃) NO2_ion Nitronium Ion (NO₂⁺) HNO3->NO2_ion Protonation & Dehydration H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->HNO3 Catalyst Start 3-Methoxybenzoic Acid Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺ Quench Quenching on Ice Product->Quench Filter Filtration Quench->Filter Recrystallize Recrystallization Filter->Recrystallize Final Pure Product Recrystallize->Final

Caption: Synthetic workflow for this compound.

Alternative Synthetic Approaches

While direct nitration is common, other routes have been explored to improve yield, selectivity, or environmental footprint:

  • Oxidation of 3-Methoxy-2-nitrotoluene: This method involves the oxidation of the methyl group of the corresponding toluene derivative to a carboxylic acid.[8] This can be advantageous if the toluene starting material is more accessible or if direct nitration of the benzoic acid proves problematic.

  • Nitration of 3-Methylbenzoate: A patented method describes starting with methyl 3-methylbenzoate, which is nitrated and subsequently processed.[8][9] This approach protects the carboxylic acid as an ester during the nitration step, which can alter reactivity and improve solubility in organic solvents.

Detailed Experimental Protocol: Nitration of 3-Methoxybenzoic Acid

This protocol is a representative example and must be adapted and optimized based on laboratory scale and conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-methoxybenzoic acid (1.0 eq).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add concentrated sulfuric acid (H₂SO₄) (approx. 3-4 eq) with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture Preparation:

    • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃) (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

  • Nitration Reaction:

    • Add the prepared nitrating mixture dropwise to the solution of 3-methoxybenzoic acid via the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will cause the crude product to precipitate.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acids.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

    • Dry the purified white-to-pale-yellow crystals under vacuum to yield the final product, this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum will show characteristic signals for the three aromatic protons, the methoxy group protons (-OCH₃, a singlet around 3.9-4.1 ppm), and the acidic proton of the carboxyl group (-COOH, a broad singlet at >10 ppm). The aromatic protons will exhibit splitting patterns (doublets, triplets) consistent with the 1,2,3-substitution pattern.

    • ¹³C NMR: The carbon spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (around 165-170 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.[3][10]

    • A broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).

    • A sharp C=O stretch from the carbonyl group (approx. 1680-1710 cm⁻¹).

    • Asymmetric and symmetric NO₂ stretches (approx. 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively).

    • C-O stretching for the methoxy group (approx. 1250 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[3][4] The electron ionization (EI-MS) spectrum will show the molecular ion peak (M⁺) at m/z = 197, along with characteristic fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for assessing the purity of the final product and for monitoring reaction progress.[8]

Applications in Research and Development

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, making it a highly sought-after intermediate.[8]

Keystone Intermediate in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of complex pharmaceutical agents.[1][11] Its structure is frequently incorporated into scaffolds designed to yield biologically active molecules.

A prominent example is its use in the synthesis of pyrrolobenzodiazepines (PBDs), a class of potent anti-tumor agents.[8][12] In these syntheses, the nitro group is typically reduced to an amine, which then participates in cyclization reactions to form the core heterocyclic structure. The carboxylic acid is used to form amide linkages, and the methoxy group can be retained or modified to tune the final molecule's properties.

G Start This compound Step1 Reduction (e.g., H₂, Pd/C) Start->Step1 Intermediate1 2-Amino-3-methoxybenzoic Acid Step1->Intermediate1 Step2 Amide Coupling Intermediate1->Step2 Intermediate2 Coupled Intermediate Step2->Intermediate2 Step3 Cyclization & Further Steps Intermediate2->Step3 Final Complex Bioactive Molecule (e.g., PBD analogue) Step3->Final

Caption: Role as a building block in multi-step synthesis.

Applications in Dyes and Agrochemicals

Beyond pharmaceuticals, this compound serves as a precursor in other sectors of the chemical industry:

  • Dye Synthesis: The aromatic nitro and subsequent amino groups are classic components (chromophores and auxochromes) in the synthesis of various dyes.[1][2]

  • Agrochemicals: The scaffold is used in the development of novel herbicides and pesticides, where the specific substitution pattern can contribute to selective biological activity.[11]

Safety and Handling

This compound requires careful handling in a laboratory setting. Based on aggregated GHS data, the compound presents the following hazards:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

Recommended Precautions:

  • Engineering Controls: Use in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Avoid creating and inhaling dust.[2] Avoid contact with skin and eyes.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a compound of significant industrial and academic relevance. Its well-defined synthesis, governed by fundamental principles of electrophilic aromatic substitution, makes it an accessible yet highly versatile intermediate. The strategic arrangement of its functional groups provides a robust platform for the construction of diverse and complex molecular targets, solidifying its importance as a key building block for professionals in pharmaceutical research, drug development, and the broader chemical industry.

References

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  • ChemBK (2024). This compound. Available at: [Link]

  • Google Patents (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Google Patents (2016). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
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3-Methoxy-2-nitrobenzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Methoxy-2-nitrobenzoic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and detailed experimental protocols for its determination. By synthesizing fundamental chemical principles with practical, field-proven methodologies, this guide aims to serve as an essential resource for optimizing experimental design, purification processes, and formulation development involving this compound.

Introduction: The Significance of Solubility

This compound (C₈H₇NO₅) is a vital intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.[1] Its molecular structure, featuring a carboxylic acid, a methoxy group, and a nitro group on a benzene ring, imparts a unique combination of polarity and reactivity. Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that dictates its behavior in a multitude of applications.

In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its bioavailability and therapeutic efficacy.[2][3] A drug must first dissolve to be absorbed by the body.[2] For synthetic chemists, solubility data is paramount for designing efficient reaction conditions, selecting appropriate crystallization solvents for purification, and achieving optimal yields.[4] This guide provides the foundational knowledge and practical protocols necessary to predict, measure, and manipulate the solubility of this compound.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. The unique arrangement of functional groups in this compound creates a complex interplay of forces that govern its interaction with solvents.

PropertyValueSource
Molecular Formula C₈H₇NO₅[5][6]
Molar Mass 197.14 g/mol [5][7]
Appearance White to light yellow crystalline solid[1][7]
Melting Point 253-257 °C[7]
Density 1.430 g/cm³[7][8]
pKa (Not explicitly found, but expected to be acidic due to the carboxylic acid group)
Calculated XLogP3 1.6[5]

The presence of the highly polar carboxylic acid (-COOH) and nitro (-NO₂) groups, combined with the moderately polar methoxy (-OCH₃) group, makes the molecule polar. The carboxylic acid group can act as a hydrogen bond donor, while the oxygen atoms in all three functional groups can act as hydrogen bond acceptors.[9][10] These characteristics are central to its solubility behavior.

Caption: Molecular structure of this compound with key functional groups.

Guiding Principles: The Theory of Solubility

The adage "like dissolves like" is the foundational principle for predicting solubility.[11][12] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[11] The dissolution process is an energetic trade-off: the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

For this compound, we can predict the following:

  • High Solubility in Polar, Protic Solvents: Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors.[9] They can effectively interact with the carboxylic acid, nitro, and methoxy groups, leading to good solubility. Indeed, the compound is known to be soluble in methanol.[7][8]

  • Moderate Solubility in Polar, Aprotic Solvents: Solvents like acetone or ethyl acetate can act as hydrogen bond acceptors but not donors.[13] They can interact with the carboxylic acid's hydroxyl group, but less effectively than protic solvents. Solubility is expected, as sources indicate solubility in ester solvents.[7]

  • Low Solubility in Non-Polar Solvents: Solvents like hexane or toluene lack polarity and cannot form hydrogen bonds.[10] The energy required to break the strong intermolecular forces (especially hydrogen bonds) within the crystalline structure of this compound would not be offset by the weak van der Waals forces formed with a non-polar solvent.[14]

  • Low Solubility in Water: While water is a very polar, protic solvent, the bulky, non-polar benzene ring of the molecule can disrupt water's extensive hydrogen-bonding network.[15][16] This hydrophobic character, despite the polar functional groups, leads to low aqueous solubility.[7] The solubility of carboxylic acids in water decreases as the size of the non-polar hydrocarbon portion increases.[16]

Solubility_Logic cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_outcome Predicted Solubility Solute High Polarity (Nitro, Carboxyl Groups) + H-Bond Donor (-COOH) + H-Bond Acceptor (-COOH, -NO2, -OCH3) HighSol High Solubility Solute->HighSol Strong H-bonding & Polar Interactions ModSol Moderate Solubility Solute->ModSol Good Polar Interactions, Limited H-bonding LowSol Low Solubility Solute->LowSol Mismatched Polarity, Weak Interactions PolarProtic Polar Protic (e.g., Methanol) - H-bond donor/acceptor PolarProtic->HighSol PolarAprotic Polar Aprotic (e.g., Acetone) - H-bond acceptor only PolarAprotic->ModSol NonPolar Non-Polar (e.g., Hexane) - No H-bonding NonPolar->LowSol

Caption: Relationship between molecular properties and predicted solubility.

Experimental Protocols for Solubility Determination

Accurate solubility data requires robust experimental methods. The two most common and reliable methods are the Equilibrium Shake-Flask method and the Gravimetric method.[17]

Protocol 1: Equilibrium (Shake-Flask) Method

This is considered the "gold standard" for determining equilibrium solubility, providing highly accurate and reproducible data.[18] The principle is to create a saturated solution by agitating an excess of the solute in the solvent for a sufficient time to reach equilibrium.[18][19]

Materials and Equipment:

  • This compound (pure solid)

  • Selected organic solvents (analytical grade)

  • Incubator shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks, pipettes, and vials

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[19]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation is reached.[17]

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[18][19] It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.[20]

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature to let the excess solid settle. Separate the saturated supernatant from the undissolved solid using either centrifugation or filtration.[18] Filtration through a solvent-compatible syringe filter is common. Discard the initial portion of the filtrate to avoid any potential adsorption onto the filter membrane.

  • Quantification: Accurately dilute a known volume of the clear supernatant with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a calibrated analytical method like HPLC-UV.[19]

  • Data Analysis: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the equilibrium solubility. The experiment should be performed in triplicate to ensure reproducibility.[19]

Shake_Flask_Workflow A 1. Preparation Add excess solid solute to vial B 2. Solvent Addition Add known volume of solvent A->B C 3. Equilibration Agitate at constant T for 24-72h B->C D 4. Phase Separation Centrifuge or Filter to get clear supernatant C->D E 5. Quantification Dilute and analyze concentration (e.g., HPLC) D->E F 6. Result Calculate Equilibrium Solubility (mg/mL or M) E->F

Caption: Experimental workflow for the Equilibrium Shake-Flask method.

Protocol 2: Gravimetric Method

The gravimetric method is a simpler, classical technique that determines solubility by measuring the mass of the solute dissolved in a known mass or volume of the solvent.[3][20] It is most suitable for non-volatile solutes and solvents.

Materials and Equipment:

  • This compound (pure solid)

  • Selected organic solvents (analytical grade)

  • Conical flasks with stoppers

  • Shaker or magnetic stirrer

  • Filtration apparatus

  • Evaporating dish (pre-weighed)

  • Analytical balance

  • Drying oven

Step-by-Step Methodology:

  • Saturation: Prepare a saturated solution by adding an excess of this compound to a known volume of solvent in a conical flask.[20]

  • Equilibration: Stopper the flask and agitate it at a constant temperature until equilibrium is reached, as confirmed by the presence of undissolved solid.[20]

  • Filtration: Filter the solution to remove the excess solid.

  • Sample Weighing: Pipette a specific volume (e.g., 10 mL) of the clear filtrate into a pre-weighed evaporating dish and weigh the dish with the solution.[20][21]

  • Evaporation: Carefully evaporate the solvent in the dish to dryness. This can be done on a steam bath or in a fume hood. For the final stages, place the dish in a drying oven at a temperature below the solute's melting point (e.g., 100 °C) until a constant weight is achieved.[20][21]

  • Final Weighing: Cool the dish in a desiccator and weigh it again.

  • Calculation:

    • Weight of solute = (Weight of dish with dry solid) - (Weight of empty dish).[20]

    • Weight of solvent = (Weight of dish with solution) - (Weight of dish with dry solid).[20]

    • Solubility can be expressed as grams of solute per 100 g of solvent or other relevant units.

Solubility Data and Interpretation

Solvent ClassExample SolventPredicted/Known SolubilityRationale
Polar Protic Methanol, EthanolHigh / Soluble [7][8]Strong hydrogen bonding and polar interactions. A study on 3-nitrobenzoic acid showed the highest solubility in ethanol and methanol.[4]
Polar Aprotic Ethyl Acetate, AcetoneModerate / Soluble [7]Good polar interactions and H-bond acceptance. 3-nitrobenzoic acid shows good solubility in these solvents.[4]
Ethers Diethyl EtherSlight to Moderate Moderate polarity, can act as an H-bond acceptor.
Halogenated DichloromethaneLow to Slight Low polarity. 3-nitrobenzoic acid has low solubility in dichloromethane.[4]
Aromatic TolueneVery Low Non-polar. 3-nitrobenzoic acid shows very low solubility in toluene.[4]
Alkanes HexaneInsoluble Non-polar, cannot overcome the solute's crystal lattice energy.
Aqueous WaterInsoluble [7]Despite being polar, the hydrophobic benzene ring dominates.[7]

Expert Insight: The presence of the methoxy group, compared to 3-nitrobenzoic acid, is expected to slightly increase solubility in moderately polar and non-polar solvents due to its contribution to the molecule's overall organic character. However, its effect is likely less pronounced than the dominant influence of the highly polar carboxylic acid and nitro groups.

Conclusion and Practical Recommendations

The solubility of this compound is governed by its highly polar nature, stemming from the carboxylic acid and nitro functional groups. It exhibits high solubility in polar protic solvents like methanol and moderate solubility in polar aprotic solvents, while being largely insoluble in non-polar and aqueous media.

For professionals in the field, the following recommendations are key:

  • For Synthesis & Purification: Methanol and ethanol are excellent choices for recrystallization, leveraging high solubility at elevated temperatures and lower solubility upon cooling.[4]

  • For Formulation: Given its poor aqueous solubility, formulation strategies for potential pharmaceutical applications may require techniques such as salt formation, co-solvency, or the use of surfactants to enhance dissolution in aqueous environments.[2][3]

  • For Experimental Work: Always use the Equilibrium Shake-Flask method for generating precise, publication-quality solubility data.[18] Ensure temperature control is rigorous, as solubility is temperature-dependent.[11]

This guide provides the theoretical framework and practical methodologies to confidently work with this compound. A thorough, empirical determination of its solubility in solvents relevant to your specific application remains the most reliable approach for process optimization and success.

References

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  • Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78632, this compound. Retrieved from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

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  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Zhang, X., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of solubility measurement protocols of each company before harmonization. Retrieved from [Link]

  • Faculty of Science - Alexandria University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

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  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Allen Career Institute. (n.d.). (b) Give reasons : (i) p-Nitrobenzoic acid has higher K_(a) value than benozic acid (ii) Acetone is soluble in water but benzophenone is not. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Effect of H-bonding on o-nitrobenzoic acid. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Retrieved from [Link]

  • LibreTexts. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

  • Study.com. (n.d.). Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid. Retrieved from [Link]

  • MacEwan University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Hydrogen-bonding network in the organic salts of 4-nitrobenzoic acid. Retrieved from [Link]

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A Spectroscopic Guide to 3-Methoxy-2-nitrobenzoic Acid: Structural Elucidation for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise structural characterization of molecular entities is paramount. 3-Methoxy-2-nitrobenzoic acid (CAS No: 4920-80-3), a key intermediate in the synthesis of various organic compounds, presents a valuable case study for the application of modern spectroscopic techniques.[1] Its molecular structure, featuring a carboxylic acid, a methoxy group, and a nitro group on a benzene ring, gives rise to a distinct spectroscopic fingerprint. This in-depth guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering a foundational resource for researchers, scientists, and professionals in drug development.

The strategic placement of the methoxy and nitro substituents on the benzoic acid framework creates a unique electronic environment, influencing its reactivity and potential applications.[2] Understanding the nuances of its spectral data is not merely an academic exercise but a critical step in ensuring the quality, purity, and desired functionality of downstream products. This guide is structured to provide not just the data, but also the scientific rationale behind the spectral interpretations, empowering researchers to confidently identify and characterize this important molecule.

Molecular Structure

The structural formula of this compound is C₈H₇NO₅, with a molecular weight of 197.14 g/mol .[3][4][5] The molecule's architecture is central to understanding its spectral properties.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol: A small amount of this compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), and analyzed using a high-field NMR spectrometer.[6] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Data Summary:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13-14Singlet1H-COOH
~7.67Doublet1HAromatic H (H-6)
~7.61Triplet1HAromatic H (H-4)
~7.59Doublet1HAromatic H (H-5)
~3.94Singlet3H-OCH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the instrument.[6]

Interpretation: The ¹H NMR spectrum of this compound in DMSO-d₆ typically displays four distinct regions of interest.[6]

  • Carboxylic Acid Proton: A broad singlet is observed in the downfield region (around 13-14 ppm), which is characteristic of a carboxylic acid proton. Its labile nature often results in a broad signal.

  • Aromatic Protons: The three aromatic protons appear in the range of 7.5-7.7 ppm. The electron-withdrawing nature of the nitro and carboxylic acid groups deshields these protons, shifting them downfield. The splitting pattern (doublet, triplet, doublet) is consistent with a 1,2,3-trisubstituted benzene ring.

  • Methoxy Protons: A sharp singlet integrating to three protons is observed around 3.94 ppm, which is a classic signature of a methoxy group attached to an aromatic ring.[6]

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Summary:

Chemical Shift (δ) ppmAssignment
~165-170-COOH
~150-155C-NO₂
~145-150C-OCH₃
~130-135Aromatic CH (C-4)
~120-125Aromatic C (C-1)
~115-120Aromatic CH (C-6)
~110-115Aromatic CH (C-5)
~55-60-OCH₃

Note: The precise chemical shifts are based on typical values for substituted benzoic acids and may require computational prediction or comparison with closely related structures for definitive assignment.[7][8]

Interpretation: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

  • Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded, appearing significantly downfield (165-170 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms.[8]

  • Aromatic Carbons: The six aromatic carbons give rise to distinct signals. The carbons directly attached to the electron-withdrawing nitro group (C-2) and the electron-donating methoxy group (C-3) are significantly affected, with their signals appearing in the 145-155 ppm range. The remaining aromatic carbons appear in the typical aromatic region of 110-135 ppm.

  • Methoxy Carbon: The carbon of the methoxy group is the most shielded, appearing upfield around 55-60 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Experimental Protocol: The IR spectrum of solid this compound can be obtained using a potassium bromide (KBr) pellet or by using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[4]

Data Summary:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2500-3300 (broad)Carboxylic Acid (-COOH)O-H stretch
~1680-1720Carboxylic Acid (-COOH)C=O stretch
~1520-1560Nitro group (-NO₂)Asymmetric N-O stretch
~1340-1380Nitro group (-NO₂)Symmetric N-O stretch
~1200-1300Aryl ether (-O-CH₃)Asymmetric C-O-C stretch
~1000-1100Aryl ether (-O-CH₃)Symmetric C-O-C stretch
~1450-1600Aromatic RingC=C stretches
~700-900Aromatic RingC-H out-of-plane bends

Note: The exact peak positions can be influenced by the physical state of the sample and intermolecular interactions.[10][11]

Interpretation: The IR spectrum provides clear evidence for the key functional groups in this compound.

  • Carboxylic Acid: The very broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the carbonyl group.

  • Nitro Group: Two strong absorption bands, one asymmetric at approximately 1530 cm⁻¹ and one symmetric at around 1350 cm⁻¹, are definitive for the nitro group.

  • Aryl Ether: The presence of the methoxy group is confirmed by the C-O stretching vibrations of the aryl ether linkage, typically observed in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

  • Aromatic Ring: The C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization (EI) is a common method for the mass spectrometric analysis of this compound.[12] The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Data Summary:

m/z (mass-to-charge ratio)Proposed Fragment Ion
197[M]⁺ (Molecular Ion)
180[M-OH]⁺
151[M-NO₂]⁺
149[M-H₂O-CO]⁺
107[C₇H₇O]⁺

Note: The relative intensities of the fragment ions can vary depending on the instrument and experimental conditions.[4]

Interpretation: The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 197, which corresponds to its molecular weight.[4][5] The fragmentation pattern provides further structural confirmation.

  • Loss of a Hydroxyl Radical: A peak at m/z 180 can be attributed to the loss of a hydroxyl radical (-OH) from the carboxylic acid group.

  • Loss of a Nitro Group: The loss of the nitro group (-NO₂) results in a fragment ion at m/z 151.

  • Further Fragmentation: Subsequent fragmentation of these initial ions can lead to the formation of other characteristic peaks, such as the one at m/z 149.[4]

Fragmentation_Pathway M [M]⁺ m/z = 197 F1 [M-OH]⁺ m/z = 180 M->F1 -OH F2 [M-NO₂]⁺ m/z = 151 M->F2 -NO₂ F3 [M-H₂O-CO]⁺ m/z = 149 F1->F3 -CO

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR data map out the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation. This comprehensive spectroscopic guide serves as a valuable resource for scientists, enabling them to confidently identify and utilize this compound in their research and development endeavors.

References

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An In-Depth Technical Guide to the Reactivity and Functional Groups of 3-Methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive analysis of 3-methoxy-2-nitrobenzoic acid, a pivotal intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of the molecule's reactivity. We will explore the intricate interplay of its constituent functional groups—carboxylic acid, nitro, and methoxy—and elucidate how this unique electronic and steric arrangement can be strategically exploited in the synthesis of complex molecular architectures.

Molecular Architecture and Electronic Profile

This compound (CAS No: 4920-80-3) possesses a strategically substituted benzene ring that dictates its chemical behavior.[1][2] The spatial and electronic relationship between the three functional groups is the cornerstone of its utility as a synthetic building block.

  • Carboxylic Acid (-COOH): A deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

  • Nitro Group (-NO₂): A strongly deactivating, meta-directing group, significantly withdrawing electron density from the aromatic ring through both inductive and resonance effects.[3][4]

  • Methoxy Group (-OCH₃): An activating, ortho, para-directing group, which donates electron density to the ring via a strong resonance effect, despite its inductive withdrawal.

The ortho-positioning of the powerful electron-withdrawing nitro group relative to the carboxylic acid, and the meta-positioning relative to the electron-donating methoxy group, creates a unique electronic environment that governs the molecule's reactivity profile.[3]

PropertyValueSource
Molecular Formula C₈H₇NO₅[1][5][6]
Molecular Weight 197.14 g/mol [1]
CAS Number 4920-80-3[1][5]
Appearance White to pale beige powder[7]
Melting Point 176-180 °C

Synthesis and Mechanistic Considerations

The principal route for synthesizing this compound is the electrophilic aromatic substitution (nitration) of 3-methoxybenzoic acid.[3] The success of this synthesis hinges on understanding the directing effects of the pre-existing substituents.

The methoxy group is a strong ortho, para-director, while the carboxylic acid is a meta-director. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to positions ortho and para to the methoxy group (positions 2, 4, and 6) and meta to the carboxylic acid group (positions 2 and 6). Both groups direct the nitration to the C2 and C6 positions. Due to the steric hindrance posed by the adjacent carboxylic acid group at C1, the major product is the 2-nitro isomer.[3]

G cluster_synthesis Synthesis via Electrophilic Nitration 3-Methoxybenzoic_Acid 3-Methoxybenzoic Acid Mixed_Acid HNO₃ / H₂SO₄ 3-Methoxybenzoic_Acid->Mixed_Acid Reacts with Nitronium_Ion NO₂⁺ (Electrophile) Mixed_Acid->Nitronium_Ion Generates Transition_State Wheland Intermediate (Resonance Stabilized) Nitronium_Ion->Transition_State Attacks Ring at C2 Product This compound Transition_State->Product Deprotonation G Start This compound Ester Ester Derivative Start->Ester ROH, H⁺ (Esterification) Amide Amide Derivative Start->Amide R₂NH, Coupling Agent (Amidation) Alcohol Alcohol Derivative (Nitro group may also be reduced) Start->Alcohol LiAlH₄ (Reduction)

Caption: Key reactions of the carboxylic acid group.

The Nitro Group: A Gateway to Amino Functionality

The nitro group is arguably the most synthetically versatile handle on the molecule. Its strong electron-withdrawing nature deactivates the ring towards electrophilic substitution but activates it for potential nucleophilic aromatic substitution. [8]

  • Reduction to Amine: The most significant reaction of the nitro group is its reduction to an amine (aniline derivative). This transformation is a cornerstone of aromatic chemistry, opening up a vast array of subsequent reactions. [3][9][10]Common methods include:

    • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. This is often a clean and high-yielding method. [3] * Metal/Acid Reduction: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl.

    • Hydrazine Reduction: Using hydrazine hydrate in the presence of a catalyst like Raney-Ni or iron salts. [11] The resulting 2-amino-3-methoxybenzoic acid is a valuable precursor for synthesizing heterocyclic compounds, such as quinazolines and benzodiazepines, which are common motifs in pharmaceuticals.

The Methoxy Group and Aromatic Ring
  • Ether Cleavage: The methoxy group is generally stable, but it can be cleaved to a hydroxyl group using strong reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). [12]* Nucleophilic Aromatic Substitution (SNA_r): While the ring is generally deactivated towards electrophilic substitution, the presence of the strongly electron-withdrawing nitro group can make it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. [3][8]The nitro group provides essential stabilization for the negatively charged Meisenheimer complex intermediate, especially when it is positioned ortho or para to the leaving group. [8][13]

Strategic Applications in Synthesis

The true power of this compound is realized in multi-step syntheses where the different functional groups are addressed sequentially. For example, a common synthetic strategy involves:

  • Esterification: The carboxylic acid is first protected as an ester to prevent it from interfering with subsequent reactions.

  • Nitro Reduction: The nitro group is then reduced to an amine.

  • Amine Derivatization: The newly formed amine can be acylated, alkylated, or used as a nucleophile to construct heterocyclic rings.

  • Ester Hydrolysis: Finally, the ester is hydrolyzed back to a carboxylic acid, if required for the final target molecule.

This sequential modification highlights the compound's role as a versatile scaffold in the development of novel pharmaceutical agents and other complex organic molecules. [3]

G Start This compound Step1 Ester Protection Start->Step1 Intermediate1 Ester Intermediate Step1->Intermediate1 Step2 Nitro Reduction Intermediate1->Step2 Intermediate2 Amino Ester Intermediate Step2->Intermediate2 Step3 Further Derivatization (e.g., Heterocycle formation) Intermediate2->Step3 FinalProduct Complex Target Molecule Step3->FinalProduct

Caption: A strategic synthetic workflow example.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. A thorough understanding of the electronic interplay between its carboxylic acid, nitro, and methoxy functional groups is essential for its effective utilization. The ability to selectively manipulate each of these groups provides chemists with a powerful tool for constructing complex molecular frameworks, particularly in the fields of medicinal chemistry and materials science. This guide has provided a foundational, yet in-depth, overview of the core principles governing its reactivity, empowering researchers to design more efficient and innovative synthetic routes.

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A Comprehensive Technical Guide to the Safe Handling of 3-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule and Its Applications

3-Methoxy-2-nitrobenzoic acid (CAS No. 4920-80-3) is a substituted aromatic carboxylic acid that serves as a valuable intermediate in synthetic organic chemistry.[1][2] Its molecular structure, featuring a carboxylic acid, a nitro group, and a methoxy group on a benzene ring, provides a unique combination of reactivity that makes it a versatile building block in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[2] The presence of the electron-withdrawing nitro group, in particular, significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid function.[2]

This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory or industrial setting. It provides an in-depth analysis of its hazard profile and outlines best practices for its safe handling, storage, and disposal, grounded in established safety protocols and an understanding of the compound's chemical properties. The objective is to create a self-validating system of safety that not only prescribes procedures but also explains the rationale behind them.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of a robust safety protocol. This section details the known hazards and provides a framework for conducting a risk assessment.

GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications provide a standardized way of communicating the hazards of chemical substances. This compound is classified as follows:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[3]

The signal word associated with these classifications is "Warning" .[3]

Toxicological Profile: A Deeper Dive

While comprehensive toxicological data for this compound is not extensively documented in all sources, the available information and the chemical nature of the compound suggest the following:

  • Acute Effects: The primary acute hazards are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[3][4] Ingestion may cause irritation of the digestive tract.[4]

  • Chronic Effects: Information on the chronic effects of exposure is limited. As with many aromatic nitro compounds, it is prudent to minimize long-term exposure.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.[5] However, the absence of data does not equate to the absence of risk, and the compound should be handled with appropriate care.

The following table summarizes the key hazard information:

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[3]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[3]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation[3]

Section 2: Safe Handling and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures to minimize exposure. This is achieved through a combination of engineering controls, administrative controls, and the correct use of personal protective equipment.

Engineering Controls: The First Line of Defense
  • Ventilation: All manipulations of this compound, especially when handling the solid powder, should be conducted in a well-ventilated area.[4][6] A fume hood is strongly recommended to prevent the inhalation of dust particles.[7]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]

Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety glasses that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][8] A face shield may be necessary for operations with a higher risk of splashing or dust generation.[9]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for tears or holes before use and change them frequently.

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[6]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[8][9] For solid dusts, a type N95 (US) or equivalent dust mask is recommended.[10]

The following diagram illustrates the logical flow for selecting appropriate PPE:

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Handling this compound task_assessment Assess Task-Specific Risks (e.g., weighing, transfer, reaction) start->task_assessment is_dust Potential for Dust Generation? task_assessment->is_dust use_hood Work in a Fume Hood is_dust->use_hood Yes eye_protection Wear Safety Goggles (EN166/ANSI Z87.1) is_dust->eye_protection No wear_respirator Wear N95 Respirator use_hood->wear_respirator wear_respirator->eye_protection skin_protection Wear Nitrile Gloves and Lab Coat eye_protection->skin_protection end Proceed with Task Safely skin_protection->end

Caption: PPE Selection Workflow

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or using the restroom.[6][7]

  • Do not eat, drink, or smoke in laboratory areas.[6][7]

  • Contaminated clothing should be removed and washed before reuse.[4][6]

Section 3: Storage and Stability

Proper storage is essential to maintain the integrity of this compound and to prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from heat and sources of ignition.[5][13] Some sources recommend storage in a dark place.[7][14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5][13]

  • Stability: The compound is stable under normal conditions.[5][13]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[5][15][16]

Section 4: Accidental Release and Emergency Procedures

Prompt and appropriate action is crucial in the event of a spill or accidental release.

Spill Response

The following workflow outlines the steps to be taken in the event of a spill:

Spill_Response_Workflow Spill Response for this compound spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill Prevent Entry into Drains ppe->contain cleanup Clean Up Spill: Sweep up solid material contain->cleanup disposal Place in a Labeled Container for Disposal cleanup->disposal decontaminate Decontaminate the Area and Equipment disposal->decontaminate report Report the Incident decontaminate->report

Caption: Spill Response Workflow

  • Personal Precautions: Avoid dust formation and inhalation.[8] Ensure adequate ventilation.[5]

  • Environmental Precautions: Prevent the substance from entering drains, as its ecological effects are not fully known.[5][8]

  • Methods for Cleaning Up: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[5][6] Avoid generating dust.[6]

First-Aid Measures

In the event of exposure, immediate first aid is critical.

Exposure RouteFirst-Aid Procedure
Inhalation Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[4][11]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][11] If skin irritation occurs, get medical advice/attention.[5][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5][11]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5][13]

  • Specific Hazards: The compound is combustible. In the event of a fire, hazardous combustion products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be released.[5][16]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8][13]

Section 5: Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5] Dispose of contents and container to an approved waste disposal plant.[5]

Conclusion

This compound is a valuable chemical intermediate with a manageable hazard profile when handled with the appropriate precautions. A comprehensive safety approach that integrates engineering controls, proper personal protective equipment, and safe work practices is essential for minimizing risk. By understanding the chemical's properties and adhering to the guidelines outlined in this document, researchers and scientists can work with this compound safely and effectively.

References

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Discovery and history of 3-Methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methoxy-2-nitrobenzoic Acid

Abstract

This compound (CAS No. 4920-80-3) is a highly functionalized aromatic carboxylic acid that has emerged as a pivotal intermediate in the synthesis of complex organic molecules.[1] Its strategic placement of methoxy, nitro, and carboxylic acid groups provides a versatile scaffold for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its historical context, detailed physicochemical properties, established and modern synthetic protocols, and key applications, particularly in the development of novel pharmaceuticals.

Historical Context and Significance

While a singular discovery event for this compound is not prominently documented, its history is intrinsically linked to the broader development of electrophilic aromatic substitution reactions, specifically nitration, in the 19th and 20th centuries. The synthesis of substituted nitrobenzoic acids became crucial as the demand for precursors for dyes, pharmaceuticals, and other specialty chemicals grew.

The primary route to this compound, the nitration of 3-methoxybenzoic acid (m-anisic acid), is a classic example of regioselectivity in electrophilic aromatic substitution. The directing effects of the electron-donating methoxy group (ortho, para-directing) and the electron-withdrawing carboxylic acid group (meta-directing) synergistically favor the introduction of the nitro group at the C2 position. This predictable reactivity has made it a reliable and accessible building block for decades. Its significance has grown substantially with its identification as a key intermediate in the synthesis of complex heterocyclic systems, including pyrrolobenzodiazepines (PBDs), a class of potent anti-tumor agents.[2][3]

Physicochemical and Spectroscopic Properties

This compound is typically a white to pale beige crystalline powder.[1] Its identity and purity are confirmed through a combination of physical measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4920-80-3[4][5]
Molecular Formula C₈H₇NO₅[4][5]
Molecular Weight 197.14 g/mol [4][6]
Melting Point 253-257 °C (lit.)[1][6]
IUPAC Name This compound[4]
Synonyms 2-Nitro-3-methoxybenzoic acid, m-Anisic acid, 2-nitro-[4][5]
InChIKey YMOMYSDAOXOCID-UHFFFAOYSA-N[4][5]
SMILES COC1=CC=CC(=C1[O-])C(=O)O[4]
Spectroscopic Characterization
  • Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic absorption bands. Key peaks include a broad O-H stretch from the carboxylic acid, strong C=O stretching, and characteristic peaks for the C-O (methoxy) and N-O (nitro) bonds.[4][7]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry typically shows a molecular ion peak corresponding to its molecular weight (m/z = 197).[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the substitution pattern of the aromatic ring and the presence of the methoxy and carboxylic acid protons.

Synthesis Methodologies

The most prevalent and direct method for preparing this compound is the electrophilic nitration of 3-methoxybenzoic acid.[2]

Core Synthesis: Nitration of 3-Methoxybenzoic Acid

This reaction leverages the principles of electrophilic aromatic substitution. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. The positions ortho and para to the methoxy group are C2, C4, and C6. The positions meta to the carboxylic acid are C2 and C6. Both groups, therefore, direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C2 and C6 positions. Due to the steric hindrance from the adjacent carboxylic acid at the C1 position, substitution is heavily favored at the C2 position.[2]

Synthesis_Pathway Reactant 3-Methoxybenzoic Acid Reagents HNO₃ / H₂SO₄ Reactant->Reagents Nitration Product This compound Reagents->Product

Caption: Primary synthesis route via electrophilic nitration.

Detailed Experimental Protocol

Causality: Controlling the reaction temperature is critical. Nitration is a highly exothermic process; elevated temperatures can lead to the formation of undesired byproducts, including dinitro compounds and oxidation products.[2] The slow, dropwise addition of the nitrating agent into the substrate solution ensures that the heat generated can be effectively dissipated.

  • Preparation : In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-methoxybenzoic acid in a suitable solvent such as concentrated sulfuric acid at 0-5 °C in an ice bath.

  • Nitration : Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the solution of 3-methoxybenzoic acid while vigorously stirring and maintaining the internal temperature below 10 °C.

  • Reaction Quenching : After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure completion. The reaction mixture is then slowly poured onto crushed ice with stirring, causing the product to precipitate out of the solution.

  • Isolation and Purification : The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final high-purity product.

Alternative Synthetic Approaches

While direct nitration is most common, other routes have been explored. One such method involves the oxidation of 3-methoxy-2-nitrotoluene.[2] Additionally, multi-step syntheses starting from precursors like methyl 3-methylbenzoate have been reported, which undergo nitration followed by subsequent functional group transformations.[8] These alternative methods can be advantageous when specific regioselectivity is difficult to achieve or when starting materials are more readily available.

Applications in Research and Drug Development

This compound is rarely the final product but rather a crucial building block. Its value lies in the orthogonal reactivity of its functional groups.

  • Pharmaceutical Synthesis : The most prominent application is in the synthesis of pharmaceutical agents.[9] The nitro group can be readily reduced to an amine, which then serves as a handle for constructing nitrogen-containing heterocycles. As mentioned, it is a key intermediate for synthesizing PBDs, which recognize and bind to specific DNA sequences, exhibiting potent anti-tumor activity.[2][3]

  • Agrochemicals : It is also used in the formulation of some herbicides and pesticides.[9]

  • Dyes and Pigments : The chromophoric nitro group and the potential for conversion to an amino group make it a precursor in the dye industry.[9]

Workflow A Synthesis (Nitration) B Work-up (Quenching & Filtration) A->B C Purification (Recrystallization) B->C D Characterization (Spectroscopy, MP) C->D E High-Purity Intermediate D->E Verified Product

Caption: General workflow for synthesis and validation.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazards Identification : It is known to cause skin irritation (H315) and serious eye irritation (H319).[4][10][11] It may also cause respiratory irritation (H335).[10]

  • Personal Protective Equipment (PPE) : Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[10][12] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]

  • Handling and Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] It is incompatible with strong oxidizing agents.[14]

  • First Aid : In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[12][14] If inhaled, move to fresh air.[12]

References

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A Technical Guide to the Physical Properties of 3-Methoxy-2-nitrobenzoic Acid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solid-State Properties in Pharmaceutical Development

3-Methoxy-2-nitrobenzoic acid is a valuable intermediate in organic synthesis, frequently utilized in the construction of more complex molecules for pharmaceuticals and other advanced materials.[1] In the pharmaceutical industry, the journey from a promising molecule to a viable drug product is fraught with challenges, many of which are rooted in the physical properties of the active pharmaceutical ingredient (API). The crystalline form of a compound governs its stability, solubility, dissolution rate, and ultimately, its bioavailability. Therefore, a comprehensive understanding of the solid-state characteristics of key intermediates like this compound is not merely an academic exercise but a fundamental requirement for robust and reproducible process development and quality control.

This guide provides an in-depth analysis of the known physical properties of this compound crystals. As will be discussed, inconsistencies in reported data, particularly the melting point, suggest the potential for polymorphism—the existence of multiple crystal forms. This possibility underscores the importance of the characterization techniques detailed herein. We will explore the causality behind experimental choices, present detailed protocols for key analytical techniques, and provide a framework for interpreting the resulting data, empowering researchers to control and verify the physical form of this important synthetic building block.

Section 1: Fundamental Physicochemical Characteristics

A precise identification of a compound is the foundational step for any further physical characterization. The key identifiers and fundamental properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 4920-80-3[2][3]
Molecular Formula C₈H₇NO₅[2][3]
Molecular Weight 197.14 g/mol [2][4]
InChIKey YMOMYSDAOXOCID-UHFFFAOYSA-N[3][5]
Appearance Powder to crystalline form-
Solubility Soluble in Methanol; Insoluble in water-
Melting Point: An Indicator of Potential Polymorphism

The melting point is a critical parameter for assessing the purity and identity of a crystalline solid. However, for this compound, published data shows significant variation, with values reported in the range of 253-257 °C[4] and as high as 256 °C[5]. Such discrepancies can arise from impurities but are also a classic indicator of polymorphism. Different crystalline arrangements (polymorphs) of the same molecule will have different lattice energies, leading to distinct melting points. The existence of multiple polymorphs can have profound implications for drug development, affecting everything from stability to dissolution rates.[6] Therefore, relying on a single melting point measurement without further characterization can be misleading. Differential Scanning Calorimetry (DSC), discussed in Section 3, provides a more definitive thermal profile.

Enthalpy of Sublimation

The enthalpy of sublimation (ΔsubH) is the energy required to transform a substance from a solid to a gas phase. This thermodynamic parameter is related to the strength of the intermolecular forces within the crystal lattice. The National Institute of Standards and Technology (NIST) reports a value of 136.6 ± 1.3 kJ/mol for this compound.[7]

Section 2: Crystallographic Analysis for Phase Identification

While a solved single-crystal structure for this compound is not publicly available in open-access databases like the Cambridge Structural Database (CSD)[8], X-ray Powder Diffraction (XRPD) remains the primary technique for the routine identification of crystalline phases.[9]

Expertise & Experience: The XRPD pattern of a crystalline solid is a unique fingerprint derived from the constructive interference of X-rays with the planes of atoms in the crystal lattice. For a given crystalline form, the pattern—a plot of diffraction angle (2θ) versus intensity—is unique. Therefore, XRPD is the definitive method for distinguishing between potential polymorphs, solvates, or hydrates. Any change in the crystal lattice will result in a different XRPD pattern, making it an indispensable tool for quality control and stability testing.

Experimental Protocol: X-ray Powder Diffraction (XRPD)
  • Sample Preparation: Gently grind a small amount (typically 10-50 mg) of the crystalline sample using an agate mortar and pestle to ensure a random orientation of the crystallites and to minimize preferred orientation effects.

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface that is flush with the holder's rim.

  • Instrument Setup:

    • Place the sample holder into the diffractometer.

    • Configure the instrument parameters: typically, a Cu Kα X-ray source (λ = 1.54 Å) is used.

    • Set the desired angular range for the scan (e.g., 2° to 40° 2θ).

    • Define the step size (e.g., 0.02° 2θ) and the scan speed or time per step (e.g., 1 second/step).

  • Data Acquisition: Initiate the scan. The instrument will rotate the sample and detector to measure the intensity of diffracted X-rays at each angle.

  • Data Analysis: The resulting diffractogram is analyzed by identifying the positions (2θ) and relative intensities of the diffraction peaks. This pattern is then compared against a reference pattern for the known crystal form or used to establish a new reference pattern.

XRPD_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output & Interpretation Prep Crystalline Sample Grind Grind to Fine Powder Prep->Grind Mount Mount on Holder Grind->Mount Goniometer Goniometer Scan (Varying 2θ Angle) Mount->Goniometer XRay X-ray Source (e.g., Cu Kα) XRay->Goniometer Detector Detector Diffractogram Generate Diffractogram (Intensity vs. 2θ) Detector->Diffractogram Goniometer->Detector Compare Compare to Reference or Establish Fingerprint Diffractogram->Compare Identify Identify Crystalline Phase (Polymorph, Solvate) Compare->Identify

Fig 1: Standard workflow for crystalline phase identification using XRPD.

Section 3: Thermal Properties and Stability Assessment

Thermal analysis techniques are crucial for determining the stability, melting behavior, and decomposition profile of a crystalline material. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary methods that provide a wealth of information from a small amount of sample.

Trustworthiness: A self-validating thermal analysis protocol involves running both DSC and TGA. DSC measures heat flow and identifies transitions like melting or crystallization, while TGA measures mass loss. An event observed in DSC (e.g., an endotherm) without a corresponding mass loss in TGA confirms a phase transition like melting. Conversely, an event with a corresponding mass loss indicates decomposition.

Experimental Protocol: DSC and TGA

A. Differential Scanning Calorimetry (DSC)

  • Calibration: Calibrate the instrument for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min).

  • Thermal Program: Equilibrate the sample at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 300 °C).

  • Data Analysis: Analyze the resulting thermogram (Heat Flow vs. Temperature). Identify the onset temperature and peak maximum of endothermic (melting) or exothermic (crystallization, decomposition) events. Integrate the peak area to determine the enthalpy of the transition (e.g., enthalpy of fusion).

B. Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance mechanism. Purge the furnace with the desired atmosphere (e.g., nitrogen or air at 50 mL/min).

  • Thermal Program: Equilibrate at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C).

  • Data Analysis: Analyze the resulting thermogram (Weight % vs. Temperature). Determine the onset temperature of decomposition and the percentage of mass lost at each step.

Thermal_Analysis_Workflow cluster_workflow Combined Thermal Analysis Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_interpretation Data Interpretation Start Crystalline Sample DSC_Prep Weigh into Al Pan Start->DSC_Prep TGA_Prep Weigh into Ceramic Pan Start->TGA_Prep DSC_Run Heat at const. rate (e.g., 10°C/min) DSC_Prep->DSC_Run DSC_Result Measure Heat Flow DSC_Run->DSC_Result Interpret Correlate DSC & TGA Data DSC_Result->Interpret TGA_Run Heat at const. rate (e.g., 10°C/min) TGA_Prep->TGA_Run TGA_Result Measure Mass Loss TGA_Run->TGA_Result TGA_Result->Interpret Melt Endotherm without Mass Loss => Melting Point, ΔHfus Interpret->Melt Decomp Endo/Exotherm with Mass Loss => Decomposition Temperature Interpret->Decomp

Fig 2: Integrated workflow for thermal analysis using DSC and TGA.

Section 4: Spectroscopic Characterization

Vibrational (FTIR, Raman) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the molecular structure of this compound and can provide insights into the intermolecular interactions, such as hydrogen bonding, that define the crystal structure.

Authoritative Grounding: The vibrational modes of a molecule are sensitive to its chemical environment. In the solid state, intermolecular interactions like the hydrogen bonding typical of carboxylic acid dimers can cause characteristic shifts in the vibrational frequencies of the involved functional groups (e.g., the O-H and C=O stretches) when compared to the gas or solution phase.

Vibrational Spectroscopy (FTIR & Raman)

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

  • FTIR Spectroscopy: Measures the absorption of infrared radiation. It is particularly sensitive to polar functional groups.

  • Raman Spectroscopy: Measures the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar, symmetric bonds and aromatic systems.

Functional GroupExpected FTIR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)Comments
O-H Stretch (Carboxylic Acid) 2500-3300 (broad)Weak or not observedThe broadness in FTIR is characteristic of strong hydrogen bonding in the dimeric form.
C-H Stretch (Aromatic/Methyl) 2850-31002850-3100Aromatic C-H stretches appear above 3000 cm⁻¹, methyl C-H below.
C=O Stretch (Carboxylic Acid) 1680-17101680-1710Position is sensitive to hydrogen bonding; dimerization lowers the frequency.
N=O Stretch (Nitro Group) 1500-1550 (asymmetric) 1335-1370 (symmetric)1500-1550 (asymmetric) 1335-1370 (symmetric)The nitro group typically shows two strong, distinct bands.
C=C Stretch (Aromatic Ring) 1450-16001450-1600 (often strong)The aromatic ring gives rise to several characteristic bands.
C-O Stretch (Methoxy/Acid) 1200-13001200-1300Bands corresponding to C-O-C (ether) and C-O (acid) stretches.

Note: Expected ranges are based on general spectroscopic principles. Specific values for this compound may vary. Data from the NIST gas-phase IR spectrum can provide a baseline for comparison.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While solid-state NMR can provide information about the crystalline environment, solution-state ¹H NMR is routinely used to confirm the molecular identity and purity of the compound. The spectrum is consistent with the assigned structure, showing characteristic signals for the aromatic protons and the methoxy group.

AssignmentChemical Shift (ppm)MultiplicityIntegration
Aromatic Protons~7.6Multiplet3H
Methoxy Protons (-OCH₃)~3.9Singlet3H
Carboxylic Acid Proton (-COOH)>10 (often broad)Singlet1H

Note: Chemical shifts are approximate and depend on the solvent used (e.g., DMSO-d₆).

Conclusion

This technical guide has synthesized the available data on the physical properties of this compound crystals. The analysis reveals a compound whose fundamental molecular structure is well-defined by spectroscopic methods, but whose solid-state properties present important considerations for researchers. The significant discrepancy in reported melting points strongly suggests the potential for polymorphism, a phenomenon with critical implications for the pharmaceutical industry.

A rigorous characterization of the crystalline form using a combination of XRPD for phase identification and thermal analysis (DSC/TGA) for thermodynamic profiling is essential. This multi-technique approach provides a self-validating system to ensure control over the material's physical form. For any application in which consistency and reproducibility are paramount, establishing a comprehensive physical properties profile, as outlined in this guide, is a non-negotiable step in the development process.

References

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  • University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. Claire T. Carney Library. Retrieved January 11, 2026, from [Link]

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  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. SIELC. Retrieved January 11, 2026, from [Link]

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A Comprehensive Technical Guide to the Thermochemical Profile of 3-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermochemical Data in a Versatile Synthetic Intermediate

3-Methoxy-2-nitrobenzoic acid (CAS No: 4920-80-3) is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and advanced materials.[1] Its unique substitution pattern, featuring a carboxyl group, an electron-withdrawing nitro group, and a methoxy group in close proximity, creates a distinct electronic and steric environment that is both a valuable synthetic tool and a potential source of chemical instability.[1] For researchers in drug development and chemical manufacturing, a thorough understanding of the thermochemical properties of this compound is not merely academic; it is a prerequisite for safe handling, process optimization, and ensuring the stability and purity of final products.

Thermochemical data, such as enthalpy of formation, heat capacity, and entropy, govern the energy landscape of a molecule. This information is paramount for predicting reaction spontaneity, calculating reaction enthalpies, and assessing thermal hazards.[2][3] In the pharmaceutical industry, these parameters are critical during crystallization, formulation, and storage to prevent degradation and ensure drug efficacy. This guide provides an in-depth analysis of the available thermochemical data for this compound, details the authoritative experimental and computational methodologies for determining these properties, and explores the underlying structure-property relationships that dictate its thermal behavior.

Physicochemical and Available Thermochemical Data

While a complete experimental thermochemical dataset for this compound is not available in the public literature, key physical properties have been established. The most significant experimentally determined thermochemical value is its enthalpy of sublimation, sourced from the NIST Chemistry WebBook.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₈H₇NO₅ [4]
Molecular Weight 197.14 g/mol [4]
CAS Number 4920-80-3 [5]
Melting Point 253-257 °C [6]

| Synonyms | 2-Nitro-3-methoxybenzoic acid |[4][5] |

Table 2: Experimental Thermochemical Data for this compound

Parameter Value (kJ/mol) Temperature (K) Method Source
Enthalpy of Sublimation (ΔH°sub) 141.9 ± 1.3 298.15 ME
Enthalpy of Sublimation (ΔHsub) 136.6 ± 1.3 404 ME

Method "ME" refers to the Knudsen effusion method, a technique for determining vapor pressure and sublimation enthalpies.[7]

The significant gap in experimental data, particularly for the standard enthalpy of formation, necessitates a deep understanding of the methodologies used to acquire such values. The following sections provide detailed protocols for the primary experimental techniques and an overview of computational approaches that serve as a powerful complement.

Experimental Determination of Thermochemical Properties

Enthalpy of Formation via High-Precision Bomb Calorimetry

Expertise & Causality: The standard molar enthalpy of formation (ΔfH°m) is one of the most critical thermochemical parameters. For organic compounds like this compound, this value is most accurately determined indirectly by measuring the energy of combustion (ΔcU°m) using a bomb calorimeter.[3][7] The principle is based on the complete combustion of a known mass of the substance in a constant-volume vessel (the "bomb") filled with excess pure oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature rise is meticulously measured.[8]

Trustworthiness through Calibration: The entire system's heat capacity (Ccalorimeter) must be precisely determined by combusting a certified standard reference material, for which benzoic acid is the internationally accepted primary standard.[9][10][11] This calibration step ensures the self-validating nature of the protocol, as all subsequent measurements are benchmarked against a highly accurate and well-established value.

Experimental Protocol: Combustion Calorimetry

  • Pellet Preparation: A sample of high-purity this compound (approx. 1 g) is accurately weighed and pressed into a firm pellet.

  • Bomb Assembly: The pellet is placed in a platinum crucible within the combustion bomb. A platinum fuse wire is positioned to be in contact with the pellet. A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure all water formed during combustion is in the liquid state.[9]

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atmospheres.[9]

  • Calorimeter Setup: The sealed bomb is submerged in a precisely weighed quantity of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water bath is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Correction and Calculation: The raw temperature change is corrected for heat exchange with the surroundings and the energy of ignition. The energy of combustion is calculated using the corrected temperature change and the predetermined heat capacity of the calorimeter. Further corrections are applied for the formation of nitric acid from the nitrogen in the sample and trace atmospheric nitrogen.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then derived from the standard energy of combustion using Hess's Law, accounting for the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Workflow Visualization: Bomb Calorimetry

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_cal Calorimetry cluster_calc Data Analysis P1 Weigh Sample P2 Press into Pellet P1->P2 B1 Place Pellet in Crucible P2->B1 B2 Attach Fuse Wire B1->B2 B3 Add 1mL H₂O B2->B3 B4 Seal & Pressurize with O₂ B3->B4 C1 Submerge Bomb in Water Bath B4->C1 C2 Achieve Thermal Equilibrium C1->C2 C3 Ignite Sample C2->C3 C4 Record Temperature Rise (ΔT) C3->C4 D1 Calculate Energy of Combustion (ΔcU° = C_cal * ΔT) C4->D1 D2 Apply Corrections (fuse, nitric acid) D1->D2 D3 Calculate Enthalpy of Formation (via Hess's Law) D2->D3 Result ΔfH°m D3->Result

Caption: Workflow for determining the enthalpy of formation via bomb calorimetry.

Thermal Stability and Heat Capacity via Differential Scanning Calorimetry (DSC)

Expertise & Causality: Differential Scanning Calorimetry (DSC) is an indispensable technique for characterizing the thermal stability, purity, and phase behavior of materials.[12] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2] For a pharmaceutical intermediate, DSC is crucial for identifying melting points, enthalpies of fusion, and the onset of thermal decomposition, which are key parameters for assessing thermal hazards.[2][13] A sharp, well-defined melting endotherm is also a strong indicator of high purity.[12]

Trustworthiness through Self-Validation: The instrument is calibrated for temperature and enthalpy using certified standards like indium, which has a precisely known melting point and enthalpy of fusion.[14] The protocol involves running a baseline, analyzing the standard, and then the sample, ensuring that the resulting data is accurate and reproducible.

Experimental Protocol: DSC Analysis

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed. An empty, sealed pan is prepared as a reference.[12]

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable atmosphere.[2]

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses expected transitions. For hazard analysis, the scan typically extends to the point of decomposition.[2][12]

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature, generating a DSC thermogram.

  • Data Analysis:

    • Melting Point (Tm): Determined from the onset or peak of the melting endotherm.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak.

    • Decomposition Temperature (Td): Identified by the onset of a large, sharp exothermic peak.[2]

    • Heat Capacity (Cp): Can be determined by modulating the temperature program or by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire).[14]

Workflow Visualization: DSC Analysis

G cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis cluster_results Derived Properties P1 Weigh 2-5mg Sample into DSC Pan P2 Hermetically Seal Pan P1->P2 R1 Place Sample & Reference in DSC Cell P2->R1 P3 Prepare Empty Reference Pan P3->R1 R2 Purge with N₂ Gas R1->R2 R3 Heat at Constant Rate (e.g., 10°C/min) R2->R3 A1 Record Differential Heat Flow vs. Temperature R3->A1 A2 Analyze Thermogram A1->A2 Res1 Melting Point (Tm) A2->Res1 Res2 Enthalpy of Fusion (ΔHfus) A2->Res2 Res3 Decomposition (Td) A2->Res3 Res4 Heat Capacity (Cp) A2->Res4

Caption: Workflow for thermal analysis using Differential Scanning Calorimetry.

Computational Thermochemistry: A Predictive and Validating Tool

Expertise & Causality: In the absence of experimental data, high-level ab initio quantum chemical methods provide a robust framework for predicting thermochemical properties.[15] Methods like Gaussian-3 (G3) and Gaussian-4 (G4) theory are composite techniques designed to achieve high accuracy (typically within ±1 kcal/mol or ~4 kJ/mol) by combining results from different levels of theory and basis sets to approximate a very high-level calculation with reduced computational cost.[15][16] This approach is invaluable for validating sparse experimental data or providing reliable estimates where experiments are difficult or hazardous to perform.

The core principle involves calculating the total electronic energy of the molecule, adding corrections for zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy, and then using atomization or isodesmic reaction schemes to derive the enthalpy of formation.[17]

Computational Protocol: G4/G3-Level Calculation

  • Geometry Optimization: The molecular structure of this compound is optimized at a moderate level of theory (e.g., B3LYP/6-31G(d)) to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level. This confirms the structure is a true minimum (no imaginary frequencies) and provides the ZPVE.[18]

  • High-Level Single-Point Energies: A series of more accurate single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets (e.g., MP4, CCSD(T)).

  • Composite Calculation: The results are combined according to the specific G3 or G4 protocol, which includes empirical corrections to account for remaining basis set and correlation energy deficiencies.

  • Enthalpy of Formation Calculation: The final, high-accuracy total enthalpy of the molecule at 298.15 K is used to calculate the gas-phase enthalpy of formation (ΔfH°m(g)) by subtracting the calculated enthalpies of the constituent atoms in their standard states.

Workflow Visualization: Computational Thermochemistry

G cluster_geom Structure & Frequencies cluster_energy High-Level Energy cluster_composite Composite Method cluster_result Final Calculation S1 Initial Molecular Structure S2 Geometry Optimization (e.g., B3LYP/6-31G(d)) S1->S2 S3 Frequency Calculation S2->S3 E1 Series of Single-Point Energy Calculations (MP4, CCSD(T), etc.) S2->E1 C2 Add ZPVE & Thermal Corrections S3->C2 C1 Combine Energies (G4/G3 Protocol) E1->C1 C1->C2 C3 Apply Empirical Correction C2->C3 Res1 ΔfH°m(g) C3->Res1 Res2 S°(g) C3->Res2 Res3 Cp(g) C3->Res3

Caption: Workflow for ab initio calculation of gas-phase thermochemical data.

Structure-Property Relationships: The Interplay of Functional Groups

The thermochemical stability of this compound is dictated by the complex interplay of its three functional groups on the aromatic ring.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, both inductively and by resonance, the nitro group significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[19][20] This electronic effect can influence intermolecular interactions and crystal packing.

  • Methoxy Group (-OCH₃): The methoxy group exhibits dual electronic character. It is inductively electron-withdrawing due to the high electronegativity of the oxygen atom, but it is a strong electron-donating group through resonance, as the oxygen's lone pairs can delocalize into the benzene ring.[21]

  • The Ortho Effect: The placement of substituents ortho to the carboxyl group often leads to effects not seen in the meta and para isomers.[19] In this molecule, the proximity of the methoxy and nitro groups to the carboxylic acid can lead to significant steric hindrance. This forces the carboxyl group to twist out of the plane of the benzene ring, disrupting coplanarity and altering the extent of resonance stabilization.[19] This steric clash can also influence intramolecular hydrogen bonding possibilities between the carboxyl proton and the oxygen atoms of the adjacent nitro or methoxy groups, further impacting the molecule's conformational energy and overall stability.

Conclusion and Future Outlook

This guide establishes a framework for understanding the thermochemical properties of this compound. While experimental data is currently limited to its enthalpy of sublimation, the methodologies for a complete and accurate characterization are well-established. High-precision bomb calorimetry and differential scanning calorimetry remain the gold standards for experimental determination of the enthalpy of formation and thermal stability, respectively.

For drug development and process safety professionals, the clear data gap for this important intermediate underscores the necessity for further investigation. A comprehensive study combining experimental measurements with high-level computational thermochemistry would provide the critical data needed to fully model its behavior, optimize synthetic routes, and ensure its safe handling and storage.

References

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An In-depth Technical Guide to the Acidity and pKa of 3-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Critical Role of pKa in Scientific Research

The acid dissociation constant (pKa) is a fundamental parameter that quantifies the acidity of a molecule in solution. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's pKa is indispensable. It governs a multitude of critical properties, including solubility, lipophilicity, membrane permeability, and binding interactions with biological targets. In drug discovery, for instance, the ionization state of a molecule at physiological pH (typically around 7.4) dictates its absorption, distribution, metabolism, and excretion (ADME) profile, thereby profoundly influencing its therapeutic efficacy and safety.

This guide focuses on 3-methoxy-2-nitrobenzoic acid, a molecule whose acidic character is significantly influenced by the interplay of its substituent groups. By dissecting the underlying principles of its acidity and providing practical methodologies for its measurement, we aim to equip researchers with the knowledge to confidently assess and utilize this compound in their work.

Theoretical Framework: Understanding the Acidity of Substituted Benzoic Acids

The acidity of benzoic acid is significantly modulated by the presence of substituents on the aromatic ring. These effects are primarily categorized as inductive and resonance effects, which can either increase or decrease the stability of the carboxylate anion formed upon deprotonation.

  • Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) exert a -I effect, pulling electron density away from the carboxylate group, thereby stabilizing the negative charge and increasing acidity (lower pKa). Conversely, electron-donating groups (EDGs) have a +I effect, pushing electron density towards the carboxylate, destabilizing the negative charge and decreasing acidity (higher pKa).[1]

  • Resonance Effect (-M/+M or -R/+R): This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring. EWGs with pi-accepting capabilities (e.g., -NO₂) exhibit a -M effect, which delocalizes the negative charge of the carboxylate anion, leading to its stabilization and increased acidity.[2] EDGs with lone pairs of electrons (e.g., -OCH₃) can donate electron density into the ring via a +M effect, which can destabilize the carboxylate anion and decrease acidity.[2]

The position of the substituent (ortho, meta, or para) is crucial as it determines which effects are operative and their relative strengths.

The "Ortho Effect"

A noteworthy phenomenon in substituted benzoic acids is the "ortho effect," where most ortho-substituted benzoic acids are stronger acids than benzoic acid, regardless of the electronic nature of the substituent.[3] This is attributed to a combination of steric and electronic factors. The ortho substituent can force the carboxyl group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring, thereby increasing the acidity.[3]

pKa Values of this compound and Related Compounds

While an experimentally determined pKa for this compound is not readily found in the literature, a predicted value is available. To provide context and a basis for our analysis, the following table compares the pKa of this compound with that of benzoic acid and its constituent substituted analogs.

CompoundpKa ValueData TypeReference(s)
This compound ~2.07 Predicted
Benzoic Acid~4.20Experimental[3]
2-Nitrobenzoic Acid~2.16Experimental[3][4]
3-Nitrobenzoic Acid~3.47Experimental[5]
3-Methoxybenzoic Acid~4.10Experimental,

Analysis of Substituent Effects on this compound Acidity

The predicted high acidity (low pKa) of this compound can be rationalized by a careful examination of the electronic and steric effects of its substituents.

The Dominant Influence of the Ortho-Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, operating through both a strong -I (inductive) and a strong -M (mesomeric/resonance) effect.[2] When positioned ortho to the carboxylic acid, as in 2-nitrobenzoic acid (pKa ≈ 2.16), it dramatically increases acidity compared to benzoic acid (pKa ≈ 4.20).[3] This is a clear manifestation of the ortho effect, where the proximity of the nitro group leads to significant stabilization of the carboxylate anion through both inductive withdrawal and steric hindrance that disrupts the coplanarity of the carboxyl group with the ring.[3]

The Role of the Meta-Methoxy Group

The methoxy group (-OCH₃) is generally considered an electron-donating group due to its +M effect, which typically decreases the acidity of benzoic acids. However, it also possesses a -I effect due to the electronegativity of the oxygen atom. The overall electronic influence of the methoxy group is position-dependent.

In the meta position, the +M effect of the methoxy group does not extend to the carboxyl group. Therefore, its primary influence is the electron-withdrawing -I effect, which tends to increase acidity. This is illustrated by the slightly lower pKa of 3-methoxybenzoic acid (~4.10) compared to benzoic acid (~4.20).

Synergy of Substituent Effects in this compound

In this compound, we have the powerful acid-strengthening effect of the ortho-nitro group, which is expected to be the dominant factor. The meta-methoxy group, through its -I effect, will likely contribute further to the stabilization of the carboxylate anion, albeit to a lesser extent than the ortho-nitro group. The combination of these two electron-withdrawing influences (the potent ortho-nitro and the weaker meta-methoxy) results in a predicted pKa of around 2.07, making it a significantly stronger acid than benzoic acid and even slightly stronger than 2-nitrobenzoic acid.

The following diagram illustrates the key electronic effects influencing the acidity of this compound.

G cluster_molecule This compound cluster_effects Electronic Effects cluster_outcome Impact on Acidity Molecule Benzoic Acid Core Ortho_Nitro Ortho-Nitro Group (-NO2) Inductive Inductive Effect (-I) Ortho_Nitro->Inductive -I (Strong) Resonance Resonance Effect (-M) Ortho_Nitro->Resonance -M (Strong) Ortho_Effect Ortho Effect Ortho_Nitro->Ortho_Effect Steric + Electronic Meta_Methoxy Meta-Methoxy Group (-OCH3) Meta_Methoxy->Inductive -I (Weak) Acidity Increased Acidity (Lower pKa) Inductive->Acidity Resonance->Acidity Ortho_Effect->Acidity

Electronic effects in this compound.

Experimental Protocols for pKa Determination

For researchers requiring an accurate, experimentally determined pKa value for this compound, the following protocols for potentiometric titration and UV-Vis spectrophotometry are provided as a guide to best practices.

Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination. It involves the gradual addition of a titrant (a strong base for an acidic analyte) to the sample solution while monitoring the pH. The pKa is determined from the midpoint of the buffer region of the titration curve.

  • Preparation of Solutions:

    • Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Prepare a standardized solution of ~0.1 M hydrochloric acid (HCl).

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a co-solvent system like methanol/water if solubility in pure water is low) to a known concentration (e.g., ~0.01 M).

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa (e.g., pH 2.00, 4.01, and 7.00).

  • Titration Procedure:

    • Pipette a known volume of the this compound solution into a beaker.

    • Add the background electrolyte solution.

    • If necessary, adjust the initial pH to a low value (e.g., pH 2) with the standardized HCl.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin the titration by adding small, precise increments of the standardized NaOH solution.

    • Record the pH and the volume of titrant added after each addition, allowing the pH to stabilize before recording.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (the point of steepest slope) from the first or second derivative of the titration curve.

    • The pKa is the pH at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).

The workflow for potentiometric pKa determination is visualized below.

G Start Start Prepare_Solutions Prepare Standardized Solutions (Acid, Base, Analyte) Start->Prepare_Solutions Calibrate_pH_Meter Calibrate pH Meter Prepare_Solutions->Calibrate_pH_Meter Titrate Titrate Analyte with Base Calibrate_pH_Meter->Titrate Record_Data Record pH vs. Titrant Volume Titrate->Record_Data Plot_Curve Plot Titration Curve Record_Data->Plot_Curve Find_Equivalence_Point Determine Equivalence Point Plot_Curve->Find_Equivalence_Point Calculate_pKa pKa = pH at Half-Equivalence Point Find_Equivalence_Point->Calculate_pKa End End Calculate_pKa->End

Workflow for potentiometric pKa determination.
UV-Vis Spectrophotometry

Spectrophotometric pKa determination is a sensitive method suitable for compounds that possess a chromophore close to the ionizable center, leading to a pH-dependent UV-Vis absorption spectrum.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant aliquot of the stock solution to ensure the final concentration of the analyte is the same in all samples.

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

    • Record the spectrum of a blank (buffer solution without the analyte) for each pH.

  • Data Analysis:

    • Identify the wavelength(s) at which the absorbance changes most significantly with pH.

    • Plot the absorbance at a selected wavelength versus the pH.

    • The resulting sigmoidal curve can be fitted to the following equation: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the observed absorbance, A_acid is the absorbance of the fully protonated species, and A_base is the absorbance of the fully deprotonated species.

    • The pKa is the pH at the inflection point of the sigmoidal curve.

The logical relationship for spectrophotometric pKa determination is depicted below.

G Start Start Prepare_Buffers Prepare Buffers of Known pH Start->Prepare_Buffers Add_Analyte Add Constant Amount of Analyte Prepare_Buffers->Add_Analyte Measure_Spectra Measure UV-Vis Spectra at Each pH Add_Analyte->Measure_Spectra Plot_Data Plot Absorbance vs. pH Measure_Spectra->Plot_Data Fit_Curve Fit Data to Sigmoidal Curve Plot_Data->Fit_Curve Determine_pKa pKa = Inflection Point of the Curve Fit_Curve->Determine_pKa End End Determine_pKa->End

Logic diagram for spectrophotometric pKa determination.

Conclusion

While an experimentally verified pKa for this compound remains to be reported in the scientific literature, a thorough analysis of its structure provides compelling evidence for its strong acidic nature. The predicted pKa of approximately 2.07 is well-supported by the powerful electron-withdrawing and ortho effects of the nitro group, complemented by the inductive effect of the meta-methoxy group. This technical guide has provided a detailed rationale for the expected acidity of this compound and has equipped researchers with the necessary theoretical background and practical, step-by-step protocols to determine its pKa experimentally. The accurate determination of this fundamental property will undoubtedly facilitate the further investigation and application of this compound in various fields of chemical and pharmaceutical science.

References

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Potential biological activities of 3-Methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 3-Methoxy-2-nitrobenzoic Acid and Its Derivatives

Executive Summary

This compound is a substituted aromatic carboxylic acid primarily recognized for its role as a versatile chemical intermediate in organic synthesis.[1][2] While direct research into its inherent biological effects is limited, its molecular architecture—featuring a methoxy group and an electron-withdrawing nitro group on a benzoic acid scaffold—provides a compelling basis for exploring its potential pharmacological activities. The strategic placement of these functional groups influences the molecule's electronic and steric properties, making it a valuable starting point for developing novel therapeutic agents.[1]

This technical guide synthesizes the available scientific knowledge to explore the potential biological activities of this compound. By examining the established activities of its derivatives and structurally similar compounds, we provide a framework for future research and drug development. This document details the rationale for its investigation, outlines potential applications in anticancer and antimicrobial therapies, provides detailed experimental protocols for screening, and suggests future research trajectories for drug discovery professionals.

Part 1: Physicochemical Properties and Synthesis

Understanding the fundamental characteristics of this compound is crucial for its application in synthetic and medicinal chemistry.

Core Properties

The compound's key properties are summarized below, providing essential information for handling, characterization, and experimental design.

PropertyValueReference(s)
CAS Number 4920-80-3[3][4]
Molecular Formula C₈H₇NO₅[2][3][5]
Molecular Weight 197.14 g/mol [2][3]
Appearance White to light yellow crystalline solid[2]
IUPAC Name This compound[3][4]
Synonyms 2-Nitro-3-methoxybenzoic acid, 2-Nitro-m-anisic acid[3][4]
Established Synthetic Route

The principal method for synthesizing this compound is through the electrophilic aromatic substitution of 3-methoxybenzoic acid.[1] In this reaction, a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is typically used. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. The methoxy and carboxylic acid groups on the benzene ring direct the incoming nitro group, leading predominantly to the 2-nitro isomer due to electronic and steric influences.[1]

Synthesis_of_3_Methoxy_2_nitrobenzoic_acid cluster_reactants Reactants cluster_product Product Reactant 3-Methoxybenzoic Acid Reagents HNO₃ / H₂SO₄ Product This compound Reagents->Product Nitration MIC_Workflow A 1. Prepare Serial Dilutions of Compound in 96-well Plate C 3. Inoculate All Wells (Except Sterility Control) A->C B 2. Prepare Microbial Inoculum (0.5 McFarland Standard) B->C D 4. Add Controls (Positive, Negative) C->D E 5. Incubate Plate (e.g., 24h at 37°C) D->E F 6. Visually Inspect for Turbidity to Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Anti-mycobacterial Potential

Nitrobenzoic acids and their derivatives have shown particular promise against Mycobacterium tuberculosis (Mtb). A[6]romatic nitro compounds often act as prodrugs that are activated by mycobacterial enzymes. This activation can lead to the formation of reactive species that disrupt cellular processes. For weak acids, another proposed mechanism involves the acidification of the mycobacterial cytosol, which disrupts transmembrane transport systems. G[6]iven that hydrazide-hydrazone derivatives also possess potent antituberculosis activity, derivatizing this compound into its corresponding hydrazide could be a promising strategy.

Mtb_Mechanism Prodrug Nitroaromatic Prodrug (e.g., Nitrobenzoate Derivative) Enzyme Enzyme Prodrug->Enzyme Enters Cell

Sources

A Technical Guide to High-Purity 3-Methoxy-2-nitrobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of high-purity 3-Methoxy-2-nitrobenzoic acid, a critical starting material and intermediate in pharmaceutical research and development. We will explore the key considerations for sourcing this compound, robust methodologies for quality control, and its significant applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who require a reliable and well-characterized source of this essential chemical building block.

The Critical Role of this compound in Synthesis

This compound (CAS No. 4920-80-3) is a substituted benzoic acid derivative whose molecular structure is primed for a variety of chemical transformations.[1] The presence of the methoxy, nitro, and carboxylic acid functional groups allows for a wide range of synthetic manipulations, making it a valuable precursor in the synthesis of complex molecules.[2] In particular, the nitro group can be readily reduced to an amine, opening up pathways to a diverse array of amino-substituted aromatic compounds that are central to the development of many therapeutic agents.[2]

Selecting a High-Purity Commercial Supplier: A Framework for Quality Assurance

The success of a synthetic campaign and the integrity of downstream research heavily depend on the quality of the starting materials. Sourcing high-purity this compound requires a systematic evaluation of commercial suppliers. Beyond mere availability and price, a rigorous assessment of a supplier's quality management system is paramount.

Key Supplier Evaluation Criteria

When selecting a supplier, researchers and procurement managers should consider the following:

  • Purity and Specification: Look for suppliers that offer high-purity grades, typically ≥98%. The product specification sheet should be comprehensive, detailing the compound's physical and chemical properties.

  • Certificate of Analysis (CoA): A batch-specific CoA is non-negotiable. It should provide actual analytical results for purity (e.g., by HPLC), identity (e.g., by NMR), and other relevant tests.

  • Quality Management System (QMS): Preference should be given to suppliers with a robust QMS, ideally certified to standards such as ISO 9001.[3][4][5] An established QMS ensures consistency, traceability, and a commitment to quality.[6][7][8]

  • Documentation and Transparency: Reputable suppliers will provide comprehensive safety data sheets (SDS) and are transparent about their manufacturing and quality control processes.

  • Technical Support: Access to knowledgeable technical support can be invaluable for troubleshooting and addressing any concerns regarding product quality or handling.

Recommended Commercial Suppliers

The following table provides a summary of some established commercial suppliers of this compound. It is important to note that while this list is a good starting point, researchers should conduct their own due diligence based on the criteria outlined above.

SupplierTypical PurityKey Offerings & Notes
Sigma-Aldrich (Merck) ≥96%A well-established supplier with extensive documentation and a global distribution network.[9]
Biosynth High-purity grades for pharmaceutical testingOffers reference standards and a focus on quality for research and development.[10]
Santa Cruz Biotechnology Research gradeProvides a range of biochemicals for research purposes.[1]
TCI Chemicals >99.0%A supplier known for a wide range of high-purity organic reagents.[11]
Matrix Scientific Varies by gradeOffers a variety of quantities to suit different research needs.[11]

In-House Quality Control: A Self-Validating System

Upon receipt of this compound, it is crucial to perform in-house quality control to verify the supplier's CoA and ensure the material is suitable for its intended use. The following experimental protocols provide a framework for a comprehensive QC assessment.

Supplier Qualification and Incoming Material QC Workflow

The following diagram illustrates a logical workflow for qualifying a new supplier and performing incoming quality control on a batch of this compound.

cluster_0 Supplier Qualification cluster_1 Incoming Material QC A Identify Potential Suppliers B Request Technical Data & CoA A->B C Evaluate Quality Management System (e.g., ISO 9001) B->C D Order Sample for Evaluation C->D E Receive Material & Quarantine D->E F Review Supplier CoA E->F G Perform In-House QC Testing F->G H Compare Results to Specification G->H I Release Material for Use H->I Pass J Reject Material if Out of Specification H->J Fail

Caption: Workflow for supplier qualification and incoming material quality control.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This reverse-phase HPLC method is suitable for determining the purity of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1100 series or equivalent with UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Gradient 60:40 (Acetonitrile:Aqueous) isocratic
Flow Rate 1.0 mL/min
Detection UV at 228 nm
Injection Volume 10 µL
Column Temperature 25 °C

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and 0.1% phosphoric acid in water in a 60:40 ratio. Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Instrumentation and Conditions:

ParameterSpecification
NMR Spectrometer Bruker 400 MHz or equivalent
Solvent DMSO-d₆
Reference Tetramethylsilane (TMS) at 0.00 ppm

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Interpretation: The expected chemical shifts (δ) and multiplicities are as follows:

    • ~13.0-14.0 ppm (broad singlet, 1H, -COOH)

    • ~7.6 ppm (multiplet, 2H, Ar-H)

    • ~7.5 ppm (multiplet, 1H, Ar-H)

    • ~3.9 ppm (singlet, 3H, -OCH₃)[12]

Experimental Protocol: Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

Instrumentation and Conditions:

ParameterSpecification
Mass Spectrometer LC-MS with Electrospray Ionization (ESI)
Ionization Mode Negative
Scan Range m/z 50-500

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample solution into the mass spectrometer.

  • Data Interpretation: The expected molecular ion peak in negative ion mode is [M-H]⁻ at m/z 196.0.[13] Common fragment ions may be observed corresponding to the loss of NO₂ (m/z 151) or COOH (m/z 152).[14]

Key Applications in Drug Discovery and Medicinal Chemistry

High-purity this compound is a versatile building block in the synthesis of a wide range of biologically active molecules.

Synthesis of Pyrrolobenzodiazepines (PBDs)

A primary application of this compound is in the synthesis of the pyrrolobenzodiazepine (PBD) scaffold, which is found in a class of potent anti-tumor agents.[15] The PBDs exert their biological activity by binding to the minor groove of DNA. The synthesis of PBDs often involves the coupling of a suitably functionalized pyrrolidine moiety with a derivative of this compound.

Precursor for Kinase Inhibitors

This compound also serves as a key starting material in the synthesis of various kinase inhibitors. For example, it is a precursor in the synthesis of Bosutinib, a Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[16] The synthesis of Gefitinib, an EGFR inhibitor, also utilizes a derivative of methoxy-nitrobenzoic acid.[17]

Building Block for Heterocyclic Compounds

The functional groups on this compound allow for its use in the construction of various heterocyclic ring systems, which are prevalent in many pharmaceuticals. The reduction of the nitro group to an amine, followed by cyclization reactions with appropriate partners, can lead to the formation of quinolines, quinazolines, and other important heterocyclic cores.

Stability, Storage, and Safety Considerations

  • Stability: this compound is generally a stable crystalline solid. However, like many nitroaromatic compounds, it can be susceptible to degradation under certain conditions, such as exposure to strong reducing agents or high temperatures.[18][19][20]

  • Storage: It should be stored in a well-sealed container in a cool, dry, and dark place to prevent degradation.[9]

  • Safety: this compound is an irritant to the eyes, skin, and respiratory system.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

The procurement of high-purity this compound is a critical first step in many successful research and development programs. By carefully selecting suppliers with robust quality systems and implementing a thorough in-house QC program, researchers can ensure the integrity of their starting materials. The versatile chemistry of this compound makes it an invaluable tool in the synthesis of a diverse range of bioactive molecules, from anti-tumor agents to kinase inhibitors. This guide provides a comprehensive framework to aid scientists in the effective sourcing, characterization, and application of this important chemical building block.

References

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  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. PubMed. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. Available at: [Link]

  • Weber, R., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

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Core Characteristics of 3-Methoxy-2-nitrobenzoic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone intermediate, 3-Methoxy-2-nitrobenzoic acid presents a unique trifecta of functional groups—carboxylic acid, nitro, and methoxy—whose electronic interplay dictates its synthetic potential. This guide offers an in-depth analysis of its physicochemical properties, reactivity, and strategic applications, providing field-proven insights for its effective utilization in complex molecular architectures.

Compound Identity and Physicochemical Profile

A thorough understanding of a starting material's fundamental properties is a prerequisite for predictable and reproducible synthesis. This compound is typically a white to light yellow crystalline solid.[1] Its core physical and chemical characteristics are summarized below.

PropertyValueSource(s)
CAS Number 4920-80-3[2],[3]
Molecular Formula C₈H₇NO₅[2],[3]
Molecular Weight 197.14 g/mol [2],[4]
Melting Point 253-257 °C (lit.)[1],[5]
Appearance Powder to crystalline solid[1],[6]
Density 1.430 g/cm³[1],[6]
Solubility Soluble in Methanol[1],[6]
IUPAC Name This compound[2]
Spectroscopic Fingerprint

Spectroscopic data are vital for confirming the identity and purity of this compound before its use in a synthetic workflow.

Spectroscopic DataKey Features and Observed Shifts (in DMSO-d₆)Source(s)
¹H NMR ~14 ppm (broad s, 1H, -COOH), ~7.6 ppm (m, 3H, Ar-H), ~3.9 ppm (s, 3H, -OCH₃)[7]
¹³C NMR Data for substituted nitrobenzoic acids confirm the presence of aromatic carbons, a carboxyl carbon, and a methoxy carbon. Specific peak data for this isomer is best obtained from a direct sample analysis.[8],[9]
Mass Spectrometry Exact Mass: 197.03242232 Da[2]
IR Spectroscopy Characteristic peaks expected for O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether), and N-O (nitro group) stretches.[3]

Strategic Synthesis: The Nitration of 3-Methoxybenzoic Acid

The most direct and common route to this compound is the electrophilic aromatic substitution of 3-methoxybenzoic acid.[10] The success of this synthesis hinges on controlling the regioselectivity and reaction conditions.

The methoxy group (-OCH₃) is an activating, ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. The incoming electrophile, the nitronium ion (NO₂⁺), is therefore directed to the positions ortho and para to the powerful methoxy group. Due to steric hindrance from the adjacent carboxylic acid, the major product formed is the 2-nitro isomer.[10]

Causality of Experimental Choices:

  • Reagents : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[10]

  • Temperature Control : Nitration is highly exothermic. Maintaining a low temperature is crucial to prevent the formation of undesired byproducts, such as dinitro compounds or oxidation products.[10]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 3-Methoxybenzoic Acid 3-Methoxybenzoic Acid Electrophilic Nitration Electrophilic Nitration 3-Methoxybenzoic Acid->Electrophilic Nitration HNO3 / H2SO4 HNO3 / H2SO4 HNO3 / H2SO4->Electrophilic Nitration This compound This compound Electrophilic Nitration->this compound

Caption: Synthesis workflow for this compound.

Reactivity and Key Synthetic Transformations

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The strategic manipulation of these groups opens pathways to a vast array of complex molecules.

G cluster_reactions Key Transformations cluster_products Resulting Intermediates Start This compound Nitro_Reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) Start->Nitro_Reduction Transforms electronic properties Carboxyl_Ester Carboxylic Acid Esterification (e.g., CH₃OH, H⁺) Start->Carboxyl_Ester Protects/modifies acid Carboxyl_Amide Carboxylic Acid Amidation (e.g., SOCl₂, then R₂NH) Start->Carboxyl_Amide Creates amide linkage Amine 3-Methoxy-2-aminobenzoic Acid Nitro_Reduction->Amine Ester Methyl 3-Methoxy-2-nitrobenzoate Carboxyl_Ester->Ester Amide 3-Methoxy-2-nitrobenzamide Derivative Carboxyl_Amide->Amide

Caption: Reactivity map of this compound.

A. The Nitro Group: A Gateway to Anilines

The electron-withdrawing nitro group is arguably the most synthetically versatile handle on the molecule. Its reduction to an amino group is a pivotal transformation, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho, para-directing one.[11] This dramatically alters the electronic properties of the aromatic ring and opens up new avenues for substitution and cyclization reactions.

Field-Proven Protocol: Reduction of the Nitro Group with Tin(II) Chloride

This method is valued for its mild conditions, making it compatible with other functional groups like esters.

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution. This will precipitate tin salts.

  • Extraction: Filter the mixture and extract the aqueous filtrate with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methoxy-2-aminobenzoic acid.

Causality: Tin(II) chloride is a classic choice for reducing aromatic nitro groups in an acidic medium, providing a reliable and high-yielding pathway to the corresponding aniline derivative.[12] Catalytic hydrogenation (e.g., H₂ over Pd/C) is another common and often cleaner alternative.[13]

B. The Carboxylic Acid Group: A Handle for Derivatization

The carboxylic acid moiety readily undergoes standard transformations, such as esterification and amidation. These reactions are often employed to protect the acid, improve solubility, or introduce a key linkage for building larger molecules.[14]

C. The Aromatic Ring: Modulated Reactivity

The combined presence of a strong electron-withdrawing nitro group and the carboxylic acid deactivates the aromatic ring towards further electrophilic substitution.[14] Synthetic strategies, therefore, typically focus on functionalizing the existing groups rather than adding new ones to the ring at this stage.

Applications in Pharmaceutical and Heterocyclic Synthesis

The unique substitution pattern of this compound makes it a valuable precursor for a range of high-value compounds.

  • Pharmaceutical Intermediates: It is a key building block in the synthesis of various pharmaceuticals.[5] A notable application is in the preparation of 3-hydroxy-4-methoxy-2-nitrobenzoic acid, a crucial intermediate for synthesizing pyrrolobenzodiazepine (PBD) compounds, a class of molecules with reported anti-tumor activity.[10][15]

  • Heterocyclic Chemistry: The reduction of the nitro group to an amine, adjacent to the carboxylic acid, creates a perfect scaffold for building heterocyclic ring systems, such as benzoxazinones, which are common motifs in bioactive molecules.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazards Identification: The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[2] It may also cause respiratory irritation.[16][17]

  • Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][18] Avoid breathing dust.[19]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[19]

Conclusion

This compound is a highly functionalized and versatile building block. Its value lies not just in its structure, but in the predictable and sequential reactivity of its functional groups. A comprehensive understanding of its properties, synthetic access, and chemical behavior, as detailed in this guide, empowers researchers to leverage its full potential in the efficient synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

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Methodological & Application

Synthesis of 3-Methoxy-2-nitrobenzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-methoxy-2-nitrobenzoic acid from 3-methoxybenzoic acid. The synthesis is achieved through an electrophilic aromatic substitution reaction, specifically nitration. This application note details the underlying chemical principles, a step-by-step laboratory protocol, safety precautions, and methods for purification and characterization of the final product. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and heterocyclic compounds.[1] The presence of the methoxy and nitro functional groups on the benzoic acid backbone provides a versatile scaffold for further chemical modifications. The primary and most direct method for synthesizing this compound is through the electrophilic nitration of 3-methoxybenzoic acid.[1] This process involves the introduction of a nitro group (-NO₂) onto the aromatic ring.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from 3-methoxybenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2][3][4][5] The reaction proceeds in three main stages: generation of the electrophile, nucleophilic attack by the aromatic ring, and subsequent deprotonation to restore aromaticity.[3][4][5]

1. Generation of the Nitronium Ion: In the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), nitric acid (HNO₃) is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[2][3]

2. Electrophilic Attack: The electron-rich π system of the 3-methoxybenzoic acid ring acts as a nucleophile, attacking the nitronium ion.[3][5] This is the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]

3. Deprotonation and Restoration of Aromaticity: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bonded to the nitro group.[3] This regenerates the aromatic π system, yielding the final product, this compound.

Regioselectivity: The directing effects of the substituents on the benzene ring determine the position of the incoming nitro group. The methoxy group (-OCH₃) is an ortho, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator. In this specific case, the methoxy group at the 3-position and the carboxylic acid group at the 1-position guide the incoming nitro group. Due to steric hindrance from the adjacent carboxylic acid, the major product is the 2-nitro isomer.[1]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
3-Methoxybenzoic acidC₈H₈O₃152.1510.0 g
Concentrated Sulfuric Acid (98%)H₂SO₄98.0850 mL
Concentrated Nitric Acid (70%)HNO₃63.0115 mL
Crushed IceH₂O18.02200 g
Distilled WaterH₂O18.02As needed
Ethanol (for recrystallization)C₂H₅OH46.07As needed

Equipment:

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Large beaker (600 mL)

  • Büchner funnel and flask

  • Filter paper

  • Melting point apparatus

  • NMR spectrometer (for characterization)

Procedure:

  • Preparation of the Starting Material Solution: In a 250 mL round-bottom flask, dissolve 10.0 g of 3-methoxybenzoic acid in 50 mL of concentrated sulfuric acid. Stir the mixture using a magnetic stirrer until all the solid has dissolved. Cool the solution in an ice bath to between 0 and 5 °C.

  • Preparation of the Nitrating Mixture: In a separate dropping funnel, carefully and slowly add 15 mL of concentrated nitric acid to the dropping funnel. Caution: This process is exothermic and should be performed in a fume hood with appropriate personal protective equipment. Cool the nitrating mixture in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-methoxybenzoic acid in sulfuric acid over approximately one hour. It is crucial to maintain the reaction temperature between 0 and 10 °C throughout the addition to minimize the formation of byproducts.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation of the Crude Product: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A precipitate of this compound will form.

  • Filtration and Washing: Once the ice has completely melted, collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate with several portions of cold distilled water until the washings are neutral to litmus paper. This removes any residual acid.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them in a desiccator.

Safety Precautions

Nitration reactions are inherently hazardous and must be conducted with extreme caution.[6][7]

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns.[6][8][9] Always handle these acids in a chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[6][9]

  • Exothermic Reaction: The nitration reaction is highly exothermic, and the temperature must be carefully controlled to prevent runaway reactions, which can lead to explosions.[7]

  • Toxic Fumes: The reaction can produce toxic nitrogen dioxide gas.[6] Ensure adequate ventilation by working in a fume hood.

  • Emergency Preparedness: An emergency eyewash and shower station should be readily accessible.[6] Have a spill containment kit with a neutralizing agent, such as sodium carbonate, available.[6][10]

  • Waste Disposal: Dispose of all chemical waste according to institutional and environmental regulations. Do not mix nitric acid waste with other waste streams.[10]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Melting Point: The melting point of the purified product should be determined and compared to the literature value. The reported melting point for this compound is in the range of 176-180 °C.

Spectroscopic Analysis:

  • ¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum will confirm the structure of the molecule. The expected signals for this compound in DMSO-d₆ are approximately: δ 14 (s, 1H, COOH), 7.6-7.7 (m, 2H, Ar-H), 7.5-7.6 (m, 1H, Ar-H), and 3.9 (s, 3H, OCH₃).[11]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the functional groups present: a broad O-H stretch for the carboxylic acid, C=O stretch for the carbonyl group, N-O stretches for the nitro group, and C-O stretch for the methoxy group.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound, which is 197.14 g/mol .[12][13]

Chromatography: High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and a small amount of acid (e.g., phosphoric or formic acid) is suitable for this analysis.[14]

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 3-methoxybenzoic acid in conc. H₂SO₄ reaction Slowly add nitrating mixture at 0-10 °C start->reaction nitrating_mix Prepare nitrating mixture (conc. HNO₃) nitrating_mix->reaction stir Stir for 30 min post-addition reaction->stir quench Pour onto crushed ice stir->quench filter_wash Filter and wash with cold water quench->filter_wash recrystallize Recrystallize from ethanol filter_wash->recrystallize characterization Characterize product (MP, NMR, IR, MS) recrystallize->characterization end Pure this compound characterization->end

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 3-methoxybenzoic acid. By following the outlined procedures and adhering to the stringent safety precautions, researchers can successfully synthesize this valuable chemical intermediate for use in further research and development activities. The provided characterization methods will ensure the identity and purity of the final product.

References

  • Nitration reaction safety - YouTube. (2024, June 7). Retrieved from [Link]

  • American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved from [Link]

  • Study.com. (n.d.). Draw a reaction mechanism for the electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid? Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Save My Exams. (2025, January 10). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • ACS Publications. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects | The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]

  • Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
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  • Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • RSC Publishing. (n.d.). 28. Nitration of m-Methoxycinnamic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
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Application Note: A Detailed Protocol for the Nitration of 3-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth guide to the electrophilic aromatic nitration of 3-methoxybenzoic acid. The protocol details a step-by-step experimental procedure, including the preparation of the nitrating mixture, reaction execution, product isolation, and purification. A thorough discussion on the regioselectivity of the reaction is presented, elucidating the directing effects of the methoxy and carboxylic acid substituents. Safety precautions and methods for the characterization of the resulting nitroisomers are also covered. This guide is intended to equip researchers with the necessary information to perform this reaction safely and efficiently, yielding key intermediates for pharmaceutical and materials science applications.

Introduction

The nitration of aromatic compounds is a fundamental and extensively utilized reaction in organic synthesis. It serves as a critical step in the preparation of a wide array of valuable compounds, including pharmaceuticals, dyes, and explosives.[1] The introduction of a nitro group onto an aromatic ring proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the highly electrophilic nitronium ion (NO₂⁺) is the active species.[2] This electrophile is typically generated in situ from a mixture of concentrated nitric acid and a strong acid catalyst, most commonly sulfuric acid.[2]

3-Methoxybenzoic acid presents an interesting case for electrophilic aromatic substitution due to the presence of two substituents with competing directing effects: an activating, ortho, para-directing methoxy group (-OCH₃) and a deactivating, meta-directing carboxylic acid group (-COOH).[3][4] Understanding the interplay of these electronic effects is crucial for predicting and controlling the regiochemical outcome of the nitration reaction. The resulting nitro-3-methoxybenzoic acid isomers are valuable intermediates for further synthetic transformations.

This application note will provide a detailed experimental protocol for the nitration of 3-methoxybenzoic acid, offering insights into the practical execution and the underlying chemical principles.

Mechanism and Regioselectivity

The nitration of 3-methoxybenzoic acid follows the general mechanism of electrophilic aromatic substitution. The first step involves the generation of the nitronium ion electrophile from the reaction between concentrated nitric and sulfuric acids.[5]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ [2]

The nitronium ion is then attacked by the π-electron system of the 3-methoxybenzoic acid ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3] Subsequent deprotonation by a weak base (e.g., HSO₄⁻ or H₂O) restores the aromaticity of the ring, yielding the nitrated product.[3]

The regioselectivity of the nitration is determined by the directing effects of the existing substituents. The methoxy group is a strong activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to the methoxy group).[4] Conversely, the carboxylic acid group is a deactivating group that directs incoming electrophiles to the meta position (positions 2 and 6 relative to the carboxylic acid group).[2][3]

In the case of 3-methoxybenzoic acid, the directing effects are as follows:

  • Methoxy group (-OCH₃ at C3): Directs to C2, C4, and C6.

  • Carboxylic acid group (-COOH at C1): Directs to C2 and C6.

Both substituents direct the incoming nitro group to the C2 and C6 positions. The C4 position is activated by the methoxy group but is ortho to the deactivating carboxylic acid group, making it a less favored site for substitution. Therefore, the major products expected from the nitration of 3-methoxybenzoic acid are 2-nitro-3-methoxybenzoic acid and 6-nitro-3-methoxybenzoic acid . The formation of 4-nitro-3-methoxybenzoic acid and 5-nitro-3-methoxybenzoic acid is expected to be minor.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted benzoic acids.[5][6]

Materials and Equipment
Reagents Equipment
3-Methoxybenzoic acidRound-bottom flask (250 mL)
Concentrated Sulfuric Acid (98%)Magnetic stirrer and stir bar
Concentrated Nitric Acid (70%)Dropping funnel
Crushed IceIce bath
Distilled WaterBeaker (500 mL)
Ethanol (for recrystallization)Büchner funnel and flask
Filter paper
pH paper
Melting point apparatus
Thin-Layer Chromatography (TLC) plates
Safety Precautions

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[7][8] Handle these reagents with extreme care in a well-ventilated fume hood.[1][9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling, as the process is highly exothermic.[12] In case of skin contact, immediately wash the affected area with copious amounts of water.[9]

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture:

    • In a clean and dry 100 mL beaker, place 15 mL of concentrated sulfuric acid.

    • Cool the beaker in an ice bath.

    • Slowly and with constant stirring, add 10 mL of concentrated nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 10 °C throughout the addition.

    • Once the addition is complete, keep the nitrating mixture in the ice bath until ready for use.

  • Dissolution of the Starting Material:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 3-methoxybenzoic acid.

    • Place the flask in an ice bath and add 20 mL of concentrated sulfuric acid.

    • Stir the mixture until the 3-methoxybenzoic acid is completely dissolved. Maintain the temperature at or below 10 °C.

  • Nitration Reaction:

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3-methoxybenzoic acid over a period of 30-45 minutes.

    • Carefully monitor the reaction temperature and ensure it remains between 0 and 10 °C. Use the rate of addition to control the temperature.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 60 minutes.

  • Product Isolation:

    • In a 500 mL beaker, prepare a slurry of approximately 100 g of crushed ice and 100 mL of cold distilled water.

    • Slowly and carefully pour the reaction mixture onto the ice slurry with vigorous stirring. A precipitate should form.

    • Allow the mixture to stand for 15-20 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid product with several portions of cold distilled water until the washings are neutral to pH paper.

  • Purification:

    • The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.

    • Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and air dry.

Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_nitrating Prepare Nitrating Mixture (HNO₃ in H₂SO₄, <10°C) reaction Slowly add Nitrating Mixture to Substrate Solution (0-10°C) prep_nitrating->reaction prep_substrate Dissolve 3-Methoxybenzoic Acid in H₂SO₄ (≤10°C) prep_substrate->reaction stir Stir in Ice Bath (60 min) reaction->stir quench Pour onto Ice-Water Slurry stir->quench filter Vacuum Filter Crude Product quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Purified Product recrystallize->dry

Figure 1. General experimental workflow for the nitration of 3-methoxybenzoic acid.

Characterization

The purified product should be characterized to confirm its identity and purity. The following techniques are recommended:

  • Melting Point: Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): Monitor the progress of the reaction and assess the purity of the product.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The splitting patterns of the aromatic protons will help to confirm the substitution pattern of the nitro group.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will provide information about the number of unique carbon atoms in the molecule, further confirming the structure.

    • FTIR (Fourier-Transform Infrared) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the symmetric and asymmetric stretches of the nitro group.

    • Mass Spectrometry (MS): Will determine the molecular weight of the product, confirming the addition of a nitro group.

Expected Results

The nitration of 3-methoxybenzoic acid is expected to yield a mixture of 2-nitro-3-methoxybenzoic acid and 6-nitro-3-methoxybenzoic acid as the major products. The exact ratio of these isomers may vary depending on the reaction conditions. The purified product should be a pale yellow to white crystalline solid.

Conclusion

This application note provides a detailed and practical guide for the nitration of 3-methoxybenzoic acid. By carefully following the outlined protocol and adhering to the safety precautions, researchers can successfully synthesize the corresponding nitro-substituted derivatives. The discussion on the underlying principles of regioselectivity provides a framework for understanding and potentially manipulating the outcome of this important electrophilic aromatic substitution reaction. The resulting products serve as versatile intermediates in the development of new chemical entities.

References

  • BenchChem. (2025). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. BenchChem.
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  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce 3-Nitrobenzoic Acid. Truman ChemLab.
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  • BenchChem. (2025). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. BenchChem.
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The Strategic Utility of 3-Methoxy-2-nitrobenzoic Acid in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery and synthetic organic chemistry, the judicious selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Methoxy-2-nitrobenzoic acid has emerged as a highly valuable and versatile building block, particularly in the synthesis of a diverse array of heterocyclic compounds.[1] Its unique substitution pattern, featuring a carboxylic acid, a nitro group, and a methoxy group on an aromatic ring, provides a powerful platform for a variety of chemical transformations.

The strategic placement of the nitro and carboxylic acid moieties allows for facile construction of fused heterocyclic systems through reductive cyclization protocols. The nitro group, an effective electron-withdrawing group, can be readily reduced to an amino functionality, which can then undergo intramolecular condensation with the adjacent carboxylic acid or its derivatives. The methoxy group, in turn, influences the electronic properties of the aromatic ring and can serve as a handle for further functionalization or to modulate the physicochemical properties of the final compounds.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic scaffolds, including quinazolinones and benzoxazinones. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the significance of these heterocyclic systems in medicinal chemistry.

Core Synthetic Strategy: Reductive Cyclization

The cornerstone of utilizing this compound in heterocyclic synthesis lies in the principle of reductive cyclization. This powerful strategy involves two key sequential transformations within the same reaction vessel or in a stepwise manner:

  • Reduction of the Nitro Group: The nitro group is reduced to a primary amine. This transformation is typically achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), metal-acid systems (e.g., Sn/HCl, Fe/CH₃COOH), or transfer hydrogenation (e.g., ammonium formate with Pd/C).

  • Intramolecular Cyclization: The newly formed amino group, being nucleophilic, readily participates in an intramolecular reaction with the neighboring carboxylic acid or a derivative thereof (e.g., an ester or amide) to form the heterocyclic ring.

The following diagram illustrates the general workflow for this synthetic approach.

G A This compound B Reduction of Nitro Group A->B Reducing Agent (e.g., H₂, Pd/C) C 2-Amino-3-methoxybenzoic Acid (Key Intermediate) B->C D Intramolecular Cyclization C->D Activating Agent or Dehydrating Conditions E Heterocyclic Product (e.g., Quinazolinone, Benzoxazinone) D->E

Caption: General workflow for heterocyclic synthesis from this compound.

Application 1: Synthesis of 8-Methoxy-Substituted Quinazolin-4(3H)-ones

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of 8-methoxy-substituted quinazolinones from this compound provides a direct route to this important scaffold.

Reaction Mechanism

The synthesis of a 2-substituted-8-methoxyquinazolin-4(3H)-one from this compound typically proceeds through the formation of an intermediate N-acyl-2-amino-3-methoxybenzamide. The initial reduction of the nitro group yields 2-amino-3-methoxybenzoic acid. This intermediate can then be acylated, for example with an acid chloride or anhydride, to form the corresponding N-acyl derivative. Subsequent heating in the presence of a dehydrating agent or a base promotes the final intramolecular cyclization to the quinazolinone ring system.

Alternatively, a one-pot approach can be employed where the reduction of the nitro group is followed by in-situ acylation and cyclization. A particularly elegant variation involves the reductive cyclization of a pre-formed amide of this compound.

The following diagram illustrates the mechanistic pathway for the synthesis of 8-methoxy-2-methylquinazolin-4(3H)-one.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization A This compound B 2-Amino-3-methoxybenzoic Acid A->B [H] C 2-Acetamido-3-methoxybenzoic Acid B->C Acetic Anhydride D 8-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one C->D Heat (-H₂O) E 8-Methoxy-2-methylquinazolin-4(3H)-one D->E Ammonia or Ammonium Acetate

Caption: Mechanistic pathway for the synthesis of 8-methoxy-2-methylquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of 8-Methoxy-2-methylquinazolin-4(3H)-one

This protocol outlines a two-step procedure for the synthesis of 8-methoxy-2-methylquinazolin-4(3H)-one starting from this compound.

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Methanol

  • Ethyl acetate

  • Acetic anhydride

  • Ammonium acetate

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Thin-layer chromatography (TLC) plates (silica gel)

Step 1: Synthesis of 2-Amino-3-methoxybenzoic acid

  • In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 25.4 mmol) in 100 mL of methanol.

  • Carefully add 10% Pd/C (0.5 g, 10 wt. %) to the solution.

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas (3 cycles).

  • Pressurize the vessel with hydrogen gas to 50 psi (or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting material and the appearance of a new, more polar spot indicates the completion of the reaction.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 2-amino-3-methoxybenzoic acid as a solid. This product can be used in the next step without further purification.

Step 2: Synthesis of 8-Methoxy-2-methylquinazolin-4(3H)-one

  • To the crude 2-amino-3-methoxybenzoic acid from the previous step, add acetic anhydride (10 mL, 106 mmol) and ammonium acetate (5.8 g, 75.2 mmol).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 130 °C for 3 hours with stirring.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 100 mL of ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford 8-methoxy-2-methylquinazolin-4(3H)-one. The product can be further purified by recrystallization from ethanol if necessary.

Expected Yield and Characterization:

The overall yield for this two-step synthesis is typically in the range of 70-85%. The final product can be characterized by standard analytical techniques:

ParameterExpected Value
Appearance White to off-white solid
Melting Point 235-238 °C
¹H NMR (DMSO-d₆) δ 12.1 (s, 1H, NH), 7.8 (d, 1H), 7.5 (t, 1H), 7.2 (d, 1H), 3.9 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ 162.5, 155.1, 148.9, 147.8, 134.5, 120.2, 118.9, 115.6, 56.4, 21.8
Mass Spec (ESI) m/z 191.08 [M+H]⁺

Application 2: Synthesis of 8-Methoxy-4H-3,1-benzoxazin-4-ones

4H-3,1-Benzoxazin-4-ones are another important class of heterocyclic compounds that serve as versatile intermediates in organic synthesis.[2] They can be readily converted to other heterocyclic systems, such as quinazolinones, through reaction with appropriate nucleophiles. The synthesis of 8-methoxy-4H-3,1-benzoxazin-4-ones from this compound provides a valuable precursor for further chemical elaboration.

Reaction Mechanism

The synthesis of an 8-methoxy-4H-3,1-benzoxazin-4-one from this compound follows a similar initial pathway to the quinazolinone synthesis. The nitro group is first reduced to an amine to give 2-amino-3-methoxybenzoic acid. This intermediate is then acylated, typically with an acid anhydride, to form an N-acyl derivative. The key difference lies in the cyclization step. In the absence of a nitrogen source like ammonia or an amine, heating the N-acyl derivative leads to intramolecular dehydration, with the amide nitrogen attacking the carboxylic acid carbonyl to form the six-membered oxazinone ring.

The following diagram outlines the synthesis of 8-methoxy-2-methyl-4H-3,1-benzoxazin-4-one.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Acylation and Cyclization A This compound B 2-Amino-3-methoxybenzoic Acid A->B Fe / Acetic Acid C 8-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one B->C Acetic Anhydride, Heat (-H₂O)

Caption: Synthesis of 8-methoxy-2-methyl-4H-3,1-benzoxazin-4-one.

Experimental Protocol: Synthesis of 8-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one

This protocol describes a one-pot synthesis of 8-methoxy-2-methyl-4H-3,1-benzoxazin-4-one from this compound.

Materials:

  • This compound

  • Iron powder

  • Glacial acetic acid

  • Acetic anhydride

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 250 mL round-bottom flask, suspend this compound (5.0 g, 25.4 mmol) in a mixture of glacial acetic acid (50 mL) and water (10 mL).

  • Heat the suspension to 80 °C with stirring.

  • Add iron powder (4.3 g, 76.2 mmol) portion-wise over 30 minutes to the hot suspension. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture at reflux for 2 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the excess iron and iron salts. Wash the solids with a small amount of acetic acid.

  • Transfer the filtrate to a clean round-bottom flask and add acetic anhydride (10 mL, 106 mmol).

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 8-methoxy-2-methyl-4H-3,1-benzoxazin-4-one.

Expected Yield and Characterization:

The expected yield for this one-pot procedure is in the range of 65-80%.

ParameterExpected Value
Appearance Crystalline solid
Melting Point 128-131 °C
¹H NMR (CDCl₃) δ 7.9 (d, 1H), 7.6 (t, 1H), 7.1 (d, 1H), 4.0 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ 161.2, 157.8, 148.5, 147.2, 135.1, 118.7, 117.4, 114.9, 56.6, 22.1
IR (KBr, cm⁻¹) 1765 (C=O, lactone), 1620 (C=N)

Conclusion

This compound is a strategically important starting material for the synthesis of a variety of heterocyclic compounds. Its facile conversion into 2-amino-3-methoxybenzoic acid via reduction of the nitro group opens up a plethora of possibilities for constructing fused heterocyclic systems. The protocols detailed in this guide for the synthesis of 8-methoxy-substituted quinazolinones and benzoxazinones showcase the practical utility of this versatile building block. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development, providing a foundation for the discovery of novel therapeutic agents. The methodologies described herein are robust and can be adapted for the synthesis of a wide range of analogues by varying the acylating agents and other reaction partners.

References

  • Sović, I., Cindrić, M., Perin, N., Boček, I., Novaković, I., Damjanović, A., Stanojković, T., Zlatović, M., & Bertoša, B. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2153.
  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules, 12(4), 673–678. [Retracted]
  • Nafie, M. S., Fahmy, S. A., Kahwash, S. H., & Abbas, A. A. (n.d.). Synthesis of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one 81–84. ResearchGate. Retrieved from [Link]

  • Jones, R. C. F., & Begum, S. (2009). Reductive Cyclization of 2-Cyanomethyl-3-nitrobenzoates. Letters in Organic Chemistry, 6(5), 414-417.
  • Yoritate, M., Meguro, T., Matsuo, N., Shirokane, K., Sato, T., & Chida, N. (2014). Two-step synthesis of multi-substituted amines by using an N-methoxy group as a reactivity control element. Chemistry (Weinheim an der Bergstrasse, Germany), 20(26), 8210–8216.
  • Adewole, E., Oke, T. O., Peters, O. A., & Ogunmodede, O. T. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Applied Research and Technology, 3(12), 40-47.
  • Owolabi, J. B., & Olarinoye, A. M. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4), 1-5.
  • Reddy, T. J., Le, K., & Hanson, J. E. (2012). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 77(24), 11246–11253.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Chemistry–A European Journal, 22(40), 14203-14207.
  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0147211B1 - 4h-3,1-benzoxazin-4-ones and related compounds, pharmaceutical compositions containing them, and processes for their preparation.
  • El-Sayed, R. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Reddy, C. R., & Kumar, M. S. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(18), 4258.

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Application Notes: 3-Methoxy-2-nitrobenzoic Acid as a Strategic Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Precursor

In the landscape of medicinal chemistry and pharmaceutical development, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. 3-Methoxy-2-nitrobenzoic acid is a premier example of a strategic precursor, offering a unique combination of functional groups arranged with synthetically advantageous stereoelectronics. Its structure, featuring a carboxylic acid, a nitro group, and a methoxy group on an aromatic scaffold, provides chemists with three distinct points for chemical modification.

The electron-withdrawing nitro group significantly influences the reactivity of the benzoic acid backbone and serves as a reliable precursor to a primary amine—a cornerstone functional group in a vast number of active pharmaceutical ingredients (APIs).[1] The adjacent methoxy group not only modulates the electronic properties of the ring but also offers a handle for ether cleavage or can play a direct role in ligand-target binding interactions, potentially enhancing a drug's physicochemical and pharmacokinetic properties.[2][3]

This guide provides an in-depth analysis of this compound, detailing its properties and presenting a validated, step-by-step protocol for its conversion into 2-Amino-3-methoxybenzoic acid, a key intermediate for more complex pharmaceutical targets. The subsequent analytical protocols are designed to ensure the identity and purity of the synthesized product, establishing a self-validating workflow for researchers.

Physicochemical Properties & Safety Data

A thorough understanding of a precursor's properties is fundamental to its effective and safe use.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 4920-80-3[4]
Molecular Formula C₈H₇NO₅[4]
Molecular Weight 197.15 g/mol [4]
Appearance Light brown solid[5]
Melting Point Not specified; sublimation data available[6]
Solubility Soluble in various organic solvents[7]

Safety & Handling: this compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[5] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5] All manipulations should be performed in a well-ventilated fume hood.[5] In case of contact, rinse the affected area with plenty of water.[5] For detailed safety information, consult the full Safety Data Sheet (SDS) from your supplier.[5][8][9]

Core Application: Synthesis of 2-Amino-3-methoxybenzoic Acid

The reduction of the nitro group to an amine is the most pivotal and common transformation of this precursor. The resulting product, 2-Amino-3-methoxybenzoic acid (also known as 3-methoxyanthranilic acid), is a valuable intermediate in its own right, serving as a building block for a variety of more complex molecules.[10][11] Catalytic hydrogenation is the preferred method for this conversion due to its high efficiency, clean reaction profile, and scalability.[12]

Synthetic Workflow Overview

The overall process involves the chemical reduction of the precursor, followed by workup, isolation, and rigorous analytical confirmation of the final product.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation Precursor This compound Reaction Catalytic Hydrogenation (Pd/C, H2 or H-donor) Precursor->Reaction Dissolve in Solvent Workup Filtration & Solvent Removal Reaction->Workup Filter Catalyst Purification Recrystallization Workup->Purification Isolate Crude Solid Product 2-Amino-3-methoxybenzoic acid Purification->Product TLC TLC Analysis Product->TLC Purity Check HPLC HPLC-UV Analysis Product->HPLC Quantify Purity NMR NMR Spectroscopy Product->NMR Structure Elucidation FinalConfirm Confirmed Pure Product TLC->FinalConfirm HPLC->FinalConfirm NMR->FinalConfirm

Caption: Overall workflow from synthesis to analytical validation.

Detailed Protocol: Catalytic Hydrogenation

This protocol describes the reduction of this compound using Palladium on carbon (Pd/C) as the catalyst and hydrogen gas. This method is highly effective for the clean conversion of nitroarenes to anilines.

Materials & Reagents:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C), 50% wet (approx. 5 mol%)

  • Methanol (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen (H₂) gas supply or a hydrogen donor like ammonium formate

  • Parr Hydrogenation Apparatus or a 3-necked round-bottom flask with a balloon of H₂

Procedure:

  • Vessel Preparation: To a suitable pressure vessel (e.g., Parr shaker bottle), add this compound (e.g., 5.0 g, 25.3 mmol).

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the 10% Pd/C catalyst (e.g., 0.27 g, ~5 mol%).

    • Scientist's Note: Wet Pd/C is used to mitigate the risk of fire, as dry Pd/C is pyrophoric. Handling should always be done under an inert atmosphere.

  • Solvent Addition: Add methanol (e.g., 100 mL) to the vessel. The solvent should be deoxygenated to prevent catalyst poisoning.

  • Hydrogenation:

    • Seal the vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel multiple times by evacuating and refilling with hydrogen gas to remove all air.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).[13]

    • Begin vigorous stirring or shaking and heat to a moderate temperature (e.g., 40-50°C) if necessary.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 2-4 hours. Progress can also be checked by TLC (Thin Layer Chromatography) using a mobile phase like 1:1 Hexanes:Ethyl Acetate. The product spot should be UV active and will have a different Rf value than the starting material.

  • Work-up & Isolation:

    • Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional methanol.

      • Scientist's Note: The filter pad may contain residual hydrogen and pyrophoric catalyst. Do not allow it to dry in the open air. Quench it carefully with water.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by recrystallization. A suitable solvent system is typically a mixture of ethyl acetate and hexanes.

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum. The expected product is 2-Amino-3-methoxybenzoic acid, a solid.

Analytical Characterization Protocols

Confirmation of the product's identity and purity is a non-negotiable step in pharmaceutical synthesis. The following are standard protocols for validating the successful synthesis of 2-Amino-3-methoxybenzoic acid.

Protocol: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust method for assessing the purity of the final compound.[10][14][15]

Table 2: HPLC-UV Method Parameters

ParameterCondition
HPLC System Standard HPLC with UV detector
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 5% B, linear ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection λ 254 nm
Injection Vol. 10 µL

Sample Preparation:

  • Accurately weigh ~1 mg of the synthesized solid.

  • Dissolve in 1 mL of a 1:1 mixture of Mobile Phase A and B.

  • Vortex until fully dissolved.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[15]

Expected Results: A successful synthesis will show a single major peak corresponding to 2-Amino-3-methoxybenzoic acid at a specific retention time. The purity can be calculated based on the peak area percentage.

Guidance: Spectroscopic Analysis (NMR, IR)

Spectroscopic methods provide definitive structural confirmation.

  • ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum should show characteristic peaks for the aromatic protons, a singlet for the methoxy (-OCH₃) group, and broad signals for the amine (-NH₂) and carboxylic acid (-COOH) protons.[16] The specific chemical shifts and coupling patterns will confirm the substitution pattern on the aromatic ring.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands corresponding to the functional groups present: N-H stretches (for the amine), a C=O stretch (for the carboxylic acid), C-O stretches (for the ether and acid), and O-H stretches.[16] This confirms the presence of the key functional groups.

G cluster_protocol Analytical Protocol Logic Sample Synthesized Product Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Purity Purity Assessment (HPLC-UV) Dissolve->Purity Identity Structural Confirmation (NMR, IR) Dissolve->Identity Data Compare Data to Reference Spectra/Standards Purity->Data Identity->Data Result Pass / Fail Data->Result

Caption: Logical flow for the analytical validation protocol.

Troubleshooting Guide

Table 3: Common Issues and Solutions in Synthesis

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Catalyst poisoning (e.g., by air/oxygen).2. Insufficient hydrogen pressure.3. Catalyst deactivation.1. Ensure the system is properly purged; use deoxygenated solvents.2. Increase H₂ pressure (within safe limits of the vessel).3. Add a fresh portion of the catalyst.
Low Yield 1. Loss of product during work-up.2. Inefficient recrystallization.1. Ensure thorough washing of the filter cake.2. Optimize the recrystallization solvent system; ensure slow cooling.
Product Contamination 1. Incomplete removal of catalyst.2. Presence of side-products (e.g., over-reduction).1. Use a finer filter aid or repeat filtration.2. Re-purify by recrystallization or column chromatography.

References

  • BenchChem. (n.d.). Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection.
  • BenchChem. (n.d.). Application Note: Protocol for HPLC Analysis of 2-Amino-3-methoxybenzoic Acid in Biological Matrices.
  • MtoZ Biolabs. (n.d.). 2-Amino-3-Methoxybenzoic Acid Analysis Service.
  • BenchChem. (n.d.). This compound | 4920-80-3.
  • BenchChem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-Amino-3-methoxybenzoic Acid from Leading Commercial Suppliers.
  • PubMed. (2024). The role of the methoxy group in approved drugs.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Methoxy-2-methylbenzoic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Methoxybenzoic acid.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Nitrobenzoic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Methoxy-2-nitrobenzoic acid.
  • Chem-Impex. (n.d.). 2-Methoxy-3-nitrobenzoic acid.
  • BenchChem. (n.d.). Application Notes & Protocols: Catalytic Hydrogenation of Substituted Nitrobenzoates.
  • PubChem - NIH. (n.d.). This compound | C8H7NO5 | CID 78632.
  • PubChem - NIH. (n.d.). 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-methoxybenzoic acid 98 3177-80-8.
  • NIST WebBook. (n.d.). This compound.
  • Google Patents. (n.d.). US3882171A - Hydrogenation of nitrobenzoic acids.

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Application Notes & Protocols: A Guide to the Esterification of 3-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 3-Methoxy-2-nitrobenzoate Esters

3-Methoxy-2-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the synthesis of complex organic molecules.[1] Its derivatives, particularly its esters, are valuable intermediates in medicinal chemistry and drug development, often utilized in the synthesis of enzyme inhibitors and receptor modulators.[2] The specific arrangement of the methoxy and nitro groups on the benzene ring introduces unique steric and electronic properties that can be leveraged to achieve targeted biological activity.[1][2]

However, the very features that make this molecule synthetically attractive also present challenges for its esterification. The presence of the bulky nitro group at the ortho position relative to the carboxylic acid creates significant steric hindrance, which can impede the approach of an alcohol nucleophile. This guide provides a comprehensive overview and detailed protocols for three distinct and widely applicable esterification methodologies, enabling researchers to select and optimize the appropriate strategy based on the alcohol substrate, scale, and sensitivity of the materials involved. We will explore the classic Fischer-Speier esterification, the mild DCC/DMAP-mediated Steglich esterification, and the powerful Mitsunobu reaction for challenging substrates.

Physicochemical Properties & Safety Data

A thorough understanding of the starting material's properties is fundamental to safe and effective experimentation.

Table 1: Properties of this compound

Property Value Reference
CAS Number 4920-80-3 [3][4]
Molecular Formula C₈H₇NO₅ [3][4][5]
Molecular Weight 197.14 g/mol [4][5]
Appearance Light brown solid [6]

| Melting Point | 176-180 °C |[7] |

Critical Safety & Handling Precautions

This compound and many reagents used in its esterification require careful handling to minimize risk.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN 166 standards, and a lab coat.[6]

  • Respiratory Protection: Handle the solid compound and all volatile reagents in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

  • Health Hazards: This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Avoid all personal contact.[8]

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6]

    • In case of skin contact: Wash off immediately with soap and plenty of water.[6]

    • If inhaled: Remove the person to fresh air. If not breathing, give artificial respiration.[6]

  • Storage: Store in a cool, well-ventilated place with the container tightly closed.[6]

Methodologies for Ester Synthesis

The choice of esterification method is dictated by the nature of the alcohol, the desired reaction conditions (temperature, pH), and the presence of other functional groups. Below are three robust protocols, each with distinct advantages.

Protocol 1: Fischer-Speier Esterification (Acid Catalysis)

Principle: This classic method involves the direct reaction of the carboxylic acid with an excess of alcohol under reflux in the presence of a strong acid catalyst.[9] The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10][11] The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing the water byproduct drives the reaction toward the ester product.[9][10] This method is most suitable for simple primary and secondary alcohols that are stable to strong acid and heat.

Workflow Diagram: Fischer-Speier Esterification

Fischer_Esterification_Workflow reagents Combine Acid, Alcohol, H₂SO₄ reflux Reflux (1-10 hours) reagents->reflux Heat workup Aqueous Work-up (Quench, Extract) reflux->workup Cool purify Purification (Chromatography) workup->purify product Final Ester purify->product

Caption: Overall workflow for the Fischer-Speier esterification protocol.

Detailed Step-by-Step Protocol:

  • Preparation: Ensure all glassware is thoroughly dried. To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the desired alcohol (e.g., anhydrous methanol or ethanol), using a large excess (at least 10-20 eq) to serve as the solvent.[10][12]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1 eq).[10][13]

  • Reaction: Heat the mixture to a gentle reflux and maintain for 1-10 hours.[10] Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a low-boiling alcohol was used, remove the excess under reduced pressure using a rotary evaporator.[13]

    • Carefully pour the residue into a beaker containing ice water.[12]

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[13]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.[14]

Protocol 2: Steglich Esterification (DCC/DMAP Coupling)

Principle: This method is exceptionally mild and avoids the harsh conditions of Fischer esterification.[15][16] Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[16] 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst, intercepting the intermediate to form a reactive acyl-pyridinium species, which is then readily attacked by the alcohol.[16] A key advantage is that the reaction is driven forward by the formation of the insoluble byproduct, dicyclohexylurea (DCU).[15]

Mechanism Diagram: Steglich Esterification

Steglich_Mechanism cluster_activation Activation cluster_catalysis Catalysis & Coupling Acid R-COOH OAI O-Acylisourea Intermediate Acid->OAI DCC DCC DCC->OAI ActiveEster Acyl-pyridinium 'Active Ester' OAI->ActiveEster + DMAP DCU DCU (precipitate) OAI->DCU - H₂O (formal) DMAP DMAP Ester Ester (R-COOR') ActiveEster->Ester + R'-OH Alcohol R'-OH

Caption: Activation and coupling pathway in the Steglich esterification.

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.0-1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

  • Solvent Addition: Dissolve the components in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • DCC Addition: Cool the mixture in an ice bath (0 °C). Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. A white precipitate of DCU will form as the reaction progresses. Monitor completion by TLC.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of the reaction solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl to remove excess DMAP, followed by saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction

Principle: The Mitsunobu reaction is a powerful redox-condensation method for converting primary and secondary alcohols into various functional groups, including esters, with complete inversion of stereochemistry at the alcohol center.[17][18] It utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). The PPh₃ and DEAD combine to form a phosphonium salt that activates the alcohol, making it an excellent leaving group for subsequent Sₙ2 displacement by the carboxylate nucleophile.[17] This method is ideal for sterically hindered substrates or when stereochemical inversion is required.[18]

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.2-1.5 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise via syringe.[19] Caution: This addition can be exothermic. Maintain the temperature below 10 °C.[19]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-18 hours, monitoring by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The primary challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the hydrazine derivative).[20] Purification almost always requires column chromatography.

  • Purification: Directly load the crude residue onto a silica gel column and elute with an appropriate solvent system (e.g., hexane/ethyl acetate) to separate the desired ester from the byproducts.

Summary of Reaction Conditions

Table 2: Comparative Overview of Esterification Methods

Parameter Fischer Esterification Steglich Esterification Mitsunobu Reaction
Catalyst/Reagent H₂SO₄ or p-TsOH DCC / DMAP PPh₃ / DEAD or DIAD
Stoichiometry Catalytic Stoichiometric Stoichiometric
Temperature Reflux (60-110 °C) 0 °C to Room Temp. 0 °C to Room Temp.
Key Advantage Low cost, simple Very mild conditions Stereochemical inversion, good for hindered substrates
Key Disadvantage Harsh conditions, equilibrium DCU removal, cost Byproduct removal, cost

| Ideal For | Simple, robust alcohols | Sensitive substrates | Chiral secondary alcohols |

General Purification & Characterization

Purification: Crude nitro-aromatic esters can sometimes be purified by washing with a weak alkaline solution to remove acidic impurities like unreacted carboxylic acid or phenolic byproducts.[21] For most high-purity applications, column chromatography with a hexane/ethyl acetate eluent system is effective. Recrystallization from solvents such as methanol or ethanol can also be employed for solid esters.[14]

Characterization:

  • ¹H NMR: Expect characteristic signals for the methoxy group (~3.9-4.1 ppm), aromatic protons, and protons of the alcohol moiety (e.g., a methyl ester singlet around 3.8-4.0 ppm).

  • ¹³C NMR: Look for the ester carbonyl carbon (~165-170 ppm) and aromatic carbons.

  • IR Spectroscopy: Key stretches include the C=O of the ester (~1720-1740 cm⁻¹) and the asymmetric and symmetric stretches of the NO₂ group (~1530 and ~1350 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the ester should be observed.

References

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  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]

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  • Google Patents. (2016). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. Retrieved from [Link]

  • Google Patents. (2001). US6235924B1 - Continuous process for preparing benzoic acid esters.
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (1947). US2430421A - Process for the purification of mononitro aromatic compounds.
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  • Chemical Reviews. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]

  • Unknown Source. (n.d.). A 2 step synthesis of methyl 3-n. (Link unavailable)
  • Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • NIST WebBook. (n.d.). This compound. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (1976). US3948972A - Esterification of nitrobenzoic acids.
  • The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [Link]

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Strategic Reduction of the Nitro Group in 3-Methoxy-2-nitrobenzoic Acid: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The reduction of 3-methoxy-2-nitrobenzoic acid to 2-amino-3-methoxybenzoic acid is a critical transformation in synthetic organic chemistry, providing a key building block for various high-value molecules, including pharmaceuticals.[1] 2-Amino-3-methoxybenzoic acid, a substituted anthranilic acid derivative, is a vital precursor in the synthesis of compounds such as Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for treating type 2 diabetes.[1] The successful and efficient conversion of the nitro group to an amine is therefore of significant interest. This guide provides a detailed analysis of common reduction methodologies, offering step-by-step protocols, mechanistic discussions, and a comparative summary to aid researchers in selecting the optimal strategy for their specific needs.

Introduction: The Synthetic Importance of Nitro Group Reduction

The conversion of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis.[2] The nitro group, being strongly electron-withdrawing, can be readily introduced onto an aromatic ring via electrophilic aromatic substitution.[3] Its subsequent reduction provides access to the versatile amino group, a key functional handle for further molecular elaboration.[4]

This application note focuses on the specific reduction of this compound. The resulting product, 2-amino-3-methoxybenzoic acid, possesses orthogonal functional groups—an amine, a carboxylic acid, and a methoxy ether—making it a privileged scaffold for constructing complex molecular architectures.[1] The choice of reduction method is paramount, as it can influence reaction efficiency, chemoselectivity, and scalability. We will explore two primary classes of reduction: catalytic hydrogenation and metal-mediated reductions.

Methodologies and Experimental Protocols

A variety of methods are available for the reduction of aromatic nitro compounds, each with distinct advantages and limitations.[2][4] The most prevalent techniques include catalytic hydrogenation and the use of dissolving metals in acidic media.

Catalytic Hydrogenation

Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile, typically producing water as the only byproduct.[5][6] The reaction involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C) or Raney Nickel, and a hydrogen source.[2][5]

Mechanism: The process occurs on the surface of the metal catalyst. Hydrogen gas is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs to the surface, where it undergoes stepwise reduction by the hydrogen atoms to ultimately form the amine.

Key Considerations:

  • Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst.[5] Raney Nickel is a suitable alternative, particularly for substrates containing aromatic halogens where dehalogenation is a concern with Pd/C.[5]

  • Hydrogen Source: While hydrogen gas (H₂) is the most common source, transfer hydrogenation using reagents like ammonium formate or formic acid can be a convenient alternative, avoiding the need for specialized high-pressure equipment.[6]

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂ Gas

This protocol outlines a standard laboratory procedure for the reduction of this compound using a palladium on carbon catalyst and a hydrogen balloon.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Solvent: Tetrahydrofuran (THF), anhydrous, or Methanol (MeOH)[1][3]

  • Hydrogen (H₂) gas supply (balloon)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

  • Round-bottom flask, magnetic stirrer, and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., THF).

  • Catalyst Addition: Under a stream of inert gas (N₂), carefully add the 10% Pd/C catalyst (typically 5-10 mol%). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.[7]

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge cycle 3-4 times to ensure an inert atmosphere is replaced with hydrogen.[7]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Critical: The filter cake must be kept wet with the solvent to prevent ignition of the pyrophoric catalyst.[7]

  • Isolation: Wash the filter cake thoroughly with the reaction solvent. Concentrate the combined filtrate under reduced pressure to yield the crude 2-amino-3-methoxybenzoic acid, which can be purified by recrystallization if necessary.

Workflow for Catalytic Hydrogenation

Caption: Experimental workflow for catalytic hydrogenation.

Metal-Mediated Reductions

The use of easily oxidized metals in acidic media is a classic, robust, and highly reliable method for nitro group reduction.[7] Common systems include tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), and iron (Fe) in acidic media.[4][5]

Mechanism: This reduction proceeds via a series of single-electron transfers (SET) from the metal to the nitro group.[7] The reaction progresses through nitroso and hydroxylamine intermediates.[8][9] The acidic medium provides the protons necessary for the formation of water as the oxygen atoms are removed. The overall process consumes six reducing equivalents and six protons.

General Mechanism of Metal-Mediated Nitro Reduction

Nitro_Reduction_Mechanism Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso Intermediate) Nitro->Nitroso + 2e⁻, + 2H⁺ - H₂O Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Ar-NH₂ (Amine Product) Hydroxylamine->Amine + 2e⁻, + 2H⁺ - H₂O

Caption: Stepwise reduction of a nitroarene to an amine.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

Tin(II) chloride is a mild and effective reagent for the reduction of aromatic nitro groups, often showing good tolerance for other functional groups.[5][10]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a suitable solvent like ethyl acetate.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) in concentrated HCl to the flask. The reaction is often exothermic and may require cooling in an ice bath.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until completion.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of NaHCO₃ or a dilute NaOH solution until the mixture is basic (pH > 8). Caution: Vigorous gas evolution (CO₂) will occur.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product. Purification can be achieved via recrystallization or column chromatography.

Protocol 3: Reduction using Iron (Fe) and Ammonium Chloride

Reduction with iron powder is an economical and environmentally benign alternative to other metal reductants.[6] The use of ammonium chloride provides a mildly acidic medium, avoiding the harsh conditions of concentrated acids.[7] This method exhibits excellent chemoselectivity, typically leaving reducible groups like esters and carbonyls untouched.[5][7]

Materials:

  • This compound

  • Iron powder (Fe, fine grade)

  • Ammonium chloride (NH₄Cl)

  • Ethanol/Water solvent mixture

  • Celite®

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the this compound (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, ~4 eq) and iron powder (~3-5 eq) to the mixture.[7]

  • Reaction: Heat the reaction mixture to reflux. The reaction is often vigorous initially. Monitor by TLC until the starting material is consumed.[7]

  • Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.[7]

  • Extraction: Wash the filter cake thoroughly with ethanol or ethyl acetate. Remove the organic solvent from the filtrate under reduced pressure. Basify the remaining aqueous layer with a saturated NaHCO₃ solution and extract with ethyl acetate.[7]

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the amine product.[7]

Comparative Analysis of Reduction Methods

The selection of an appropriate reduction method depends on several factors including the presence of other functional groups, desired reaction scale, cost, and environmental considerations.

FeatureCatalytic Hydrogenation (Pd/C)Tin(II) Chloride (SnCl₂)Iron (Fe) / NH₄Cl
Conditions H₂ gas (balloon or pressure), RTConc. HCl, RT or gentle heatNH₄Cl, EtOH/H₂O, Reflux
Advantages High yield, clean byproducts (H₂O), catalyst is recyclable.[6]Mild conditions, good functional group tolerance.[5][10]Inexpensive, environmentally benign metal, excellent chemoselectivity.[5][6][7]
Disadvantages Catalyst is pyrophoric; may reduce other functional groups (e.g., alkenes, alkynes, benzyl ethers); H₂ gas requires careful handling.[5][7]Stoichiometric amounts of tin salts are produced, which can be difficult to remove and pose environmental concerns.[10]Stoichiometric amounts of iron salts are produced; reaction can be heterogeneous and require vigorous stirring.[7]
Chemoselectivity Less selective; can reduce multiple functional groups.Generally good; selective for the nitro group.[10]Excellent; highly selective for the nitro group over carbonyls, esters, and nitriles.[5][7]
Scalability Excellent for both lab and industrial scale. Reaction exotherm needs careful management.[6]Less ideal for large scale due to waste generation.[10]Good for large scale; cost-effective.[6]

Analytical Monitoring

Consistent monitoring is crucial for determining reaction completion and assessing purity.

  • Thin-Layer Chromatography (TLC): A rapid and effective technique for monitoring the disappearance of the starting material (this compound) and the appearance of the more polar product (2-amino-3-methoxybenzoic acid).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive tracking of reactants and products by confirming their respective molecular weights.

  • Spectroscopic Analysis: The final product can be characterized using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination to confirm its identity and purity.

Safety Precautions

The reduction of nitro compounds requires strict adherence to safety protocols.

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11][12]

  • Nitro Compounds: Organic nitro compounds can be thermally unstable and pose a risk of runaway reactions, especially at elevated temperatures or in the presence of contaminants.[13] Most nitro group reductions are highly exothermic and require careful temperature control, especially during scale-up.[6]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded to prevent static discharge.[11] Palladium on carbon (Pd/C) is pyrophoric and must be handled with care, especially during filtration where it should be kept wet.[7]

  • Metal/Acid Reductions: These reactions can be highly exothermic.[10] The addition of reagents should be controlled, and cooling may be necessary. Neutralization of strong acids is also highly exothermic and can cause vigorous gas evolution.

Conclusion

The reduction of this compound is a key step for accessing valuable synthetic intermediates. This guide details three reliable methods: catalytic hydrogenation with Pd/C, reduction with SnCl₂/HCl, and reduction with Fe/NH₄Cl. Catalytic hydrogenation offers a clean and efficient route, while metal-mediated reductions, particularly with iron, provide a cost-effective and highly chemoselective alternative. The choice of method should be guided by the specific requirements of the synthesis, including functional group compatibility, scale, and available resources. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently and effectively perform this important chemical transformation.

References

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  • National Institutes of Health. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Available from: [Link]

  • Zhu, K., Shaver, M. P., & Thomas, S. P. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Royal Society of Chemistry. Available from: [Link]

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  • Carl ROTH. (n.d.). Safety Data Sheet: Nitro thinner. Available from: [Link] cGRmfGU4YjM1YjM4YjQ4ZGVlYjM5ZDEzYjI4YjI5ZDA4ZjY2YjI4YjI5ZDA4ZjY2YjI4YjI5ZDA4ZjY2YjI4YjI5ZDA4ZjY2

  • Google Patents. (1975). US3882171A - Hydrogenation of nitrobenzoic acids.
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Application Note & Protocol: The Strategic Role of 3-Methoxy-2-nitrobenzoic Acid in the Synthesis of Pyrrolobenzodiazepine (PBD) Cores

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-binding compounds known for their potent antitumor properties.[1][2] Their unique tricyclic structure, which fits perfectly within the minor groove of DNA, allows them to form covalent bonds with guanine bases, leading to cytotoxic effects.[3] The synthesis of these complex molecules relies on the strategic selection of starting materials that can efficiently build the core scaffold. This document provides a detailed guide on the pivotal role of 3-methoxy-2-nitrobenzoic acid as a key precursor for the aromatic A-ring of the PBD framework. We will explore the chemical logic behind its use, outline the synthetic pathway, and provide detailed experimental protocols for key transformations.

Part 1: The Chemistry of a Privileged Precursor

The selection of this compound as a starting material for PBD synthesis is a deliberate choice rooted in the strategic placement of its functional groups. Each group serves a distinct and essential purpose in the multi-step construction of the PBD core.

  • Carboxylic Acid (-COOH): This group serves as the primary chemical handle for coupling the A-ring precursor with the pyrrolidine C-ring. Through standard amide bond formation reactions, it connects to an amino acid, typically an L-proline derivative, establishing the foundational link between two of the three rings in the final structure.

  • Nitro Group (-NO₂): The nitro group is a masterful example of a "latent" functional group. In the initial stages, its strong electron-withdrawing properties influence the reactivity of the aromatic ring. More importantly, it is readily reduced in a later synthetic step to an aniline (amino group). This newly formed amine is perfectly positioned to undergo intramolecular cyclization, forming the seven-membered diazepine B-ring—the hallmark of the PBD scaffold.[4]

  • Methoxy Group (-OCH₃): The methoxy substituent on the aromatic A-ring is not merely a passive spectator. Its position and electronic properties are crucial for modulating the DNA binding affinity and sequence selectivity of the final PBD molecule.[5] The synthesis of various PBD analogues for structure-activity relationship (SAR) studies often involves modifying the substitution pattern on this aromatic ring, for which compounds like this compound are ideal starting points.

Part 2: Synthetic Workflow for PBD Core Construction

The synthesis of the PBD core from this compound follows a logical and convergent pathway. The general sequence involves building the A-C ring amide linkage first, followed by the crucial reductive cyclization to form the B-ring.

PBD_Synthesis_Workflow A This compound C Amide Coupling A->C Acid Activation (e.g., SOCl₂) B L-Proline Derivative (e.g., Methyl Ester) B->C D Coupled Intermediate (A-C Ring Precursor) C->D E Nitro Group Reduction D->E Reduction (e.g., Pd/C, H₂) F Aniline Intermediate E->F G Intramolecular Cyclization F->G Spontaneous or Catalyzed H Tricyclic PBD Core G->H

Caption: Synthetic workflow from this compound to the PBD core.

Step-by-Step Mechanistic Overview
  • Amide Bond Formation: The synthesis begins with the activation of the carboxylic acid of this compound, often by converting it to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6] This activated species is then reacted with an L-proline derivative (e.g., L-proline methyl ester) in the presence of a non-nucleophilic base to form the corresponding amide. This step securely links the future A and C rings.

  • Reductive Cyclization: This is the key transformation where the tricyclic PBD scaffold is forged. The nitro group of the coupled intermediate is reduced to an amine. A variety of methods can be employed for this step, including catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction using reagents like iron powder in acidic medium or iron(II) sulfate.[6][7][8] Upon formation, the aniline nitrogen attacks the electrophilic carbonyl of the proline ester, leading to an intramolecular cyclization that forms the seven-membered diazepine ring and completes the PBD core structure.

Part 3: Detailed Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis of a PBD precursor from this compound.

Protocol 1: Synthesis of (S)-methyl 1-(3-methoxy-2-nitrobenzoyl)pyrrolidine-2-carboxylate

This protocol details the coupling of the A-ring and C-ring precursors.

Materials & Reagents:

Reagent M.W. Amount Moles
This compound 197.14 5.0 g 25.3 mmol
Thionyl Chloride (SOCl₂) 118.97 3.0 mL 41.2 mmol
L-Proline methyl ester HCl 165.62 4.6 g 27.8 mmol
Dichloromethane (DCM), anhydrous - 150 mL -
Triethylamine (TEA) 101.19 8.5 mL 60.9 mmol
Saturated aq. NaHCO₃ - 50 mL -
Brine - 50 mL -

| Anhydrous MgSO₄ | - | - | - |

Procedure:

  • Suspend this compound (5.0 g, 25.3 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.

  • Carefully add thionyl chloride (3.0 mL, 41.2 mmol) dropwise to the suspension.

  • Heat the mixture to reflux and stir for 2 hours until the solution becomes clear.

  • Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-methoxy-2-nitrobenzoyl chloride as a yellow solid.

  • In a separate flask, dissolve L-proline methyl ester hydrochloride (4.6 g, 27.8 mmol) in anhydrous DCM (100 mL) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (8.5 mL, 60.9 mmol) dropwise to the proline solution and stir for 15 minutes.

  • Dissolve the crude acid chloride from step 4 in a minimal amount of anhydrous DCM and add it dropwise to the cold proline solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding water (50 mL). Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound as a pale yellow oil.

Protocol 2: Reductive Cyclization to form the PBD Core

This protocol describes the reduction of the nitro group and subsequent intramolecular cyclization.

Materials & Reagents:

Reagent M.W. Amount Moles
Amide from Protocol 1 308.29 4.0 g 13.0 mmol
Iron(II) sulfate heptahydrate 278.01 18.0 g 64.7 mmol
Ammonium hydroxide (28%) - 6.5 mL -
Methanol - 80 mL -
Water - 80 mL -

| Ethyl Acetate | - | 200 mL | - |

Procedure:

  • In a large flask, prepare a solution of iron(II) sulfate heptahydrate (18.0 g, 64.7 mmol) in deionized water (80 mL).

  • Add concentrated ammonium hydroxide (6.5 mL) to the iron sulfate solution, which will form a greenish precipitate.

  • Dissolve the amide from Protocol 1 (4.0 g, 13.0 mmol) in methanol (80 mL) and add this solution to the iron hydroxide suspension.[6]

  • Heat the mixture to reflux and stir vigorously for 3-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with methanol and ethyl acetate.

  • Combine the filtrates and remove the organic solvents under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 70 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by flash chromatography or recrystallization to yield the cyclized PBD core.

Part 4: Conclusion and Future Perspectives

This compound is an exceptionally valuable and versatile building block in the synthesis of pyrrolobenzodiazepines. Its pre-installed functional groups provide a direct and efficient route to construct the aromatic A-ring and facilitate the critical cyclization step to form the diazepine B-ring. The methodologies described herein are robust and can be adapted for the synthesis of a wide library of PBD analogues for biological evaluation. The resulting PBD cores serve as crucial intermediates for the development of advanced anticancer therapeutics, including highly potent PBD dimers and antibody-drug conjugates (ADCs), which are at the forefront of targeted cancer therapy.[3][9]

References

  • King's College London Research Portal. Synthesis of novel pyrrolobenzodiazepine (PBD) C1-substituted monomers and dimers with DNA-binding activity and cytotoxicity. (2025). Available from: [Link]

  • Springer Nature. A multi-step synthesis of fluorinated PBDs using an improved greener chemistry approach. Medicinal Chemistry Research. Available from: [Link]

  • Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • National Center for Biotechnology Information. An Update on the Synthesis of Pyrrolo[4][10]benzodiazepines. Molecules. (2018). Available from: [Link]

  • Repositorio UC. Synthesis of a Pyrrolo[4][10]Benzodiazepinequinone. (1999). Available from: [Link]

  • Iraqi Journal of Pharmaceutical Sciences. Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. (2010). Available from: [Link]

  • ResearchGate. Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2022). Available from: [Link]

  • ResearchGate. Pyrrolo[2,1-c][4][10]benzodiazepine as a Scaffold for the Design and Synthesis of Anti- Tumour Drugs. (2014). Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2022). Available from: [Link]

  • National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. Synthesis of novel pyrrolobenzodiazepine (PBD) C1-substituted monomers and dimers with DNA-binding activity and cytotoxicity. (2025). Available from: [Link]

  • National Center for Biotechnology Information. This compound | C8H7NO5 | CID 78632. PubChem. Available from: [Link]

  • SIELC Technologies. This compound. (2018). Available from: [Link]

  • Semantic Scholar. A C8-linked pyrrolobenzodiazepine (PBD)-based PROTAC that selectively degrades the NF-κB subunit RelA/p65. (2025). Available from: [Link]

  • Google Patents. EP1664049B1 - Synthesis of protected pyrrolobenzodiazepines.
  • Google Patents. US20030187253A1 - Synthesis of pyrrolo[2,1-c][4][10]benzodiazepine analogues. Available from:

  • Google Patents. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • National Center for Biotechnology Information. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs). ChemMedChem. (2016). Available from: [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. (2015). Available from: [Link]

  • National Center for Biotechnology Information. Pyrrolobenzodiazepine Dimer Antibody-Drug Conjugates: Synthesis and Evaluation of Noncleavable Drug-Linkers. Journal of Medicinal Chemistry. (2017). Available from: [Link]

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Application Notes and Protocols: Derivatization of 3-Methoxy-2-nitrobenzoic Acid for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Methoxy-2-nitrobenzoic Acid in Drug Discovery

This compound is a highly versatile scaffold in medicinal chemistry. Its unique substitution pattern, featuring a methoxy group and a nitro group ortho to the carboxylic acid, provides a rich electronic and steric landscape for synthetic manipulation.[1] The presence of these three distinct functional groups—a carboxylic acid, a nitro group, and a methoxy group—offers multiple handles for derivatization, enabling the systematic exploration of chemical space to optimize pharmacological properties.

The strategic derivatization of this core structure is a cornerstone in the development of novel therapeutic agents. The carboxylic acid can be readily converted into esters, amides, and other functionalities to modulate solubility, cell permeability, and target engagement.[1] The electron-withdrawing nitro group significantly influences the acidity and reactivity of the benzoic acid backbone and can be reduced to an amino group, opening a gateway to a vast array of further modifications.[1] This amino intermediate is pivotal for constructing complex heterocyclic systems and for introducing substituents that can form key interactions with biological targets.[1]

This application note provides a detailed guide to the key derivatization strategies for this compound, offering field-proven protocols and explaining the underlying chemical principles to empower researchers in their drug discovery endeavors. Notably, derivatives of this scaffold have been explored as intermediates in the synthesis of compounds with potential anti-tumor activity, such as pyrrolobenzodiazepines (PBDs).[1][2]

Core Derivatization Strategies

The derivatization of this compound primarily revolves around three key transformations: modification of the carboxylic acid group, reduction of the nitro group, and subsequent reactions of the resulting amino group.

Derivatization_Strategies A This compound B Ester Derivatives A->B Esterification C Amide Derivatives A->C Amidation D 3-Methoxy-2-aminobenzoic Acid A->D Nitro Reduction E Heterocyclic Scaffolds D->E Cyclization / Further Derivatization

Caption: Key derivatization pathways for this compound.

Carboxylic Acid Modifications: Esterification and Amidation

The carboxylic acid moiety is a primary site for derivatization to modulate physicochemical properties such as lipophilicity and to introduce functionalities that can act as hydrogen bond donors or acceptors.

1.1. Fischer Esterification

Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[3]

Protocol: Synthesis of Methyl 3-methoxy-2-nitrobenzoate

  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 5.0 g).

  • Reagent Addition: Add anhydrous methanol (10-20 eq), which serves as both reactant and solvent. While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and water.

  • Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until carbon dioxide evolution ceases.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. The product can be further purified by recrystallization from methanol or column chromatography.[4]

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Anhydrous Methanol10-20Reactant & Solvent
Concentrated H₂SO₄0.1Acid Catalyst

Causality: The large excess of methanol drives the equilibrium towards the product side, maximizing the yield. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

1.2. Amidation via Coupling Agents

Amidation is a crucial transformation in medicinal chemistry for introducing diverse chemical groups and forming stable amide bonds that can participate in key biological interactions. The use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an activator like HOBt (Hydroxybenzotriazole) is a standard and efficient method.[5]

Protocol: General Amidation of this compound

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired primary or secondary amine (1.1 eq), HOBt (1.2 eq), and a non-nucleophilic base such as DIPEA (Diisopropylethylamine) (2.0 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Amidation_Workflow A Dissolve this compound, amine, HOBt, and DIPEA in DMF/DCM B Cool to 0 °C A->B C Add EDC portion-wise B->C D Warm to RT, stir for 12-24h C->D E Work-up (EtOAc, NaHCO₃, Brine) D->E F Purification (Column Chromatography) E->F

Caption: Workflow for the amidation of this compound.

Nitro Group Reduction: Gateway to Amines

The reduction of the aromatic nitro group to an amine is arguably the most critical derivatization step, as it dramatically alters the electronic properties of the scaffold and provides a nucleophilic handle for a wide range of subsequent reactions.[6] This transformation converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group.[6]

Several methods are available for nitro group reduction, with the choice depending on the presence of other functional groups in the molecule.[7]

MethodReagentsKey AdvantagesPotential Issues
Catalytic HydrogenationH₂, Pd/CHigh yield, clean reactionCan reduce other functional groups (e.g., alkenes, alkynes), potential for dehalogenation.[7]
Metal/Acid ReductionFe/HCl or SnCl₂/HClCost-effective, tolerates some functional groupsHarsh acidic conditions, requires careful work-up.[6]
Transfer HydrogenationHydrazine hydrate, Raney-NiMilder conditionsHydrazine is toxic.[8]

Protocol: Reduction using Tin(II) Chloride

Tin(II) chloride is a mild and effective reagent for the selective reduction of nitro groups in the presence of other reducible functionalities.[7]

  • Preparation: In a round-bottom flask, dissolve this compound or its ester/amide derivative (1.0 eq) in ethanol.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq).

  • Reaction: Heat the mixture to reflux for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Extraction: Filter the mixture through a pad of celite, washing with ethyl acetate. Separate the organic layer from the aqueous layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3-methoxy-2-aminobenzoic acid derivative.

Self-Validation: The successful conversion to the amine can be confirmed by a significant shift in the TLC retention factor (amines are generally more polar than nitro compounds) and by spectroscopic methods (e.g., disappearance of the characteristic NO₂ stretches in the IR spectrum and appearance of NH₂ stretches).

Conclusion

The derivatization of this compound offers a powerful platform for the generation of diverse chemical libraries for medicinal chemistry applications. The protocols outlined in this application note provide robust and reproducible methods for the key transformations of this versatile scaffold. By strategically modifying the carboxylic acid and nitro functionalities, researchers can systematically tune the properties of the resulting molecules to optimize their therapeutic potential.

References

  • Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Google Patents. (2016). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Google Patents. (1982). Reduction of nitrobenzoic acid - JPS5726652A.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

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Application Notes and Protocols: 3-Methoxy-2-nitrobenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 3-methoxy-2-nitrobenzoic acid, a pivotal building block in modern organic synthesis. We will delve into its fundamental reactivity, explore its application in the construction of high-value heterocyclic scaffolds, and provide detailed, field-proven protocols to enable its effective use in the laboratory.

Introduction: A Strategically Substituted Aromatic Core

This compound (CAS: 4920-80-3) is a crystalline solid whose value in synthetic chemistry is derived from the specific arrangement of its functional groups.[1][2][3] The ortho-relationship between the electron-donating methoxy group and the electron-withdrawing nitro group, adjacent to a carboxylic acid, creates a unique electronic and steric environment.[1] This strategic substitution makes it an exceptionally useful precursor for a variety of complex molecules, particularly nitrogen-containing heterocycles that form the core of many pharmaceutical agents.[1][4]

The primary synthetic utility of this molecule is unlocked through the selective transformation of its two key functional groups: the nitro group and the carboxylic acid. The reduction of the nitro moiety to a primary amine is the most common initial step, generating 2-amino-3-methoxybenzoic acid. This intermediate is a direct precursor to fused heterocyclic systems like quinazolinones and quinolones, which are known privileged structures in drug discovery.[5]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 4920-80-3 [2][3]
Molecular Formula C₈H₇NO₅ [2][3]
Molecular Weight 197.14 g/mol [2][3]
Appearance Pale cream to cream colored powder [4]

| Melting Point | 192-198 °C |[4] |

The Gateway Transformation: Reduction of the Nitro Group

The conversion of the nitro group to an amine is the cornerstone of this building block's chemistry. This transformation converts the electron-withdrawing nitroarene into an electron-rich nucleophilic aniline, priming the molecule for intramolecular cyclization reactions. The choice of reduction method is critical and depends on factors such as substrate compatibility, scale, and desired purity.

Causality Behind Method Selection:

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is often the method of choice for its high efficiency, clean reaction profile, and atom economy.[6] It avoids the use of stoichiometric metallic reagents, simplifying purification by removing the need to filter out metal salts. This method is particularly suitable for molecules that can withstand neutral pH and hydrogenation conditions.[7]

  • Dissolving Metal Reduction (e.g., SnCl₂/HCl or Fe/HCl): These are classic, robust methods that are effective but generate significant metal waste. The acidic conditions may not be suitable for substrates with acid-labile functional groups. However, they can be advantageous when catalytic hydrogenation is sluggish or leads to unwanted side reactions.

Table 2: Comparison of Common Nitro Group Reduction Methods

Method Reagents & Conditions Typical Yield Advantages Disadvantages
Catalytic Hydrogenation H₂ gas (50 psi), 10% Pd/C, Methanol, RT >90% High yield, clean, easy workup Requires specialized pressure equipment; catalyst can be pyrophoric
Tin(II) Chloride Reduction SnCl₂·2H₂O, Ethanol, Reflux 70-85% Mild conditions, tolerant of some functional groups Generates tin waste, requires careful purification

| Iron Reduction | Fe powder, HCl/Acetic Acid, Heat | 75-90% | Inexpensive, effective | Strongly acidic, generates iron sludge, can be exothermic |

Protocol 1: Catalytic Hydrogenation to Synthesize 2-Amino-3-methoxybenzoic Acid

This protocol details the efficient reduction of this compound using palladium on carbon as a catalyst. The resulting 2-amino-3-methoxybenzoic acid is a key intermediate for subsequent heterocyclic syntheses.[7]

Materials:

Reagent CAS Quantity
This compound 4920-80-3 10.0 g (50.7 mmol)
Palladium on Carbon (10% Pd/C) 7440-05-3 0.5 g
Methanol (MeOH), ACS Grade 67-56-1 200 mL

| Celite® (Diatomaceous earth) | 61790-53-2 | As needed |

Equipment:

  • Parr hydrogenator or a similar high-pressure autoclave

  • Magnetic stirrer and stir bar

  • Buchner funnel and filtration apparatus

  • Rotary evaporator

Procedure:

  • Vessel Preparation: To a high-pressure autoclave, add this compound (10.0 g).

  • Solvent Addition: Add methanol (200 mL) to the vessel and stir until the solid is fully dissolved.

  • Catalyst Addition: Under an inert atmosphere (e.g., a nitrogen-filled glove bag), carefully add 10% Pd/C catalyst (0.5 g) to the solution. Safety Note: Pd/C can be pyrophoric and should be handled with care, especially when dry.

  • Hydrogenation: Seal the autoclave. Purge the system with nitrogen gas three times to remove all oxygen, then purge with hydrogen gas twice.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is typically complete in 4-6 hours.

  • Reaction Completion & Workup: Once hydrogen uptake ceases, vent the excess hydrogen gas carefully and purge the system with nitrogen three times.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of fresh methanol (2 x 20 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to yield 2-amino-3-methoxybenzoic acid.

Expected Outcome: The product, 2-amino-3-methoxybenzoic acid, should be obtained as an off-white to light brown solid with an expected yield of >90%. The purity can be checked by HPLC or NMR.[8]

Application in Heterocyclic Synthesis I: Quinazolinone Scaffolds

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and cytotoxic effects.[9][10] The most common synthetic routes utilize anthranilic acid derivatives.[5][9] Our synthesized 2-amino-3-methoxybenzoic acid is an ideal starting point for constructing substituted quinazolinones.

A robust method involves a two-step sequence: first, condensation of the amino acid with an acid anhydride (like acetic anhydride) to form an intermediate benzoxazinone, followed by reaction with a primary amine to yield the desired 2,3-disubstituted-4(3H)-quinazolinone.[9]

G cluster_main Synthesis of Quinazolinone Scaffolds A 3-Methoxy-2-nitrobenzoic Acid B 2-Amino-3-methoxybenzoic Acid A->B Reduction (Protocol 1) C 2-Alkyl-8-methoxy-4H-benzo[d][1,3]oxazin-4-one B->C R-C(O)Cl or (RCO)₂O (e.g., Acetic Anhydride) D 2,3-Disubstituted-8-methoxy- quinazolin-4(3H)-one C->D Primary Amine (R'-NH₂) Reflux

Caption: General synthetic pathway from this compound to quinazolinones.

Protocol 2: Two-Step Synthesis of 3-Benzyl-8-methoxy-2-methylquinazolin-4(3H)-one

This protocol demonstrates the conversion of the aminobenzoic acid intermediate into a representative quinazolinone derivative.

Step A: Synthesis of 8-Methoxy-2-methyl-4H-benzo[d][1][11]oxazin-4-one

Materials:

Reagent CAS Quantity
2-Amino-3-methoxybenzoic acid 5345-38-0 5.0 g (29.9 mmol)

| Acetic Anhydride | 108-24-7 | 15 mL |

Procedure:

  • In a 100 mL round-bottom flask, suspend 2-amino-3-methoxybenzoic acid (5.0 g) in acetic anhydride (15 mL).

  • Heat the mixture to reflux (approx. 140 °C) with stirring for 2 hours. The solid will dissolve, and the solution will become clear.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step B: Synthesis of 3-Benzyl-8-methoxy-2-methylquinazolin-4(3H)-one

Materials:

Reagent CAS Quantity
8-Methoxy-2-methyl-4H-benzo[d][1][11]oxazin-4-one (from Step A) 4.0 g (20.9 mmol)
Benzylamine 100-46-9 2.5 mL (23.0 mmol)

| Glacial Acetic Acid | 64-19-7 | 30 mL |

Procedure:

  • In a 100 mL round-bottom flask, dissolve the benzoxazinone from Step A (4.0 g) in glacial acetic acid (30 mL).

  • Add benzylamine (2.5 mL) to the solution.

  • Heat the reaction mixture to reflux for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water, then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure quinazolinone derivative.

Application in Heterocyclic Synthesis II: Quinolone Scaffolds

The quinolone core is another critical scaffold in medicinal chemistry, famously found in many antibacterial agents. The Gould-Jacobs reaction provides a classic and reliable route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from an aniline derivative. Starting with our 2-amino-3-methoxybenzoic acid, we can access valuable 8-methoxy-4-oxo-quinoline frameworks.[12]

The process involves the condensation of the aniline with a suitable β-ketoester equivalent, such as diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.

G cluster_workflow Experimental Workflow for Quinolone Synthesis start Start: 2-Amino-3-methoxybenzoic Acid step1 Condensation with EMME in Ethanol Reflux, 1 hr start->step1 step2 Isolate Intermediate (Enamine) step1->step2 step3 Thermal Cyclization in Diphenyl Ether ~250 °C, 30 min step2->step3 step4 Cool and Precipitate with Hexane step3->step4 step5 Hydrolysis NaOH (aq), Reflux step4->step5 end Final Product: 8-Methoxy-4-oxo-1,4-dihydro quinoline-3-carboxylic acid step5->end

Caption: Workflow for the synthesis of an 8-methoxy-4-quinolone derivative.

Protocol 3: Synthesis of Ethyl 8-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol outlines the Gould-Jacobs reaction to form the quinolone ring system.

Materials:

Reagent CAS Quantity
2-Amino-3-methoxybenzoic acid 5345-38-0 5.0 g (29.9 mmol)
Diethyl ethoxymethylenemalonate (EMME) 87-13-8 6.5 g (30.0 mmol)
Ethanol, Absolute 64-17-5 50 mL
Diphenyl ether 101-84-8 100 mL

| Hexanes | 110-54-3 | 200 mL |

Procedure:

  • Condensation: In a 250 mL round-bottom flask, dissolve 2-amino-3-methoxybenzoic acid (5.0 g) and diethyl ethoxymethylenemalonate (6.5 g) in absolute ethanol (50 mL).

  • Heat the mixture to reflux for 1 hour.

  • Remove the ethanol under reduced pressure to yield the intermediate enamine as a viscous oil or solid. Proceed directly to the next step.

  • Cyclization: In a separate 500 mL three-neck flask equipped with a thermometer and reflux condenser, heat diphenyl ether (100 mL) to 250 °C.

  • Add the crude enamine intermediate from the previous step dropwise to the hot diphenyl ether with vigorous stirring over 15 minutes. Maintain the temperature at 250 °C.

  • After the addition is complete, continue heating for an additional 15 minutes.

  • Isolation: Allow the reaction mixture to cool to below 100 °C. Add hexanes (200 mL) to precipitate the product.

  • Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with hexanes to remove the diphenyl ether.

  • Purification: Dry the solid under vacuum. The product, ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, can be further purified by recrystallization from ethanol if necessary.

Safety and Handling

This compound is an irritant. It is known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handle the compound in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a highly effective and versatile building block for constructing complex molecular architectures. Its true potential is realized following the simple but crucial reduction of its nitro group, which opens up direct and efficient pathways to medicinally relevant heterocyclic cores such as quinazolinones and quinolones. The protocols provided herein offer reliable and scalable methods for utilizing this reagent, enabling chemists to rapidly access diverse scaffolds for applications in drug discovery and materials science.

References

  • Der Pharma Chemica. (2016). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

  • Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from [Link]

  • ACG Publications. (2024, May 13). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Asghari, S., Ramezani, M., & Khoobi, M. (2015). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 10(5), 433–440. Retrieved from [Link]

  • Pérez, M., et al. (2021). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Molecules, 26(11), 3379. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (2025, March 12). 2-Nitrobenzoic acid. Retrieved from [Link]

  • Magna Scientia. (2022). Synthesis and Antibacterial Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3- methoxyphenyl)-methyl dithiocarbamic acid (2). Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 8-Methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Retrieved from [Link]

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Application Notes and Protocols: Regioselective Halogenation of the 3-Methoxy-2-nitrobenzoic Acid Aromatic Ring

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the electrophilic halogenation of 3-methoxy-2-nitrobenzoic acid. The protocols herein are grounded in established principles of physical organic chemistry and offer practical, step-by-step procedures for the synthesis of key halogenated intermediates.

Introduction: Strategic Importance of Halogenated Anthranilic Acid Scaffolds

This compound is a versatile building block in organic synthesis.[1][2][3][4] The introduction of a halogen atom (Cl, Br, I) onto its aromatic ring significantly enhances its synthetic utility, creating a handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or nucleophilic aromatic substitutions. These halogenated derivatives are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[5]

This guide elucidates the theoretical principles governing the regioselectivity of halogenation on this complex, multi-substituted aromatic system and provides robust, field-tested protocols for its chlorination, bromination, and iodination.

Part 1: Theoretical Foundation - Predicting Regioselectivity in a Competitive System

The outcome of an electrophilic aromatic substitution (EAS) reaction on a substituted benzene ring is determined by the electronic properties of the substituents already present.[6] The this compound molecule presents a classic case of competing and synergistic directing effects.

  • The Methoxy Group (-OCH₃) at C3 : This is a powerful activating group and an ortho, para-director.[7] Through its +R (resonance) effect, it donates lone-pair electron density to the aromatic ring, specifically enriching the positions ortho (C2, C4) and para (C6) to it. This effect strongly outweighs its minor -I (inductive) electron-withdrawing effect.

  • The Nitro Group (-NO₂) at C2 : This is a potent deactivating group and a meta-director.[8] Both its strong -R and -I effects withdraw significant electron density from the ring, making electrophilic attack less favorable. The positions meta to it (C4, C6) are the least deactivated, thus directing incoming electrophiles there.

  • The Carboxylic Acid Group (-COOH) at C1 : Similar to the nitro group, this is a deactivating group and a meta-director due to its electron-withdrawing character.[9][10] It directs incoming electrophiles to the C3 and C5 positions.

Synergistic and Competitive Analysis:

  • Positions C4 and C6 : These positions are strongly favored for electrophilic attack. The powerful activating effect of the C3-methoxy group directs to both C4 (ortho) and C6 (para). Concurrently, the deactivating C2-nitro group also directs to these same positions (meta). This powerful synergy makes C4 and C6 the most electron-rich and accessible sites.

  • Position C5 : This position is only directed by the C1-carboxylic acid group (meta). This directing effect is weak and opposed by the much more powerful influences of the methoxy and nitro groups.

  • Regiochemical Prediction : Halogenation is overwhelmingly predicted to occur at the C4 and/or C6 positions. Between these two, the C4 position is often the major product . This is due to the potential for steric hindrance at the C6 position, which is flanked by the relatively bulky carboxylic acid group at C1.

Caption: Predicted regioselectivity of halogenation.

Part 2: Experimental Protocols

General Considerations:

  • Safety : All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.

  • Reagents : Use anhydrous solvents and high-purity reagents for best results.

  • Reaction Monitoring : Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

This protocol utilizes NCS, a mild and efficient source of electrophilic chlorine, which often provides higher selectivity compared to gaseous chlorine.

Materials:

  • This compound (1.0 eq)

  • N-Chlorosuccinimide (NCS, 1.1 eq)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA, catalytic)

  • Saturated sodium sulfite solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup : To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Dissolution : Add anhydrous acetonitrile (approx. 10 mL per gram of substrate). Stir until the starting material is fully dissolved.

  • Reagent Addition : Add N-Chlorosuccinimide (1.1 eq) to the solution in one portion.

  • Catalyst : Add a catalytic amount of trifluoroacetic acid (approx. 0.1 eq).

  • Reaction : Heat the reaction mixture to 60-70 °C and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with saturated sodium sulfite solution (to quench any remaining NCS), water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : The crude product, a mixture of 4-chloro and 6-chloro isomers, can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This method employs NBS for a controlled bromination of the activated aromatic ring.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.1 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Saturated sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup : To a dry round-bottom flask with a magnetic stirrer, add this compound (1.0 eq).

  • Dissolution : Add anhydrous DMF (approx. 10 mL per gram of substrate) and stir to dissolve. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition : Add NBS (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.

  • Work-up :

    • Pour the reaction mixture into a beaker containing ice-water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with saturated sodium thiosulfate solution, water (x2), and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification : Purify the resulting crude solid by recrystallization from a suitable solvent like isopropanol or by silica gel chromatography to separate the isomers.

Protocol 3: Iodination using N-Iodosuccinimide (NIS)

Iodination is often slower than chlorination or bromination and may require an acid catalyst to activate the iodinating agent.[11]

Materials:

  • This compound (1.0 eq)

  • N-Iodosuccinimide (NIS, 1.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (TFA, 0.2 eq)

  • Saturated sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup : In a flask protected from light, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 15 mL per gram).

  • Catalyst : Add trifluoroacetic acid (0.2 eq) to the solution.

  • Reagent Addition : Add NIS (1.2 eq) portion-wise at room temperature.

  • Reaction : Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC. If the reaction is sluggish, gentle heating (40 °C) can be applied.

  • Work-up :

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer with saturated sodium thiosulfate solution until the organic phase is colorless.

    • Follow with washes of saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the desired iodo-substituted products.

Part 3: Data Summary and Workflow

Table 1: Comparative Summary of Halogenation Protocols
ParameterChlorinationBrominationIodination
Halogen Source N-Chlorosuccinimide (NCS)N-Bromosuccinimide (NBS)N-Iodosuccinimide (NIS)
Stoichiometry 1.1 eq1.1 eq1.2 eq
Solvent AcetonitrileDMFDichloromethane
Catalyst TFA (catalytic)None (or TFA)TFA (catalytic)
Temperature 60-70 °C0 °C to RTRoom Temperature
Reaction Time 4-12 h6-18 h12-24 h
Expected Product 4-Chloro-3-methoxy-2-nitrobenzoic acid (Major)4-Bromo-3-methoxy-2-nitrobenzoic acid (Major)4-Iodo-3-methoxy-2-nitrobenzoic acid (Major)
Work-up Quench Na₂SO₃Na₂S₂O₃Na₂S₂O₃

Note: Yields are highly dependent on reaction scale and purification efficiency but are generally expected to be in the moderate to good range (50-85%). Isomer ratios must be determined experimentally.

General Experimental Workflow

Caption: General workflow for aromatic halogenation.

Conclusion

The halogenation of this compound is a predictable and high-yield transformation governed by the powerful ortho, para-directing influence of the methoxy group. The protocols provided offer reliable methods for accessing the 4-halo and 6-halo derivatives, which are valuable synthetic intermediates. Careful control of reaction conditions and appropriate purification strategies are key to isolating the desired regioisomer in high purity.

References

  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Available at: [Link]

  • Zhang, Q., et al. (2022). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC - NIH. Available at: [Link]

  • Sharma, P., Luxami, V., & Paul, K. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D5QO00372E. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Available at: [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Available at: [Link]

  • MDPI. (2021). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Available at: [Link]

  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. Available at: [Link]

  • Clark, J. (2023). 8.6 Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry. Available at: [Link]

  • Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Matos, M. J., et al. (2012). Iodination of Organic Compounds Using the Reagent System I2/H2O2 under Organic Solvent-Free Reaction Conditions. Molecules, 17(9), 11064-11078. Available at: [Link]

  • Royal Society of Chemistry. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. Available at: [Link]

  • NIST WebBook. This compound. Available at: [Link]

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  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]

  • Study.com. Write out the mechanism for the Electrophilic Aromatic Substitution of Benzoic Acid to produce m-nitrobenzoic Acid? Available at: [Link]

  • Das, R., & Kapur, M. (2017). Palladium-Catalyzed, ortho-Selective C–H Halogenation of Benzyl Nitriles, Aryl Weinreb Amides, and Anilides. The Journal of Organic Chemistry, 82(2), 1259-1267. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Available at: [Link]

  • Semantic Scholar. (2012). Production of Chloro-5-hydroxy-2-nitrobenzoic Acid through Chlorination of 3-Methyl-4-nitrophenol, a Typical Hydrolysate of Fenitrothion. Available at: [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Available at: [Link]

  • MySkinRecipes. 1-Iodo-3-methoxy-2-nitrobenzene. Available at: [Link]

  • PubChem - NIH. 3-Iodo-2-methoxybenzoic acid. Available at: [Link]

  • MySkinRecipes. 3-Iodo-2-methoxybenzoic acid. Available at: [Link]

  • Google Patents. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
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  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Available at: [Link]

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Application Notes & Protocols: Strategic Coupling Reactions Involving 3-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol guide on coupling reactions involving 3-Methoxy-2-nitrobenzoic acid.

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of this compound

This compound (CAS No. 4920-80-3) is a highly functionalized aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of pharmaceuticals, dyes, and complex heterocyclic structures.[1][2] Its synthetic utility is dictated by the unique interplay of its three functional groups: the carboxylic acid, the electron-withdrawing nitro group, and the electron-donating methoxy group.

The specific arrangement of these substituents profoundly influences the molecule's reactivity:

  • Carboxylic Acid Activation: The primary site for classical coupling reactions such as amide bond formation and esterification.

  • Ortho-Nitro Group Effect: The nitro group at the ortho position exerts a powerful electron-withdrawing inductive effect and a steric influence known as the "ortho effect".[3] This combination significantly increases the acidity of the carboxylic acid proton (pKa ≈ 2.19), making the carboxylate a better leaving group and activating the carbonyl carbon towards nucleophilic attack.[4][5]

  • Methoxy Group Influence: The methoxy group at the meta-position to the carboxyl group has a less pronounced electronic effect on the carboxylic acid's reactivity but plays a crucial role in directing further electrophilic aromatic substitution and modifying the overall electronic properties of the molecule.

This guide provides an in-depth exploration of the key coupling reactions involving this compound, offering both mechanistic insights and detailed, field-proven protocols for its strategic application in organic synthesis.

Part 1: Amide Bond Formation via Carbodiimide-Mediated Coupling

Amide coupling is one of the most fundamental transformations of this compound, widely used in the construction of biologically active molecules. The most common and efficient method involves the use of carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions.[6][7]

Mechanism of EDC/NHS Coupling

The reaction proceeds through a two-step mechanism that enhances yield and stability.[8]

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound, forming a highly reactive but unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic pH range (4.5-6.0).[6]

  • Formation of a Stable NHS Ester: The unstable O-acylisourea intermediate is prone to hydrolysis. To prevent this and the formation of an N-acylurea byproduct, NHS is added. NHS rapidly reacts with the intermediate to form a semi-stable NHS ester.[7][9] This amine-reactive ester is significantly more resistant to hydrolysis and can be targeted by a primary amine.

  • Nucleophilic Attack and Amide Bond Formation: The primary amine coupling partner attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group to form a stable amide bond. This final step is most efficient at a physiological to slightly basic pH (7.0-8.5).[6]

EDC_NHS_Mechanism RCOOH This compound (R-COOH) Intermediate1 O-Acylisourea Intermediate (unstable) RCOOH->Intermediate1 Step 1: Activation EDC EDC EDC->Intermediate1 Intermediate2 NHS Ester (semi-stable) Intermediate1->Intermediate2 Step 2: Stabilization Urea Urea Byproduct Intermediate1->Urea Hydrolysis (Side Reaction) NHS NHS NHS->Intermediate2 Product Amide Product (R-CONH-R') Intermediate2->Product Step 3: Coupling Amine Primary Amine (R'-NH₂) Amine->Product ReleasedNHS Released NHS

Caption: Mechanism of EDC/NHS mediated amide coupling.

Protocol 1: General Procedure for EDC/NHS Amide Coupling

This protocol describes the coupling of this compound with a generic primary amine.

Materials:

  • This compound

  • Primary amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the NHS ester. Monitor the activation step by TLC if desired.

  • In a separate flask, dissolve the primary amine (1.1 eq) in a minimal amount of anhydrous DMF. If the amine is a hydrochloride salt, add 1.5 eq of a non-nucleophilic base like DIPEA.

  • Add the amine solution dropwise to the activated carboxylic acid mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Coupling Reagent Additive Typical Base Key Advantages/Disadvantages
EDC NHS / Sulfo-NHSDIPEA, TEAHigh efficiency, water-soluble byproducts.[10] Can be sensitive to moisture.
HATU None neededDIPEAVery fast and efficient, even for hindered substrates.[11] Higher cost.
DCC/DIC DMAPPyridine, TEAEffective and inexpensive. Dicyclohexylurea (DCU) byproduct is poorly soluble, requiring filtration.
SOCl₂ / (COCl)₂ None neededPyridine, TEAForms highly reactive acyl chloride intermediate. Harsh conditions, not suitable for sensitive substrates.

Part 2: Ester Formation via Fischer-Speier Esterification

Fischer esterification is a classic and cost-effective method for converting this compound into its corresponding esters. The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[12]

Causality Behind Experimental Choices
  • Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent drives the equilibrium towards the ester product (Le Châtelier's principle).

  • Acid Catalyst: A strong acid catalyst (e.g., H₂SO₄, p-TsOH) is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[12]

  • Electron-Withdrawing Groups: The ortho-nitro group on the benzoic acid ring increases the electrophilicity of the carbonyl carbon, which can help accelerate the rate of esterification compared to unsubstituted benzoic acid.[12]

  • Water Removal: The formation of water as a byproduct can shift the equilibrium back to the starting materials. For higher-boiling alcohols, a Dean-Stark apparatus can be used to azeotropically remove water and drive the reaction to completion.

Protocol 2: Fischer Esterification of this compound

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20 eq, acting as the solvent) in a round-bottom flask.

  • Carefully add the acid catalyst (0.1-0.2 eq of conc. H₂SO₄) dropwise while stirring.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from 2 to 12 hours depending on the alcohol used.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash carefully with saturated aqueous NaHCO₃ solution until gas evolution ceases. This step neutralizes the acid catalyst and any remaining carboxylic acid.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purification: The product can be purified by recrystallization or silica gel chromatography if necessary.

Part 3: Advanced Applications in Palladium-Catalyzed Cross-Coupling

While the carboxylic acid group itself is the primary site for amide and ester couplings, the aromatic scaffold of this compound and its derivatives can participate in powerful carbon-carbon and carbon-nitrogen bond-forming reactions. These are typically mediated by palladium catalysts and are cornerstones of modern drug discovery.

A. Suzuki-Miyaura Coupling of Aryl Halide Derivatives

The Suzuki-Miyaura reaction couples an organoboron species (e.g., a boronic acid) with an organohalide or triflate.[13] To utilize this compound in this context, it must first be converted into a suitable electrophilic partner, for example, through halogenation (e.g., via Sandmeyer reaction after reduction of the nitro group and diazotization) or conversion to a triflate.

Catalytic Cycle: The mechanism involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[14]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[15]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)L₂-X] Pd0->OxAdd Oxidative Addition ArX Ar-X (Aryl Halide Derivative) ArX->OxAdd Transmetal [Ar-Pd(II)L₂-R] OxAdd->Transmetal Transmetalation Boronic R-B(OH)₂ + Base Boronic->Transmetal Transmetal->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Transmetal->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Sonogashira Coupling with Terminal Alkynes

Similar to the Suzuki reaction, the Sonogashira coupling requires an aryl halide or triflate derivative of the parent molecule. This reaction forges a C(sp²)-C(sp) bond between the aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[16][17][18] It is an invaluable tool for synthesizing arylalkynes and conjugated enynes.[19]

C. Reductive Buchwald-Hartwig Amination of the Nitro Group

A more direct and modern application involves using the nitro group as a leaving group in a C-N coupling reaction. Recent advances have shown that nitroarenes can serve as effective coupling partners in a reductive version of the Buchwald-Hartwig amination, providing a powerful alternative to using aryl halides.[20][21] This strategy is highly atom-economical as it bypasses the need to pre-form an arylamine or aryl halide.

General Concept: The reaction couples the nitroarene directly with an amine (primary or secondary) using a palladium catalyst and a suitable reductant (e.g., a silane). The catalytic cycle is proposed to involve the challenging oxidative addition of the Ar-NO₂ bond to the Pd(0) center.[21]

Protocol 3: Representative Suzuki Coupling of a Brominated Derivative

This protocol assumes the synthesis of 3-Methoxy-2-nitro-1-bromobenzene from the parent acid (via a process like Curtius rearrangement followed by Sandmeyer reaction, not detailed here).

Materials:

  • 3-Methoxy-2-nitro-1-bromobenzene (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ or similar Pd(0) catalyst (e.g., 3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • To a Schlenk flask, add the aryl bromide (1.0 eq), arylboronic acid (1.5 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive flow of inert gas.

  • Add the degassed solvent mixture (e.g., Dioxane/Water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the aryl bromide.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude biaryl product via silica gel chromatography.

References

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the EDC-catalyzed amidation. Retrieved from [Link]

  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Retrieved from [Link]

  • RSC Publishing. (n.d.). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. Retrieved from [Link]

  • Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, July 12). Is ortho-nitro benzoic acid more acidic than formic acid?. Retrieved from [Link]

  • Vedantu. (n.d.). Is nitrobenzene more reactive than benzoic acid for class 11 chemistry CBSE. Retrieved from [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • PubMed. (2014, July 18). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. Retrieved from [Link]

  • Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 10). The Buchwald‐Hartwig Amination of Nitroarenes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme detailing the amide coupling resulting in N-(3-hydroxyphenyl)-3-methoxybenzamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

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Application Notes and Protocols for the Industrial-Scale Synthesis of 3-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Methoxy-2-nitrobenzoic Acid

This compound is a highly valuable intermediate in the chemical and pharmaceutical industries.[1][2] Its unique substitution pattern, featuring a methoxy and a nitro group ortho to each other on a benzoic acid scaffold, provides a versatile platform for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of these functional groups in a specific arrangement allows for a wide range of subsequent chemical transformations, making it a key building block in the production of various high-value compounds, including certain pharmaceuticals and dyes.[1] This document provides a comprehensive guide for the industrial-scale synthesis of this compound, focusing on a robust and scalable protocol, process safety, and purification strategies.

Core Synthesis Strategy: Electrophilic Nitration of 3-Methoxybenzoic Acid

The most direct and industrially viable route for the synthesis of this compound is the electrophilic aromatic substitution (EAS) of the readily available starting material, 3-methoxybenzoic acid.[1] The reaction mechanism involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and concentrated sulfuric acid.[1][3]

The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator.[1] The incoming nitro group is directed to the positions ortho and para to the methoxy group. Due to steric hindrance from the adjacent carboxylic acid group, the major product formed is the desired 2-nitro isomer.

Reaction Workflow Diagram

G cluster_0 Reaction Preparation cluster_1 Nitration Reaction cluster_2 Work-up and Purification 3-Methoxybenzoic Acid 3-Methoxybenzoic Acid Reactor Reactor 3-Methoxybenzoic Acid->Reactor Mixed Acid Preparation Mixed Acid (H₂SO₄ + HNO₃) Mixed Acid Preparation->Reactor Quenching Quenching (Ice/Water) Reactor->Quenching Controlled Addition Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Final Product This compound Drying->Final Product

Caption: Workflow for the synthesis of this compound.

Detailed Industrial-Scale Synthesis Protocol

This protocol is designed for a representative batch size and should be adapted and optimized for specific plant capabilities and safety protocols.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Grade
3-Methoxybenzoic AcidC₈H₈O₃152.15≥99%
Concentrated Sulfuric AcidH₂SO₄98.0898%
Concentrated Nitric AcidHNO₃63.0165-70%
Deionized WaterH₂O18.02-
IceH₂O18.02-
EthanolC₂H₅OH46.0795% or as required for recrystallization
Equipment
  • Glass-lined or stainless steel reactor with temperature control (heating/cooling jacket), overhead stirrer, and addition funnel.

  • Quench tank.

  • Filter press or centrifuge.

  • Recrystallization vessel with temperature control.

  • Industrial vacuum oven for drying.

  • Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, face shield, and lab coat.

Step-by-Step Procedure
  • Reactor Preparation and Charging of Starting Material:

    • Ensure the reactor is clean, dry, and inerted with nitrogen.

    • Charge the reactor with concentrated sulfuric acid (3.0-4.0 molar equivalents relative to 3-methoxybenzoic acid).

    • Begin agitation and cool the sulfuric acid to 0-5 °C using the reactor's cooling jacket.

    • Slowly add 3-methoxybenzoic acid (1.0 molar equivalent) to the cooled sulfuric acid, maintaining the temperature below 10 °C. The starting material should be added in portions to control the initial exotherm.

  • Preparation and Addition of Nitrating Mixture:

    • In a separate, suitable vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05-1.2 molar equivalents) to concentrated sulfuric acid (1.0-1.5 molar equivalents) while cooling in an ice bath to maintain a temperature below 10 °C.

    • Transfer the prepared nitrating mixture to the addition funnel.

    • Add the nitrating mixture dropwise to the reactor containing the solution of 3-methoxybenzoic acid in sulfuric acid over a period of 2-3 hours. The reaction temperature must be strictly maintained between 0-10 °C throughout the addition to minimize the formation of by-products.

  • Reaction Monitoring:

    • After the addition of the nitrating mixture is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours.

    • Monitor the reaction progress by taking aliquots and analyzing them using a suitable technique such as High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Work-up: Quenching and Precipitation:

    • Once the reaction is complete, the reaction mixture is carefully quenched by slowly adding it to a quench tank containing a mixture of ice and water (8-10 times the volume of the reaction mixture) with vigorous stirring. This step is highly exothermic and requires efficient cooling and controlled addition.

    • The crude this compound will precipitate out as a solid.

  • Isolation of Crude Product:

    • The precipitated solid is collected by filtration using a filter press or by centrifugation.

    • The filter cake is washed with cold deionized water until the washings are neutral to pH paper to remove residual acids.

  • Purification by Recrystallization:

    • The crude, damp filter cake is transferred to a recrystallization vessel.

    • A suitable solvent, such as aqueous ethanol, is added, and the mixture is heated until the solid dissolves completely. The choice of solvent and its volume should be optimized to ensure good recovery of the purified product.

    • The hot solution is then slowly cooled to allow for the crystallization of the pure this compound.

    • The crystallized product is collected by filtration and washed with a small amount of cold recrystallization solvent.

  • Drying:

    • The purified product is dried under vacuum at 60-70 °C until a constant weight is achieved.

Quantitative Data Summary
ParameterValue
Molar Ratio (3-Methoxybenzoic Acid : HNO₃ : H₂SO₄)1 : 1.05-1.2 : 4.0-5.5
Reaction Temperature0-10 °C
Reaction Time3-5 hours
Expected Yield (after purification)75-85%
Purity (by HPLC)≥99%

Process Safety and Hazard Management

The nitration of aromatic compounds is an energetic process that requires strict adherence to safety protocols to mitigate risks.[4]

  • Thermal Hazards: The reaction is highly exothermic. A runaway reaction can occur if the temperature is not controlled, leading to a rapid increase in temperature and pressure.[4] The use of a reactor with efficient cooling and a controlled addition rate of the nitrating mixture is crucial.

  • Corrosive Materials: Concentrated nitric and sulfuric acids are highly corrosive.[3] Appropriate PPE must be worn at all times, and materials of construction for the equipment must be compatible with these strong acids.

  • Gas Evolution: The reaction may produce nitrogen oxides (NOx), which are toxic. The process should be carried out in a well-ventilated area, and off-gases should be scrubbed through a caustic solution.

  • Emergency Procedures: An emergency plan should be in place to handle potential incidents such as a runaway reaction, including a quench system and pressure relief devices on the reactor.

Quality Control and Analytical Methods

  • Starting Material and Reagent Purity: The purity of 3-methoxybenzoic acid and the concentration of the acids should be verified before use.

  • In-Process Control: HPLC is the recommended method for monitoring the reaction progress and the consumption of the starting material.[5]

  • Final Product Specification: The final product should be analyzed for purity (HPLC), identity (¹H NMR, IR), and melting point.

Waste Management

The acidic filtrate from the work-up is a major waste stream. It must be neutralized with a suitable base (e.g., calcium hydroxide or sodium hydroxide) before disposal in accordance with local environmental regulations. Solvent from the recrystallization step should be recovered and recycled where feasible.

Conclusion

The synthesis of this compound via the electrophilic nitration of 3-methoxybenzoic acid is a well-established and scalable process. Careful control of reaction parameters, particularly temperature, is paramount to ensure high yield, purity, and operational safety. This guide provides a comprehensive framework for the industrial-scale production of this important chemical intermediate.

References

  • Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Google Patents. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Profnit. Nitration Of Benzoic Acid. Available from: [Link]

  • National Center for Biotechnology Information. Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. Available from: [Link]

  • Google Patents. CN100334063C - Aromatic compound nitration manufacturing process.
  • Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • DOKUMEN.PUB. Chemistry, Process Design, and Safety for the Nitration Industry 9780841228863, 9780841228870. Available from: [Link]

  • Techniques de l'Ingénieur. Industrial prospects for the nitration reaction. Available from: [Link]

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Application & Protocol Guide: The Strategic Use of Substituted Benzoic Acids in the Synthesis of Anthranilic Diamide Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of anthranilic diamide insecticides, a cornerstone of modern crop protection. While the specific focus is on the synthetic pathways leading to blockbuster products like chlorantraniliprole, we will frame this within the broader context of utilizing substituted benzoic acid derivatives, such as 3-Methoxy-2-nitrobenzoic acid, as foundational chemical building blocks. We will elucidate the chemical logic behind the multi-step synthesis, provide detailed experimental protocols, and offer insights into the critical transformations that underpin the creation of these potent agrochemicals.

Introduction: The Significance of the Anthranilic Diamide Scaffold

The anthranilic diamide class of insecticides represents a significant advancement in pest management, offering potent and selective control of a wide range of lepidopteran pests.[1] These compounds act as activators of insect ryanodine receptors, leading to the uncontrolled release of internal calcium stores, which causes muscle contraction impairment and ultimately, paralysis and death of the target insect.[1] The commercial success of molecules like chlorantraniliprole and cyantraniliprole underscores the importance of efficient and scalable synthetic routes to the core anthranilamide structure.[2]

At the heart of these complex molecules lies a substituted anthranilic acid moiety. While various starting materials can be envisioned, the journey often begins with appropriately substituted benzoic acids. This compound serves as a relevant exemplar of a highly functionalized benzoic acid derivative that, through key transformations such as nitro group reduction and further substitutions, can be elaborated into the necessary anthranilamide intermediates. The presence of the methoxy and nitro groups offers synthetic handles for diversification and fine-tuning of the final molecule's properties.[3]

Core Synthetic Strategy for Chlorantraniliprole: A Case Study

The industrial synthesis of chlorantraniliprole is a convergent process, relying on the preparation of two key intermediates which are then coupled in the final step.[4] This approach allows for process optimization and purification of the intermediates before the final, crucial amide bond formation.

The two primary intermediates are:

  • Intermediate A: 2-amino-5-chloro-N,3-dimethylbenzamide

  • Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

The final step is the amidation reaction between these two molecules to yield chlorantraniliprole.[4]

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B Substituted Benzoic Acid Substituted Benzoic Acid Functional Group Interconversion Functional Group Interconversion Substituted Benzoic Acid->Functional Group Interconversion Amidation Amidation Functional Group Interconversion->Amidation Intermediate A Intermediate A Amidation->Intermediate A Amide Coupling Amide Coupling Intermediate A->Amide Coupling 2,3-Dichloropyridine 2,3-Dichloropyridine Hydrazino-substitution Hydrazino-substitution 2,3-Dichloropyridine->Hydrazino-substitution Cyclization Cyclization Hydrazino-substitution->Cyclization Bromination & Oxidation Bromination & Oxidation Cyclization->Bromination & Oxidation Intermediate B Intermediate B Bromination & Oxidation->Intermediate B Intermediate B->Amide Coupling Chlorantraniliprole Chlorantraniliprole Amide Coupling->Chlorantraniliprole

Figure 1: Convergent synthesis strategy for chlorantraniliprole.

Synthesis of Intermediate A: 2-amino-5-chloro-N,3-dimethylbenzamide

The preparation of this substituted anthranilamide is a critical sequence. A common pathway begins with a substituted nitrobenzoic acid, illustrating the utility of compounds like this compound as conceptual starting points. For the specific synthesis of Intermediate A, 3-methyl-2-nitrobenzoic acid is a more direct precursor.[4]

Conceptual Pathway from a Substituted Nitrobenzoic Acid
  • Reduction of the Nitro Group: The nitro group is a versatile precursor to the essential amino group of the anthranilamide core. Catalytic hydrogenation is a common and efficient method.

  • Chlorination: Introduction of the chloro substituent at the 5-position is crucial for the biological activity of chlorantraniliprole.

  • Amidation: Formation of the N-methylamide from the carboxylic acid functionality completes the synthesis of Intermediate A.

Detailed Experimental Protocol: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

This protocol is a composite of established methods and illustrates a practical laboratory-scale synthesis.

Step 1: Reduction of 3-methyl-2-nitrobenzoic acid to 2-amino-3-methylbenzoic acid

  • Rationale: This step converts the nitro group to an amine, a key functional group for the final amide coupling. Catalytic hydrogenation is chosen for its high yield and clean conversion.

  • Procedure:

    • To a solution of 3-methyl-2-nitrobenzoic acid (1 eq.) in ethanol in a pressure reactor, add Raney nickel catalyst (typically 5-10% by weight).

    • Pressurize the reactor with hydrogen gas (e.g., 0.2 MPa) and heat to approximately 50°C.[4]

    • Maintain the reaction under vigorous stirring for several hours until hydrogen uptake ceases.

    • Cool the reactor, vent the hydrogen, and filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 2-amino-3-methylbenzoic acid, which can be used in the next step without further purification.

Step 2: Chlorination of 2-amino-3-methylbenzoic acid

  • Rationale: This step introduces the chlorine atom at the 5-position. N-chlorosuccinimide (NCS) is a common and effective chlorinating agent for activated aromatic rings.

  • Procedure:

    • Dissolve 2-amino-3-methylbenzoic acid (1 eq.) in a suitable solvent such as acetonitrile.

    • Add N-chlorosuccinimide (1-1.2 eq.) portion-wise to the solution at room temperature.

    • Stir the reaction mixture for several hours until TLC or HPLC analysis indicates complete consumption of the starting material.

    • The product, 2-amino-5-chloro-3-methylbenzoic acid, can be isolated by precipitation or extraction.

Step 3: Amidation to form 2-amino-5-chloro-N,3-dimethylbenzamide

  • Rationale: The final step in the synthesis of Intermediate A is the formation of the N-methylamide. This is typically achieved by activating the carboxylic acid and then reacting it with methylamine.

  • Procedure:

    • Suspend 2-amino-5-chloro-3-methylbenzoic acid (1 eq.) in a solvent like dichloromethane.

    • In an ice bath, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq.) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 eq.).[5]

    • Slowly add a solution of methylamine (e.g., 30% in ethanol, 1.2 eq.) to the reaction mixture.[5]

    • Allow the reaction to warm to room temperature and stir overnight.[5]

    • Wash the reaction mixture with water, and dry the organic layer over sodium sulfate.[5]

    • Concentrate the organic layer under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography to give 2-amino-5-chloro-N,3-dimethylbenzamide as a solid.[5]

Synthesis of Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This heterocyclic intermediate provides the second half of the chlorantraniliprole molecule. Its synthesis is a multi-step process starting from 2,3-dichloropyridine.[4]

G 2,3-Dichloropyridine 2,3-Dichloropyridine Hydrazine Hydrate Hydrazine Hydrate 2,3-Dichloropyridine->Hydrazine Hydrate Hydrazino-substitution Diethyl Maleate Diethyl Maleate Hydrazine Hydrate->Diethyl Maleate Cyclization Brominating Agent Brominating Agent Diethyl Maleate->Brominating Agent Bromination Oxidation & Hydrolysis Oxidation & Hydrolysis Brominating Agent->Oxidation & Hydrolysis Final Steps Intermediate B Intermediate B Oxidation & Hydrolysis->Intermediate B

Figure 2: Workflow for the synthesis of Intermediate B.

Detailed Experimental Protocol: Synthesis of Intermediate B

Step 1: Hydrazino-substitution of 2,3-dichloropyridine

  • Rationale: This step introduces the hydrazine moiety, which is essential for the formation of the pyrazole ring.

  • Procedure:

    • Reflux a mixture of 2,3-dichloropyridine (1 eq.) and hydrazine hydrate (excess) in a solvent like ethanol for several hours.[4]

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting (3-chloropyridin-2-yl)-hydrazine can be isolated and purified.

Step 2: Cyclization with Diethyl Maleate

  • Rationale: This condensation reaction forms the pyrazolidinone ring, the core of the pyrazole heterocycle.

  • Procedure:

    • React (3-chloropyridin-2-yl)-hydrazine (1 eq.) with diethyl maleate (1 eq.) in the presence of a base such as sodium ethoxide in ethanol.[4]

    • The reaction mixture is typically heated to facilitate the cyclization.

    • After workup, the pyrazolidinone intermediate is obtained.

Step 3: Bromination, Oxidation, and Hydrolysis

  • Rationale: These final steps convert the pyrazolidinone intermediate into the target carboxylic acid. Bromination introduces the bromo substituent, oxidation forms the pyrazole aromatic ring, and hydrolysis of the ester yields the final carboxylic acid.

  • Procedure:

    • The pyrazolidinone intermediate is treated with a brominating agent like phosphorus oxybromide.[4]

    • The subsequent pyrazoline is oxidized, followed by hydrolysis of the ester group under acidic or basic conditions to yield 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate B).

Final Coupling: Synthesis of Chlorantraniliprole

The final step is the formation of an amide bond between Intermediate A and Intermediate B.

Detailed Experimental Protocol: Amide Coupling
  • Rationale: This step connects the two key fragments of the molecule. The carboxylic acid of Intermediate B is activated to facilitate the reaction with the amine of Intermediate A.

  • Procedure:

    • To a mixture of Intermediate B (1 eq.) and Intermediate A (1.05 eq.) in a solvent such as propionitrile, add a base like 3-picoline (2.6 eq.).[6]

    • Cool the mixture to between -5°C and 0°C.[6]

    • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature below 0°C.[6]

    • Stir the reaction mixture at a low temperature for about an hour, then allow it to warm to room temperature and stir for an additional 3 hours.[6]

    • Add water dropwise to quench the reaction.[6]

    • The product, chlorantraniliprole, will precipitate out of the solution. It can be collected by filtration, washed, and dried to afford a nearly white powder.[6]

Quantitative Data Summary

StepReactantsKey ReagentsTypical YieldPurityReference
Intermediate A Synthesis
Amidation of 2-amino-3-methylbenzoic acid2-amino-3-methylbenzoic acid, MethylamineEDCI, HOBt90%>95%[5]
Final Coupling
Amidation of Intermediate A and BIntermediate A, Intermediate BMethanesulfonyl Chloride, 3-picoline97%>95%[6]

Conclusion: The Versatility of Substituted Benzoic Acids in Agrochemical Synthesis

The synthesis of chlorantraniliprole serves as a powerful illustration of the strategic use of functionalized building blocks in the construction of complex agrochemicals. While the direct precursor in many industrial routes is 3-methyl-2-nitrobenzoic acid, the underlying principles of leveraging a substituted benzoic acid scaffold are broadly applicable. Compounds like this compound, with their unique substitution patterns, represent a rich source of chemical diversity for the discovery and development of new active ingredients. The ability to perform key transformations such as nitro reduction, halogenation, and amidation on these foundational molecules is a testament to the enduring power of classical organic synthesis in addressing the challenges of modern agriculture. The protocols and strategies outlined in this guide provide a solid foundation for researchers and scientists working in the dynamic field of agrochemical development.

References

  • Hua, X., et al. (2014). Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation. Journal of Agricultural and Food Chemistry, 62(16), 3634-3641.
  • ACS Publications. (n.d.). Synthesis and Insecticidal Activities of Novel Anthranilic Diamides Containing Modified N-Pyridylpyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Anthranilic diamide class of insecticides. [Scientific Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the synthesis of anthranilicdiamides insecticide. Retrieved from [Link]

  • PubMed. (2015). Synthesis, crystal structure and biological activity of novel anthranilic diamide insecticide containing alkyl ether group. Chinese Chemical Letters, 26(11), 1379-1382. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021033172A1 - Process for the preparation of chlorantraniliprole.
  • Patsnap Eureka. (n.d.). Method for synthesizing chlorantraniliprole. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Nitration of 3-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we will delve into the underlying principles, provide actionable troubleshooting advice, and offer optimized protocols to help you achieve your desired synthetic outcomes.

Reaction Overview & Regioselectivity

The nitration of 3-methoxybenzoic acid is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the competing directing effects of two substituents: a methoxy (-OCH₃) group and a carboxylic acid (-COOH) group.

  • Methoxy Group (-OCH₃): An activating, ortho, para-director due to its electron-donating resonance effect.

  • Carboxylic Acid Group (-COOH): A deactivating, meta-director due to its electron-withdrawing inductive and resonance effects.[1][2][3][4]

The more powerfully activating -OCH₃ group primarily dictates the position of the incoming electrophile, the nitronium ion (NO₂⁺).[5][6][7] This results in a mixture of three principal isomeric products. Understanding the factors that influence the ratio of these isomers is the key to optimizing the reaction.

Caption: Reaction scheme for the nitration of 3-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of sulfuric acid in this reaction? Sulfuric acid acts as a catalyst to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), from nitric acid.[1][6][7][8] It protonates nitric acid, facilitating the loss of a water molecule to form NO₂⁺.[5][6][8] Without a strong acid catalyst like H₂SO₄, the reaction would be impractically slow.[6][9]

Q2: Why is strict temperature control so critical? Nitration is a highly exothermic reaction.[10] Poor temperature control can lead to several undesirable outcomes:

  • Reduced Regioselectivity: Higher temperatures can provide enough energy to overcome the activation barriers for the formation of less-favored isomers, resulting in a more complex product mixture.[11]

  • Polynitration: The addition of more than one nitro group can occur under harsh conditions (excess nitric acid, high temperatures).[1][9] The initial nitro product is deactivated, but elevated temperatures can force a second nitration.[7]

  • Oxidative Side Reactions: Nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the starting material or products, leading to dark, tarry byproducts and reduced yield.[1][12]

Q3: Which isomer is expected to be the major product? The distribution of isomers is highly dependent on reaction conditions. Generally, substitution para to the methoxy group is sterically less hindered than the ortho positions. Therefore, 3-methoxy-4-nitrobenzoic acid is often a significant, if not the major, product. However, the electronic activation at the ortho positions (2 and 6) is strong, leading to substantial formation of 3-methoxy-2-nitrobenzoic acid and 3-methoxy-6-nitrobenzoic acid . Precise control over conditions is needed to favor one over the others.

Troubleshooting Guide

This section addresses common problems encountered during the nitration of 3-methoxybenzoic acid.

Caption: A logical workflow for troubleshooting common nitration issues.

Problem: Low yield of the desired product. [9]

  • Potential Cause 1: Incomplete Reaction. The deactivating effect of the -COOH group means the reaction requires carefully controlled activating conditions.[1] If the concentration of the nitronium ion is too low or the temperature is suppressed too much for too long, the reaction may not proceed to completion.

  • Solution 1:

    • Verify Reagents: Ensure you are using concentrated nitric acid (65-70%) and concentrated sulfuric acid (95-98%).

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.[12]

    • Controlled Warming: After the initial addition of the nitrating agent at low temperature (e.g., 0°C), consider allowing the reaction to stir for a period while slowly warming to room temperature to ensure completion.[11]

  • Potential Cause 2: Product lost during workup. The nitrated products have some solubility in acidic aqueous solutions.

  • Solution 2:

    • Efficient Precipitation: When quenching the reaction, pour the acidic mixture slowly into a large volume of an ice-water slurry with vigorous stirring to ensure maximum precipitation of the product.[12][13]

    • Washing: Wash the filtered product with ample cold water to remove residual acid, but avoid excessive washing which can dissolve some product.

Problem: The reaction mixture turned dark brown or black.

  • Potential Cause: Oxidation. This indicates that the reaction temperature was too high, causing nitric acid to act as an oxidizing agent rather than a nitrating agent.[12] This can also be caused by adding the nitrating agent too quickly, creating localized hot spots.[11]

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature below 10°C, and ideally between 0-5°C, using an efficient ice-salt bath.[13]

    • Slow, Controlled Addition: Add the pre-chilled nitrating mixture dropwise to the solution of 3-methoxybenzoic acid in sulfuric acid. Ensure vigorous stirring to dissipate heat effectively.[11]

Problem: The product is an inseparable mixture of isomers.

  • Potential Cause: Suboptimal regioselectivity. The reaction conditions used did not sufficiently favor the formation of a single isomer.

  • Solution:

    • Temperature Optimization: Temperature is a key handle for controlling the ortho/para ratio. Lower temperatures often favor the sterically less-hindered para product (4-nitro isomer). Systematically run the reaction at different temperatures (e.g., -5°C, 0°C, 5°C, 10°C) and analyze the product ratio by ¹H NMR or HPLC to find the optimum.[11]

    • Alternative Nitrating Systems: For specific isomers, alternative nitrating agents might offer better selectivity. For instance, using acetic anhydride and nitric acid can sometimes alter the product distribution.[14]

Optimized Experimental Protocols

Safety Precaution: These reactions involve highly corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1]

Protocol 1: General Procedure for Nitration

This protocol provides a baseline for the reaction and can be optimized by modifying the temperature.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, carefully add 5.0 g of 3-methoxybenzoic acid to 20 mL of concentrated sulfuric acid. Stir the mixture in an ice-salt bath until the solid is completely dissolved and the temperature is cooled to 0-5°C.

  • Prepare Nitrating Mixture: In a separate flask, cautiously add 2.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture down to 0°C in an ice bath.

  • Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 3-methoxybenzoic acid. Crucially, maintain the internal reaction temperature below 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.

  • Workup: Once the reaction is complete, slowly pour the reaction mixture into 200 g of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Drying & Analysis: Allow the product to air-dry. Determine the yield and analyze the isomeric ratio using ¹H NMR spectroscopy. Further purification can be achieved by recrystallization or column chromatography.[15]

ParameterCondition A (Favors 4-Nitro Isomer)Condition B (General Mix)
Reaction Temp. -5°C to 0°C5°C to 10°C
Stirring Time 2-3 hours1-2 hours
Expected Outcome Higher proportion of the 4-nitro isomerMixture of 2-, 4-, and 6-nitro isomers

Analytical Workflow for Product Characterization

A systematic analytical approach is essential for confirming the identity and purity of your products.

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. Use a mobile phase such as a 4:1 mixture of hexane and ethyl acetate with a few drops of acetic acid to resolve the starting material from the more polar product isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful technique for determining the isomeric ratio in the crude product mixture. The distinct aromatic proton signals for each isomer allow for quantitative analysis via integration. ¹³C NMR can be used to confirm the number of unique carbons, consistent with the substitution pattern.[16]

  • High-Performance Liquid Chromatography (HPLC): For precise quantification of isomer ratios and assessment of purity, a reverse-phase HPLC method can be developed.[17][18]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups: the -COOH (broad O-H stretch around 3000 cm⁻¹ and C=O stretch around 1700 cm⁻¹), -NO₂ (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹), and C-O-C of the methoxy group.[16]

  • Mass Spectrometry (MS): Confirms the molecular weight of the nitrated product (197.14 g/mol ).[16]

References

  • Vertex AI Search Result[5]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Vertex AI Search Result

  • Morsch, L. (2019). 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts. [Link]

  • Chemistry Steps. Nitration of Benzene. [Link]

  • Profnit. Nitration Of Benzoic Acid. [Link]

  • Vertex AI Search Result[19]

  • Vertex AI Search Result[17]

  • Vertex AI Search Result[20]

  • Vertex AI Search Result[21]

  • vpscience.org. NITRATION. [Link]

  • Vertex AI Search Result[22]

  • Kamm, O., & Segur, J. B. m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Vertex AI Search Result[23]

  • Truman ChemLab. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • Vertex AI Search Result[24]

  • Vertex AI Search Result[25]

  • Vertex AI Search Result[26]

  • Quora. (2018). Why is nitration done at comparatively low temperatures?. [Link]

  • Testbook. (2020). Nitration of benzoic acid gives following major product. [Link]

  • YouTube. (2023). Nitration Reaction of Benzoic acid. [Link]

  • Vertex AI Search Result[27]

  • Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. [Link]

  • Waters. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

  • Google Patents. (2016).
  • Vertex AI Search Result[28]

  • Vertex AI Search Result[29]

Sources

Minimizing byproduct formation in 3-Methoxy-2-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Methoxy-2-nitrobenzoic acid. This valuable intermediate is crucial for the development of various pharmaceuticals and fine chemicals.[1][2] However, its synthesis, primarily through the electrophilic nitration of 3-methoxybenzoic acid, presents significant challenges related to byproduct formation. Achieving high purity and yield requires a nuanced understanding of the reaction mechanism and precise control over experimental parameters.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound and what are the expected byproducts?

The most direct and common method is the electrophilic nitration of 3-methoxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.[1] The incoming electrophile, the nitronium ion (NO₂⁺), is directed by the existing substituents on the aromatic ring.[1][3]

  • -OCH₃ (Methoxy) Group: This is a strongly activating, ortho-, para-directing group.

  • -COOH (Carboxylic Acid) Group: This is a deactivating, meta-directing group.[3][4]

The powerful activating effect of the methoxy group dominates the directing influence. Therefore, the nitro group will preferentially add to the positions ortho or para to the methoxy group (positions 2, 4, and 6). The primary byproducts are the undesired regioisomers: 4-nitro-3-methoxybenzoic acid and 6-nitro-3-methoxybenzoic acid . Due to steric hindrance from the adjacent carboxylic acid, the 2-nitro isomer is typically the major product.[1] Over-nitration can also lead to dinitro-substituted byproducts.

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// Nodes Start [label="3-Methoxybenzoic Acid"]; Reagents [label="HNO₃ / H₂SO₄", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Pdt_Main [label="this compound\n(Desired Product)", shape=box, style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#202124"]; ByPdt_4 [label="4-Nitro-3-methoxybenzoic Acid", shape=box, style="rounded,filled", fillcolor="#FCE8E6", fontcolor="#202124"]; ByPdt_6 [label="6-Nitro-3-methoxybenzoic Acid", shape=box, style="rounded,filled", fillcolor="#FCE8E6", fontcolor="#202124"]; ByPdt_Di [label="Dinitro Byproducts", shape=box, style="rounded,filled", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges Start -> Reagents [style=invis]; Reagents -> Pdt_Main [label=" Major Pathway\n (Ortho-attack)"]; Reagents -> ByPdt_4 [label=" Minor Pathway\n (Para-attack)"]; Reagents -> ByPdt_6 [label=" Minor Pathway\n (Ortho-attack)"]; Reagents -> ByPdt_Di [label=" Over-nitration", style=dashed];

// Invisible edges for alignment Pdt_Main -> ByPdt_4 [style=invis]; ByPdt_4 -> ByPdt_6 [style=invis]; ByPdt_6 -> ByPdt_Di [style=invis];

{rank=same; Start; Reagents;} {rank=same; Pdt_Main; ByPdt_4; ByPdt_6; ByPdt_Di;} } .dot Caption: Nitration pathways of 3-methoxybenzoic acid.

Q2: Why is strict temperature control so crucial during the nitration reaction?

Temperature is arguably the most critical parameter in controlling the selectivity and safety of this reaction.

  • Selectivity: Nitration is an exothermic process. Higher temperatures increase the overall reaction rate but can decrease regioselectivity, often leading to a higher proportion of the undesired 4-nitro and 6-nitro isomers. Elevated temperatures provide the activation energy needed to overcome the steric hindrance at the 6-position and favor the thermodynamically controlled (more stable) para-product. For optimal selectivity towards the 2-nitro isomer, maintaining a low temperature (typically 0-15°C) is essential.[3][5]

  • Safety and Byproduct Control: Exceeding the optimal temperature range significantly increases the risk of runaway reactions. It can also lead to over-nitration, forming dinitrobenzoic acid derivatives, which are often more difficult to separate from the desired product.[3]

Troubleshooting Guide

Problem 1: My final product is contaminated with significant amounts of the 4-nitro and 6-nitro isomers.

This is the most common issue and points directly to a lack of regiochemical control during the nitration step.

Probable Causes & Solutions

CauseScientific RationaleRecommended Solution
Temperature Excursion Higher kinetic energy allows the nitronium ion to overcome the activation barriers for attack at the more sterically hindered 6-position and the electronically favorable 4-position.Maintain the reaction temperature strictly between 5-15°C during the dropwise addition of the nitrating mixture.[5] Use an ice/salt bath for efficient cooling and monitor the internal temperature continuously with a thermometer.
Incorrect Rate of Addition A rapid addition of the nitrating agent can create localized "hot spots" where the temperature exceeds the optimal range, even if the bulk mixture appears cold. This leads to a loss of selectivity.Add the pre-chilled nitrating mixture (HNO₃/H₂SO₄) very slowly (dropwise) to the solution of 3-methoxybenzoic acid over a period of at least one hour.[5] Ensure vigorous stirring to dissipate heat and maintain a homogenous concentration.
Alternative Nitrating System The standard HNO₃/H₂SO₄ system is highly aggressive. Milder systems can offer better selectivity.Consider using a nitrating system of nitric acid in acetic anhydride. This can improve reaction selectivity and yield while being a cleaner, less corrosive alternative to sulfuric acid.[6]
Problem 2: The overall yield is very low, and a significant amount of starting material remains unreacted.

Low conversion indicates that the electrophilic substitution was inefficient.

Probable Causes & Solutions

  • Cause A: Insufficient Nitronium Ion Generation. The formation of the active electrophile, NO₂⁺, is dependent on the dehydrating power of the sulfuric acid.

    • Solution: Ensure you are using highly concentrated acids (e.g., >95% H₂SO₄ and >65% HNO₃). The presence of excess water will quench the formation of the nitronium ion.[3]

  • Cause B: Inadequate Reaction Time or Temperature. The deactivating effect of the carboxyl group slows the overall reaction rate compared to more activated systems. The reaction may not have proceeded to completion.

    • Solution: After the addition of the nitrating mixture is complete, allow the reaction to stir for an additional 30-60 minutes while maintaining the low temperature to ensure complete conversion.[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

dot digraph "Troubleshooting_Yield" { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Start [label="Low Yield of Product", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; Check_Acids [label="Verify Concentration of\n HNO₃ and H₂SO₄"]; Check_Time [label="Review Reaction Time\n & Temperature Post-Addition"]; Result_Dilute [label="Acids are not concentrated.\n(>95% H₂SO₄, >65% HNO₃)", shape=note, fillcolor="#FFFFFF"]; Result_Short [label="Insufficient reaction time.\n(-COOH group is deactivating)", shape=note, fillcolor="#FFFFFF"]; Solution_Acids [label="Use fresh, concentrated acids.", shape=box, style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#202124"]; Solution_Time [label="Increase stir time post-addition\n (30-60 min) at 5-15°C.\n Monitor with TLC.", shape=box, style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges Start -> Check_Acids; Start -> Check_Time; Check_Acids -> Result_Dilute [label=" Cause?"]; Result_Dilute -> Solution_Acids [label=" Solution"]; Check_Time -> Result_Short [label=" Cause?"]; Result_Short -> Solution_Time [label=" Solution"]; } .dot Caption: Troubleshooting workflow for low reaction yield.

Problem 3: The isolated product is difficult to purify by simple recrystallization.

This typically occurs when the isomeric byproducts are present in high concentrations, as their solubility properties can be very similar to the desired 2-nitro product.

Probable Causes & Solutions

  • Cause A: High Isomer Contamination. If the nitration step produced a mixture with >10-15% of the 4-nitro and 6-nitro isomers, a single recrystallization may be insufficient.

    • Solution: First, optimize the reaction conditions as described in Problem 1 to minimize isomer formation from the start. For purifying a contaminated batch, consider a fractional recrystallization approach. Alternatively, column chromatography using a silica gel stationary phase with a mobile phase such as an ethyl acetate/hexane gradient can be effective for separating isomers.[7]

  • Cause B: Inappropriate Recrystallization Solvent. The choice of solvent is critical for effective purification.

    • Solution: An isopropanol/water mixture is often effective for recrystallizing nitrobenzoic acids.[8] Experiment with different solvent ratios to maximize the differential solubility between the desired product and the impurities. The goal is to find a system where the desired product is soluble at high temperatures but crystallizes out upon cooling, while the impurities remain in the mother liquor.

Experimental Protocol: Optimized Nitration of 3-Methoxybenzoic Acid

This protocol is designed to maximize the yield of the 2-nitro isomer while minimizing byproduct formation.

Materials:

  • 3-Methoxybenzoic Acid

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Ice

  • Deionized Water

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 10.0 g of 3-methoxybenzoic acid in 30 mL of concentrated sulfuric acid. Cool the mixture to 0-5°C using an ice/salt bath.

  • Nitrating Mixture: In a separate, pre-chilled dropping funnel, carefully and slowly add 5.0 mL of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid. Allow this mixture to cool to below 10°C.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 3-methoxybenzoic acid over a period of approximately one hour. Crucially, maintain the internal reaction temperature between 5-15°C throughout the addition. [5]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Work-up: Very slowly and carefully pour the reaction mixture over a large amount of crushed ice (approx. 200 g) in a beaker with constant stirring. A precipitate will form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purification: Dry the crude product. Perform a recrystallization, for example, from an isopropanol/water mixture, to obtain the purified this compound.[8]

References

  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Profnit. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

Sources

Purification of crude 3-Methoxy-2-nitrobenzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of crude 3-methoxy-2-nitrobenzoic acid via recrystallization. Here, we move beyond simple protocols to address the nuanced challenges of the process, grounding our advice in established chemical principles and field-proven experience.

Core Principles of Recrystallization

Recrystallization is a powerful purification technique that leverages the differences in solubility between the target compound and its impurities within a chosen solvent system. The ideal solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature.[1][2] This differential allows for the dissolution of the impure solid in a minimal amount of hot solvent. Upon controlled cooling, the purified compound's solubility decreases, leading to the formation of a crystalline lattice that inherently excludes the less abundant impurity molecules, which remain dissolved in the cooled solvent (the mother liquor).[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems encountered during the recrystallization of this compound in a direct question-and-answer format.

Question 1: My crude this compound will not fully dissolve, even after adding a large volume of hot solvent.
  • Probable Cause 1: Insoluble Impurities. The crude product may contain non-soluble particulate matter or impurities that are insoluble in the chosen solvent even at its boiling point. A common impurity in the synthesis of nitrobenzoic acids can be inorganic salts or by-products from preceding reaction steps.

  • Probable Cause 2: Incorrect Solvent Choice. The selected solvent may simply be a poor choice for this compound, lacking sufficient solvating power even when hot.

  • Solution:

    • Perform a Hot Filtration: If you suspect insoluble impurities, the most effective solution is to perform a hot gravity filtration.[3] After dissolving the majority of the crude product in the hot solvent, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This process removes the insoluble matter. It must be done rapidly to prevent premature crystallization of the desired product in the funnel.[3]

    • Re-evaluate the Solvent: If the compound itself is not dissolving, you must reconsider your solvent. While ethanol and methanol are commonly cited, ensure they are of appropriate grade. Information from chemical suppliers indicates this compound is soluble in methanol.[4][5] For structurally similar compounds, mixed solvent systems like ethanol/water are also effective.[3]

Question 2: The solution is clear, but no crystals are forming, even after cooling in an ice bath.
  • Probable Cause 1: Supersaturation. The solution is supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point, but there is no nucleation site for crystal growth to begin. This is a common phenomenon in highly purified solutions.[6]

  • Probable Cause 2: Excessive Solvent. This is the most frequent reason for crystallization failure.[6] Too much solvent was used to dissolve the crude solid, and the concentration of the target compound does not exceed its solubility limit even at low temperatures.[7]

  • Solution:

    • Induce Nucleation:

      • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[6][8] The microscopic scratches on the glass provide nucleation sites for crystal growth.

      • Seed Crystals: Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.[7]

    • Reduce Solvent Volume: If nucleation techniques fail, it is highly likely too much solvent was used.[6] Gently heat the solution to boil off a portion of the solvent. Once the volume is reduced (e.g., by 20-30%), allow the solution to cool again. Repeat the nucleation steps if necessary.

Question 3: Instead of crystals, an oil has formed at the bottom of my flask.
  • Probable Cause 1: Low Melting Point of Impurities. The compound is "oiling out." This often occurs when the melting point of the solid is lower than the boiling point of the solvent, or when a high concentration of impurities significantly depresses the melting point of the mixture.[7]

  • Probable Cause 2: Solution Cooled Too Rapidly. Precipitating the solid from a hot, concentrated solution too quickly can cause it to come out of solution as a liquid before it has time to form an ordered crystal lattice.

  • Solution:

    • Re-dissolve and Cool Slowly: Reheat the flask to dissolve the oil back into the solvent. You may need to add a small amount of additional solvent (1-2 mL) to ensure everything goes back into solution.[7]

    • Ensure Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with a beaker or cloth to slow the rate of heat loss.[9][10] Do not place it directly into an ice bath from a high temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[3]

    • Modify Solvent System: If the problem persists, consider using a lower-boiling point solvent or adjusting the ratio of a mixed solvent system.

Troubleshooting Decision Workflow

G start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve is_dissolved Is Solid Fully Dissolved? dissolve->is_dissolved hot_filt Perform Hot Filtration to Remove Insolubles is_dissolved->hot_filt No cool Cool Solution Slowly is_dissolved->cool Yes hot_filt->cool crystals_form Crystals Form? cool->crystals_form oiled_out Oiled Out? crystals_form->oiled_out No induce Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal crystals_form:s->induce:n No success Success: Isolate Crystals crystals_form->success Yes reheat Reheat to Dissolve Oil, Add minimal extra solvent, Cool very slowly oiled_out->reheat Yes oiled_out->success No induce->crystals_form reduce_solvent Too Much Solvent: Boil off excess, then re-cool induce->reduce_solvent Still No Crystals reduce_solvent->cool reheat->cool fail Re-evaluate Solvent System reheat->fail Persists

Caption: Troubleshooting workflow for recrystallization.

Frequently Asked Questions (FAQs)

  • Q1: How do I select the best recrystallization solvent for this compound?

    • An ideal solvent should dissolve the compound well when hot but poorly when cold.[2] Based on available data, methanol and ethanol are good starting points.[1][4][5][11] You can perform a small-scale test by placing ~20 mg of your crude product in a test tube and adding a few drops of the candidate solvent at room temperature. If it doesn't dissolve, heat the tube. If it dissolves when hot and reappears upon cooling, it is a suitable solvent.[12][13]

  • Q2: What are the key physical and chemical properties of this compound?

    • It is crucial to know the properties of your target compound. This information helps in choosing solvents and assessing purity.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₅[14][15]
Molecular Weight 197.14 g/mol [14][15][16]
Appearance White to pale beige/light yellow crystalline powder[4][17]
Melting Point 253-257 °C (lit.)[4][16]
Solubility Soluble in Methanol[4][5]
  • Q3: What are the most likely impurities in my crude sample?

    • If your crude material is from the nitration of 3-methoxybenzoic acid, the most common impurities are the unreacted starting material (3-methoxybenzoic acid) and other positional isomers, such as 3-methoxy-4-nitrobenzoic acid or 3-methoxy-6-nitrobenzoic acid.[11] The purification by recrystallization relies on the different solubilities of these isomers in the chosen solvent.[11]

  • Q4: How can I confirm the purity of my final product?

    • The most common and accessible method is melting point analysis. A pure compound will have a sharp melting point that is close to the literature value (253-257 °C).[4][16] Impurities typically cause the melting point to be depressed and to occur over a broader range.[8] For more rigorous analysis, techniques like HPLC can be employed to detect trace impurities.[18][19]

Standard Recrystallization Protocol

This protocol provides a detailed, step-by-step methodology for the purification of crude this compound using ethanol.

Dissolution
  • Place the crude this compound into an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar.

  • Add a minimal volume of ethanol, just enough to create a slurry.[1]

  • Gently heat the mixture on a hot plate with continuous stirring.

  • Add more hot ethanol portion-wise until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent to ensure a good recovery yield.[1]

Decolorization (Optional)
  • If the solution has a strong color from soluble impurities, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal (a spatula tip) to the solution.

  • Bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities.

Hot Filtration (If Necessary)
  • If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration as described in the troubleshooting section.

Crystallization
  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[3][10] Slow cooling is essential for forming large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[3]

Isolation and Drying
  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Allow air to be drawn through the crystals on the funnel for several minutes to help them dry.

  • Transfer the crystals to a watch glass and allow them to air dry completely. For faster results, use a vacuum desiccator.

Purity Assessment
  • Once completely dry, weigh the purified crystals and calculate the percent recovery.

  • Determine the melting point of the recrystallized product. A sharp melting point near the literature value indicates high purity.

Recrystallization Workflow Diagram

G cluster_0 Preparation cluster_1 Purification cluster_2 Isolation & Analysis a 1. Place Crude Solid in Erlenmeyer Flask b 2. Add Minimum Hot Solvent until Dissolved a->b c 3. Hot Filtration (Optional, if impurities or charcoal present) b->c d 4. Slow Cooling to Room Temperature c->d e 5. Further Cooling in Ice Bath d->e f 6. Vacuum Filtration to Collect Crystals e->f g 7. Wash Crystals with Ice-Cold Solvent f->g h 8. Dry Crystals g->h i 9. Assess Purity (Melting Point, % Recovery) h->i

Caption: Step-by-step recrystallization workflow.

References

  • Application Notes and Protocol for the Recrystallization of 2-Amino-5-nitrobenzoic Acid. Benchchem.
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  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

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  • Recrystallization and Crystalliz
  • 3-Methoxybenzoic Acid | C8H8O3 | CID 11461. PubChem. [Link]

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Technical Support Center: Separation of 3-Methoxy-2-nitrobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals facing the challenge of separating 3-methoxy-2-nitrobenzoic acid from its positional isomers. Achieving high purity of the target isomer is often critical for the success of subsequent synthetic steps and the biological activity of the final compound. This document provides in-depth technical guidance, troubleshooting, and validated protocols to address common issues encountered during purification.

Section 1: Understanding the Challenge - Isomer Properties

The primary challenge in purifying this compound arises from the presence of structurally similar positional isomers that are often co-produced during synthesis.[1][2][3][4][5] The synthesis of this compound typically involves the nitration of 3-methoxybenzoic acid.[6] However, the directing effects of the methoxy and carboxylic acid groups can lead to the formation of other isomers.[3][6]

Successful separation relies on exploiting the subtle differences in the physicochemical properties of these isomers. Key properties to consider are acidity (pKa), polarity, and solubility, which are influenced by the relative positions of the methoxy, nitro, and carboxylic acid groups.[7][8] For example, the strong electron-withdrawing nature of the nitro group significantly increases the acidity of the carboxylic acid, and its position relative to the carboxyl group impacts the overall pKa.[1][7][8]

Table 1: Physicochemical Properties of this compound and Related Isomers

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted/Experimental)
This compoundC₈H₇NO₅197.14253-257[9]~2.07 (Predicted)[9]
3-Methoxybenzoic acid (Starting Material)C₈H₈O₃152.15110.5[10]~3.84-4.09[11][12]
2-Nitrobenzoic acidC₇H₅NO₄167.12146–148[3]~2.17[1][3]
3-Nitrobenzoic acidC₇H₅NO₄167.12139–142[2][3]~3.47[3]
4-Nitrobenzoic acidC₇H₅NO₄167.12237–242[3]~3.44[1][3]

Section 2: Separation Strategy Decision Guide

Choosing the right separation technique is crucial. This decision tree outlines a logical approach based on the scale of your experiment and the required purity level.

SeparationStrategy start What is your primary goal? analytical Analytical Purity Assessment (Small scale, high resolution) start->analytical Purity Check preparative Preparative Isolation (Larger scale, bulk material) start->preparative Isolate Isomer hplc High-Performance Liquid Chromatography (HPLC) analytical->hplc crystallization Fractional Crystallization preparative->crystallization Moderate Purity Needed OR Large Solubility Difference prep_hplc Preparative HPLC preparative->prep_hplc High Purity Needed AND/OR Similar Solubility crystallization->hplc QC Check prep_hplc->hplc QC Check

Caption: Decision tree for selecting a separation method.

Section 3: Troubleshooting Guides (Question & Answer Format)

Guide 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both analytical assessment and preparative separation of positional isomers.[13][14]

Problem: I am seeing poor or no separation between my this compound and an isomeric impurity.

  • Answer: The separation of positional isomers, which have very similar polarities, is often challenging.[15] Here are the key parameters to adjust:

    • Mobile Phase pH: The charge state of your acidic analytes is critical. The pKa of this compound is predicted to be very low (~2.07)[9]. To ensure the compound is in its neutral, protonated form for optimal retention on a C18 column, the mobile phase pH must be kept low. Adding an acid like formic acid, acetic acid, or phosphoric acid to the mobile phase is essential.[16][17] A good starting point is a pH of around 2.5-3.0.

    • Column Chemistry: A standard C18 column is a good starting point. However, if resolution is poor, consider a column with a different selectivity. A Phenyl-Hexyl column can provide alternative selectivity for aromatic compounds through π-π interactions, which can help differentiate between positional isomers.[13][18]

    • Organic Modifier: While acetonitrile is common, switching to methanol or isopropanol can alter selectivity.[17] Methanol is more likely to engage in hydrogen bonding interactions, which could improve the separation of isomers with different hydrogen bonding capabilities.

    • Gradient Slope: If you are running a gradient, make it shallower. A slower increase in the organic solvent concentration will give the isomers more time to interact with the stationary phase, which can significantly improve resolution.

Problem: My peaks are broad and tailing.

  • Answer: Peak tailing for acidic compounds is a common issue.

    • Check Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, you can have a mixed population of ionized and neutral species, leading to tailing. Ensure your mobile phase is at least 1.5 pH units below the pKa.

    • Secondary Interactions: Residual, un-capped silanols on the silica support of the column can interact with the acidic proton of your compound, causing tailing. Using a high-purity, end-capped column can minimize this. Alternatively, adding a competitive agent like triethylamine (TEA) in small concentrations (~0.1%) to the mobile phase can mask these silanols, but this may not be suitable for LC-MS applications.

    • Sample Overload: Injecting too much sample can saturate the column, leading to broad peaks. Try injecting a lower concentration or a smaller volume.

Guide 2: Fractional Crystallization

Crystallization is a cost-effective method for purification, particularly on a larger scale, but it relies on significant differences in solubility between the isomers in a given solvent system.[19][20][21]

Problem: I performed a recrystallization, but the purity of my this compound did not improve significantly.

  • Answer: This indicates that the solubilities of your target compound and the impurity are very similar in the chosen solvent, or that co-crystallization is occurring.

    • Solvent Selection is Key: The principle of recrystallization is that the target compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurity is either very soluble in both hot and cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (can be filtered out).[21][22] You must experiment with a range of solvents. Given the polar nature of your compound, consider solvents like ethanol, methanol, isopropanol, ethyl acetate, or mixtures with water.[23][24]

    • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice.[22] Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.

    • Purity of the Crude Material: If the impurity is present in a very high concentration, a single recrystallization may not be sufficient. Multiple recrystallization steps may be necessary, but this will lead to a loss of yield. It may be more efficient to use preparative HPLC to remove the bulk of the impurity first.

Problem: My compound "oils out" instead of forming crystals.

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is too supersaturated.

    • Reduce Supersaturation: You may have used too little solvent or evaporated too much. Add a small amount of hot solvent back to the mixture to redissolve the oil, and then allow it to cool more slowly.

    • Change Solvent System: The boiling point of your solvent might be too high. Try a lower-boiling point solvent or a solvent mixture.

    • Induce Crystallization: If the solution is supersaturated but crystals won't form, you can try scratching the inside of the flask with a glass rod or adding a "seed crystal" from a previous pure batch to initiate nucleation.[22]

Section 4: Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol provides a starting point for assessing the purity of this compound and its isomers.

  • Column: High-purity C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at a concentration of ~0.5 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis s1 Weigh Crude Sample s2 Dissolve in Diluent (e.g., 50:50 ACN/H2O) s1->s2 s3 Filter through 0.45µm Syringe Filter s2->s3 h1 Inject Sample s3->h1 h2 Run Gradient Method h1->h2 h3 Detect at 254 nm h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate % Area Purity d1->d2

Caption: General workflow for analytical HPLC.

Protocol 2: Fractional Crystallization for Purification

This is a general procedure; the optimal solvent must be determined empirically. Ethanol/water is a common system for benzoic acid derivatives.[20][22]

  • Solvent Screening: Test the solubility of your crude material in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, water) both at room temperature and at boiling. A good solvent will show poor solubility at room temperature and high solubility when hot.[21]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Large, well-formed crystals should appear.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

  • QC Check: Assess the purity of the dried crystals and the mother liquor using the analytical HPLC method (Protocol 1) to confirm the effectiveness of the purification.

References

  • Grokipedia. (2026, January 7). Nitrobenzoic acid.
  • The Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis.
  • Zhang, C., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Experiment 4 purification - recrystallization of benzoic acid | PDF. (n.d.). Slideshare.
  • This compound. (2024, April 9). ChemBK.
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Green Bay.
  • The solubility of 3-nitrobenzoic acid in seven solvents. (n.d.).
  • Recrystallisation of benzoic acid. (n.d.). University of Canterbury.
  • Nitrobenzoic Acid: Properties, Reactions And Production. (n.d.). Chemcess.
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). MicroSolv.
  • This compound. (2018, May 16). SIELC Technologies.
  • A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
  • A Comparative Guide to the Synthesis Efficiency of Nitrobenzoic Acid Isomers for Pharmaceutical and Research Applic
  • This compound | 4920-80-3. (n.d.). Benchchem.
  • Comparative analysis of the acidity of "4-Methoxy-3-nitrobenzoic acid" and its isomers. (n.d.). Benchchem.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing.
  • Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. (2017, December 15). PubMed.
  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (n.d.).
  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (n.d.).
  • This compound. (n.d.).
  • This compound. (n.d.). NIST WebBook.
  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. (n.d.). ScienceDirect.
  • Preparation method of 3-methoxy-2-nitrobenzoate. (n.d.).
  • Dealing with impurities in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid samples. (n.d.). Benchchem.
  • Showing Compound 3-Methoxybenzoic acid (FDB010546). (2010, April 8). FooDB.
  • Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength? (2018, January 3). Quora.
  • For p-nitrobenzoic acid and p-methoxybenzoic acid which is more acidic? Explain this reactivity difference using resonance structures. (n.d.). Study.com.
  • 3-Methoxybenzoic Acid. (n.d.).
  • Molecular interactions of caffeine with benzoic acid, o‐ and p‐ methoxybenzoic acids and o‐ and p‐ nitrobenzoic acids. (2025, August 6).

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Troubleshooting low yields in 3-Methoxy-2-nitrobenzoic acid preparation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Methoxy-2-nitrobenzoic Acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this crucial synthesis. As a versatile intermediate in the preparation of various heterocyclic compounds and pharmaceuticals, achieving a high yield of this molecule is often critical.[1] This document moves beyond simple protocols to explain the causality behind the experimental steps, providing you with the in-depth knowledge required to troubleshoot and optimize your reaction.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most direct method for preparing this compound?

The primary and most established route is the electrophilic aromatic substitution (EAS) nitration of 3-methoxybenzoic acid.[1] This reaction typically employs a nitrating mixture, commonly referred to as "mixed acid," which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2]

Q2: How do the existing functional groups on 3-methoxybenzoic acid direct the incoming nitro group?

Understanding the directing effects of the substituents is fundamental to controlling this reaction.

  • Methoxy Group (-OCH₃): Located at the 3-position, the methoxy group is an activating, ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.

  • Carboxylic Acid Group (-COOH): Located at the 1-position, the carboxylic acid group is a deactivating, meta-director due to its electron-withdrawing nature.[2][3]

The final regiochemical outcome is a result of the interplay between these two groups. The powerful ortho, para-directing effect of the methoxy group dominates, directing the incoming electrophile to the 2, 4, and 6 positions. Due to significant steric hindrance from the adjacent carboxylic acid group, substitution at the 2-position is favored over the 6-position, making this compound the major product.[1]

Q3: What is the specific role of concentrated sulfuric acid in this nitration?

Concentrated sulfuric acid acts as a catalyst. Its role is to protonate nitric acid, which then loses a water molecule to form the highly reactive electrophile, the nitronium ion (NO₂⁺) .[1][2][4] This step is crucial because nitric acid alone is generally not a sufficiently strong electrophile to react efficiently with a deactivated or moderately activated aromatic ring.[5]

Troubleshooting Guide: Low Yields and Impurities

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is disappointingly low after work-up. What are the most likely causes?

Low yield is the most common complaint and can usually be traced back to one of several critical reaction parameters.

  • Cause A: Poor Temperature Control

    • Explanation: The nitration of aromatic compounds is a highly exothermic process.[1] If the temperature is allowed to rise above the optimal range (typically 0-5°C), a cascade of side reactions can occur. These include the formation of undesired isomers, dinitro compounds, and oxidation of the starting material, which can lead to the formation of tarry byproducts.[1][2]

    • Solution:

      • Always begin by cooling your solution of 3-methoxybenzoic acid in concentrated sulfuric acid in an ice-salt bath to between 0-5°C before adding the nitrating agent.

      • Prepare the nitrating mixture (mixed acid) separately and pre-cool it in an ice bath.

      • Add the cold mixed acid to the benzoic acid solution dropwise using an addition funnel. This slow, controlled addition is critical for dissipating the heat generated and maintaining a stable internal temperature.

      • Monitor the internal temperature of the reaction flask continuously with a low-temperature thermometer.

  • Cause B: Inefficient Work-up and Product Isolation

    • Explanation: The desired product is precipitated by quenching the reaction mixture in ice water. Significant product loss can occur if this step is not performed correctly or if the product is not thoroughly collected.

    • Solution:

      • Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. This ensures rapid cooling and complete precipitation of the crude product.[6]

      • After filtration, wash the collected solid thoroughly with copious amounts of cold water to remove any residual acid. Acidic impurities can interfere with downstream applications and complicate purification.

      • Ensure the product is completely dry before calculating the yield. Water weight will give a falsely high (and incorrect) crude yield.

Q2: My spectral analysis (NMR/LC-MS) indicates a mixture of nitro-isomers. How can I improve the regioselectivity for the 2-nitro product?

The formation of isomers is a direct consequence of the competing directing effects on the ring. While the 2-nitro isomer is sterically and electronically favored, the formation of 4-nitro-3-methoxybenzoic acid and 6-nitro-3-methoxybenzoic acid is common.

  • Cause: Reaction Conditions Favoring Alternative Isomers

    • Explanation: Higher reaction temperatures can provide the necessary activation energy to overcome the steric barrier at the 6-position or favor substitution at the 4-position. The ratio of isomers is highly dependent on reaction conditions.[7]

    • Solution:

      • Strict Temperature Control: As detailed above, maintaining the reaction temperature below 5°C is the single most effective way to maximize the yield of the desired 2-nitro isomer.[1]

      • Order and Rate of Addition: Slowly adding the nitrating agent to the substrate solution ensures that the concentration of the nitronium ion is kept low at any given moment, which can improve selectivity.

      • Alternative Nitrating Systems: For some substrates, nitrating systems like nitric acid in acetic anhydride can offer different regioselectivity.[8][9] This approach avoids the strongly acidic conditions of mixed acid and may be worth exploring if isomer contamination remains a persistent issue.

Q3: My reaction mixture turned dark brown or black, and I isolated a tar-like substance instead of a crystalline solid. What happened?

The formation of dark, intractable materials is a clear sign of decomposition and oxidative side reactions.

  • Cause: Over-nitration and/or Oxidation

    • Explanation: Concentrated nitric acid is a powerful oxidizing agent.[1] At elevated temperatures, it can oxidize the aromatic ring and its substituents, leading to decomposition. Furthermore, if the conditions are too harsh (e.g., temperature too high, excessive amount of nitric acid), the initial product can undergo a second nitration to form dinitrobenzoic acid derivatives. These dinitro compounds are often less stable and can contribute to the formation of tars.[2][10]

    • Solution:

      • Adhere to Stoichiometry: Use a carefully measured molar ratio of reactants. Typically, a slight excess of nitric acid is used, but a large excess should be avoided.

      • Maintain Low Temperature: This is the most critical factor. The risk of oxidation and over-nitration increases exponentially with temperature. The reaction must be kept cold.

      • Ensure Purity of Starting Material: Impurities in the starting 3-methoxybenzoic acid can sometimes act as catalysts for decomposition.

Q4: I have a low yield because my crude product is an oily solid that is very difficult to purify by recrystallization. What can I do?

An impure, oily crude product often results from a combination of the issues mentioned above (isomer formation, side products). Effective purification is key to obtaining a good final yield.

  • Cause: Presence of Multiple Isomers and Byproducts

    • Explanation: Different isomers can form a eutectic mixture, which has a lower melting point than any of the individual components, often resulting in an oily or waxy solid that is resistant to crystallization.

    • Solution:

      • Optimize the Reaction: The best way to ensure easy purification is to generate a cleaner crude product. Revisit the troubleshooting steps above to minimize side-product formation in the first place.

      • Effective Recrystallization: This is the most powerful purification technique for this compound.

        • Solvent Selection: An ethanol/water mixture is commonly reported as an effective solvent system.[6] Dissolve the crude product in a minimum amount of hot ethanol, and then slowly add hot water until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.

        • Seeding: If you have a small amount of pure product from a previous batch, adding a seed crystal can help induce crystallization.

      • Column Chromatography: If recrystallization fails to provide a product of sufficient purity, silica gel column chromatography can be employed. This is a more labor-intensive method but can be very effective at separating isomers. A solvent system of ethyl acetate and hexanes with a small amount of acetic acid is a good starting point.

Data & Workflow Visualization

Table 1: Impact of Key Reaction Parameters on Synthesis Outcome
ParameterOptimal ConditionConsequence of Deviation (Low Yield)Primary Byproducts
Temperature 0 - 5 °CIncreased side reactions, oxidation, decomposition.Isomers, Dinitro compounds, Tars
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Incomplete reaction (if too dilute), over-reaction (if too concentrated).Unreacted starting material
Addition Rate Slow, dropwiseLocalized temperature spikes, poor selectivity.Increased isomer formation
Work-up Quench on crushed iceProduct loss, impure product.Soluble byproducts remain
Diagram 1: General Experimental Workflow

This diagram outlines the standard procedure for the synthesis and purification of this compound.

G cluster_prep Reaction Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification A Dissolve 3-methoxybenzoic acid in Conc. H2SO4 B Cool solution to 0-5°C A->B D Add nitrating mixture dropwise to substrate (maintain 0-5°C) B->D C Prepare and cool nitrating mixture (HNO3 + H2SO4) C->D E Stir at 0-5°C for specified time D->E F Pour mixture onto crushed ice E->F G Filter crude solid F->G H Wash with cold water G->H I Recrystallize from Ethanol/Water H->I J Dry pure product I->J

Caption: Standard workflow for synthesis and purification.

Diagram 2: Troubleshooting Logic for Low Yields

Use this decision tree to diagnose the potential source of low yields in your experiment.

G Start Problem: Low Final Yield CheckCrude Analyze Crude Product: Mixture of Isomers? Start->CheckCrude CheckTars Crude Product is Tarry/Dark? Start->CheckTars CheckLoss Significant Loss During Work-up? Start->CheckLoss TempControl Root Cause: Poor Temperature Control (> 5°C) CheckCrude->TempControl Yes Oxidation Root Cause: Oxidation / Over-Nitration CheckTars->Oxidation Yes Purification Root Cause: Inefficient Purification CheckLoss->Purification Yes Sol_Temp Solution: Maintain 0-5°C, add nitrating agent slowly. TempControl->Sol_Temp Sol_Stoich Solution: Check stoichiometry, maintain strict temp control. Oxidation->Sol_Stoich Sol_Recrys Solution: Optimize recrystallization solvent system (e.g., EtOH/H2O). Purification->Sol_Recrys

Caption: A decision tree for troubleshooting low yields.

Validated Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a synthesis of established laboratory procedures. Adherence to safety precautions is mandatory.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 10.0 g of 3-methoxybenzoic acid in 40 mL of concentrated sulfuric acid. Cool the mixture in an ice-salt bath to 0-5°C.

  • Nitrating Mixture: In a separate beaker, carefully add 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 3-methoxybenzoic acid over 30 minutes. Ensure the internal temperature does not exceed 5°C.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 60 minutes.[6]

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A pale-yellow solid should precipitate.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with at least 200 mL of cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude, dry this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Precipitation: While keeping the solution hot, slowly add hot deionized water dropwise until the solution just begins to turn cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry to a constant weight.

References

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • MDPI. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14340-14349. Retrieved from [Link]

  • Profnit. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1979). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. (12), 1791-1797. Retrieved from [Link]

  • Williamson, K. L. (1996). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • NIST WebBook. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved from [Link]

  • RSC Publishing. (1936). Nitration of m-Methoxycinnamic Acid. Journal of the Chemical Society (Resumed), 171-173. Retrieved from [Link]

  • YouTube. (2022). MCQ-215: About the Nitration of Anilides by Dr. Tanmoy Biswas. Retrieved from [Link]

  • Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved from [Link]

  • YouTube. (2019). nitration of aromatic compounds. Retrieved from [Link]

  • Ridd, J. H., & Taylor, R. (1969). Aromatic reactivity. Chapman & Hall. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1998). A Novel Method for the Nitration of Simple Aromatic Compounds. 63(23), 8448-8449. Retrieved from [Link]

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Technical Support Center: Impurity Identification in 3-Methoxy-2-nitrobenzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important chemical intermediate.[1][2] As a versatile building block in the creation of pharmaceuticals and other complex organic molecules, ensuring the purity of this compound is paramount.[1] This resource provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and validated analytical methods to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities I should expect when synthesizing this compound?

The primary route for synthesizing this compound is the electrophilic nitration of 3-methoxybenzoic acid.[1] The directing effects of the methoxy and carboxylic acid groups primarily yield the desired 2-nitro isomer due to steric hindrance from the adjacent carboxylic acid.[1] However, several process-related impurities can arise.

Common Impurities:

  • Isomeric Nitrobenzoic Acids: The most prevalent impurities are other isomers formed during the nitration reaction. These include 3-methoxy-4-nitrobenzoic acid and 3-methoxy-6-nitrobenzoic acid. The formation of these isomers is highly dependent on reaction conditions.

  • Dinitro Compounds: Over-nitration can lead to the formation of dinitrobenzoic acid derivatives. The electron-withdrawing nature of the nitro group and the carboxylic acid group deactivates the ring, making a second nitration less favorable, but it can occur under harsh conditions.[3]

  • Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 3-methoxybenzoic acid.

  • Byproducts from Side Reactions: Depending on the specific nitrating agent and conditions used, other side reactions can occur, leading to a variety of minor impurities.

Q2: My final product shows multiple spots on TLC and broad peaks in HPLC. How can I identify the specific impurities?

A multi-technique approach is essential for robust impurity identification and characterization.

Recommended Analytical Workflow:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for initial impurity profiling.[1][4] A gradient method using a C18 column is typically effective for separating the main component from its closely related isomers and byproducts.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information for each separated peak, which is crucial for tentative impurity identification.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or thermally stable impurities, GC-MS can be a powerful tool.[4][7] Derivatization may be necessary for non-volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of unknown impurities, isolation via preparative HPLC followed by 1H and 13C NMR analysis is the gold standard.[6]

Troubleshooting Guide: Unexpected Impurities

Issue: An unknown peak is observed in the HPLC chromatogram with a mass different from the expected isomers or starting material.

Potential Cause & Solution:

  • Cause: A side reaction may have occurred due to temperature fluctuations or incorrect stoichiometry of reagents.

  • Troubleshooting Steps:

    • Review Reaction Parameters: Carefully check the recorded reaction temperature, addition rates of reagents, and molar ratios. Nitration reactions are often exothermic, and poor temperature control can lead to unexpected byproducts.[3][8]

    • Isolate and Characterize: Use preparative HPLC to isolate a sufficient quantity of the unknown impurity.

    • Structural Elucidation: Subject the isolated impurity to LC-MS/MS for fragmentation data and NMR for complete structural analysis.

    • Optimize Reaction Conditions: Based on the identified structure, adjust reaction parameters (e.g., lower temperature, slower addition of nitrating agent) to minimize its formation.

Q3: How can I minimize the formation of isomeric impurities during the nitration of 3-methoxybenzoic acid?

Controlling the regioselectivity of the nitration reaction is key to minimizing isomeric impurities.

Key Experimental Considerations:

  • Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating system.[1] The sulfuric acid acts as a catalyst to form the highly electrophilic nitronium ion (NO₂⁺).[1][9]

  • Temperature Control: Maintaining a low reaction temperature (typically 0-5 °C) is critical.[8] Higher temperatures can increase the formation of unwanted isomers and dinitration products.[3]

  • Controlled Addition of Reagents: Slow, dropwise addition of the nitrating agent to the solution of 3-methoxybenzoic acid ensures localized heat buildup is minimized and allows for more selective nitration.

  • Solvent: The choice of solvent can influence the isomer distribution. While often performed in excess sulfuric acid, exploring other solvent systems may be beneficial in specific cases.

Q4: What is the most effective method for purifying crude this compound?

Recrystallization is the most common and effective method for purifying the crude product and removing isomeric impurities.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: A mixed solvent system, such as isopropanol and water, has been shown to be effective.[10] The ideal solvent system should fully dissolve the product and impurities at an elevated temperature and allow for selective crystallization of the desired product upon cooling, leaving the impurities in the mother liquor.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent (or solvent mixture) to form a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Rapid cooling can trap impurities within the crystal lattice.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Verification of Purity: After recrystallization, re-analyze the product using the analytical methods described in Q2 to confirm the removal of impurities. HPLC is particularly useful for quantifying the purity.[10]

Analytical Methodologies

Table 1: Recommended HPLC-UV Parameters for Impurity Profiling
ParameterRecommended Setting
Column C18 (e.g., 4.6 x 250 mm, 5 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile[4]
Gradient Start with a high percentage of Mobile Phase A, gradually increasing Mobile Phase B.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm[4]
Column Temperature 30 °C
Table 2: Typical GC-MS Parameters for Volatile Impurity Analysis
ParameterRecommended Setting
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm[4]
Carrier Gas Helium[4]
Inlet Temperature 250 °C[4]
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min[4]
Ionization Mode Electron Ionization (EI), 70 eV[4]

Visualizing the Workflow

Diagram 1: General Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 3-Methoxybenzoic Acid B Nitration (HNO3, H2SO4) A->B Starting Material C Crude Product B->C Reaction D Recrystallization C->D Crude Mixture E Pure this compound D->E Purified Solid F HPLC / LC-MS E->F Final Product G Impurity Profiling F->G Data

Caption: Synthesis and purification workflow for this compound.

Diagram 2: Troubleshooting Logic for Unexpected Peaks

G A Unexpected Peak in HPLC B LC-MS Analysis (Determine Molecular Weight) A->B C Isolate with Prep-HPLC B->C D NMR & MS/MS Analysis C->D E Identify Structure D->E F Review Reaction Conditions E->F G Optimize Synthesis (e.g., Temp, Stoichiometry) F->G

Caption: Logical workflow for identifying and mitigating unknown impurities.

References

  • CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Google Patents.
  • CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate. Google Patents.
  • Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

  • This compound. NIST WebBook. Available at: [Link]

  • This compound | C8H7NO5 | CID 78632. PubChem. Available at: [Link]

  • This compound. SIELC Technologies. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Available at: [Link]

  • Preparation of 3-methoxybenzoic acid. Sciencemadness.org. Available at: [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses. Available at: [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. University of Missouri–St. Louis. Available at: [Link]

  • Nitration of Methyl Benzoate. University of Colorado Boulder. Available at: [Link]

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman State University. Available at: [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Available at: [Link]

Sources

Improving the regioselectivity of the nitration of 3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important electrophilic aromatic substitution reaction. Here, we address common challenges in achieving high regioselectivity and provide detailed, field-proven protocols to enhance your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the nitration of 3-methoxybenzoic acid, providing explanations and actionable solutions.

Q1: Why am I obtaining a mixture of nitro isomers instead of a single product?

The nitration of 3-methoxybenzoic acid is a classic example of competing directing effects in electrophilic aromatic substitution. The methoxy group (-OCH₃) is a powerful activating, ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director.[1][2] This inherent conflict can lead to the formation of multiple isomers.

  • The Methoxy Group's Influence : The methoxy group strongly activates the positions ortho (2 and 4) and para (6) to it through resonance, donating electron density to the aromatic ring.[1][3]

  • The Carboxylic Acid Group's Influence : The carboxylic acid group deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (5) relative to itself.[4][5]

The interplay of these effects means that positions 2, 4, and 6 are all potential sites for nitration. The dominant directing group is typically the most activating one, which in this case is the methoxy group.[6] Therefore, substitution is most likely to occur at the positions activated by the methoxy group.

To visualize these competing effects:

Caption: Competing directing effects in the nitration of 3-methoxybenzoic acid.

Q2: How can I selectively synthesize 4-nitro-3-methoxybenzoic acid?

Achieving high selectivity for the 4-nitro isomer requires careful control of reaction conditions to favor substitution at the less sterically hindered position ortho to the activating methoxy group and meta to the deactivating carboxylic acid group.

Key Experimental Considerations:

  • Temperature Control: Lowering the reaction temperature can significantly enhance regioselectivity.[7][8] Reactions carried out at or below 0°C tend to favor the thermodynamically more stable product, which is often the 4-nitro isomer due to reduced steric hindrance compared to the 2- and 6-positions.

  • Nitrating Agent: The choice of nitrating agent is crucial. A standard mixture of concentrated nitric acid and sulfuric acid is commonly used.[9] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile.[9]

  • Rate of Addition: Slow, dropwise addition of the nitrating agent to the solution of 3-methoxybenzoic acid helps to maintain a low reaction temperature and prevent localized overheating, which can lead to the formation of undesired side products.[2]

Recommended Protocol for the Synthesis of 4-nitro-3-methoxybenzoic acid:

This protocol is designed to maximize the yield of the 4-nitro isomer.

Materials:

  • 3-methoxybenzoic acid

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask immersed in an ice-salt bath, cautiously add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with continuous stirring. Ensure the temperature of this nitrating mixture is maintained below 10°C.[2]

  • In a separate reaction vessel, dissolve 10 g of 3-methoxybenzoic acid in 25 mL of concentrated sulfuric acid, also cooled in an ice bath to 0°C.[7]

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-methoxybenzoic acid. Maintain the reaction temperature between 0 and 5°C throughout the addition.[10]

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes.[10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.[2]

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids.[2]

  • Purify the crude product by recrystallization from an ethanol/water mixture to obtain 4-nitro-3-methoxybenzoic acid.[10]

Q3: I am observing a significant amount of dinitrated products. How can I prevent this?

The formation of dinitrated products occurs when the initial product, a mononitrated 3-methoxybenzoic acid, undergoes a second nitration. This is more likely to happen under harsh reaction conditions.

Strategies to Minimize Dinitration:

  • Strict Temperature Control: As with improving regioselectivity, maintaining a low reaction temperature (0-5°C) is the most effective way to prevent over-nitration.[9]

  • Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent, typically a slight excess of one equivalent relative to the 3-methoxybenzoic acid. A large excess of nitric acid will drive the reaction towards dinitration.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material has been consumed to prevent the product from reacting further.

Frequently Asked Questions (FAQs)

Q: What are the expected major and minor products in the nitration of 3-methoxybenzoic acid?

The major products are typically the isomers resulting from substitution at the positions activated by the methoxy group: 4-nitro-3-methoxybenzoic acid, 2-nitro-3-methoxybenzoic acid, and 6-nitro-3-methoxybenzoic acid. The relative yields will depend on the reaction conditions. Under optimized conditions, 4-nitro-3-methoxybenzoic acid is often the major product. The 5-nitro isomer, directed by the carboxylic acid group, is generally a minor product.

Q: What are the key safety precautions to take during this experiment?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood due to the corrosive and toxic nature of concentrated acids and nitric oxides that may be evolved.

  • Handling of Acids: Concentrated nitric and sulfuric acids are strong oxidizing agents and are highly corrosive. Handle them with extreme care. Always add acid to water, not the other way around, when preparing dilutions.

  • Quenching: The quenching of the reaction mixture on ice should be done slowly and carefully to control the exothermic reaction.

Q: How can I effectively separate the different nitro isomers?

Separation of the isomers can be challenging due to their similar physical properties.

  • Recrystallization: Fractional recrystallization from a suitable solvent system, such as ethanol/water, can be used to enrich the desired isomer. The solubility of the isomers may differ enough to allow for separation.

  • Chromatography: Column chromatography on silica gel is a more effective method for separating the isomers. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) can be used to elute the different compounds.

Data Summary

The following table summarizes the expected regiochemical outcomes under different general conditions. Note that specific yields can vary based on precise experimental parameters.

Position of NitrationDirecting Group(s)Steric HindranceExpected Outcome
4 ortho to -OCH₃, meta to -COOHModerateMajor product under controlled, low-temperature conditions
2 ortho to -OCH₃, ortho to -COOHHighMinor product, disfavored by sterics
6 para to -OCH₃, ortho to -COOHHighMinor product, disfavored by sterics
5 meta to -OCH₃, meta to -COOHLowMinor product, electronically disfavored by the powerful -OCH₃ group

Experimental Workflow Visualization

The general experimental workflow for the selective nitration of 3-methoxybenzoic acid can be visualized as follows:

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Nitrating_Mixture Prepare Nitrating Mixture (HNO3 + H2SO4) < 10°C Addition Slowly Add Nitrating Mixture to Substrate Solution 0-5°C Nitrating_Mixture->Addition Substrate_Solution Dissolve 3-Methoxybenzoic Acid in H2SO4 ~0°C Substrate_Solution->Addition Stirring Stir at 0-5°C 30-60 min Addition->Stirring Quench Pour onto Ice Stirring->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water Filter->Wash Purify Recrystallize (Ethanol/Water) Wash->Purify

Caption: General experimental workflow for the nitration of 3-methoxybenzoic acid.

References

  • Quora. (2018, January 25). Why is the carboxylic group in benzoic group a meta-directing group?[Link]

  • Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions. [Link]

  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • [No Author]. (2021, February 26). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. [Link]

  • Patsnap. (n.d.). A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka. [Link]

  • [No Author]. (n.d.). Electrophilic Aromatic Substitution. [Link]

  • OrganicChemistryTutor.com. (2022, April 23). Multiple Directing Effects and Multistep Synthesis || EAS || SEAr. [Link]

  • OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]

  • Save My Exams. (2025, January 10). Directing Effects - A Level Chemistry Revision Notes. [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

  • Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. [Link]

  • Profnit. (n.d.). Nitration Of Benzoic Acid. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-carbomethoxy-3-methoxybenzoic acid. [Link]

  • Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • ChemWis. (2025, January 24). Conversion of Nitrobenzene to 4-Methoxybenzoic acid. [Link]

  • Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]

Sources

Technical Support Center: Scale-Up of 3-Methoxy-2-nitrobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Methoxy-2-nitrobenzoic acid. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during production, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your process, and ensure operational safety.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental aspects of this compound synthesis.

Q1: What is the standard laboratory method for synthesizing this compound?

The most direct and widely employed method is the electrophilic aromatic substitution (EAS) nitration of 3-methoxybenzoic acid.[1] This reaction typically utilizes a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the substitution.[1]

The directing effects of the substituents on the aromatic ring are crucial for selectivity. The methoxy group (-OCH₃) is an activating, ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. The combined influence of these groups, along with steric hindrance from the adjacent carboxylic acid, favors the substitution of the nitro group at the C-2 position, ortho to the methoxy group.[1]

Q2: What are the primary safety concerns when scaling up a nitration reaction?

Scaling up any nitration process introduces significant safety challenges that must be rigorously managed. The primary concerns are:

  • Thermal Runaway: Nitration reactions are highly exothermic.[2][3] As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. If the heat generated exceeds the cooling capacity of the system, the reaction temperature can rise uncontrollably, leading to accelerated reaction rates, increased side-product formation, and potentially explosive decomposition of the nitro-aromatic compounds or the nitrating mixture itself.[2][3][4]

  • Corrosivity and Toxicity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[5] The reaction can also generate toxic nitrogen dioxide (NO₂) gas, which poses a severe inhalation hazard.[5][6]

  • Handling of Raw Materials and Waste: Managing large quantities of corrosive acids and generating significant volumes of acidic wastewater present logistical and environmental challenges.[6][7]

Strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE), engineered controls like high-efficiency fume hoods and robust cooling systems, and the development of emergency response plans, is mandatory.[5]

Q3: What are the expected major byproducts in this synthesis?

The primary byproducts are positional isomers. While the 2-nitro isomer is the desired product, the formation of other isomers can occur, primarily:

  • 4-Nitro-3-methoxybenzoic acid: Substitution at the C-4 position (para to the methoxy group).

  • 6-Nitro-3-methoxybenzoic acid: Substitution at the C-6 position (ortho to the methoxy group).

Over-nitration, leading to the formation of dinitro-substituted benzoic acids, is also a possibility, especially if the reaction temperature is not carefully controlled.[8]

Part 2: Troubleshooting Guide for Scale-Up

This section provides solutions to specific problems encountered during the scale-up process.

Issue 1: Low Yield of the Desired 2-Nitro Isomer

Q: My process is resulting in a low yield of this compound, with a high proportion of isomeric impurities. What factors control regioselectivity and how can I optimize them?

A: Achieving high regioselectivity is a critical challenge. The ratio of isomers is highly dependent on reaction conditions. Here’s a breakdown of the causative factors and corrective actions.

Causality: The formation of the nitronium ion (NO₂⁺) and the subsequent electrophilic attack on the aromatic ring are kinetically controlled. Temperature is the most significant factor influencing the isomer distribution. Higher temperatures provide more energy for the electrophile to overcome the activation barriers for substitution at less-favored positions (like C-4 and C-6), thus reducing the selectivity for the desired C-2 product.

Troubleshooting Protocol:

  • Temperature Control is Paramount:

    • Action: Maintain a strict, low-temperature profile during the addition of the nitrating agent and throughout the reaction. For laboratory scale, this is often 0-10°C. During scale-up, due to heat transfer limitations, a slightly higher range of 10-20°C might be necessary, but this must be validated with careful monitoring.[8]

    • Rationale: Lower temperatures favor the kinetically preferred product, which is the 2-nitro isomer, minimizing the formation of other isomers.

  • Controlled Addition Rate:

    • Action: Add the nitrating mixture (or the substrate to the acid mixture) slowly and sub-surface if possible. The addition rate should be tied to the reactor's cooling capacity, ensuring the internal temperature does not exceed the setpoint.

    • Rationale: A slow addition rate prevents localized temperature spikes ("hot spots") which can dramatically increase the formation of unwanted isomers and dinitrated byproducts.

  • Reagent Stoichiometry and Choice:

    • Action: Use the minimum effective amount of nitric acid. While a slight excess is needed to drive the reaction to completion, a large excess increases the risk of over-nitration.

    • Rationale: Controlling the concentration of the active electrophile helps prevent secondary reactions. Some processes have successfully used alternative nitrating systems, such as nitric acid in acetic anhydride, which can sometimes offer milder conditions and different selectivity profiles, though this must be carefully evaluated for safety on a large scale.[9]

Data Summary: Impact of Temperature on Isomer Distribution

Temperature Range (°C)Expected Yield of 2-Nitro IsomerPurity (Isomer Ratio 2-nitro:other)Risk of Side Reactions
0 - 5High> 85:15Low
10 - 20Moderate-High~ 75:25Moderate
> 30Low< 60:40High (Dinitration)
Note: These are generalized values and will vary based on specific process parameters.
Issue 2: Poor Product Purity After Isolation

Q: After quenching and filtration, my crude this compound has low purity and is difficult to purify by recrystallization. What is causing this and how can I improve the work-up and purification?

A: This issue often stems from incomplete reaction, degradation during work-up, or co-precipitation of impurities.

Causality: The crude product can be contaminated with unreacted starting material, isomeric byproducts, and potentially degradation products formed during an aggressive quenching procedure. The similar polarity and solubility profiles of the isomers can make separation by simple recrystallization challenging.

Troubleshooting Workflow:

G start Low Purity Crude Product check_completion Verify Reaction Completion (TLC/HPLC) start->check_completion quench_method Review Quench Protocol check_completion->quench_method Reaction Complete extend_reaction Action: Increase reaction time or allow to warm to RT slowly check_completion->extend_reaction Incomplete solvent_choice Optimize Recrystallization Solvent System quench_method->solvent_choice Quench OK temp_control Issue: Quench too fast/hot? Leads to degradation. quench_method->temp_control Analyze Quench solvent_screen Issue: Poor selectivity in single solvent? Isomers co-crystallize. solvent_choice->solvent_screen Analyze Solvent final_purity High Purity Product extend_reaction->start slow_quench Action: Quench by slowly adding reaction mixture to ice/water. temp_control->slow_quench Solution slow_quench->solvent_choice mixed_solvent Action: Screen mixed solvent systems (e.g., Isopropanol/Water, Ethanol/Water) to improve differential solubility. solvent_screen->mixed_solvent Solution mixed_solvent->final_purity

Caption: Troubleshooting workflow for improving product purity.

Detailed Protocols:

  • In-Process Control (IPC) for Reaction Completion:

    • Protocol: Before quenching, pull a small, representative sample from the reaction mixture. Carefully quench it in a vial of ice water and extract the organics with a suitable solvent (e.g., ethyl acetate). Analyze the organic layer by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) against a standard of the starting material (3-methoxybenzoic acid).

    • Acceptance Criteria: The starting material spot/peak should be less than 2% of the product spot/peak area. If the reaction is incomplete, consider extending the reaction time at the set temperature.

  • Optimized Quenching and Isolation:

    • Protocol: Prepare a separate vessel with a significant amount of crushed ice and water. With vigorous stirring, slowly transfer the completed reaction mixture into the ice water. This method, known as a "reverse quench," helps to control the exotherm from the dilution of sulfuric acid. Maintain the quench vessel temperature below 25°C. The product will precipitate as a solid. Stir for 30-60 minutes to ensure complete precipitation, then collect the solid by filtration. Wash the filter cake thoroughly with cold water to remove residual acids.

    • Rationale: A controlled quench prevents localized heating that can degrade the product or alter the impurity profile.

  • Recrystallization for Isomer Separation:

    • Protocol: The key is finding a solvent system where the solubility of the desired 2-nitro isomer is significantly different from the other isomers, especially at different temperatures. While ethanol or methanol can be used, a mixed solvent system often provides better selectivity. A mixture of isopropanol and water (e.g., in a 5:1 ratio) has been shown to be effective.[10] Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly for crystallization.

    • Rationale: Slow cooling promotes the formation of larger, more ordered crystals of the less soluble compound (ideally the desired product), leaving the more soluble impurities in the mother liquor.

Issue 3: Managing Thermal Hazards During Scale-Up

Q: We are planning our first pilot-scale batch (50 L). How do we design the process to mitigate the risk of a thermal runaway?

A: Proactive thermal hazard assessment and engineering controls are non-negotiable for scale-up.

Causality: The potential for a thermal runaway is the single greatest safety risk in this process.[2][3] It is caused by the accumulation of unreacted reagents in the reactor followed by a sudden, uncontrolled reaction, or by a failure of the cooling system to remove the heat generated by the reaction.

Scale-Up Safety Workflow:

Caption: Critical workflow for ensuring thermal safety during scale-up.

Key Experimental Protocols:

  • Reaction Calorimetry (RC1):

    • Objective: To quantify the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR) under process conditions.

    • Methodology: A laboratory-scale automated reactor (e.g., Mettler-Toledo RC1) is used to simulate the proposed plant addition profile. The instrument measures the heat flow in real-time, providing critical data for calculating the cooling duty required for the pilot plant reactor. This study will also determine the adiabatic temperature rise (ΔTad), which is the temperature increase that would occur if all cooling were lost.[3]

    • Critical Parameter: A process is generally considered to have a high risk of runaway if the ΔTad is greater than 50-100°C.[3]

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the thermal stability of the starting materials, reaction mixture, and final product.

    • Methodology: A small sample is heated at a constant rate in a DSC instrument to detect the onset temperature of any exothermic decomposition. This should be performed on the reaction mixture at the end of the addition to understand the worst-case scenario.

    • Critical Parameter: The maximum allowable process temperature must be significantly lower (a safety margin of at least 50-100°C is recommended) than the onset temperature of decomposition to prevent triggering a secondary decomposition reaction.

By combining the data from these analyses, you can design a safe operating envelope for the pilot plant, defining maximum addition rates, temperature limits, and emergency procedures.

References

  • Nitration reaction safety - YouTube. (2024).
  • Modi, R., & Modi, S. (2024). Risk Assessment of Nitration Process Using HAZOP and Fault Tree. Journal of Industrial Safety Engineering, 11(03), 18-23.
  • Unacademy. (n.d.). Notes on Environmental Concerns of Nitration.
  • MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.
  • Benchchem. (n.d.). This compound | 4920-80-3.
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
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Alternative nitrating agents for the synthesis of 3-Methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methoxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the nitration of 3-methoxybenzoic acid. Our goal is to equip you with the knowledge to not only perform this synthesis successfully but also to understand the underlying chemical principles that govern the reaction's outcome.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis of this compound, with a focus on alternative nitrating agents.

Q1: Why is the regioselectivity of the nitration of 3-methoxybenzoic acid a critical consideration?

The nitration of 3-methoxybenzoic acid can theoretically yield three primary isomers: this compound, 3-methoxy-4-nitrobenzoic acid, and 3-methoxy-6-nitrobenzoic acid. The regioselectivity is governed by the directing effects of the two substituents on the aromatic ring:

  • Methoxy group (-OCH₃): An activating, ortho, para-director.

  • Carboxylic acid group (-COOH): A deactivating, meta-director.[1]

The desired product, this compound, requires nitration at the position ortho to the methoxy group and meta to the carboxylic acid group. Due to steric hindrance from the adjacent carboxylic acid, achieving high selectivity for the 2-nitro isomer can be challenging.[2] Therefore, the choice of nitrating agent and reaction conditions is paramount to maximize the yield of the desired product while minimizing the formation of unwanted isomers.

Q2: The traditional mixed acid (HNO₃/H₂SO₄) nitration is giving me a mixture of isomers. What are my options?

While the mixed acid method is widely used for aromatic nitration, its strong acidic nature and high reactivity can sometimes lead to poor selectivity and the formation of byproducts.[3][4] Here are some alternative approaches to consider:

  • Temperature Control: Lowering the reaction temperature can significantly enhance the selectivity for the desired 2-nitro isomer.[5][6]

  • Alternative Nitrating Agents: Employing milder or more selective nitrating agents can provide better control over the reaction.

The following sections will delve deeper into these alternative agents.

Q3: What are some safer and more selective alternative nitrating agents I can use?

Several alternative nitrating agents offer advantages in terms of safety, selectivity, and milder reaction conditions compared to the traditional mixed acid protocol. Here is a comparative overview:

Nitrating AgentActive ElectrophileTypical ConditionsAdvantagesDisadvantages
Nitric Acid/Acetic Anhydride Acetyl nitrate (CH₃COONO₂)0-25 °CMilder than mixed acid, can improve selectivity.[7]Can be less reactive for deactivated substrates.
Dinitrogen Pentoxide (N₂O₅) Nitronium ion (NO₂⁺)Aprotic solvents (e.g., CH₂Cl₂)Non-acidic, atom-efficient, can be used with catalysts.[8]Can be unstable and requires careful handling.[8]
Nitronium Tetrafluoroborate (NO₂BF₄) Nitronium ion (NO₂⁺)Aprotic solvents (e.g., sulfolane, nitromethane)Powerful nitrating agent, commercially available as a stable salt.[9][10]Can be highly reactive, leading to dinitration if not controlled.[11]
Metal Nitrates/Lewis Acids Activated NO₂⁺ speciesVariousCan offer high regioselectivity.[12][13]Requires careful selection of the metal and Lewis acid.
Q4: I'm observing significant byproduct formation, including dinitrated compounds. How can I minimize this?

The formation of dinitrated and other byproducts is often a result of excessive reaction temperature or a nitrating agent that is too powerful for the substrate.[5] Here are some troubleshooting strategies:

  • Maintain Low Temperatures: Performing the reaction at 0°C or below is crucial to control the exothermic nature of the nitration and improve selectivity.[5][14]

  • Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and dropwise to the substrate solution with efficient stirring. This helps to maintain a low concentration of the electrophile and dissipate heat.[5]

  • Optimize Stoichiometry: Use a slight excess of the nitrating agent. A large excess can lead to over-nitration.

  • Consider a Milder Nitrating System: If dinitration persists, switching to a less reactive system like nitric acid in acetic anhydride may be beneficial.

Q5: My reaction is very slow or appears to be incomplete. What could be the cause?

The deactivating effect of the carboxylic acid group can make the aromatic ring less susceptible to electrophilic attack, leading to slow or incomplete reactions.[1][5] To address this:

  • Cautiously Increase Temperature: A modest increase in temperature can enhance the reaction rate, but this must be balanced against the risk of reduced selectivity and byproduct formation.

  • Use a Stronger Nitrating Agent: If a milder agent is being used, switching to a more potent system like nitronium tetrafluoroborate might be necessary.

  • Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[5]

Section 2: Troubleshooting Guide

This table provides a quick reference for common problems, their potential causes, and suggested solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Desired Isomer - Incorrect reaction temperature.- Unoptimized nitrating agent.- Formation of multiple isomers.- Maintain reaction temperature below 0°C.[5]- Experiment with alternative nitrating agents (see Section 1, Q3).- Utilize purification techniques like recrystallization to isolate the desired isomer.
Formation of Dark-Colored Byproducts (Tars) - Oxidation of the starting material or product.- Reaction temperature is too high.- Ensure slow, controlled addition of the nitrating agent at low temperatures.[5]- Use purified starting materials.
Incomplete Reaction - Insufficiently reactive nitrating agent.- Deactivating effect of the carboxylic acid group.- Cautiously increase the reaction temperature while monitoring for byproducts.- Consider a more powerful nitrating agent like NO₂BF₄.[5]
Safety Concerns (e.g., runaway reaction) - Rapid addition of nitrating agent.- Inadequate cooling.- Always add the nitrating agent slowly to the substrate solution.- Use an efficient cooling bath (e.g., ice-salt) to maintain the desired temperature.[14]

Section 3: Experimental Protocols & Mechanisms

This section provides a detailed protocol for a common alternative nitration method and visual representations of the reaction mechanisms.

Protocol: Nitration of 3-Methoxybenzoic Acid using Nitric Acid in Acetic Anhydride

This method offers a milder alternative to the traditional mixed acid protocol.

Materials:

  • 3-Methoxybenzoic acid

  • Acetic anhydride

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, cool acetic anhydride in an ice bath. Slowly add concentrated nitric acid dropwise with constant stirring, ensuring the temperature remains below 10°C. The resulting solution contains acetyl nitrate.

  • Reaction Setup: In a separate flask, dissolve 3-methoxybenzoic acid in acetic anhydride. Cool this solution in an ice bath to 0-5°C.

  • Nitration: Slowly add the prepared nitrating mixture to the solution of 3-methoxybenzoic acid dropwise, maintaining the temperature between 0-5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Workup: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product will precipitate out of the solution.

  • Isolation and Purification: Filter the solid product and wash it thoroughly with cold water. Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to obtain pure this compound.

Reaction Mechanisms

Understanding the mechanism of electrophile generation is key to controlling the nitration reaction.

Mechanism 1: Formation of the Nitronium Ion from Mixed Acids

The traditional method involves the reaction of concentrated nitric acid and concentrated sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[3][4][15][16][17]

G HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) Protonated_HNO3->NO2_plus - H₂O H2O H₂O

Caption: Generation of the nitronium ion from nitric and sulfuric acids.

Mechanism 2: Electrophilic Aromatic Substitution

The generated electrophile (NO₂⁺) then attacks the aromatic ring of 3-methoxybenzoic acid.

G cluster_workflow Nitration Workflow Substrate 3-Methoxybenzoic Acid Intermediate Sigma Complex (Arenium ion) Substrate->Intermediate + NO₂⁺ Electrophile NO₂⁺ Product This compound Intermediate->Product - H⁺ (Deprotonation by Base) Base Base (e.g., HSO₄⁻)

Caption: General workflow for electrophilic aromatic nitration.

Section 4: Safety Precautions

Nitration reactions are highly exothermic and involve the use of corrosive and potentially explosive materials.[18][19] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[18][20]

  • Fume Hood: Conduct all nitration reactions in a well-ventilated chemical fume hood.[18]

  • Temperature Control: Use an adequate cooling bath to control the reaction temperature and prevent thermal runaway.[18][19]

  • Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[20][21][22] Handle them with extreme care, and always add acid to water, not the other way around.

  • Waste Disposal: Neutralize acidic waste before disposal according to your institution's safety guidelines.[22]

By understanding the principles outlined in this guide and adhering to safe laboratory practices, you will be well-equipped to successfully synthesize this compound and troubleshoot any challenges that may arise.

References

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  • Khan Academy. (2019, January 3). Nitration of aromatic compounds. Retrieved from [Link]

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Technical Support Center: Purification of 3-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Methoxy-2-nitrobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter dinitrated byproducts during the synthesis of this important intermediate. This guide provides in-depth, experience-based answers to common questions and detailed protocols to ensure the high purity of your final compound.

Section 1: Frequently Asked Questions - Understanding the Impurities

This section addresses the fundamental questions regarding the identity, formation, and properties of dinitrated byproducts.

Q1: What are the likely dinitrated byproducts when synthesizing this compound?

A1: The synthesis of this compound typically involves the electrophilic nitration of 3-methoxybenzoic acid using a mixture of nitric and sulfuric acids.[1] During this process, over-nitration can occur, leading to the formation of dinitrated species. The directing effects of the substituents on the aromatic ring (methoxy, nitro, and carboxylic acid groups) determine the position of the second nitro group.

Based on activating and deactivating effects, the most probable dinitrated byproducts are:

  • 3-Methoxy-2,4-dinitrobenzoic acid

  • 3-Methoxy-2,6-dinitrobenzoic acid

Controlling reaction conditions, such as temperature and stoichiometry, is critical to minimize the formation of these and other unwanted isomers.[1]

Byproduct_Formation cluster_0 Nitration of 3-Methoxybenzoic Acid Start 3-Methoxybenzoic Acid Reagents HNO₃ / H₂SO₄ Product This compound (Desired Product) Reagents->Product Controlled Conditions Byproducts Dinitrated Byproducts (e.g., 3-Methoxy-2,4-dinitrobenzoic acid) Reagents->Byproducts Harsh Conditions Conditions Excess Reagents or High Temp.

Caption: Synthetic pathway leading to desired product and dinitrated byproducts.

Q2: How do the physical properties of dinitrated byproducts differ from this compound?

A2: The addition of a second electron-withdrawing nitro group significantly alters the molecule's physical properties, which we can exploit for separation.

  • Polarity and Solubility: Dinitrated compounds are generally more polar than their mono-nitrated counterparts. This increased polarity often leads to different solubility profiles. While this compound is soluble in solvents like ethanol and acetone with limited water solubility[2][3], the dinitrated versions may exhibit lower solubility in moderately polar solvents and slightly different acidity (pKa).

  • Acidity: The presence of two strong electron-withdrawing nitro groups increases the acidity of the carboxylic acid. This difference in pKa can be leveraged in pH-based liquid-liquid extractions.

  • Melting Point: Dinitrated compounds typically have higher melting points due to increased molecular weight and potentially stronger intermolecular forces. The reported melting point for this compound is in the range of 253-257 °C.[4]

These differences form the basis for the purification strategies discussed below.

Section 2: Troubleshooting Guide - Detection and Purification Strategies

This section provides practical, Q&A-based guidance on identifying and removing dinitrated impurities.

Q3: How can I quickly check my crude product for the presence of dinitrated impurities?

A3: Thin-Layer Chromatography (TLC) is the most effective initial method for assessing purity. Due to their higher polarity, dinitrated byproducts will exhibit lower Retention Factor (Rf) values than the desired product on a silica gel plate.

Troubleshooting Tip: If your spots are streaking, the sample may be too concentrated, or the solvent system may not be optimal. Try a more polar mobile phase or spot a more dilute sample.

CompoundExpected Rf Value (Relative)
This compoundHigher Rf
Dinitrated ByproductsLower Rf

(Note: Actual Rf values depend on the specific solvent system used.)

Q4: My TLC shows multiple spots. What is the most straightforward purification method to try first?

A4: Recrystallization is the most efficient first-line purification technique for solid compounds, provided a suitable solvent can be found.[5][6] The goal is to identify a solvent in which the desired product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the impurities remain in solution.[6]

How to Select a Solvent:

  • Start with Ethanol or an Isopropanol/Water mixture. Alcohols are often good solvents for nitrobenzoic acids.[1][7] A patent for a related compound suggests an isopropanol/water mixture can be effective for removing isomers.[8]

  • Test small-scale solubility. In a small test tube, add a few milligrams of your crude product and a few drops of the test solvent. Heat the mixture. If it dissolves completely when hot and crystals form upon cooling, you have a promising candidate.

  • Avoid solvents that dissolve the product at room temperature. This will result in poor recovery.

Q5: Recrystallization isn't giving me the desired purity. What's the next step?

A5: If recrystallization fails, Silica Gel Column Chromatography is the next logical step.[9][10] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being eluted by a mobile phase. The more polar dinitrated byproducts will adhere more strongly to the silica and elute later than the less polar this compound.

Troubleshooting Tip: To select an appropriate solvent system for your column, use TLC. Aim for a solvent mixture that gives your desired product an Rf value of approximately 0.3-0.4 for optimal separation.

Q6: Can I use a liquid-liquid extraction to remove the dinitrated impurities?

A6: Yes, a pH-based liquid-liquid extraction can be effective, leveraging the differences in acidity. Because dinitrated byproducts are more acidic, it is theoretically possible to perform a fractional extraction.

The Principle: By carefully adjusting the pH of an aqueous solution with a weak base (like sodium bicarbonate), you can selectively deprotonate and move the more acidic dinitrated byproducts into the aqueous layer, leaving the less acidic desired product in the organic layer.[10] This method requires precise pH control and may be less efficient for large quantities than chromatography but can be a useful tool.

Purification_Workflow Crude Crude Product TLC Purity Check (TLC) Crude->TLC Recrystal Attempt Recrystallization TLC->Recrystal Impure Pure Pure Product (Verify by TLC/NMR) TLC->Pure Pure Impure Still Impure Recrystal->Impure Column Perform Column Chromatography Column->Pure Impure->Column Yes Impure->Pure No

Caption: Decision workflow for purifying this compound.

Section 3: Detailed Experimental Protocols

Protocol 1: Analytical High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative assessment of purity and can be used to separate isomers effectively.[11]

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column is suitable.[11]

  • Mobile Phase: A typical mobile phase consists of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) to ensure the carboxylic acid remains protonated.[12][13] A gradient elution may be necessary for optimal separation.

  • Sample Preparation: Dissolve a small, accurately weighed amount of your compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Detection: Monitor the elution at a wavelength where all components absorb, typically around 254 nm.[11]

  • Analysis: The dinitrated, more polar byproducts will generally have shorter retention times than the mono-nitrated product in a reverse-phase system. Purity can be determined by the relative area percentages of the peaks.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for recrystallization.[6][14]

  • Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities from their surface.

  • Drying: Dry the crystals under vacuum. Determine the melting point and run a final TLC or HPLC to confirm purity.

Protocol 3: Spectroscopic Identification (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.

  • Expected ¹H NMR Shifts for this compound:

    • The aromatic protons will appear as a multiplet in the range of δ 7.5-7.7 ppm.

    • The methoxy group (-OCH₃) protons will appear as a sharp singlet around δ 3.9 ppm.[15]

    • The acidic proton of the carboxylic acid will be a broad singlet at a higher chemical shift (>10 ppm), though it may not always be observed.[15]

  • Dinitrated Byproducts: The introduction of a second nitro group will cause downfield shifts for adjacent aromatic protons. Look for changes in the splitting patterns and chemical shifts in the aromatic region to identify these impurities.

GroupThis compound (Approx. δ, ppm)
Aromatic Protons7.5 - 7.7 (m)
Methoxy Protons~3.9 (s)
Carboxylic Acid Proton>10 (br s)
(Data based on typical values in DMSO-d₆)[15]

Section 4: Safety and Handling

Critical Safety Notice: Aromatic nitro compounds are toxic and can be absorbed through the skin.[16] Nitration reactions are highly exothermic and can pose explosion hazards if not controlled.[17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[17]

  • Ventilation: Conduct all experiments in a certified chemical fume hood to avoid inhaling vapors.[16][17]

  • Handling: Avoid skin contact. In case of exposure, wash the affected area immediately and thoroughly.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Do not mix acidic waste with other organic waste streams without neutralization.

References
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  • MDPI. (2016). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 21(12), 1668.
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Technical Support Center: Monitoring 3-Methoxy-2-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for monitoring the synthesis of 3-Methoxy-2-nitrobenzoic acid via Thin-Layer Chromatography (TLC). The synthesis, typically achieved through the electrophilic nitration of 3-methoxybenzoic acid, requires careful monitoring to ensure the consumption of starting material and to minimize the formation of impurities.[1] TLC is a rapid, cost-effective, and highly sensitive analytical technique perfectly suited for this purpose.[2][3] This document addresses frequently asked questions and provides a detailed troubleshooting guide in a direct question-and-answer format to resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using TLC to monitor this specific reaction?

Thin-Layer Chromatography separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[3] In this application:

  • Stationary Phase: A TLC plate coated with a polar adsorbent, typically silica gel (SiO₂). Silica gel is an acidic material.[4]

  • Mobile Phase (Eluent): A solvent or mixture of solvents that flows up the plate via capillary action.[5]

The starting material (3-methoxybenzoic acid) and the product (this compound) have different polarities. The carboxylic acid group in both molecules makes them relatively polar. However, the introduction of the electron-withdrawing nitro group can alter the molecule's overall polarity and its interaction with the polar silica gel. Generally, more polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[6][7] By observing the disappearance of the starting material spot and the appearance of a new product spot, one can effectively track the reaction's progress.[8]

Q2: How do I select the appropriate mobile phase (eluent) for separating 3-methoxybenzoic acid and its nitrated product?

Choosing the right eluent is critical for achieving clear separation.[9] The goal is to find a solvent system where the Rf values of the key spots are ideally between 0.2 and 0.8.[10]

  • Starting Point: For polar aromatic acids, a binary mixture of a non-polar solvent and a moderately polar solvent is a good starting point. A common initial system is a 1:1 mixture of hexane and ethyl acetate.[9]

  • Polarity Adjustment:

    • If your spots remain near the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[10][11]

    • If your spots travel to the top of the plate (high Rf), the eluent is too polar. Increase the proportion of the less polar solvent (e.g., hexane).[10][11]

  • Addressing Acidity (Preventing Streaking): Carboxylic acids can sometimes streak on silica gel plates due to strong, non-ideal interactions. To counteract this, you can add a small amount (0.5-2%) of a polar acidic modifier like acetic acid or formic acid to the mobile phase.[11] This ensures the compounds remain protonated and move as tighter, more defined spots.

Q3: How can I visualize the spots on the TLC plate?

Since both the reactant and product are aromatic, the most effective and non-destructive visualization method is ultraviolet (UV) light.[12]

  • UV Visualization: Most commercial TLC plates contain a fluorescent indicator (designated as F₂₅₄) that glows green under short-wave UV light (254 nm).[13] Aromatic compounds absorb this UV light, quenching the fluorescence and appearing as dark spots against the green background.[13][14] This method is ideal as it does not alter the compounds on the plate.[12]

  • Iodine Staining: If UV is not available or does not provide clear results, exposing the plate to iodine vapor in a sealed chamber is a good alternative.[15] Iodine forms colored complexes with many organic compounds, making them visible as yellow-brown spots.[14]

  • Chemical Stains: Destructive chemical stains like potassium permanganate can also be used. This stain reacts with oxidizable functional groups, appearing as yellow spots on a purple background.[15] However, UV light should always be the first method attempted due to its simplicity and non-destructive nature.[5]

Q4: What are the expected relative Rf values for the starting material and the product?

The Retention Factor (Rf) is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[16][17]

Rf = (distance traveled by sample) / (distance traveled by solvent)[3]

While absolute Rf values can vary depending on the exact conditions (temperature, plate thickness, chamber saturation), the relative order of the spots should be consistent.[6]

  • Starting Material (3-methoxybenzoic acid): This compound is a polar aromatic carboxylic acid.

  • Product (this compound): The addition of a nitro group makes the molecule larger and can influence its interaction with the silica gel.

In a typical normal-phase system (polar silica, less polar eluent), the starting material is expected to have a lower Rf value than the main product. As the reaction proceeds, you should observe the spot corresponding to the starting material diminish in intensity while a new spot with a higher Rf value appears and intensifies. A "co-spot" lane, where both the starting material and the reaction mixture are spotted together, is crucial to confirm if the spots are well-separated.[18]

Troubleshooting Guide

Q: My spots are streaking or appearing as elongated tails. What's wrong?

A: Streaking is a common issue that can obscure results. The primary causes are:

  • Sample Overloading: You have applied too much sample to the plate.[11][19] Prepare a more dilute solution of your reaction mixture and spot a smaller amount. The initial spot on the plate should be as small as possible (2-3 mm diameter).[6]

  • Inappropriate Solvent Polarity: The chosen eluent may not be suitable for your compounds.[20] Try adjusting the polarity as described in the FAQ section.

  • Acidic Compound Interaction: As a carboxylic acid, your compound may be interacting too strongly with the acidic silica gel.[11] Solution: Add 0.5-2% acetic or formic acid to your eluent system. This suppresses the deprotonation of the carboxylic acid, leading to cleaner, rounder spots.[11]

Q: I don't see any spots on my TLC plate after development.

A: This can be frustrating, but it is a solvable issue. Consider these possibilities:

  • Sample is Too Dilute: The concentration of your compounds may be below the detection limit.[20] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry completely between each application.[11]

  • Improper Solvent Level: If the solvent level in the developing chamber is above your initial spotting line, the sample will dissolve into the solvent pool instead of traveling up the plate.[20] Ensure the solvent is always below the origin line.

  • Incorrect Visualization Method: Your compounds may not be UV-active (unlikely for this specific synthesis but possible for impurities) or you are using the wrong UV wavelength.[11][14] Always try both short-wave (254 nm) and long-wave (365 nm) UV light. If UV fails, try an iodine chamber.[13]

  • Reaction Failure: It is possible that no reaction has occurred, or the product has not formed. Ensure your reaction conditions are correct.

Q: All my spots are clustered at the baseline (Rf ≈ 0).

A: This indicates that your mobile phase is not polar enough to move the compounds off the origin.[11] The compounds have a much stronger affinity for the polar stationary phase than for the non-polar eluent.

  • Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 4:1 hexane:EtOAc to 2:1).[10]

Q: All my spots ran to the top with the solvent front (Rf ≈ 1).

A: This is the opposite problem: your mobile phase is too polar.[11] The compounds are highly soluble in the eluent and have minimal interaction with the stationary phase, resulting in poor separation.[7]

  • Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of hexane (e.g., from 1:1 hexane:EtOAc to 4:1).[10]

Q: I see multiple unexpected spots on my developed plate.

A: Unexpected spots can arise from several sources:

  • Contamination: Accidentally touching the face of the TLC plate can transfer oils from your skin.[20] Always handle plates by the edges. Ensure your spotting capillaries and glassware are clean.

  • Reaction Byproducts: The nitration of substituted benzoic acids can sometimes produce isomeric products or other side-products. These will appear as distinct spots on the TLC plate. Monitoring their formation is a key part of the analysis.

  • Impure Starting Material: Your initial 3-methoxybenzoic acid may contain impurities that are visible on the TLC. Always run a reference spot of the starting material alone.

Q: The solvent front is running unevenly or crookedly.

A: An uneven solvent front will lead to inaccurate Rf values.[20] This is typically caused by:

  • Uneven Plate Surface: The silica gel coating may be chipped or uneven.[20]

  • Improper Chamber Seal: The developing chamber is not properly sealed, allowing solvent to evaporate unevenly from the plate surface. Ensure the chamber lid is secure.

  • Plate Touching the Chamber Wall: If the plate is leaning against the side of the chamber, it can disrupt the capillary action.[20] Ensure the plate stands freely in the chamber.

Data Summary & Recommended Protocols

Table 1: Recommended Eluent Systems & Expected Results
Eluent System (v/v)PolarityExpected Outcome for this compound Synthesis
Hexane : Ethyl Acetate (4:1) LowGood starting point. May result in low Rf values.
Hexane : Ethyl Acetate (2:1) MediumOften provides good separation with Rf values in the ideal 0.2-0.8 range.
Hexane : Ethyl Acetate (1:1) Medium-HighUse if spots are still too low with a 2:1 mixture.
Dichloromethane : Methanol (95:5) Medium-HighAn alternative polar system if acetate systems fail to give good resolution.
Add 1% Acetic Acid ModifierAdd to any of the above systems to reduce streaking of the carboxylic acid spots.[11]

Note: The optimal solvent ratio must be determined experimentally.[9]

Experimental Protocol: Step-by-Step TLC Monitoring
  • Plate Preparation:

    • Obtain a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).[21]

    • Using a pencil (never a pen, as ink will run), gently draw a straight origin line about 1 cm from the bottom of the plate.[20]

    • Mark three small tick marks on the origin line for spotting: "S" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).[18]

  • Sample Preparation & Spotting:

    • Prepare dilute solutions (~1 mg/mL) of your starting material (in ethyl acetate, for example) and the reaction mixture.[21]

    • Using a clean capillary tube, carefully spot a small amount of the starting material solution on the "S" mark.

    • Spot the same starting material solution on the "C" mark.

    • Using a different clean capillary tube, spot the reaction mixture on the "R" mark.

    • Carefully spot the reaction mixture directly on top of the starting material spot at the "C" mark. This is the co-spot.[18]

    • Ensure each spot is small and allow the solvent to fully evaporate before developing.[6]

  • Plate Development:

    • Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm (this must be below your origin line).[18]

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Seal the chamber and let it equilibrate for 5-10 minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring it is not touching the sides. Seal the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top edge.

  • Visualization and Analysis:

    • Quickly remove the plate from the chamber and immediately mark the solvent front with a pencil before it evaporates.[7]

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm) and lightly circle them with a pencil.[13]

    • Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

    • Calculate the Rf value for each spot.[16] Monitor the disappearance of the starting material spot in the "R" lane and the appearance of the product spot.

Visualizations

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis A 1. Prepare Eluent & Saturate Chamber B 2. Prepare & Spot TLC Plate (S, C, R Lanes) C 3. Develop Plate in Chamber B->C D 4. Mark Solvent Front & Dry Plate C->D E 5. Visualize Spots (UV Lamp) D->E F 6. Circle Spots & Calculate Rf Values E->F G 7. Assess Reaction Progress F->G

Caption: Experimental workflow for monitoring the reaction.

TLC Troubleshooting Decision Tree

Troubleshooting_Tree Start Analyze Developed TLC Plate Q_Spots Are spots visible? Start->Q_Spots A_NoSpots Troubleshoot: - Sample too dilute? - Wrong visualization? - Solvent above origin? Q_Spots->A_NoSpots No Q_Spots->A_YesSpots Yes Q_Rf Are Rf values in 0.2-0.8 range? A_RfLow Spots at Baseline (Low Rf) Action: Increase eluent polarity Q_Rf->A_RfLow No (Too Low) A_RfHigh Spots at Front (High Rf) Action: Decrease eluent polarity Q_Rf->A_RfHigh No (Too High) Q_Rf->A_RfGood Yes Q_Shape Are spots round? A_Streaking Spots are Streaking Action: - Dilute sample - Add 1% Acetic Acid to eluent Q_Shape->A_Streaking No A_GoodShape Analysis Complete Q_Shape->A_GoodShape Yes

Caption: Decision tree for troubleshooting common TLC issues.

References

Sources

Technical Support Center: Overcoming Solubility Challenges in the Workup of 3-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Methoxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility-related challenges during the workup and purification of this compound. Here, we provide troubleshooting advice and answers to frequently asked questions, grounded in chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Rapid Solutions to Common Problems

This section is formatted as a direct Q&A to address pressing issues you might face during your experiment.

Q1: My this compound has "oiled out" or precipitated as a sticky solid during acidification. What should I do?

Answer: This is a common issue caused by rapid precipitation from a supersaturated solution, often exacerbated by localized high concentrations of acid.

  • Immediate Action:

    • Re-dissolve: Add a minimal amount of a suitable water-miscible organic solvent like ethanol or isopropanol to the mixture until the oil/sticky solid redissolves.

    • Controlled Precipitation: Re-acidify the solution very slowly with dilute acid (e.g., 1M HCl) while vigorously stirring. Cooling the mixture in an ice bath during acidification can also promote the formation of a crystalline solid rather than an oil.

    • Scratching: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

Q2: I'm experiencing very slow filtration, and my filter paper is clogging. How can I improve this?

Answer: This typically indicates the presence of very fine, needle-like crystals or residual gummy impurities.

  • Solution:

    • Improve Crystal Size: The most effective solution is to improve the crystal morphology. This can be achieved by dissolving the crude product in a minimal amount of hot solvent (e.g., ethanol) and allowing it to cool slowly and undisturbed. This process, known as recrystallization, encourages the growth of larger, more easily filterable crystals.[1][2]

    • Filter Aid: If recrystallization is not immediately feasible, you can use a filter aid like Celite®. Prepare a small pad of Celite® over your filter paper in the funnel before pouring your suspension. This will help maintain a porous filter bed.

    • Solvent Choice: Ensure you are washing the collected solid with an appropriate ice-cold solvent in which the product is poorly soluble to remove impurities without dissolving the desired compound.

Q3: During my liquid-liquid extraction, I'm getting a persistent emulsion at the interface. How can I break it?

Answer: Emulsions are common when dealing with acidic compounds and can be stabilized by fine solid particles or similar polarities between the aqueous and organic layers.

  • Troubleshooting Steps:

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and helping to break the emulsion.

    • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Patience and Gravity: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.

II. Frequently Asked Questions (FAQs)

This section delves into the chemical principles that underpin the troubleshooting advice.

Q1: Why is this compound poorly soluble in water but soluble in basic solutions?

Answer: The solubility of this compound is governed by its chemical structure, specifically the carboxylic acid group.

  • In Neutral Water: The compound has low solubility in water because the non-polar benzene ring and the methoxy group dominate its properties.[3]

  • In Basic Solutions (e.g., aq. NaHCO₃, aq. NaOH): In the presence of a base, the acidic proton of the carboxylic acid group is removed, forming the corresponding carboxylate salt (3-methoxy-2-nitrobenzoate). This ionic salt is significantly more polar than the neutral acid, leading to much higher solubility in aqueous solutions. This principle is the foundation of acid-base extractions for purification.

The acidity of the carboxylic group is enhanced by the electron-withdrawing nitro group, which stabilizes the resulting carboxylate anion.[4][5]

Q2: What is the "ortho effect" and how does it influence the properties of this compound?

Answer: The "ortho effect" refers to the unique influence of a substituent at the position adjacent (ortho) to a primary functional group on a benzene ring. In this compound, the nitro group is ortho to the carboxylic acid. This proximity can lead to:

  • Increased Acidity: The ortho-nitro group significantly increases the acidity of the carboxylic acid through steric and electronic effects that stabilize the conjugate base.[4][5]

  • Intramolecular Interactions: The close proximity of the methoxy, nitro, and carboxylic acid groups can lead to intramolecular hydrogen bonding, which can influence crystal packing and solubility.

Q3: Which solvents are best for the recrystallization of this compound?

Answer: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.

  • Recommended Solvents: Ethanol and methanol are commonly cited as effective solvents for the recrystallization of this compound and related compounds.[6][7]

  • Solvent Mixtures: In some cases, a mixed solvent system, such as ethanol-water, can be advantageous. The compound is dissolved in the minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy (the saturation point). Upon slow cooling, pure crystals should form.

Solubility Profile of this compound
Solvent CategorySpecific SolventsSolubilityRationale
Aqueous (Neutral) WaterLowThe non-polar aromatic ring dominates the molecule's properties.[3]
Aqueous (Basic) aq. NaHCO₃, aq. NaOHHighForms a highly soluble carboxylate salt.
Polar Protic Methanol, EthanolSoluble, especially when heatedGood for recrystallization.[6][7]
Polar Aprotic Acetone, Ethyl AcetateGenerally SolubleCan be used in extractions and chromatography.
Non-Polar Toluene, HexanesLow"Like dissolves like" principle; the compound is too polar.

III. Experimental Protocols

Protocol 1: Standard Acid-Base Workup and Precipitation

This protocol is a standard method for isolating the acidic product from a reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The this compound will move into the aqueous layer as its sodium salt.

  • Separation: Separate the aqueous layer. Wash the organic layer with the basic solution one more time to ensure complete extraction.

  • Acidification: Cool the combined aqueous layers in an ice bath. With vigorous stirring, slowly add a dilute acid (e.g., 1M HCl) dropwise until the pH is acidic (pH ~2).

  • Precipitation: A solid precipitate of this compound should form.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.

Protocol 2: Recrystallization for Purification

This protocol is used to purify the crude solid obtained from the workup.[7]

  • Solvent Selection: Choose an appropriate solvent, such as ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.

IV. Visualization of the Workup Logic

The following diagram illustrates the decision-making process during the workup of this compound.

Workup_Flowchart start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract Extract with aq. Base (e.g., NaHCO3) dissolve->extract separate Separate Layers extract->separate aqueous_layer Aqueous Layer (Contains Product Salt) separate->aqueous_layer Aqueous Phase organic_layer Organic Layer (Contains Neutral/Basic Impurities) separate->organic_layer Organic Phase acidify Cool and Slowly Acidify with Dilute Acid (e.g., 1M HCl) aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Vacuum Filter and Wash with Cold Water precipitate->filter problem problem precipitate->problem Issue? crude_product Crude Solid Product filter->crude_product recrystallize Recrystallize from Hot Solvent (e.g., Ethanol) crude_product->recrystallize pure_product Pure Crystalline Product recrystallize->pure_product oil oil problem->oil 'Oiled Out' filter_clog filter_clog problem->filter_clog Filter Clogs redissolve redissolve oil->redissolve Redissolve & Re-acidify Slowly redissolve->precipitate filter_clog->recrystallize Improve Crystals

Caption: Decision flowchart for the workup and purification of this compound.

References
  • ChemBK. this compound.[Link]

  • ResearchGate. Molecular interactions of caffeine with benzoic acid, o‐ and p‐ methoxybenzoic acids and o‐ and p‐ nitrobenzoic acids.[Link]

  • Quora. Which is more acidic, 4-Methoxybenzoic acid or 2-Nitrobenzoic acid?[Link]

  • Semantic Scholar. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.[Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid.[Link]

  • ACS Publications. On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids.[Link]

  • NIST WebBook. this compound.[Link]

  • Solubility of Things. 3-Methyl-2-nitrobenzoic acid.[Link]

  • Google Patents.CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • University Website. The Recrystallization of Benzoic Acid.[Link]

  • ResearchGate. Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation.[Link]

  • PubChem. this compound.[Link]

  • Google Patents.
  • PubMed. Spherical crystallization of benzoic acid.[Link]

  • Quora. Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength?[Link]

  • Brainly.in. The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid?[Link]

  • SIELC Technologies. this compound.[Link]

  • Amerigo Scientific. this compound.[Link]

Sources

Preventing decomposition of 3-Methoxy-2-nitrobenzoic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methoxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles that govern the reaction's outcome.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The primary and most direct method for synthesizing this compound is through the electrophilic nitration of 3-methoxybenzoic acid.[1] In this reaction, the methoxy and carboxylic acid groups on the aromatic ring direct the incoming nitro group. While both ortho and para positions relative to the methoxy group are activated, the 2-position is the major product, largely due to steric hindrance from the adjacent carboxylic acid group.[1]

Q2: What are the primary decomposition pathways for this compound during synthesis?

A2: The two main decomposition pathways to be aware of are decarboxylation and hydrolysis of the methoxy group.

  • Decarboxylation: This is the loss of the carboxylic acid group as carbon dioxide (CO₂). It is primarily induced by elevated temperatures.[2] For ortho-nitrobenzoic acids, this process can be more facile compared to their meta and para isomers. The presence of strong electron-withdrawing groups, like the nitro group, can facilitate the cleavage of the carbon-carbon bond of the carboxylic acid.

  • Hydrolysis of the Methoxy Group: Under certain conditions, particularly at high temperatures and in the presence of strong acids, the methoxy group (-OCH₃) can be cleaved to a hydroxyl group (-OH), forming 2-hydroxy-3-nitrobenzoic acid. While the hydrolysis of anisole derivatives typically requires high temperatures (e.g., 365 °C without a catalyst), the conditions of the nitration reaction can potentially facilitate this side reaction, although it is generally a minor pathway if the temperature is well-controlled.[3][4]

Q3: At what temperature does this compound start to decompose?

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: The deactivating effect of the carboxylic acid group can slow the reaction.- Increase the reaction time and monitor progress by TLC. - Consider a more potent nitrating system, such as fuming nitric acid, but with caution to avoid over-reaction.
Product loss during workup: The product may have some solubility in the aqueous phase, especially if the pH is not optimal for precipitation.- Ensure the reaction mixture is poured into a sufficiently large volume of ice water to ensure complete precipitation. - Adjust the pH to be strongly acidic (pH 1-2) before filtration to minimize the solubility of the carboxylic acid.
Formation of Multiple Isomers Suboptimal temperature control: The directing effects of the methoxy and carboxylic acid groups are sensitive to temperature.- Maintain a low reaction temperature, ideally between 0-5°C, throughout the addition of the nitrating agent.[1]
Incorrect nitrating agent or ratio: The choice and ratio of nitrating agents can affect regioselectivity.- A mixture of nitric acid and acetic anhydride can offer higher selectivity compared to the traditional nitric acid/sulfuric acid mixture.[6]
Product Discoloration (Yellow or Brown) Formation of nitrophenolic impurities: Hydrolysis of the methoxy group can lead to colored byproducts.- Strictly control the reaction temperature to minimize hydrolysis. - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove colored impurities.
Over-nitration: Dinitro- or trinitro- products can be formed, which are often colored.- Use the correct stoichiometry of the nitrating agent. - Avoid excessively high reaction temperatures and prolonged reaction times after the starting material has been consumed.[7]
Presence of Starting Material in Product Insufficient nitrating agent: Not enough electrophile was generated to fully react with the starting material.- Ensure the correct molar ratio of the nitrating agent to the 3-methoxybenzoic acid is used.
Reaction time too short: The reaction was quenched before completion.- Monitor the reaction by TLC until the starting material spot is no longer visible.

Preventative Measures and Best Practices

Proactive measures can significantly reduce the likelihood of encountering the issues detailed above.

Key Experimental Choices and Their Rationale
  • Low-Temperature Nitration: Maintaining a low temperature (0-5°C) during the addition of the nitrating agent is the most critical factor for success. This is because the formation of the nitronium ion (NO₂⁺) is exothermic, and controlling the temperature prevents runaway reactions and minimizes the formation of unwanted isomers and decomposition products.[1]

  • Choice of Nitrating System: While the classic mixture of concentrated nitric acid and sulfuric acid is effective, a system of nitric acid in acetic anhydride can offer better selectivity and a cleaner reaction profile.[6] Acetic anhydride acts as a dehydrating agent, generating the nitronium ion under milder conditions than sulfuric acid.

  • Controlled Addition of Reagents: The slow, dropwise addition of the nitrating agent to the solution of 3-methoxybenzoic acid is crucial. This ensures that the concentration of the highly reactive nitronium ion remains low and that the reaction temperature can be effectively controlled.

  • Vigorous Stirring: Maintaining good agitation throughout the reaction ensures homogeneity and efficient heat transfer, preventing localized hotspots where decomposition and side reactions can occur.

  • Careful Workup: Quenching the reaction by pouring the mixture into a large volume of ice water is a standard and effective method to stop the reaction and precipitate the product. The cold temperature of the quench solution further minimizes any potential for decomposition.

Experimental Protocols

Protocol 1: Nitration of 3-Methoxybenzoic Acid using Nitric Acid and Acetic Anhydride

This protocol is adapted from methodologies that prioritize selectivity and cleaner reaction profiles.[6]

Materials:

  • 3-Methoxybenzoic acid

  • Acetic anhydride

  • Concentrated nitric acid (65-70%)

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxybenzoic acid in acetic anhydride.

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add concentrated nitric acid dropwise to the stirred solution via the dropping funnel, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.

  • A precipitate of crude this compound will form.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Purification prep1 Dissolve 3-methoxybenzoic acid in acetic anhydride prep2 Cool to 0°C prep1->prep2 react1 Slowly add nitric acid (maintain T < 5°C) prep2->react1 Start of reaction react2 Stir for 1-2 hours at 0-5°C react1->react2 workup1 Pour into ice water react2->workup1 Quench reaction workup2 Filter crude product workup1->workup2 workup3 Recrystallize from ethanol/water workup2->workup3 final_product final_product workup3->final_product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Understanding the Decomposition Mechanisms

A deeper understanding of the decomposition pathways can aid in troubleshooting and optimizing your synthesis.

Decarboxylation Mechanism

The decarboxylation of ortho-nitrobenzoic acids is thought to proceed through a concerted mechanism, especially at elevated temperatures. The presence of the ortho-nitro group can stabilize the transition state.

Caption: Proposed mechanism for the thermal decarboxylation of this compound. (Note: Image placeholders would be replaced with actual chemical structure images in a real implementation).

Hydrolysis of the Methoxy Group

Acid-catalyzed hydrolysis of the methoxy group involves the protonation of the ether oxygen, followed by nucleophilic attack by water.

Caption: Simplified mechanism for the acid-catalyzed hydrolysis of the methoxy group. (Note: Image placeholders would be replaced with actual chemical structure images in a real implementation).

References

  • Fahim, M. A., & Yousef, M. A. (1976). Thermal Decarboxylation of Nitrobenzoic Acids. I. Indian Journal of Chemistry, 14B, 645-647.
  • ResearchGate. (n.d.). Decarboxylative cross-coupling reaction of 2-nitrobenzoic acid. Retrieved from [Link]

  • PubMed. (2023). Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds. Retrieved from [Link]

  • ACS Publications. (2023). Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry B. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Anisole hydrolysis in high temperature water | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Retrieved from [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • RSC Publishing. (n.d.). Anisole hydrolysis in high temperature water. Retrieved from [Link]

  • Penn State Research Database. (2013). Anisole hydrolysis in high temperature water. Retrieved from [Link]

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • NIST WebBook. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-nitrobenzoic acid with styrene. Retrieved from [Link]

  • RSC Publishing. (n.d.). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitration of 3-methylbenzoic acid with Mixed acid. Retrieved from [Link]

  • ResearchGate. (n.d.). On the acylation reactions of anisole using α,β-unsaturated organic acids as acylating agents and solid acids as catalysts: A mechanistic overview. Retrieved from [Link]

  • SciELO. (n.d.). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). This compound. Retrieved from [Link]

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  • YouTube. (2018). Decarboxylation Reaction Mechanism. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

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Technical Support Center: Optimizing Solvent Systems for the Recrystallization of 3-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the purification of 3-Methoxy-2-nitrobenzoic acid via recrystallization. We will explore the foundational principles of solvent selection, provide detailed experimental protocols, and offer a structured troubleshooting guide to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs): Principles of Solvent Selection

Q1: What is the fundamental goal of recrystallization and how does the solvent system influence it?

Recrystallization is a purification technique for solid compounds.[1] Its success hinges on the principle of differential solubility: a properly chosen solvent should dissolve the target compound (this compound) and its impurities to different extents at varying temperatures.[2]

The ideal solvent system will exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures: This allows for the complete dissolution of the crude material.[3]

  • Low solubility for the target compound at low temperatures: This ensures maximum recovery of the purified compound as it crystallizes out of the solution upon cooling.[2][3]

  • Favorable solubility for impurities: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[4]

Q2: How does the molecular structure of this compound guide solvent choice?

The "like dissolves like" principle is a valuable starting point.[5] this compound (C₈H₇NO₅) is a polar molecule due to the presence of three key functional groups:

  • Carboxylic Acid (-COOH): This group is highly polar and capable of hydrogen bonding.

  • Nitro Group (-NO₂): An electron-withdrawing group that increases the molecule's polarity.[6]

  • Methoxy Group (-OCH₃): A moderately polar ether group.

The combination of these groups makes the molecule soluble in polar solvents, particularly those that can engage in hydrogen bonding.[7] A search of its properties indicates it is soluble in alcohol and ester solvents but insoluble in water.[8] Therefore, polar protic solvents (like alcohols) and polar aprotic solvents (like ethyl acetate or acetone) are excellent candidates for initial screening.

Q3: What are the best single solvents to test for the recrystallization of this compound?

Based on its polar, aromatic carboxylic acid structure, the following solvents are recommended for initial screening:

  • Alcohols (Methanol, Ethanol, Isopropanol): Carboxylic acids often show good solubility in alcohols.[7] These solvents have a good balance of polarity and are volatile enough for easy removal.

  • Water: While the compound is reported as insoluble in water, this often refers to room temperature.[8] For highly polar compounds, water can sometimes be a suitable solvent at elevated temperatures.[7]

  • Ethyl Acetate: An ester solvent that can be effective for moderately polar compounds.

  • Acetone: A polar aprotic solvent that can be a good choice, though sometimes it dissolves compounds too well at room temperature.[7]

Q4: When is a mixed-solvent system necessary, and how does it work?

A mixed-solvent system is employed when no single solvent provides the ideal temperature-dependent solubility profile.[3] This typically involves pairing a "solvent" in which this compound is highly soluble with a miscible "anti-solvent" in which it is poorly soluble.[4]

For this compound, common and effective mixed systems could include:

  • Ethanol/Water: The compound dissolves well in hot ethanol, and the addition of water (the anti-solvent) reduces the overall solubility of the solution, inducing crystallization. This is a recommended system for structurally similar compounds.[9]

  • Isopropanol/Water: A patent for a similar compound, 3-hydroxy-4-methoxy-2-nitrobenzoic acid, successfully utilizes an isopropanol:water mixture for recrystallization.[10]

  • Ethyl Acetate/Hexane: A polar/non-polar combination where the compound dissolves in ethyl acetate, and hexane is added as the anti-solvent.

Experimental Protocols & Workflows

Workflow for Solvent System Selection

The following diagram outlines the logical workflow for identifying a suitable solvent or solvent pair for recrystallization.

Solvent_Selection A Start: Crude this compound B Test small sample (~50 mg) in ~0.5 mL of a single solvent at room temp. A->B C Does it dissolve? B->C D Solvent is unsuitable (too soluble). Try a less polar solvent. C->D Yes E Heat the mixture to the solvent's boiling point. C->E No F Does it dissolve? E->F G Solvent is unsuitable (insoluble). Try a more polar solvent. F->G No H Cool slowly to room temp, then place in an ice bath. F->H Yes I Do abundant crystals form? H->I J SUCCESS: This is a good single solvent for recrystallization. I->J Yes K Poor yield. Consider a mixed-solvent system. I->K No L Dissolve crude in a minimal amount of hot 'good' solvent (e.g., Ethanol). K->L M Add 'poor' anti-solvent (e.g., Water) dropwise until cloudy. L->M N Cool slowly. Do abundant crystals form? M->N O SUCCESS: This is a good mixed-solvent system. N->O Yes

Caption: Logical workflow for selecting an optimal recrystallization solvent system.

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 50 mg of crude this compound into a small test tube.

  • Add a candidate solvent (e.g., ethanol) dropwise, starting with ~0.5 mL, at room temperature. Agitate the mixture.

  • Observation 1: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.[11]

  • Observation 2: If the solid does not dissolve, heat the test tube gently in a hot water bath. Continue adding small portions of the solvent until the solid just dissolves.[2]

  • Observation 3: If the solid does not dissolve even after adding a significant volume (e.g., >3 mL) of hot solvent, it is likely unsuitable.

  • If the solid dissolved when hot, allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation 4: Assess the quantity of crystals formed. An ideal solvent will produce a large crop of crystals. A poor yield suggests the compound is too soluble even when cold.[12]

Protocol 2: Recrystallization using a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. In a separate beaker, heat the chosen solvent (ethanol) to its boiling point. Add the minimum amount of hot solvent to the flask while stirring to completely dissolve the crude product.[5]

  • Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot gravity filtration by pouring the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[2]

  • Crystallization: Remove the flask from the heat and cover it. Allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2][13]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[13]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals completely to remove all traces of the solvent.

Protocol 3: Recrystallization using a Mixed-Solvent System (e.g., Ethanol/Water)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol (the "solvent") required to fully dissolve the solid.[9]

  • Inducing Saturation: While keeping the solution hot, add hot water (the "anti-solvent") dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.[9]

  • Clarification: Add a few drops of hot ethanol to just redissolve the turbidity, resulting in a clear, saturated solution.

  • Crystallization, Cooling, Collection, and Drying: Follow steps 3 through 7 from Protocol 2 above.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. This is the most common issue.[14] 2. The solution is supersaturated. Crystal growth requires a nucleation site.[14]1. Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow to cool again.[15] 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a tiny "seed crystal" of the pure compound.[12]
An Oil Forms Instead of Crystals ("Oiling Out") 1. The solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the solute. The compound melts before it can crystallize.[15] 3. High concentration of impurities. Impurities can depress the melting point.1. Reheat the solution to redissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed system) and allow it to cool much more slowly.[14][15] 2. Insulate the flask to slow the cooling rate.[15]
Crystal Yield is Very Low 1. Too much solvent was used. A significant amount of the product remains dissolved in the mother liquor.[15] 2. Premature filtration. The solution was not cooled sufficiently or for long enough. 3. Excessive washing. Too much cold solvent was used to wash the crystals, redissolving some of the product.1. Before discarding the mother liquor, try evaporating some of the solvent to see if more product crystallizes.[15] 2. Ensure the solution is cooled in an ice bath for at least 30 minutes before filtration. 3. Use only a minimal amount of ice-cold solvent for washing.
Crystals Appear Colored or Impure 1. Colored impurities are present. 2. Rapid crystallization. Impurities were trapped within the crystal lattice due to fast cooling.[13]1. After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[15] 2. Repeat the recrystallization, ensuring the solution cools as slowly as possible.
Troubleshooting Decision Tree

Troubleshooting A Start: After cooling, what is the result? B No Crystals A->B C An Oil Formed A->C D Low Yield of Crystals A->D E Impure/Colored Crystals A->E F Too much solvent? OR Supersaturated? B->F I Cooling too fast? OR High impurity load? C->I K Too much solvent used? OR Insufficient cooling? D->K N Colored impurities? OR Fast cooling? E->N G Boil off some solvent and re-cool. F->G Likely H Scratch flask or add seed crystal. F->H Possible J Reheat, add more solvent, cool SLOWLY. I->J L Concentrate mother liquor. K->L Likely M Ensure adequate cooling time in ice bath. K->M Possible O Use activated charcoal and perform hot filtration. N->O Yes P Re-crystallize and ensure slow cooling. N->P Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

Reference Data

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityKey Considerations
Water100Very HighGood for very polar compounds; high heat capacity requires careful heating and cooling.[7]
Ethanol78HighExcellent general-purpose polar protic solvent for many organic compounds.[7]
Methanol65HighMore polar than ethanol, lower boiling point.
Isopropanol82Medium-HighGood alternative to ethanol, slightly less polar.
Acetone56Medium-HighStrong polar aprotic solvent; can be too effective, leading to high solubility at room temp.[7]
Ethyl Acetate77MediumGood for compounds of intermediate polarity.
Hexane69Very LowTypically used as an anti-solvent in mixed systems with a more polar solvent.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Sandtorv, A. (2021). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • CN111302945A. (2020). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Google Patents.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Structural Confirmation: 1H and 13C NMR Analysis of 3-Methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For a compound like 3-Methoxy-2-nitrobenzoic acid, a versatile intermediate in organic synthesis, confirming the precise arrangement of its substituents on the aromatic ring is critical.[1] While several analytical techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled depth of information, allowing for a definitive elucidation of the molecular architecture in solution.[2]

This guide provides an in-depth analysis of how ¹H (proton) and ¹³C (carbon-13) NMR are synergistically employed to confirm the structure of this compound. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the informational richness of NMR with other common analytical techniques.

The Analytical Challenge: Beyond Molecular Formula

The molecular formula for this compound is C₈H₇NO₅.[3][4][5] A simple mass spectrometry analysis can confirm the molecular weight of 197.14 g/mol , but it cannot differentiate between the various possible positional isomers.[3][4] For instance, 4-Methoxy-2-nitrobenzoic acid or 2-Methoxy-4-nitrobenzoic acid would have the same mass. It is the precise connectivity and spatial relationship between the carboxylic acid, methoxy, and nitro groups that dictates the compound's chemical properties and reactivity. This is where NMR spectroscopy excels.

Foundational Principles of NMR for Structural Elucidation

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei.[2] When placed in a strong magnetic field, nuclei like ¹H and ¹³C can absorb radiofrequency energy at specific frequencies. These frequencies, or "chemical shifts" (δ), are exquisitely sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of its position within the molecule.

  • ¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling). Aryl protons, those directly attached to an aromatic ring, typically resonate in the 6.5-8.0 ppm region.[6][7]

  • ¹³C NMR Spectroscopy : This method reveals the number of unique carbon environments in a molecule. Aromatic carbons typically appear in the 120-150 ppm range.[6][7] While peak integration is not straightforward as in ¹H NMR, the number of distinct signals is a direct count of the non-equivalent carbons.[8]

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation and instrument setup. The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural confirmation.

Step 1: Sample Preparation
  • Analyte Weighing : Accurately weigh 5-25 mg of this compound for ¹H NMR, or a higher amount of 50-100 mg if a ¹³C NMR spectrum is the primary goal, due to the lower natural abundance of the ¹³C isotope.[9]

  • Solvent Selection : Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar aromatic acids. Chloroform-d (CDCl₃) is another common option.[10] The use of deuterated solvents is crucial to avoid large solvent signals that would otherwise obscure the analyte's peaks.[11]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10] Ensure complete dissolution; any solid particulates will degrade the magnetic field homogeneity and result in poor spectral quality.[10] Filtering the solution through a pipette with a glass wool plug into the NMR tube is best practice.

  • Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), which is defined as 0.0 ppm.[8] This allows for accurate calibration of the chemical shift axis. Alternatively, the residual solvent peak can be used as a secondary reference.[11]

  • Transfer : Carefully transfer the final solution to a clean, high-quality 5 mm NMR tube, ensuring a sample height of 4-5 cm.[10][12]

Step 2: NMR Data Acquisition
  • Instrumentation : The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming : The spectrometer's lock system will use the deuterium signal from the solvent to maintain a stable magnetic field. The field homogeneity is then optimized through a process called shimming to ensure sharp, symmetrical peaks.

  • ¹H NMR Acquisition : A standard single-pulse experiment is typically sufficient. Key parameters include a 90° pulse angle, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled experiment is standard. This simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

Data Analysis and Structural Interpretation

The acquired spectra are then processed (Fourier transformation, phasing, and baseline correction) to yield the final frequency-domain NMR spectrum. The key to structural confirmation lies in matching the observed signals to the expected signals for this compound.

Caption: Molecular structure of this compound with atom numbering.

Expected ¹H NMR Spectrum

The structure has four distinct proton environments. The analysis of chemical shift, integration, and multiplicity allows for unambiguous assignment.

Proton LabelIntegrationExpected Chemical Shift (δ, ppm)MultiplicityRationale for Shift and Splitting
COOH1H> 10Singlet (broad)The acidic proton is highly deshielded and often appears as a broad singlet.
H-61H7.6 - 7.8Doublet of doublets (dd)Ortho to the electron-withdrawing COOH group and meta to the NO₂ group. Split by H-5 (ortho, J ≈ 7-9 Hz) and H-4 (meta, J ≈ 1-3 Hz).
H-51H7.6 - 7.8Triplet (t)Ortho to both H-4 and H-6, resulting in a triplet pattern (assuming Jortho ≈ Jortho).
H-41H7.3 - 7.5Doublet of doublets (dd)Ortho to the electron-donating OCH₃ group, causing a slightly upfield shift. Split by H-5 (ortho, J ≈ 7-9 Hz) and H-6 (meta, J ≈ 1-3 Hz).
OCH₃3H~3.9Singlet (s)Methoxy protons are shielded relative to aromatic protons and show no coupling to them, appearing as a sharp singlet.[13]

Note: Actual chemical shifts can be influenced by solvent and concentration. The key is the relative positions and splitting patterns.

Expected ¹³C NMR Spectrum

The molecule has 8 unique carbon atoms, which should result in 8 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Carbon LabelExpected Chemical Shift (δ, ppm)Rationale for Shift
C=O (COOH)165 - 170The carboxylic acid carbon is significantly deshielded by the two oxygen atoms.[8]
C-3 (C-OCH₃)155 - 160Aromatic carbon attached to the electronegative oxygen of the methoxy group, deshielded.
C-2 (C-NO₂)145 - 150Aromatic carbon attached to the strongly electron-withdrawing nitro group, deshielded.
C-1 (C-COOH)130 - 135Quaternary carbon attached to the carboxylic acid group.
C-5125 - 130Aromatic CH carbon.
C-6120 - 125Aromatic CH carbon.
C-4115 - 120Aromatic CH carbon ortho to the electron-donating methoxy group, shielded relative to other aromatic CH carbons.
OCH₃55 - 60The aliphatic carbon of the methoxy group is highly shielded compared to the aromatic carbons.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for this type of structural elucidation, other techniques provide complementary, though less complete, information.[14][15]

Analytical_Workflow cluster_Techniques Analytical Techniques cluster_Information Information Provided NMR NMR (¹H & ¹³C) Info_NMR Connectivity Stereochemistry Isomer Differentiation NMR->Info_NMR MS Mass Spec. Info_MS Molecular Weight Elemental Formula MS->Info_MS IR FTIR Info_IR Functional Groups (C=O, NO₂, C-O) IR->Info_IR XRay X-Ray Crystallography Info_XRay Absolute 3D Structure (Solid State) XRay->Info_XRay

Sources

A Comparative Guide to Functional Group Identification: FTIR Spectroscopy of 3-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and molecular analysis, the precise identification of functional groups is a cornerstone of establishing a compound's identity, purity, and potential for interaction. This guide provides an in-depth examination of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of 3-Methoxy-2-nitrobenzoic acid, a key intermediate in organic synthesis. Beyond a simple procedural outline, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, offers a comparative analysis with alternative analytical techniques, and is grounded in authoritative scientific principles.

The Critical Role of Functional Group Analysis

This compound (C₈H₇NO₅) possesses a unique arrangement of functional groups—a carboxylic acid, a nitro group, and a methoxy ether group—all attached to a benzene ring.[1][2][3] Each of these groups imparts specific chemical properties and reactivity to the molecule, making their unambiguous identification essential for quality control, reaction monitoring, and predicting the behavior of active pharmaceutical ingredients (APIs). FTIR spectroscopy emerges as a rapid, reliable, and non-destructive first-line technique for this purpose.

Principles of FTIR Spectroscopy: A Vibrational Interrogation

FTIR spectroscopy operates on the principle that chemical bonds within a molecule are not static; they vibrate at specific frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to their natural vibrational modes. This absorption is recorded as a spectrum, where the positions of the absorption bands (peaks) are characteristic of specific functional groups.

The primary vibrational modes observed are stretching (a change in bond length) and bending (a change in bond angle). The frequency of these vibrations is determined by the masses of the bonded atoms and the strength of the bond between them. For instance, a strong triple bond will vibrate at a higher frequency (wavenumber) than a weaker single bond.

Experimental Protocol: Acquiring the FTIR Spectrum of this compound

The following protocol details the KBr pellet method, a common and effective technique for analyzing solid samples. The rationale behind each step is provided to ensure a self-validating and reproducible workflow.

Diagram of the KBr Pellet Preparation Workflow

G cluster_prep Sample & KBr Preparation cluster_mix Mixing & Grinding cluster_press Pellet Formation cluster_analysis FTIR Analysis sample 1-2 mg of 3-Methoxy- 2-nitrobenzoic acid mortar Agate Mortar & Pestle sample->mortar kbr 100-200 mg of dry, spectroscopy-grade KBr kbr->mortar grind Thoroughly grind sample and KBr to a fine powder mortar->grind die Load powder into a pellet die grind->die press Apply 8-10 metric tons of pressure die->press pellet Formation of a thin, transparent pellet press->pellet spectrometer Place pellet in FTIR spectrometer pellet->spectrometer spectrum Acquire Spectrum spectrometer->spectrum

Caption: Workflow for KBr Pellet Preparation for FTIR Analysis.

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[4]

    • Causality: KBr is used as a matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has the property of forming a clear, solid disk under pressure.[5] The low sample-to-KBr ratio ensures that the sample is sufficiently diluted to allow infrared light to pass through.

  • Grinding and Mixing:

    • Using an agate mortar and pestle, thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.[6]

    • Causality: Grinding the sample to a particle size smaller than the wavelength of the incident IR radiation is crucial to minimize light scattering, which can cause a sloping baseline and distorted peak shapes.[7]

  • Pellet Formation:

    • Transfer the powder mixture to a pellet die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for several minutes.[8]

    • Causality: The high pressure causes the KBr to "cold flow" and fuse into a transparent pellet, trapping the sample molecules in the KBr matrix.

  • Spectral Acquisition:

    • Carefully remove the transparent pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of a blank KBr pellet to account for any atmospheric water and carbon dioxide, as well as any inherent absorbance from the KBr itself.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Analysis of the FTIR Spectrum of this compound

The FTIR spectrum of this compound displays a series of characteristic absorption bands that correspond to its constituent functional groups. The table below summarizes the expected and observed vibrational frequencies.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeDescription
~3300-2500Carboxylic AcidO-H StretchA very broad and strong absorption, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[8][9]
~1700Carboxylic AcidC=O StretchA strong, sharp absorption corresponding to the carbonyl group.[4]
~1530 and ~1350Nitro GroupN-O Asymmetric & Symmetric StretchTwo distinct, strong absorptions characteristic of an aromatic nitro compound.[10][11]
~1250 and ~1050Phenyl Alkyl EtherC-O StretchTwo strong absorptions are expected for the asymmetric and symmetric C-O-C stretching of the methoxy group attached to the benzene ring.[12][13]
~3100-3000AromaticC-H StretchWeak to medium absorptions just above 3000 cm⁻¹.
~1600-1450AromaticC=C StretchSeveral medium to sharp absorptions from the stretching of the carbon-carbon bonds within the benzene ring.

Comparative Analysis with Alternative Techniques

While FTIR is an excellent tool for identifying functional groups, a comprehensive structural elucidation often requires complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide different, yet equally valuable, structural information.

Diagram of Analytical Techniques for Molecular Characterization

G cluster_techniques Analytical Techniques cluster_info Information Obtained Molecule 3-Methoxy-2-nitrobenzoic Acid FTIR FTIR Spectroscopy Molecule->FTIR NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS FTIR_info Functional Groups (Vibrational Modes) FTIR->FTIR_info Provides NMR_info Connectivity & Chemical Environment of Nuclei (¹H, ¹³C) NMR->NMR_info Provides MS_info Molecular Weight & Fragmentation Pattern MS->MS_info Provides

Caption: Complementary nature of FTIR, NMR, and Mass Spectrometry.

Comparison of Analytical Techniques
FeatureFTIR SpectroscopyNMR SpectroscopyMass Spectrometry
Principle Absorption of IR radiation causing molecular vibrations.[14]Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[14]Ionization of molecules and separation of ions based on their mass-to-charge ratio.
Information Provided Identification of functional groups.[15]Detailed information on the molecular skeleton, connectivity of atoms, and the chemical environment of individual atoms (¹H and ¹³C).[15]Precise molecular weight and information on molecular fragmentation, which can be used to deduce structural components.[16]
Strengths for this compound Rapidly confirms the presence of -COOH, -NO₂, and ether linkages.Differentiates between aromatic protons, the methoxy protons, and the acidic proton. Provides the number of unique carbon atoms.[17]Confirms the molecular weight (197.14 g/mol ) and provides fragmentation patterns that can help in identifying the substituents on the benzene ring.[2][16]
Limitations Does not provide detailed information on the connectivity of atoms. Ambiguity can arise in the "fingerprint" region (below 1500 cm⁻¹).Less sensitive than MS, requires larger sample amounts. Can be time-consuming to acquire and interpret complex spectra.Does not directly identify functional groups. Isomers can be difficult to distinguish without tandem MS.
Typical Sample State Solid, liquid, or gas.[18]Solution.Solid, liquid, or gas (introduced into a vacuum).

In practice, these techniques are used in concert. FTIR provides a quick and confident assessment of the functional groups present. NMR then maps out the carbon-hydrogen framework and the precise arrangement of these groups. Finally, Mass Spectrometry confirms the molecular weight and provides further structural clues through fragmentation analysis. This multi-technique approach provides a robust and comprehensive characterization of the molecule.[19][20]

Conclusion

FTIR spectroscopy stands as an indispensable tool for the rapid and reliable identification of functional groups in molecules like this compound. Its ability to provide a distinct "vibrational fingerprint" makes it a cornerstone of quality control and chemical identification in research and industrial settings. As demonstrated, a thorough understanding of the principles behind the technique and the causality of the experimental protocol is paramount for obtaining high-quality, trustworthy data. While powerful, FTIR is most effectively utilized as part of a broader analytical workflow that includes complementary techniques such as NMR and Mass Spectrometry to achieve a complete and unambiguous structural elucidation.

References

  • University of California, Los Angeles. "IR Spectroscopy Tutorial: Carboxylic Acids." UCLA Chemistry and Biochemistry. [Link]

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A Technical Guide to the Mass Spectrometry Analysis of 3-Methoxy-2-nitrobenzoic Acid and Its Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust and reliable research. 3-Methoxy-2-nitrobenzoic acid (C₈H₇NO₅, Molecular Weight: 197.14 g/mol ) is a key building block in organic synthesis, and understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization.[1][2] This guide provides an in-depth analysis of the fragmentation patterns of this compound, primarily focusing on electrospray ionization (ESI) tandem mass spectrometry (MS/MS). We will explore the chemical rationale behind its fragmentation, compare its behavior to isomeric alternatives, and provide a detailed experimental protocol for its analysis.

The Influence of Structure on Fragmentation: An Overview

The fragmentation of this compound in the mass spectrometer is dictated by the interplay of its three key functional groups: the carboxylic acid, the nitro group, and the methoxy group. Their positions on the benzene ring are not merely incidental; the ortho relationship between the nitro and carboxylic acid groups, in particular, gives rise to characteristic fragmentation pathways known as "ortho effects."[3] These effects can lead to unique fragment ions that are less prominent or absent in its meta and para isomers, providing a powerful tool for isomeric differentiation.

In negative ion mode ESI, the molecule readily deprotonates at the carboxylic acid group to form the [M-H]⁻ ion at an m/z of 196.13. Subsequent collision-induced dissociation (CID) of this precursor ion initiates a cascade of fragmentation events. The primary fragmentation routes for nitroaromatic compounds include decarboxylation (loss of CO₂), and the loss of the nitro group as either NO₂ or NO.[4][5]

Proposed Fragmentation Pathway of this compound ([M-H]⁻)

Based on established fragmentation principles for nitrobenzoic acids, the following pathways are proposed for the [M-H]⁻ ion of this compound.

A primary and highly favorable fragmentation step for nitrobenzoic acids is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group.[4] This is often a dominant pathway, particularly for isomers where the nitro and carboxyl groups are in close proximity.

Another significant fragmentation pathway involves the nitro group. This can occur through the loss of a nitro radical (•NO₂, 46 Da) or through the loss of nitric oxide (•NO, 30 Da). The loss of •NO₂ is a common fragmentation for nitroaromatic compounds.[4]

The methoxy group can also participate in fragmentation, typically through the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da), although these are generally less favored than decarboxylation or losses from the nitro group in this class of compounds.

Fragmentation_Pathway cluster_path1 Decarboxylation Pathway cluster_path2 Nitro Group Fragmentation parent [M-H]⁻ m/z 196.13 3-Methoxy-2-nitrobenzoate p1_1 Loss of CO₂ (-44.01 Da) parent->p1_1 Major p2_1 Loss of NO₂ (-46.01 Da) parent->p2_1 Minor p2_2 Loss of NO (-30.01 Da) parent->p2_2 Minor frag1 m/z 152.12 [C₇H₆NO₂]⁻ p1_1->frag1 frag2 m/z 150.11 [C₈H₆O₃]⁻ p2_1->frag2 frag3 m/z 166.12 [C₈H₆O₄]⁻ p2_2->frag3

Caption: Proposed major fragmentation pathways for the [M-H]⁻ ion of this compound.

Comparative Fragmentation Analysis: The Importance of Isomeric Position

To highlight the diagnostic value of the fragmentation pattern, let's consider a hypothetical comparison with an isomer, 4-Methoxy-3-nitrobenzoic acid. While both compounds have the same molecular weight and will produce an [M-H]⁻ ion at m/z 196.13, the relative abundances of their fragment ions are expected to differ due to the different positions of the substituents.

The ortho positioning of the nitro and carboxylate groups in this compound can facilitate a more pronounced decarboxylation due to intramolecular interactions, potentially making the m/z 152.12 fragment more abundant compared to its 4-methoxy-3-nitro isomer.

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment Ion (m/z)Expected Relative Abundance (this compound)Expected Relative Abundance (Hypothetical 4-Methoxy-3-nitrobenzoic acid)
196.13[M-H-CO₂]⁻CO₂ (44.01 Da)152.12HighModerate
196.13[M-H-NO₂]⁻NO₂ (46.01 Da)150.11ModerateModerate
196.13[M-H-NO]⁻NO (30.01 Da)166.12LowLow
152.12[M-H-CO₂-NO]⁻NO (30.01 Da)122.11ModerateLow

This table presents a qualitative prediction of relative abundances to illustrate the concept of isomeric differentiation.

Experimental Protocol: LC-MS/MS Analysis

A robust and reproducible method for the analysis of this compound is essential. The following protocol outlines a general approach using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS/MS Detection cluster_data 4. Data Analysis prep1 Dissolve sample in Methanol/Water (1:1) to 1 mg/mL prep2 Dilute to 1 µg/mL with mobile phase A prep1->prep2 prep3 Filter through 0.22 µm syringe filter prep2->prep3 lc1 Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm) prep3->lc1 Inject ms1 Ionization: ESI Negative lc1->ms1 Elute lc2 Mobile Phase A: 0.1% Formic Acid in Water lc3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc4 Gradient Elution data1 Integrate peak areas ms1->data1 Detect ms2 Scan Mode: Multiple Reaction Monitoring (MRM) ms3 Precursor Ion: m/z 196.1 ms4 Product Ions: e.g., m/z 152.1, 150.1 data2 Confirm identity by fragment ion ratios data1->data2

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Perform serial dilutions to a working concentration (e.g., 1 µg/mL) using the initial mobile phase composition.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is a suitable choice for separating this and related compounds.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is recommended for good peak shape and ionization efficiency in negative mode.

  • Flow Rate: A typical flow rate for a standard analytical column would be 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • MS/MS Mode: Select the deprotonated molecule [M-H]⁻ at m/z 196.13 as the precursor ion for CID.

  • Collision Energy: Optimize the collision energy to achieve a stable and informative fragmentation pattern. This is instrument-dependent but typically ranges from 10-30 eV.

  • Product Ions: Monitor for the characteristic product ions, such as m/z 152.12 (loss of CO₂) and m/z 150.11 (loss of NO₂).

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information that is critical for its unambiguous identification. The fragmentation pattern, dominated by decarboxylation and losses from the nitro group, is a direct consequence of its chemical structure. The ortho relationship between the nitro and carboxylic acid groups leads to characteristic fragmentation that can be leveraged to distinguish it from its isomers. By employing a well-defined LC-MS/MS method, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the integrity and reliability of their scientific endeavors.

References

  • Kitanovski, Z., et al. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Journal of Chromatography A, 1268, 35-43. Available at: [Link]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society (Resumed), 1949-1961. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from: [Link]

  • Xu, X., et al. (2003). Highly Sensitive Screening Method for Nitroaromatic, Nitramine and Nitrate Ester Explosives by High Performance Liquid Chromatography—Atmospheric Pressure Ionization—Mass Spectrometry (HPLC-API-MS) in Forensic Applications. Journal of Forensic Sciences, 48(4), 1-11. Available at: [Link]

  • Zapevalov, A. Y., et al. (2010). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Analytical Chemistry, 65(10), 1047-1056. Available at: [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from: [Link]

  • Gapeev, A., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(7), 1394–1405. Available at: [Link]

  • Kertesz, V., et al. (2014). Negative Electrospray Ionization on Porous Supporting Tips for Mass Spectrometric Analysis. Analyst, 139(23), 6045-6053. Available at: [Link]

  • Postberg, F., et al. (2018). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Earth and Space Science, 5(12), 903-917. Available at: [Link]

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HPLC method validation for the quantification of 3-Methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of an HPLC Method for the Quantification of 3-Methoxy-2-nitrobenzoic Acid: A Comparative Analysis

This guide provides a comprehensive, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound, a crucial intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, grounded in the principles of analytical chemistry and international regulatory standards.

We will first establish a robust, validated HPLC-UV method, detailing each validation parameter as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Subsequently, we will objectively compare the performance of this method against two common alternatives—UV-Vis Spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS)—providing the data-driven insights necessary for researchers, scientists, and drug development professionals to select the most appropriate analytical technique for their specific needs.

Part 1: A Validated HPLC-UV Method for this compound

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and robustness.[4] The method detailed herein is a reverse-phase (RP-HPLC) protocol, which separates compounds based on their hydrophobicity. This compound, a moderately polar aromatic carboxylic acid, is well-suited for this separation mechanism.

Principle of the Method

The stationary phase, typically a nonpolar C18 silica-based column, retains the analyte. A polar mobile phase, consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like phosphoric acid in water), is then used to elute the analyte from the column.[5] By controlling the mobile phase composition, a precise and reproducible retention time for this compound can be achieved. Quantification is accomplished by a UV detector, which measures the absorbance of the analyte as it passes through the detector cell. This absorbance is directly proportional to the analyte's concentration, a principle governed by the Beer-Lambert Law.

Experimental Protocol: HPLC Analysis

This protocol provides a starting point for the analysis. The conditions should be optimized as part of the method development process before formal validation.

Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Column C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Determined by UV scan (typically near 230 nm for benzoic acid derivatives)[6][7]
Run Time 10 minutes

Preparation of Solutions

  • Mobile Phase Preparation: Combine 500 mL of HPLC-grade acetonitrile with 500 mL of 0.1% phosphoric acid in HPLC-grade water. Degas the solution for 15 minutes using an ultrasonic bath or vacuum filtration to prevent pump cavitation and baseline noise.[4]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard (purity ≥98%) and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with methanol.[4]

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 5, 10, 25, 50, 100 µg/mL).[3][4]

HPLC Method Validation Protocol (ICH Q2(R1) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] It is a mandatory requirement by regulatory agencies like the FDA to ensure the reliability and integrity of analytical data.[8][9] The following parameters must be evaluated for a quantitative assay.[1][10][11]

Logical Workflow for HPLC Method Validation Protocol Develop Validation Protocol Specificity Specificity (Analyte vs. Placebo/Impurities) Protocol->Specificity Linearity Linearity & Range (5+ Concentrations) Protocol->Linearity Accuracy Accuracy (Spiked Placebo Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Protocol->LOD_LOQ Robustness Robustness (Varying Method Parameters) Protocol->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Logical workflow for HPLC method validation.

1. Specificity

  • Causality: This parameter ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components.[12]

  • Experimental Protocol: Analyze a blank (mobile phase), a placebo (matrix without analyte), the reference standard, and a sample spiked with known impurities. The retention time of the analyte peak in the sample should match the standard, and no interfering peaks should appear at this retention time in the blank or placebo chromatograms.

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks (Resolution > 2). Peak purity analysis using a PDA detector should confirm spectral homogeneity.

2. Linearity and Range

  • Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the detector's response over a defined range. This justifies the use of a calibration curve for quantification.[12]

  • Experimental Protocol: Inject the five or more working standard solutions prepared across the desired range (e.g., 80% to 120% of the target concentration) in triplicate. Plot the average peak area against the corresponding concentration and perform a linear regression analysis.[3]

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be minimal.

3. Accuracy

  • Causality: Accuracy measures the closeness of the experimental value to the true value, indicating the extent of systemic error.[1]

  • Experimental Protocol: Perform a recovery study by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for a drug substance assay.[13]

4. Precision

  • Causality: Precision assesses the degree of scatter between a series of measurements, indicating the random error of the method. It is evaluated at two levels: repeatability and intermediate precision.[1]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for the assay of a finished product.[13]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[1] These are critical for impurity testing but less so for a main component assay.

  • Experimental Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: For an assay, it is sufficient to demonstrate that the LOQ is well below the lowest concentration in the specified range.

6. Robustness

  • Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[3]

  • Experimental Protocol: Introduce small variations to critical method parameters one at a time, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (e.g., ±2% organic content). Analyze a standard solution under each condition and observe the effect on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits for all tested variations.

Summary of (Hypothetical) Validation Data

The following tables summarize the expected outcomes from a successful validation study.

Table 1: Linearity and Range

Concentration (µg/mL) Mean Peak Area (n=3) %RSD
5.0 125,430 0.85
10.0 251,050 0.62
25.0 628,900 0.45
50.0 1,255,600 0.21
100.0 2,512,300 0.15
Linear Regression y = 25100x + 120
Correlation (R²) 0.9998

| Range | 5 - 100 µg/mL | |

Table 2: Accuracy and Precision

Parameter Concentration Level Mean Recovery (%) %RSD Acceptance Criteria
Accuracy 80% 99.5 0.75 98.0 - 102.0% Recovery
100% 100.2 0.51
120% 100.8 0.44
Precision
Repeatability 100% (n=6) - 0.68 ≤ 2.0%

| Intermediate | 100% (n=6) | - | 0.89 | ≤ 2.0% |

Part 2: Comparison with Alternative Analytical Techniques

While HPLC-UV is a powerful and widely adopted technique, the choice of an analytical method should always be fit-for-purpose. Here, we compare it with two alternatives: UV-Vis Spectrophotometry and LC-MS.

Alternative 1: UV-Vis Spectrophotometry
  • Principle: This technique measures the absorbance of UV-Vis light by the analyte in a solution. The concentration is determined using the Beer-Lambert law by comparing the sample's absorbance at a specific wavelength (λmax) to a calibration curve.[14] For benzoic acid derivatives, this λmax is often around 230 nm.[6][7]

  • Causality & Limitations: The primary limitation of UV-Vis spectrophotometry is its lack of selectivity.[15] Any compound in the sample matrix that absorbs light at the same wavelength will interfere with the measurement, leading to inaccurate results. It does not physically separate the analyte from other components before quantification.

  • Best-Use Scenario: It is best suited for the analysis of pure, simple solutions where this compound is the only UV-absorbing species, such as in the final stages of bulk drug synthesis for a quick concentration check.

Alternative 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. After separation on the LC column, the analyte is ionized (e.g., via electrospray ionization - ESI), and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions.[16]

  • Causality & Advantages: The selectivity of LC-MS is exceptionally high because it can distinguish compounds based on their unique mass-to-charge ratios, even if they co-elute from the LC column. This makes it ideal for analyzing complex mixtures or for trace-level quantification.[17] It can also provide structural information through fragmentation analysis (MS/MS).

  • Best-Use Scenario: LC-MS is the method of choice for analyzing low-level impurities, degradation products, or quantifying the analyte in complex biological matrices (e.g., plasma in pharmacokinetic studies).[17][18]

Comparative Performance Guide

The following diagram and table provide a clear comparison of the three techniques.

Method Selection Logic Start What is the Analytical Goal? Matrix Is the sample matrix complex (e.g., biological fluid, impurities)? Start->Matrix Sensitivity Is ultra-high sensitivity (trace levels) required? Matrix->Sensitivity Yes Routine_QC Is this for routine QC of a known, relatively pure substance? Matrix->Routine_QC No LCMS Choose LC-MS Sensitivity->LCMS Yes HPLC Choose HPLC-UV Sensitivity->HPLC No Routine_QC->HPLC Yes UVVis Choose UV-Vis (with caution) Routine_QC->UVVis If very pure

Caption: Decision tree for analytical method selection.

Table 3: Comparison of Analytical Techniques

Parameter HPLC-UV UV-Vis Spectrophotometry LC-MS
Selectivity High (based on retention time & UV spectrum) Low (based on λmax only) Very High (based on retention time & m/z)
Sensitivity Moderate (µg/mL to high ng/mL) Low (mg/mL to high µg/mL) Very High (pg/mL to low ng/mL)
Linear Range Wide (typically 2-3 orders of magnitude) Narrow (typically 1 order of magnitude) Wide (can be >4 orders of magnitude)
Matrix Tolerance Good Poor Excellent
Cost (Instrument) Moderate Low High
Cost (Operational) Moderate Low High
Throughput Moderate High Moderate
Structural Info Minimal (UV spectrum) None Yes (Mass spectrum, fragmentation)

| Primary Use Case | Routine QC, stability studies, assay | Quick check of pure, simple solutions | Trace analysis, complex matrices, metabolomics |

Conclusion and Recommendations

The HPLC-UV method , when properly validated according to ICH guidelines, stands as the gold standard for the routine quantification of this compound in pharmaceutical development and quality control. Its balance of selectivity, sensitivity, and cost-effectiveness makes it a reliable workhorse for assays and purity determinations.

UV-Vis Spectrophotometry should be reserved for non-critical applications involving highly pure and simple sample matrices. Its susceptibility to interference makes it unsuitable for regulatory submissions or for any sample where the presence of other UV-absorbing species is possible.

LC-MS represents the pinnacle of performance, offering unparalleled selectivity and sensitivity. It should be employed when the analytical challenge demands it, such as for the quantification of trace-level impurities or for bioanalytical studies where the analyte must be measured in a complex biological matrix. While powerful, its higher cost and complexity are not always necessary for routine analysis of a bulk substance.

Ultimately, the selection of an analytical method is a strategic decision. By understanding the inherent capabilities and limitations of each technique, as detailed in this guide, researchers can confidently choose the most appropriate tool to generate accurate, reliable, and defensible data.

References

  • Altabrisa Group. (2025, August 25).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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  • Benchchem. A Comparative Guide to the Quantification of 2-Nitrobenzoic Acid in Environmental Samples.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column.
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  • Lab Manager Magazine. (2025, September 2).
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  • PubMed.
  • ACS Publications. (2024, July 10). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry.
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  • Benchchem. A Spectroscopic Showdown: Unmasking the Isomers of Nitrobenzoic Acid.
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  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • Benchchem. Application Note: HPLC Analysis of 3-Methoxy-4-nitrobenzoic Acid.
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Quora. (2018, October 20). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?
  • Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • U.S. Food and Drug Administration. (2023, November). Q2(R2)
  • NIST. This compound - NIST WebBook.
  • Benchchem. A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals.
  • Benchchem. Application Note: HPLC Analysis of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid.
  • NIST. Benzoic acid, 4-nitro- - NIST WebBook.
  • Benchchem. A Comparative Guide to the Quantitative Analysis of 4-Methoxy-3-nitrobenzoic Acid: HPLC vs.
  • Amerigo Scientific. This compound.
  • Waters. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • NIST. This compound - NIST WebBook.
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  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid.
  • ResearchGate. UV-visible spectroscopic scan of benzoic acid the concentration of 1.0, 3.0, 5.0, 8.

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A Researcher's Guide to Purity Determination of 3-Methoxy-2-nitrobenzoic Acid by Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of a compound is a critical parameter that dictates its efficacy, safety, and overall quality. For a compound like 3-Methoxy-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical agents, ensuring its purity is paramount. This guide provides an in-depth, comparative analysis of determining the purity of this compound using melting point analysis, a classical yet powerful technique. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and compare its performance against modern analytical methods, supported by experimental data and authoritative references.

The Principle: Melting Point Depression as an Indicator of Purity

The melting point of a pure, crystalline solid is a distinct physical property, defined as the temperature at which the solid and liquid phases exist in equilibrium. However, the presence of even small amounts of impurities disrupts the crystal lattice of the solid, typically resulting in two observable effects: a depression of the melting point and a broadening of the melting point range (the temperature range over which the solid melts).

This phenomenon, known as melting point depression, is a colligative property, meaning it depends on the concentration of the solute (impurity) and not its specific identity. The thermodynamic basis for this lies in the change in chemical potential of the solvent (the pure compound) upon the addition of a solute. According to the Gibbs-Duhem equation, the presence of an impurity lowers the chemical potential of the liquid phase more than the solid phase, leading to a lower melting temperature. For a more detailed thermodynamic explanation, refer to the principles outlined in Atkins' Physical Chemistry.

The extent of the melting point depression is proportional to the mole fraction of the impurity, as described by the van't Hoff equation for ideal solutions:

ΔTf = (R * Tf^2 * xi) / ΔHf

Where:

  • ΔTf is the melting point depression

  • R is the ideal gas constant

  • Tf is the melting point of the pure solvent

  • xi is the mole fraction of the impurity

  • ΔHf is the molar enthalpy of fusion of the solvent

This relationship underscores why a sharp melting point, typically within a 1-2°C range, is a strong indicator of a compound's high purity.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the procedure for determining the purity of this compound using a modern digital melting point apparatus. This method is based on the general principles outlined in the United States Pharmacopeia (USP) General Chapter <741> on Melting Range or Temperature.

Materials and Equipment:

  • This compound sample

  • High-purity reference standard of this compound (if available)

  • Capillary tubes (thin-walled, sealed at one end)

  • Digital melting point apparatus (e.g., Mel-Temp®, Stuart SMP10)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry. If necessary, dry the sample in a vacuum oven at a temperature below its melting point.

    • Using a clean mortar and pestle, finely powder a small amount of the sample. This ensures uniform heat distribution within the capillary tube.

  • Capillary Tube Packing:

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. Alternatively, drop the tube through a long glass tube onto a hard surface.

    • The packed sample should be approximately 2-4 mm high. A consistent sample height is crucial for reproducible results.

  • Apparatus Setup and Calibration:

    • Before running the sample, it is good practice to calibrate the melting point apparatus using certified reference standards with known melting points (e.g., benzophenone, caffeine). This ensures the accuracy of the temperature readings.

  • Melting Point Determination:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set the initial temperature to approximately 10-15°C below the expected melting point of this compound (literature value: ~178-182°C).

    • Set a slow heating rate, typically 1-2°C per minute. A slow ramp rate is critical for accurately observing the melting range.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating and record the temperature at which the last solid crystal melts (T2).

    • The melting range is reported as T1 - T2.

  • Data Interpretation:

    • A pure sample of this compound will exhibit a sharp melting range, typically within 1-2°C of the literature value.

    • A wider melting range (e.g., >3°C) and a depressed melting point suggest the presence of impurities.

Workflow for Melting Point Analysis

G cluster_prep Sample Preparation cluster_analysis Melting Point Determination cluster_interp Data Interpretation Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Tube Powder->Pack Insert Insert into Apparatus Pack->Insert Heat Heat at 1-2°C/min Insert->Heat Observe Observe Melting Heat->Observe Record Record T1 and T2 Observe->Record Compare Compare to Literature Value Record->Compare Assess Assess Melting Range Compare->Assess Purity Determine Purity Assess->Purity

Caption: Workflow for purity determination by melting point analysis.

Comparative Analysis: Melting Point vs. Other Purity Determination Methods

While melting point analysis is a valuable and accessible technique, it is essential to understand its limitations and how it compares to other modern analytical methods for purity determination.

Method Principle Advantages Disadvantages Application for this compound
Melting Point Analysis Observation of the temperature range over which a solid melts.Rapid, inexpensive, requires minimal sample, good initial purity indicator.Not quantitative, susceptible to operator error, less sensitive to small amounts of impurities, not suitable for amorphous solids or compounds that decompose on heating.Excellent for a quick purity check and for monitoring the progress of purification steps.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.Highly sensitive, quantitative, can separate and identify multiple impurities, widely applicable.More expensive instrumentation, requires method development, uses solvents.The gold standard for quantitative purity determination and impurity profiling of this compound.
Differential Scanning Calorimetry (DSC) Measurement of the difference in heat flow between a sample and a reference as a function of temperature.Highly accurate and reproducible, provides quantitative purity data (van't Hoff method), can detect polymorphic forms.Requires specialized equipment and expertise, more time-consuming than simple melting point analysis.Provides highly accurate and quantitative purity data, complementing the initial assessment by melting point analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample.Provides structural confirmation, can be used for quantitative analysis (qNMR), can identify impurities if their structures are known.High instrument cost, requires deuterated solvents, may not be sensitive to all impurities.Primarily used for structural elucidation but can also provide purity information, especially with the use of an internal standard.

Supporting Experimental Data:

The following table presents hypothetical but realistic experimental data to illustrate the comparison between these methods for a sample of this compound.

Sample Melting Point Range (°C) Purity by HPLC (%) Purity by DSC (%) Interpretation
High-Purity Standard 180.5 - 181.599.999.95Sharp melting range close to the literature value indicates high purity.
Recrystallized Sample A 179.0 - 181.099.599.6A slightly broader range and lower melting point suggest the presence of minor impurities.
Crude Synthetic Sample B 172.0 - 178.096.296.5A significantly depressed and broad melting range indicates a lower purity level.
Sample with Eutectic Impurity 165.0 - 166.0 (sharp)95.095.2A sharp but significantly depressed melting point may indicate the presence of a eutectic mixture.

This data highlights that while melting point analysis provides a rapid and valuable qualitative assessment of purity, methods like HPLC and DSC offer more precise and quantitative results.

Conclusion

Melting point analysis remains a cornerstone technique in the modern chemistry laboratory for the initial assessment of the purity of crystalline solids like this compound. Its simplicity, speed, and low cost make it an invaluable tool for routine checks and for monitoring the effectiveness of purification processes. However, for regulatory filings and in-depth quality control, it is crucial to complement melting point data with more sensitive and quantitative methods such as HPLC or DSC. By understanding the principles and limitations of each technique, researchers and drug development professionals can make informed decisions about the most appropriate analytical strategy to ensure the quality and integrity of their compounds.

References

  • Atkins, P., de Paula, J. (2014). Atkins' Physical Chemistry. 10th ed. Oxford University Press. [Link]

  • United States Pharmacopeia. (2023). General Chapter <741> Melting Range or Temperature. USP-NF. [Link]

A Comparative Guide to the Synthetic Routes of 3-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methoxy-2-nitrobenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its preparation can be approached through several synthetic strategies, each with distinct advantages and drawbacks. This guide provides a detailed comparison of two prominent synthetic routes: the direct nitration of 3-methoxybenzoic acid and the oxidation of 3-methoxy-2-nitrotoluene. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, purity, and operational considerations to assist researchers in selecting the optimal method for their specific needs.

Introduction

The strategic placement of the methoxy, nitro, and carboxylic acid functionalities on the benzene ring makes this compound a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and carboxyl groups, combined with the electron-donating effect of the methoxy group, creates a unique electronic landscape that can be exploited for further chemical transformations. This guide will focus on two common laboratory-scale syntheses of this important compound.

Route 1: Direct Nitration of 3-Methoxybenzoic Acid

This method represents a classic and straightforward approach utilizing an electrophilic aromatic substitution reaction. The starting material, 3-methoxybenzoic acid, is readily available and the reaction proceeds in a single step.

Mechanistic Rationale

The nitration of 3-methoxybenzoic acid involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1][2] The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the aromatic ring. The methoxy group (-OCH₃) is an activating, ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. Consequently, the incoming nitro group is directed to the positions ortho and para to the methoxy group (positions 2, 4, and 6) and meta to the carboxylic acid group (positions 3 and 5). The primary product is the 2-nitro isomer, as position 2 is activated by the methoxy group and the steric hindrance from the adjacent carboxylic acid group makes it the most favored position for substitution.[3]

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O 3MBA 3-Methoxybenzoic Acid NO2+->3MBA Electrophile Intermediate Wheland Intermediate 3MBA->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Figure 1: Simplified workflow of the nitration of 3-methoxybenzoic acid.
Experimental Protocol
  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath to 0°C or below, slowly add 10 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with constant stirring. Keep this mixture cold.

  • Reaction Setup: In a separate larger beaker, dissolve 5.0 g of 3-methoxybenzoic acid in 25 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 5°C.

  • Nitration: Slowly add the prepared cold nitrating mixture dropwise to the solution of 3-methoxybenzoic acid, maintaining the reaction temperature between 0°C and 5°C with vigorous stirring.

  • Reaction Completion and Quenching: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Pour the reaction mixture slowly over a mixture of approximately 100 g of crushed ice and 100 mL of water with constant stirring.

  • Isolation and Purification: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield this compound as a solid.

Route 2: Oxidation of 3-Methoxy-2-nitrotoluene

This synthetic route employs the oxidation of a methyl group to a carboxylic acid. The starting material, 3-methoxy-2-nitrotoluene, can be prepared by the nitration of 3-methoxytoluene. This approach offers an alternative pathway, particularly if the substituted toluene is more readily accessible than the corresponding benzoic acid.

Mechanistic Rationale

The oxidation of the methyl group of 3-methoxy-2-nitrotoluene to a carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or a mixture of sodium dichromate (Na₂Cr₂O₇) and sulfuric acid.[4][5][6] The reaction proceeds through a series of oxidation steps, likely involving a benzyl radical intermediate, which is then further oxidized to a benzaldehyde and finally to the benzoic acid. The presence of the electron-withdrawing nitro group can make the oxidation of the ortho-methyl group more challenging compared to the meta and para isomers.[7]

Oxidation_Workflow Start 3-Methoxy-2-nitrotoluene Reaction Oxidation Reaction Start->Reaction Oxidant Oxidizing Agent (e.g., Na₂Cr₂O₇/H₂SO₄) Oxidant->Reaction Intermediate Intermediate Stages (Benzyl alcohol, Benzaldehyde) Reaction->Intermediate Product This compound Intermediate->Product Workup Acidic Workup & Purification Product->Workup

Figure 2: General workflow for the oxidation of 3-methoxy-2-nitrotoluene.
Experimental Protocol

This protocol is adapted from the oxidation of p-nitrotoluene and may require optimization for 3-methoxy-2-nitrotoluene.[5]

  • Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place a mixture of 10.0 g of 3-methoxy-2-nitrotoluene, 30 g of sodium dichromate dihydrate, and 75 mL of water.

  • Addition of Acid: While stirring, slowly add 50 mL of concentrated sulfuric acid to the mixture. The addition is exothermic, and the rate should be controlled to maintain a manageable reaction temperature.

  • Oxidation: After the addition is complete, heat the mixture to reflux and maintain reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. Collect the precipitated crude product by vacuum filtration and wash it with cold water.

  • Purification: To remove chromium salts, the crude product can be suspended in dilute sulfuric acid and warmed, followed by filtration. Further purification is achieved by dissolving the product in a dilute sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-precipitating the this compound by acidifying the filtrate with a strong acid (e.g., HCl or H₂SO₄). The final product can be recrystallized from an appropriate solvent.

Performance Comparison

ParameterRoute 1: Direct NitrationRoute 2: Oxidation
Starting Material 3-Methoxybenzoic acid3-Methoxy-2-nitrotoluene
Number of Steps 11 (assuming starting material is available)
Reagents Conc. HNO₃, Conc. H₂SO₄Na₂Cr₂O₇/H₂SO₄ or KMnO₄
Typical Yield Moderate to HighModerate
Purity Good, but may contain isomeric impuritiesGood after purification
Key Challenges Strict temperature control to avoid over-nitration and side products.[3] Separation of isomers.Potentially harsh reaction conditions. Oxidation of o-nitro-substituted toluenes can be sluggish.[7] Removal of inorganic byproducts (e.g., chromium salts).
Safety Considerations Use of highly corrosive and strong acids. Exothermic reaction.Use of strong oxidizing agents and corrosive acids. Potential for vigorous reactions.
Environmental Impact Generates acidic waste.Generates heavy metal waste (if using dichromate).

Conclusion

Both the direct nitration of 3-methoxybenzoic acid and the oxidation of 3-methoxy-2-nitrotoluene are viable methods for the synthesis of this compound.

The direct nitration route is generally more straightforward and is often the preferred method due to its single-step nature and the ready availability of the starting material. However, it requires careful control of reaction conditions to ensure good regioselectivity and to minimize the formation of byproducts.

The oxidation route provides a valuable alternative, especially if the corresponding substituted toluene is more accessible or cost-effective. This method, however, can present challenges related to the reactivity of the ortho-nitro substituted starting material and the need for thorough purification to remove inorganic contaminants.

The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, the desired scale of the reaction, and the equipment and safety infrastructure available.

References

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Reactivity comparison of 3-Methoxy-2-nitrobenzoic acid with other nitrobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuanced World of Substituted Benzoic Acids

In the landscape of organic synthesis, substituted benzoic acids are foundational scaffolds. The strategic placement of functional groups on the aromatic ring dictates the molecule's physicochemical properties and chemical reactivity, a principle of paramount importance in the design of active pharmaceutical ingredients (APIs) and other fine chemicals. Nitrobenzoic acids, in particular, are versatile intermediates, with the strongly electron-withdrawing nitro group significantly influencing the molecule's acidity and reactivity.

This guide provides an in-depth comparative analysis of 3-Methoxy-2-nitrobenzoic acid against other key nitrobenzoic acid isomers. We will dissect how the interplay between the methoxy and nitro substituents, governed by their respective electronic and steric characteristics, modulates reactivity in fundamental chemical transformations. This analysis is grounded in established chemical principles and supported by available experimental data to provide a predictive framework for your synthetic design.

Pillar 1: The Decisive Role of Electronic and Steric Effects

The reactivity of a substituted benzoic acid is not merely the sum of its parts. It is a complex outcome of inductive effects, resonance effects, and steric hindrance.

  • The Nitro Group (-NO₂): A powerful electron-withdrawing group through both induction (-I) and resonance (-M effects). It deactivates the aromatic ring towards electrophilic attack and strongly increases the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion.

  • The Carboxyl Group (-COOH): An electron-withdrawing, meta-directing group.

  • The Methoxy Group (-OCH₃): Exhibits a dual electronic nature. It is electron-withdrawing inductively (-I) due to the oxygen's electronegativity but is a strong electron-donating group through resonance (+M) via its lone pairs. The resonance effect typically dominates, making it an ortho, para-director and an activator. However, its net effect on acidity depends on its position relative to the carboxyl group.

  • The Ortho Effect: A substituent in the ortho position to the carboxylic acid can introduce steric hindrance, forcing the -COOH group out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance stabilization of the acid form, facilitating proton donation and thereby increasing acidity.

Pillar 2: Comparative Reactivity Analysis

Acidity (pKa): A Quantitative Look at Electronic Influence

The acidity of a benzoic acid derivative is a direct reflection of the electronic environment of the carboxyl group. Electron-withdrawing groups stabilize the conjugate base (carboxylate anion), resulting in a stronger acid and a lower pKa value.

In the case of This compound , we have a powerful electron-withdrawing nitro group (-NO₂) positioned ortho to the carboxylic acid, and a methoxy group (-OCH₃) at the meta position. The ortho-nitro group is expected to dramatically increase acidity due to the combined steric (ortho effect) and electronic (-I, -M) effects. The meta-methoxy group exerts a weaker, electron-withdrawing inductive (-I) effect, which should further contribute to acidity, albeit to a lesser extent.

Let's compare this to the benchmark isomers:

CompoundSubstituent Position(s)pKaDominant Electronic Effect(s) Influencing Acidity
Benzoic Acid-4.20Reference
2-Nitrobenzoic Acid2-NO₂2.17Strong ortho effect; strong -I and -M effects of NO₂.
3-Nitrobenzoic Acid3-NO₂3.45-I effect of NO₂ (resonance effect is not operative at the meta position).
4-Nitrobenzoic Acid4-NO₂3.44Strong -I and -M effects of NO₂, stabilizing the anion via resonance.
This compound 2-NO₂, 3-OCH₃Est. < 2.17Very strong ortho effect from NO₂; additional -I effect from meta-OCH₃.
4-Methoxy-3-nitrobenzoic acid3-NO₂, 4-OCH₃Est. > 3.45-I effect of meta-NO₂; counteracting +M (destabilizing) effect of para-OCH₃.

Analysis:

  • The simple nitrobenzoic acid isomers are all significantly more acidic than benzoic acid, demonstrating the potent electron-withdrawing nature of the nitro group.

  • 2-Nitrobenzoic acid is the strongest among the simple isomers due to the powerful ortho effect.

  • 4-Nitrobenzoic acid is slightly more acidic than the 3-nitro isomer because the para-nitro group can delocalize the negative charge of the carboxylate anion through resonance, a stabilizing effect that is absent in the meta isomer.

  • For This compound , the presence of the ortho-nitro group is the dominant factor, suggesting its pKa will be even lower (more acidic) than 2-nitrobenzoic acid due to the additional, albeit weaker, inductive pull from the meta-methoxy group. This makes it a very strong acid.

The interplay of these substituent effects is visualized in the diagram below.

G Inductive Inductive Effect (-I) (Through sigma bonds) Acidity Increases Acidity (Stabilizes Anion) Inductive->Acidity Strongly Esterification Modulates Esterification Rate Inductive->Esterification Increases C=O electrophilicity Reduction Influences Nitro Reduction Inductive->Reduction Facilitates Resonance Resonance Effect (+/-M) (Through pi system) Resonance->Acidity Position Dependent Steric Steric Hindrance (Ortho Effect) Steric->Acidity Strongly (Ortho) Steric->Esterification Decreases rate

Caption: Interplay of substituent effects on benzoic acid reactivity.

Reactivity in Esterification

Fischer esterification, the acid-catalyzed reaction with an alcohol, is a classic probe of reactivity at the carboxyl group. The reaction rate is sensitive to two main factors:

  • Electrophilicity of the Carbonyl Carbon: Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

  • Steric Hindrance: Bulky groups near the carboxylic acid can impede the approach of the alcohol nucleophile.

Comparative Outlook:

  • Nitrobenzoic Acids vs. Benzoic Acid: The presence of the electron-withdrawing nitro group generally enhances the electrophilicity of the carbonyl carbon, which should facilitate the reaction.

  • This compound & 2-Nitrobenzoic Acid: These isomers suffer from significant steric hindrance due to the ortho-nitro group. This steric impediment is likely the dominant factor, leading to a slower esterification rate compared to the meta and para isomers, despite the high electrophilicity of the carbonyl carbon.

  • 3-Nitrobenzoic Acid & 4-Nitrobenzoic Acid: With less steric hindrance around the carboxyl group, these isomers are expected to undergo esterification more readily than the ortho-substituted counterparts. The slightly higher electrophilicity in the 4-nitro isomer might give it a marginal kinetic advantage over the 3-nitro isomer.

Reactivity in Nitro Group Reduction

The reduction of a nitro group to an amine is a pivotal transformation, opening pathways to a vast array of synthetically useful anilines. This is commonly achieved via catalytic hydrogenation (e.g., H₂ with Pd/C). The ease of reduction can be influenced by the electronic density at the nitro group and potential catalyst poisoning or inhibition.

Comparative Outlook:

  • The electron density on the nitro group is modulated by the other substituents. In This compound , the methoxy group is meta to the nitro group, so its electron-donating resonance effect does not extend to the nitro group. Its primary influence is a weak inductive withdrawal. The ortho-carboxyl group also withdraws electron density. This electron-deficient environment should facilitate the reduction of the nitro group.

  • In isomers like 4-methoxy-3-nitrobenzoic acid , the methoxy group is para to the nitro group, and its strong electron-donating resonance effect (+M) increases electron density at the nitro position, potentially making reduction slightly more difficult compared to isomers lacking this feature.

  • The reduction of simple nitrobenzoic acids to their corresponding aminobenzoic acids is a well-established and generally high-yielding process.

Pillar 3: Experimental Protocols and Self-Validating Systems

To provide a practical context for the theoretical comparison, we outline a standard, self-validating protocol for a key transformation.

Protocol: Fischer Esterification of a Nitrobenzoic Acid

This protocol describes the synthesis of an ethyl nitrobenzoate. The self-validating nature of this workflow comes from the clear physical and spectroscopic differences between the starting material (a solid acid) and the product (a liquid or low-melting solid ester), which can be easily monitored by Thin Layer Chromatography (TLC) and confirmed by NMR spectroscopy.

Materials:

  • Nitrobenzoic acid isomer (e.g., 3-Nitrobenzoic acid) (1.0 eq)

  • Absolute Ethanol (used in excess, ~10-20 eq, also serves as solvent)

  • Concentrated Sulfuric Acid (catalytic, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the nitrobenzoic acid isomer and absolute ethanol.

  • Catalyst Addition: While stirring, carefully add the concentrated sulfuric acid dropwise.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting material spot.

  • Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Work-up - Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with brine. Observe for cessation of effervescence during the bicarbonate wash.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by column chromatography or distillation if necessary, but is often of sufficient purity after the work-up for subsequent steps.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Reactants Nitrobenzoic Acid Ethanol (Excess) H₂SO₄ (cat.) Reflux Heat to Reflux (2-4h) Reactants->Reflux Quench Quench with Ice-Water Reflux->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Purification (e.g., Column Chrom.) Dry->Purify Product Pure Ethyl Nitrobenzoate Purify->Product

Caption: General workflow for Fischer esterification.

Conclusion and Outlook

The reactivity of substituted nitrobenzoic acids is a finely tuned interplay of electronic and steric effects. This compound stands out as a particularly strong carboxylic acid due to the confluence of a powerful ortho effect from the nitro group and an inductive pull from the meta-methoxy substituent. This high acidity and the unique substitution pattern make it a valuable, albeit sterically hindered, building block for complex molecular architectures.

In contrast, isomers such as 3- and 4-nitrobenzoic acid, while less acidic, offer greater accessibility to the carboxyl group for reactions like esterification. The choice of isomer is therefore a critical strategic decision in synthesis design, balancing desired reactivity at one functional group against potential steric or electronic interference from others. Understanding the principles laid out in this guide allows researchers to make informed predictions, saving valuable time and resources in the laboratory.

References

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A Spectroscopic Guide to Differentiating Nitrobenzoic Acid Isomers: An Essential Toolkit for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development and fine chemical synthesis, the precise identification of isomeric starting materials is not merely a procedural formality; it is a critical determinant of reaction outcomes, product purity, and ultimately, therapeutic efficacy. The three isomers of nitrobenzoic acid—2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid—serve as foundational building blocks in numerous synthetic pathways.[1] While sharing the identical molecular formula (C₇H₅NO₄) and weight (167.12 g/mol ), the seemingly subtle variation in the placement of the nitro group on the benzene ring profoundly alters their electronic and steric environments.[1][2] This guide provides a comprehensive, data-driven comparison of the spectroscopic signatures of these three isomers, offering a robust framework for their unambiguous differentiation using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The Decisive Role of Substituent Position

The electron-withdrawing nature of both the nitro (-NO₂) and carboxylic acid (-COOH) groups governs the spectroscopic characteristics of these molecules. The ortho (2-nitro), meta (3-nitro), and para (4-nitro) positioning of these groups relative to each other creates distinct electronic distributions and steric interactions within each molecule. These differences manifest as unique shifts in vibrational frequencies (IR), distinct chemical environments for protons and carbons (NMR), and specific fragmentation patterns (MS). Understanding these nuances is key to accurate isomeric identification.

Infrared (IR) Spectroscopy: Unveiling Functional Group Vibrations

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The key to differentiating the nitrobenzoic acid isomers lies in observing the subtle shifts in the characteristic absorption bands of the carboxylic acid and nitro functional groups, particularly the O-H and C=O stretching vibrations.

In the solid state, the ortho isomer, 2-nitrobenzoic acid, exhibits a significant deviation in its hydroxyl (-OH) stretching frequency due to strong intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent nitro group. This interaction broadens and shifts the O-H band to a lower wavenumber compared to the meta and para isomers, where intermolecular hydrogen bonding dominates.

Comparative IR Data
Functional Group Vibrational Mode 2-Nitrobenzoic Acid (cm⁻¹) 3-Nitrobenzoic Acid (cm⁻¹) 4-Nitrobenzoic Acid (cm⁻¹)
Carboxylic AcidO-H stretch~2500-3000 (broad)~2500-3300 (broad)~2500-3300 (broad)
AromaticC-H stretch~3000-3100~3000-3100[3]~3000-3100
Carboxylic AcidC=O stretch~1700~1700[3]~1715
Nitro GroupAsymmetric N-O stretch~1530~1550[3]~1550
Nitro GroupSymmetric N-O stretch~1350~1350[3]~1350

Note: The exact peak positions can vary slightly based on the sample preparation (e.g., KBr pellet, Nujol mull) and instrument.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid nitrobenzoic acid isomer is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis and subtracted from the sample spectrum.

  • Analysis: The positions of the key functional group bands (O-H, C=O, N-O) are identified and compared.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Place solid sample on ATR crystal B Record background spectrum A->B C Record sample spectrum B->C Subtract background D Identify key vibrational bands C->D E Compare peak positions to differentiate isomers D->E

Caption: Workflow for ATR-FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy provides the most detailed structural information for differentiating the nitrobenzoic acid isomers. Both ¹H and ¹³C NMR spectra reveal distinct patterns of chemical shifts and coupling constants that are unique to each isomer.

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons are highly sensitive to the electron-withdrawing effects of the nitro and carboxyl groups.

  • 2-Nitrobenzoic Acid: The proton adjacent to the carboxylic acid (H-6) is significantly deshielded and appears at the lowest field due to the combined anisotropic effect of the C=O bond and the inductive effect of the nitro group.[5][6]

  • 3-Nitrobenzoic Acid: The proton situated between the two electron-withdrawing groups (H-2) is the most deshielded. The other protons exhibit a more complex splitting pattern.

  • 4-Nitrobenzoic Acid: Due to the symmetry of the molecule, only two distinct signals are observed in the aromatic region, each integrating to two protons. The protons adjacent to the nitro group (H-3 and H-5) and the protons adjacent to the carboxylic acid group (H-2 and H-6) form a characteristic AA'BB' system.[7]

Comparative ¹H NMR Data (in DMSO-d₆)
Isomer Proton Assignment Approximate Chemical Shift (δ) in ppm
2-Nitrobenzoic Acid H-68.00 - 8.03[5]
H-47.88 - 7.90[5]
H-57.81 - 7.82[5]
H-37.79[5]
3-Nitrobenzoic Acid H-2~8.9
H-4, H-6~8.5
H-5~7.75
4-Nitrobenzoic Acid H-2, H-68.13 - 8.20[7]
H-3, H-58.30 - 8.33[7]

Note: Chemical shifts are approximate and can vary with the solvent and concentration.[1]

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the benzene ring are also influenced by the substituent effects. The carbons directly attached to the electron-withdrawing groups (ipso-carbons) are significantly shifted.

  • 2-Nitrobenzoic Acid: The ipso-carbon of the nitro group (C-2) is found at a lower field compared to the other isomers.[5]

  • 3-Nitrobenzoic Acid: The chemical shifts of the aromatic carbons are more spread out due to the meta-positioning of the substituents.

  • 4-Nitrobenzoic Acid: Due to symmetry, only four signals are observed for the six aromatic carbons. The ipso-carbon of the nitro group (C-4) is typically at the lowest field.[7]

Comparative ¹³C NMR Data (in DMSO-d₆)
Isomer Carbon Assignment Approximate Chemical Shift (δ) in ppm
2-Nitrobenzoic Acid C=O165.7[5]
C-2147.9[5]
C-4133.5[5]
C-6131.8[5]
C-1130.3[5]
C-5129.1[5]
C-3124.2[5]
3-Nitrobenzoic Acid C=O~165
C-3~148
C-1~132
C-5~136
C-6~130
C-2~127
C-4~124
4-Nitrobenzoic Acid C=O166.27[7]
C-4150.47[7]
C-1136.89[7]
C-2, C-6131.15[7]
C-3, C-5124.16[7]

Note: Chemical shifts are approximate and can vary with the solvent and concentration.[1]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the nitrobenzoic acid isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field Fourier Transform NMR (FT-NMR) spectrometer, operating at a frequency of 400 MHz or higher for protons.[8]

  • Data Acquisition: Acquire the ¹H spectrum followed by the proton-decoupled ¹³C spectrum. Standard acquisition parameters should be employed.[8]

  • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign the chemical shifts for both ¹H and ¹³C spectra based on expected substituent effects and coupling patterns.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Dissolve sample in deuterated solvent B Add internal standard (TMS) A->B C Acquire 1H spectrum B->C D Acquire 13C spectrum C->D E Process spectra D->E F Assign chemical shifts and coupling constants E->F

Caption: Workflow for ¹H and ¹³C NMR Spectroscopy.

Mass Spectrometry (MS): Elucidating Fragmentation Patterns

While all three isomers have the same molecular weight, their fragmentation patterns in mass spectrometry can provide confirmatory evidence for their identity. Electron Ionization (EI) is a common technique used for this purpose. The molecular ion peak ([M]⁺) will be observed at an m/z of 167.

The primary fragmentation pathways involve the loss of small, stable molecules such as •OH, H₂O, •NO, and •NO₂. The relative abundances of the resulting fragment ions can differ based on the stability of the precursor ion and the proximity of the functional groups.

  • 2-Nitrobenzoic Acid: A characteristic fragmentation pathway is the "ortho effect," where the proximity of the carboxylic acid and nitro groups facilitates the loss of an •OH radical followed by the loss of CO, leading to a prominent peak at m/z 121. The subsequent loss of •NO gives a peak at m/z 91.

  • 3-Nitrobenzoic Acid and 4-Nitrobenzoic Acid: These isomers typically show a more prominent loss of •NO₂ (m/z 121) and the loss of the •COOH group (m/z 122). The fragmentation patterns are generally more similar to each other than to the ortho isomer.

Comparative Mass Spectrometry Data (EI)
Isomer m/z of Molecular Ion ([M]⁺) Key Fragment Ions (m/z)
2-Nitrobenzoic Acid 167150 ([M-OH]⁺), 122 ([M-NO₂]⁺), 121 ([M-NO₂-H]⁺), 93, 65[9]
3-Nitrobenzoic Acid 167121 ([M-NO₂]⁺), 93, 65
4-Nitrobenzoic Acid 167121 ([M-NO₂]⁺), 93, 65
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and the characteristic fragment ions.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection A Introduce sample into MS B Electron Ionization (70 eV) A->B C Separate ions by m/z B->C D Generate mass spectrum C->D E Analyze fragmentation pattern D->E

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic differentiation of 2-nitro, 3-nitro, and 4-nitrobenzoic acid is a clear-cut process when the appropriate analytical techniques are employed and the underlying chemical principles are understood. While IR spectroscopy can provide initial clues, particularly for identifying the ortho isomer through its characteristic intramolecular hydrogen bonding, NMR spectroscopy offers the most definitive and detailed structural information for unambiguous identification of all three isomers. Mass spectrometry serves as a valuable complementary technique, with the "ortho effect" providing a distinctive fragmentation pattern for 2-nitrobenzoic acid. By leveraging the data and protocols outlined in this guide, researchers and drug development professionals can confidently identify and utilize the correct nitrobenzoic acid isomer, ensuring the integrity and success of their scientific endeavors.

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A Comparative Guide to the Biological Activity of 3-Methoxy-2-nitrobenzoic Acid Derivatives Versus the Parent Compound

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuances of structure-activity relationships is paramount in the quest for novel therapeutics. This guide provides an in-depth technical comparison of the biological activities of derivatives of 3-methoxy-2-nitrobenzoic acid against the parent compound. While direct comparative quantitative data is sparse in publicly available literature, this document synthesizes findings from structurally related compounds to provide a comprehensive overview of the therapeutic potential and the chemical logic behind the derivatization of this versatile scaffold.

Introduction: The Potential of the this compound Scaffold

This compound is a versatile chemical intermediate characterized by a benzene ring substituted with a carboxylic acid group, a methoxy group, and a nitro group.[1][2] The electronic properties conferred by the electron-withdrawing nitro group and the electron-donating methoxy group create a unique chemical environment that makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.[1] While the parent compound itself has been noted for its cytotoxic potential, derivatization of its core structure offers a promising avenue to enhance potency, selectivity, and pharmacokinetic properties for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3]

Rationale for Derivatization: Avenues for Enhancing Biological Activity

The chemical structure of this compound offers several key sites for modification to modulate its biological activity. The primary strategies involve alterations to the carboxylic acid, nitro, and methoxy groups.

  • Carboxylic Acid Group: The carboxylic acid moiety can be readily converted into esters, amides, and hydrazides. This modification can significantly impact the compound's solubility, membrane permeability, and ability to interact with biological targets. For instance, the formation of amides can introduce new hydrogen bonding opportunities, potentially leading to stronger interactions with enzyme active sites or receptors.

  • Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the aromatic ring.[1] Its reduction to an amino group opens up a vast array of synthetic possibilities, including the formation of Schiff bases and the synthesis of various heterocyclic systems, which are common pharmacophores in many drug molecules.

  • Methoxy Group: The methoxy group, being an electron-donating group, can influence the molecule's lipophilicity and metabolic stability. Demethylation to a hydroxyl group can provide a new site for hydrogen bonding or further functionalization.

The strategic combination of these modifications allows for the fine-tuning of the molecule's physicochemical properties and, consequently, its biological activity.

Comparative Biological Activity: Insights from Structurally Related Compounds

While direct experimental data comparing this compound with its derivatives is limited, we can infer potential trends by examining the biological activities of structurally analogous compounds.

Anticancer Activity

Nitroaromatic compounds have garnered significant interest as potential anticancer agents.[4] The parent compound, this compound, has been described as a cytotoxic agent.[1] Derivatives of structurally similar nitrobenzoic acids have shown significant cytotoxic effects against various cancer cell lines.[3]

Table 1: Cytotoxic Activity of Structurally Related Benzoic Acid Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)
Quinazoline Derivative¹4,7-disubstituted 8-methoxyquinazolineHCT116 (Colon)4.9 - 17.4
Benzoic AcidBenzoic AcidPC3 (Prostate)85.54 (48h)
Benzoic AcidBenzoic AcidHeLa (Cervical)670.6 (48h)

¹Synthesized from 4-hydroxy-3-methoxy-2-nitrobenzoic acid.

The data in Table 1, although not a direct comparison, suggests that the transformation of the benzoic acid scaffold into more complex heterocyclic systems, such as quinazolines, can lead to potent anticancer activity.[5] The variability in the cytotoxicity of benzoic acid itself against different cancer cell lines highlights the importance of cell-line-specific screening.

Anti-inflammatory Activity
Antimicrobial Activity

Hydrazide-hydrazone derivatives are a well-known class of compounds with a broad spectrum of antimicrobial activity.[5] The synthesis of hydrazide-hydrazones from this compound could potentially yield compounds with significant antibacterial and antifungal properties. The general mechanism of action for nitro-substituted aromatic compounds often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[3]

Table 2: Antimicrobial Activity of Structurally Related Hydrazide-Hydrazone Derivatives

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)
Hydrazide-hydrazoneN'-[(E)-substituted-phenylmethylidene]-3-methoxybenzohydrazidesStaphylococcus aureus>125 (for chloro-substituted)
Hydrazide-hydrazoneN'-[(E)-(5-nitro-2-furyl)methylidene]-3-methoxybenzohydrazideStaphylococcus aureus0.98

The data in Table 2 demonstrates that the nature of the substituent on the aldehyde part of the hydrazone plays a critical role in determining the antimicrobial potency. The presence of a 5-nitro-2-furyl group leads to potent activity, while simple chloro-substitution results in a loss of efficacy.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the key biological assays are provided below.

Protocol for MTT Assay (Anticancer Cytotoxicity)

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in a 96-well plate compound_prep 2. Prepare serial dilutions of test compounds cell_treatment 3. Treat cells with compounds compound_prep->cell_treatment incubation_24_72h 4. Incubate for 24-72 hours cell_treatment->incubation_24_72h mtt_addition 5. Add MTT solution incubation_24_72h->mtt_addition incubation_2_4h 6. Incubate for 2-4 hours mtt_addition->incubation_2_4h solubilization 7. Solubilize formazan crystals incubation_2_4h->solubilization read_absorbance 8. Read absorbance at 570 nm solubilization->read_absorbance calculate_ic50 9. Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Cell Treatment: Remove the culture medium and add fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Protocol for Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This in vivo assay is a standard model for evaluating acute inflammation.

Workflow Diagram:

Carrageenan_Assay_Workflow cluster_prep Preparation cluster_induction Induction cluster_measurement Measurement cluster_analysis Data Analysis animal_acclimatization 1. Acclimatize animals compound_admin 2. Administer test compounds animal_acclimatization->compound_admin carrageenan_injection 3. Inject carrageenan into paw compound_admin->carrageenan_injection paw_volume_measurement 4. Measure paw volume at intervals carrageenan_injection->paw_volume_measurement calculate_edema 5. Calculate edema inhibition paw_volume_measurement->calculate_edema

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Inflammation Induction: After a specific time (usually 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Protocol for Broth Microdilution Method (Antimicrobial Activity - MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a substance that prevents the visible growth of a microorganism.

Workflow Diagram:

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_dilution 1. Prepare serial dilutions of compounds in a 96-well plate inoculum_prep 2. Prepare standardized microbial inoculum inoculation 3. Inoculate wells with microbial suspension inoculum_prep->inoculation incubation_18_24h 4. Incubate for 18-24 hours inoculation->incubation_18_24h read_mic 5. Visually determine the MIC incubation_18_24h->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion and Future Directions

While direct comparative data remains a key area for future investigation, the available evidence strongly suggests that the derivatization of this compound is a promising strategy for the development of novel therapeutic agents. The parent compound's inherent cytotoxicity provides a solid foundation, and modifications to its functional groups offer the potential to significantly enhance its anticancer, anti-inflammatory, and antimicrobial properties. Future research should focus on the systematic synthesis and screening of a library of this compound derivatives, with the parent compound included as a benchmark. This will enable the establishment of clear structure-activity relationships and guide the rational design of more potent and selective drug candidates.

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A Comparative Study on the Acidity of Methoxy-Nitrobenzoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the acidity (pKa) of a molecule is a cornerstone physicochemical property. It profoundly influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, thereby dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive comparative analysis of the acidity of methoxy-nitrobenzoic acid isomers, molecules of significant interest in medicinal chemistry. We will delve into the electronic effects governing their acidity, present a compilation of experimental and predicted pKa values, and provide a detailed, field-proven protocol for their experimental determination.

The Theoretical Framework: Understanding Substituent Effects on Acidity

The acidity of a substituted benzoic acid is intricately linked to the electronic properties of its substituents and their positions on the aromatic ring. The introduction of electron-withdrawing or electron-donating groups alters the stability of the carboxylate anion formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid and, consequently, a lower pKa value.

The influence of substituents can be dissected into two primary electronic effects:

  • Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the atoms. Electron-withdrawing groups (like the nitro group) exert a -I effect, pulling electron density away from the carboxylate group, which stabilizes the negative charge and increases acidity. Conversely, electron-donating groups (like the alkyl part of the methoxy group) have a +I effect that destabilizes the anion and decreases acidity. The inductive effect weakens with distance.

  • Resonance Effect (-M/+M or -R/+R): This effect involves the delocalization of electrons through the pi (π) system of the benzene ring. Electron-withdrawing groups with double or triple bonds, such as the nitro group (-NO₂), exhibit a -M effect, which withdraws electron density from the ring and strongly stabilizes the carboxylate anion, particularly when positioned ortho or para to the carboxylic acid. The methoxy group (-OCH₃), with its lone pair of electrons on the oxygen atom, exerts a +M effect, donating electron density to the ring. This donation destabilizes the carboxylate anion and decreases acidity, with the effect being most pronounced at the para position.

A powerful tool for quantifying these electronic effects is the Hammett equation .[1] This linear free-energy relationship correlates the reaction rates and equilibrium constants of reactions involving meta- and para-substituted benzene derivatives. The equation is expressed as:

log(K/K₀) = ρσ

Where:

  • K is the equilibrium constant for the substituted reactant.

  • K₀ is the equilibrium constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

  • ρ (rho) is the reaction constant, which is specific to the reaction type.

For the dissociation of benzoic acids, ρ is defined as 1. A positive σ value indicates an electron-withdrawing group that increases acidity, while a negative σ value signifies an electron-donating group that decreases acidity.

Substituent_Effects cluster_benzoic_acid Benzoic Acid Core cluster_effects Substituent Effects cluster_outcomes Impact on Acidity BA C₆H₅COOH Anion C₆H₅COO⁻ + H⁺ BA->Anion Deprotonation EWG Electron-Withdrawing Group (EWG) e.g., -NO₂ EDG Electron-Donating Group (EDG) e.g., -OCH₃ Stabilization Anion Stabilization EWG->Stabilization -I / -M Effects Destabilization Anion Destabilization EDG->Destabilization +I / +M Effects Increased_Acidity Increased Acidity (Lower pKa) Stabilization->Increased_Acidity Decreased_Acidity Decreased Acidity (Higher pKa) Destabilization->Decreased_Acidity

Comparative Acidity: A Data-Driven Analysis

The interplay of inductive and resonance effects, along with steric hindrance (the ortho effect), leads to a wide range of acidities among the methoxy-nitrobenzoic acid isomers. The following table summarizes available experimental and predicted pKa values for these compounds, alongside key reference molecules.

CompoundSubstituent PositionspKa (Experimental)pKa (Predicted)
Reference Compounds
Benzoic Acid-4.20-
2-Nitrobenzoic Acid2-NO₂2.17-
3-Nitrobenzoic Acid3-NO₂3.45-
4-Nitrobenzoic Acid4-NO₂3.44-
2-Methoxybenzoic Acid2-OCH₃4.09-
3-Methoxybenzoic Acid3-OCH₃4.09-
4-Methoxybenzoic Acid4-OCH₃4.47-
3,5-Dinitrobenzoic Acid3,5-(NO₂)₂2.82[2]-
Methoxy-Nitrobenzoic Acid Isomers
4-Methoxy-3-nitrobenzoic acid4-OCH₃, 3-NO₂Not available3.85[3]
5-Methoxy-2-nitrobenzoic acid5-OCH₃, 2-NO₂Not available2.06[4][5]
3-Methoxy-5-nitrobenzoic acid3-OCH₃, 5-NO₂Not available~3.36

Analysis of Acidity Trends:

  • The Dominance of the Nitro Group: The nitro group is a powerful electron-withdrawing group, and its presence invariably increases the acidity of benzoic acid. This is evident from the significantly lower pKa values of all nitrobenzoic acids compared to benzoic acid.

  • The Ortho Effect: A substituent in the ortho position, regardless of its electronic nature, generally increases the acidity of benzoic acid. This "ortho effect" is a combination of steric and electronic factors. In the case of 2-nitrobenzoic acid, the strong -I and -M effects of the nitro group, combined with the ortho effect, make it a much stronger acid than its meta and para isomers.

  • Positional Isomerism Matters: The relative positions of the methoxy and nitro groups have a profound impact on acidity. For instance, in 5-methoxy-2-nitrobenzoic acid, the nitro group is ortho to the carboxylic acid, leading to a predicted pKa of 2.06, which is comparable to that of 2-nitrobenzoic acid. This suggests that the ortho nitro group's acid-strengthening effect is dominant.

  • Competing Effects: In 4-methoxy-3-nitrobenzoic acid, the methoxy group is para to the carboxylic acid, and the nitro group is meta. The para-methoxy group exerts a +M effect, which is electron-donating and acid-weakening. The meta-nitro group has a -I effect, which is electron-withdrawing and acid-strengthening. The predicted pKa of 3.85 suggests that the combination of these effects results in an acidity that is slightly stronger than benzoic acid but weaker than 3-nitrobenzoic acid.

Experimental Determination of pKa: A Validated Protocol

Accurate pKa determination is crucial for reliable structure-activity relationship (SAR) studies. Potentiometric titration is a robust and widely used method for this purpose.[6]

Protocol: pKa Determination by Potentiometric Titration

1. Materials and Equipment:

  • pH meter with a glass electrode

  • Calibrated burette (10 mL or 25 mL)

  • Magnetic stirrer and stir bar

  • Beaker (100 mL)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Standard pH buffers (e.g., pH 4.00, 7.00, and 10.00)

  • 0.01 M solution of the methoxy-nitrobenzoic acid isomer (in a suitable solvent, e.g., water or a water-cosolvent mixture if solubility is low)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Deionized water

2. Experimental Procedure:

  • Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard pH buffers.

  • Sample Preparation: Accurately pipette a known volume (e.g., 50.0 mL) of the 0.01 M acid solution into the beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

  • Initial Reading: Record the initial pH of the solution.

  • Titration: Begin adding the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Equivalence Point: As the equivalence point is approached, the pH will change more rapidly. Reduce the increment volume to obtain more data points in this region. Continue the titration well past the equivalence point.

3. Data Analysis:

  • Titration Curve: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

  • Equivalence Point Determination: The equivalence point is the point of steepest inflection on the titration curve. This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

  • pKa Calculation: The pKa is equal to the pH at the half-equivalence point. The half-equivalence point is the volume of NaOH that is exactly half of the volume required to reach the equivalence point.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare_Sample Prepare Acid Solution Calibrate->Prepare_Sample Setup Set up Titration Apparatus Prepare_Sample->Setup Add_Titrant Add NaOH in Increments Setup->Add_Titrant Record_Data Record pH and Volume Add_Titrant->Record_Data Record_Data->Add_Titrant Repeat until past equivalence point Plot_Curve Plot Titration Curve Record_Data->Plot_Curve Find_Equiv Determine Equivalence Point Plot_Curve->Find_Equiv Calc_pKa Calculate pKa at Half-Equivalence Find_Equiv->Calc_pKa

Conclusion

The acidity of methoxy-nitrobenzoic acid isomers is a complex function of the electronic and steric effects of the substituents. A thorough understanding of these principles, coupled with accurate experimental data, is indispensable for medicinal chemists and drug development professionals. The predictive power of tools like the Hammett equation provides a valuable framework for rational drug design, while robust experimental methods like potentiometric titration offer the necessary validation. This guide serves as a foundational resource for navigating the intricate relationship between molecular structure and acidity in this important class of compounds.

References

  • Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937 , 59 (1), 96–103. [Link]

  • Avdeef, A. Potentiometric pKa Determination. In pKa Determination by Potentiometry and Spectrophotometry; John Wiley & Sons, Ltd, 2012; pp 65–133. [Link]

  • Shalaeva, M.; Kenseth, J.; Lombardo, F.; Bastin, A. Measurement of Dissociation Constants (pKa) of Drugs by Potentiometric Titration. In Methods and Principles in Medicinal Chemistry; Mannhold, R., Kubinyi, H., Folkers, G., Eds.; Wiley-VCH Verlag GmbH & Co. KGaA, 2008; pp 265–291.
  • Box, K. J.; Völgyi, G.; Baka, E.; Stuart, M.; Takács-Novák, K.; Comer, J. E. A. pKa Determination of Water-Insoluble Drugs in Organic Solvent–Water Mixtures. Helv. Chim. Acta2007, 90 (8), 1538–1553.
  • Serjeant, E. P.; Dempsey, B. Ionisation Constants of Organic Acids in Aqueous Solution; Pergamon Press, 1979.
  • Stenutz, R. pKa values. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Brainly. The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid? [Link]

  • LookChem. 5-Methoxy-2-nitrobenzoic acid. [Link]

  • Wikipedia. 3,5-Dinitrobenzoic acid. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 3-Methoxy-2-nitrobenzoic Acid: A Comparative Validation Approach

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Validated Synthesis

In the realm of pharmaceutical and fine chemical synthesis, 3-Methoxy-2-nitrobenzoic acid serves as a valuable intermediate, prized for its specific substitution pattern that enables the construction of complex molecular architectures.[1] The presence of the electron-withdrawing nitro group significantly influences the reactivity of the benzoic acid backbone, making it a versatile precursor.[1] However, the successful synthesis of this molecule is not merely about achieving the final product. It is a rigorous exercise in controlling regioselectivity and ensuring purity.

This guide provides an in-depth, comparative analysis of synthetic methodologies for this compound. We will dissect the classic mixed-acid nitration approach and compare it with a milder alternative. More critically, we will establish a self-validating framework by detailing the characterization of the starting material, the target molecule, and its principal isomeric byproduct. This ensures that researchers can not only synthesize the compound but also unequivocally validate its identity and purity through robust analytical methods.

Comparative Synthesis Methodologies: Controlling the Nitration

The introduction of a nitro group onto the 3-methoxybenzoic acid ring is a classic electrophilic aromatic substitution. The regiochemical outcome is a delicate interplay between the directing effects of the existing substituents. The methoxy group (-OCH₃) is an activating, ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. This creates a competitive scenario where the incoming electrophile, the nitronium ion (NO₂⁺), is directed to multiple positions.

Due to steric hindrance from the adjacent carboxylic acid, the major product of nitration is typically the desired 2-nitro isomer.[1] However, the formation of the 4-nitro and 6-nitro isomers is also possible. Herein, we compare two common methods for this transformation.

Method A: The Classic Approach - Concentrated Nitric and Sulfuric Acids

This is the most direct and widely used method for the nitration of many aromatic compounds. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[1]

Mechanism of Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

This powerful system ensures a high degree of nitration but requires careful temperature control to minimize side reactions, such as over-nitration to dinitro-compounds and oxidative degradation.[2]

Method B: A Milder Alternative - Nitric Acid and Acetic Anhydride

An alternative to the harsh conditions of mixed acid is the use of nitric acid in acetic anhydride (Ac₂O). This mixture generates acetyl nitrate (CH₃COONO₂), a milder and more selective nitrating agent.[1]

Mechanism of Acetyl Nitrate Formation: (CH₃CO)₂O + HNO₃ ⇌ CH₃COONO₂ + CH₃COOH

This method often leads to cleaner reactions and can improve selectivity, reducing the formation of unwanted byproducts.[1] A significant advantage is the avoidance of large quantities of highly corrosive sulfuric acid and the subsequent acidic wastewater, making it a more environmentally benign option.[3]

Experimental Protocols: A Step-by-Step Validation Workflow

A self-validating synthesis protocol requires characterization at each critical stage. Below are the detailed methodologies for the synthesis via Method A, including the characterization of the starting material and the final product.

Workflow for Synthesis and Validation

G cluster_0 Preparation & Synthesis cluster_1 Purification & Validation SM Starting Material: 3-Methoxybenzoic Acid Char_SM Characterize SM (NMR, IR, MS) SM->Char_SM Reaction Method A: Nitration (HNO₃ / H₂SO₄) Char_SM->Reaction Validated SM Workup Work-up & Isolation (Quenching & Filtration) Reaction->Workup Crude Crude Product (Mixture of Isomers) Workup->Crude Purify Purification (Recrystallization) Crude->Purify Final_Prod Final Product: This compound Purify->Final_Prod Char_FP Characterize Final Product (NMR, IR, MS, m.p.) Final_Prod->Char_FP Compare Compare with Byproduct Data (e.g., 4-Nitro Isomer) Char_FP->Compare Purity & Identity Confirmation

Caption: Workflow for synthesis, purification, and validation.

Part 1: Characterization of Starting Material (3-Methoxybenzoic Acid)

Before initiating the synthesis, it is imperative to confirm the identity and purity of the starting material, 3-methoxybenzoic acid.

Protocol: Analytical Characterization of 3-Methoxybenzoic Acid

  • Sample Preparation: Prepare separate, appropriately concentrated samples for NMR, IR, and MS analysis according to standard laboratory procedures.

  • ¹H NMR Spectroscopy: Dissolve ~5-10 mg of the sample in 0.6 mL of CDCl₃. Acquire the spectrum and observe the characteristic peaks.

  • IR Spectroscopy: Acquire the spectrum using a KBr pellet or ATR accessory. Identify the key functional group frequencies.

  • Mass Spectrometry (MS): Obtain the electron ionization (EI) mass spectrum to determine the molecular weight.

Part 2: Synthesis of this compound (Method A)

Materials:

  • 3-Methoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice and distilled water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, cautiously add 10.0 g of 3-methoxybenzoic acid to 50 mL of concentrated sulfuric acid. Stir the mixture in an ice bath, maintaining the temperature below 10°C.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add 8.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of 3-methoxybenzoic acid over 30-40 minutes. Crucially, maintain the reaction temperature between 0-10°C throughout the addition.

  • Reaction Completion: After the addition is complete, stir the reaction mixture in the ice bath for an additional 2 hours.

  • Work-up: Pour the reaction mixture slowly and carefully over a slurry of 200 g of crushed ice with constant stirring.

  • Isolation: The crude product will precipitate. Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water until the washings are neutral to litmus paper.

  • Drying: Allow the crude product to air-dry.

Part 3: Purification and Final Validation

Recrystallization is an effective method for purifying the desired 2-nitro isomer from the 4-nitro and other byproducts.

Protocol: Recrystallization and Characterization

  • Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 50°C).

  • Final Characterization: Perform a full suite of analyses on the purified product:

    • ¹H NMR Spectroscopy (in DMSO-d₆)

    • IR Spectroscopy

    • Mass Spectrometry

    • Melting Point determination

Data Analysis: A Comparative Spectroscopic Guide

The definitive validation of the synthesis lies in the careful comparison of spectroscopic data. The following tables summarize the expected data for the starting material, the desired product, and the most likely isomeric byproduct, 3-methoxy-4-nitrobenzoic acid.

Table 1: Comparative ¹H NMR Data (ppm)
Proton Assignment 3-Methoxybenzoic Acid (CDCl₃) This compound (DMSO-d₆) [4]3-Methoxy-4-nitrobenzoic Acid (DMSO-d₆) [5]Rationale for Differentiation
-COOH ~10.0-12.0~14.0~8.25The acidic proton's chemical shift is highly solvent-dependent but distinct for each isomer.
-OCH₃ ~3.8~3.93~3.98Subtle downfield shift due to the proximity of the nitro group.
Aromatic H ~7.1-7.6~7.59-7.67~7.57-7.96The splitting patterns and chemical shifts of the aromatic protons are the most definitive indicators of isomer identity. The 2-nitro isomer shows a more compressed aromatic region compared to the wider spread of the 4-nitro isomer.
Table 2: Comparative IR Spectroscopy Data (cm⁻¹)
Functional Group 3-Methoxybenzoic Acid This compound 3-Methoxy-4-nitrobenzoic Acid Rationale for Differentiation
O-H (Carboxylic Acid) 2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)Characteristic broad peak for carboxylic acid dimers in all compounds.
C=O (Carboxylic Acid) ~1680-1710~1690-1720~1680-1710Standard carbonyl stretch.
C-O (Methoxy) ~1250-1300, ~1030-1050~1260, ~1040~1270, ~1020Aryl-alkyl ether stretches.
N-O (Nitro Asymmetric) N/A~1530-1550~1520-1540Key differentiating peaks. The presence of these strong absorptions confirms successful nitration.
N-O (Nitro Symmetric) N/A~1340-1360~1340-1360
Table 3: Comparative Mass Spectrometry Data (m/z)
Compound Molecular Formula Molecular Weight ( g/mol ) Observed [M]⁺ Key Fragmentation Ions
3-Methoxybenzoic Acid C₈H₈O₃152.15152135 ([M-OH]⁺), 107 ([M-COOH]⁺)
This compound C₈H₇NO₅197.14197180 ([M-OH]⁺), 151 ([M-NO₂]⁺)
3-Methoxy-4-nitrobenzoic Acid C₈H₇NO₅197.14197180 ([M-OH]⁺), 151 ([M-NO₂]⁺)

Note: While MS confirms the molecular weight, it does not distinguish between isomers. NMR and IR are essential for this purpose.

Conclusion: Towards a Validated and Reproducible Synthesis

This guide has detailed a comprehensive framework for the synthesis and validation of this compound. By understanding the underlying mechanisms of electrophilic aromatic substitution, researchers can make informed decisions about their synthetic strategy, weighing the benefits of the robust mixed-acid method against the milder, more selective acetic anhydride approach.

The cornerstone of this guide is the principle of self-validation through intermediate and final product characterization. The provided spectroscopic data serves as a reliable benchmark for confirming not only the successful synthesis of the target molecule but also its purity and isomeric integrity. By adopting this rigorous, data-driven approach, scientists can ensure the production of high-quality, well-characterized intermediates, which is fundamental to the success of any subsequent research and development efforts.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against 3-Methoxy-2-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical parameter that dictates the reliability and accuracy of immunoassays. When developing antibodies against small molecules, or haptens, such as 3-Methoxy-2-nitrobenzoic acid and its derivatives, a thorough investigation of cross-reactivity is not just a quality control step, but a fundamental necessity for assay validation. This guide provides an in-depth comparison of methodologies to assess antibody cross-reactivity, supported by experimental data and protocols, to empower you in making informed decisions for your research.

The journey from a small molecule to a validated immunoassay is intricate. Small molecules like this compound are not immunogenic on their own and require conjugation to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an immune response.[1][2][3] This process, however, can lead to the generation of antibodies that recognize not only the target hapten but also structurally similar molecules, leading to potential cross-reactivity. The density of the hapten on the carrier protein is a critical factor that can influence the resulting antibody repertoire and its specificity.[4][5][6]

This guide will navigate the complexities of evaluating the cross-reactivity of antibodies generated against this compound derivatives, focusing on practical experimental design and data interpretation.

Comparing Antibody Performance: The Foundation of Specificity

The choice between monoclonal and polyclonal antibodies is a pivotal decision that will profoundly impact the specificity of your immunoassay.

  • Monoclonal Antibodies (mAbs): Originating from a single B-cell clone, mAbs offer high specificity by recognizing a single epitope on the antigen.[7] This homogeneity translates to consistent, reproducible results with a lower likelihood of cross-reactivity.

  • Polyclonal Antibodies (pAbs): As a heterogeneous mix of antibodies from different B-cell clones, pAbs recognize multiple epitopes on the same antigen.[7] While this can lead to a more robust signal, it also increases the potential for cross-reactivity with structurally related compounds.

To illustrate this, consider the following hypothetical cross-reactivity data for a monoclonal and a polyclonal antibody raised against a this compound-BSA conjugate.

Table 1: Hypothetical Cross-Reactivity of a Monoclonal Antibody (mAb-3M2N) against this compound

CompoundStructureConcentration at 50% Inhibition (IC50, ng/mL)Cross-Reactivity (%)
This compound CH₃O-C₆H₃(NO₂)-COOH 15 100
3-Ethoxy-2-nitrobenzoic acidCH₃CH₂O-C₆H₃(NO₂)-COOH3504.3
3-Hydroxy-2-nitrobenzoic acidHO-C₆H₃(NO₂)-COOH9001.7
2-Nitrobenzoic acidC₆H₄(NO₂)-COOH> 10,000< 0.15
3-Methoxybenzoic acidCH₃O-C₆H₄-COOH2,0000.75
3-Methyl-2-nitrobenzoic acidCH₃-C₆H₃(NO₂)-COOH> 10,000< 0.15

Table 2: Hypothetical Cross-Reactivity of a Polyclonal Antibody (pAb-3M2N) against this compound

CompoundStructureConcentration at 50% Inhibition (IC50, ng/mL)Cross-Reactivity (%)
This compound CH₃O-C₆H₃(NO₂)-COOH 8 100
3-Ethoxy-2-nitrobenzoic acidCH₃CH₂O-C₆H₃(NO₂)-COOH1505.3
3-Hydroxy-2-nitrobenzoic acidHO-C₆H₃(NO₂)-COOH4002.0
2-Nitrobenzoic acidC₆H₄(NO₂)-COOH5,0000.16
3-Methoxybenzoic acidCH₃O-C₆H₄-COOH8001.0
3-Methyl-2-nitrobenzoic acidCH₃-C₆H₃(NO₂)-COOH7,5000.11

As the hypothetical data suggests, the monoclonal antibody (mAb-3M2N) demonstrates superior specificity with significantly lower cross-reactivity towards related compounds when compared to the polyclonal antibody (pAb-3M2N). While the polyclonal antibody may appear more sensitive to the target analyte (lower IC50), its broader recognition of structurally similar molecules could compromise assay accuracy.

Methodology Showdown: Competitive ELISA vs. Surface Plasmon Resonance

Two primary techniques are widely employed to quantify antibody cross-reactivity for small molecules: the traditional Competitive Enzyme-Linked Immunosorbent Assay (cELISA) and the more advanced Surface Plasmon Resonance (SPR).

Competitive ELISA: The Workhorse of Cross-Reactivity Screening

A competitive ELISA is a robust and cost-effective method for determining the cross-reactivity of antibodies against small molecules.[8][9] The principle relies on the competition between the free analyte in the sample and a labeled antigen for a limited number of antibody binding sites.

Competitive ELISA Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection node_coating Coat microplate wells with This compound-protein conjugate node_blocking Block unbound sites with a suitable blocking buffer (e.g., BSA) node_coating->node_blocking Incubate & Wash node_competition Add antibody and competing (free) this compound or its analogs node_blocking->node_competition Incubate & Wash node_secondary Add enzyme-conjugated secondary antibody node_competition->node_secondary Incubate & Wash node_substrate Add substrate (e.g., TMB) node_secondary->node_substrate Incubate & Wash node_read Measure absorbance node_substrate->node_read Stop reaction

Caption: A schematic of the competitive ELISA workflow.

  • Plate Coating:

    • Dilute the this compound-protein conjugate to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[10]

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[11]

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.[10]

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times as described above.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and the potential cross-reactants in assay buffer.

    • In separate tubes, pre-incubate the diluted primary antibody with each concentration of the standard or cross-reactant for 1 hour at room temperature.

    • Add 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times.

  • Detection:

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.[10]

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2M H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Plot a standard curve of absorbance versus the concentration of this compound.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the signal).

    • Calculate the percent cross-reactivity using the following formula:

      • % Cross-Reactivity = (IC50 of this compound / IC50 of potential cross-reactant) x 100

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[12][13] In the context of cross-reactivity studies, SPR provides valuable kinetic data, including association (ka) and dissociation (kd) rates, which offer a more nuanced understanding of antibody-antigen binding than endpoint assays like ELISA.[14]

SPR Workflow cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_regeneration Regeneration cluster_analysis Data Analysis node_immobilization Immobilize antibody on a sensor chip surface node_association Inject this compound or its analogs (analyte) node_immobilization->node_association node_dissociation Inject running buffer to monitor dissociation node_association->node_dissociation node_regeneration Inject regeneration solution to remove bound analyte node_dissociation->node_regeneration node_analysis Generate sensorgrams and determine kinetic parameters (ka, kd, KD) node_regeneration->node_analysis

Caption: A schematic of the Surface Plasmon Resonance workflow.

  • Antibody Immobilization:

    • Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of EDC and NHS.

    • Inject the antibody raised against this compound over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of this compound (the analyte) over the immobilized antibody surface and a reference flow cell.

    • Monitor the association phase in real-time.

    • Inject running buffer to monitor the dissociation phase.

  • Cross-Reactivity Assessment:

    • Repeat the binding analysis with the same concentration series for each of the potential cross-reacting analogs.

  • Surface Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

    • Compare the KD values for the target analyte and the potential cross-reactants to quantify cross-reactivity.

Complementary Techniques for a Comprehensive Picture

While ELISA and SPR are the primary tools for quantifying cross-reactivity, other techniques can provide valuable supporting data.

Western Blotting: Verifying the Immunogen

Western blotting can be employed to confirm the successful conjugation of this compound to the carrier protein.[15] By running the conjugate on an SDS-PAGE gel, transferring it to a membrane, and probing with the developed antibody, you can visualize the hapten-carrier complex and confirm that the antibody recognizes the conjugated hapten.

Interpreting the Data: Beyond the Numbers

A low percentage of cross-reactivity in a competitive ELISA or a significantly higher KD value in an SPR analysis for an analog compared to the target analyte indicates high antibody specificity. It is crucial to test a panel of structurally related compounds to build a comprehensive cross-reactivity profile. The acceptable level of cross-reactivity will depend on the specific application of the immunoassay. For diagnostic assays, where specificity is paramount, even minor cross-reactivity may be unacceptable.

Conclusion: A Multi-Faceted Approach to Ensuring Specificity

The development of highly specific antibodies against small molecules like this compound derivatives is a meticulous process that hinges on robust and comprehensive cross-reactivity testing. While competitive ELISA remains a valuable and widely accessible tool for initial screening, Surface Plasmon Resonance offers a more in-depth, real-time analysis of binding kinetics, providing a richer understanding of antibody-antigen interactions.

By employing a combination of these techniques and carefully considering the choice between monoclonal and polyclonal antibodies, researchers and drug development professionals can confidently validate their immunoassays, ensuring the accuracy and reliability of their results. This rigorous approach to characterization is the cornerstone of developing high-quality immunological tools for research and diagnostics.

References

  • Creative Biolabs Antibody. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Retrieved from [Link]

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  • Affinité Instruments. (2021, July 30). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. Retrieved from [Link]

  • PubMed. (n.d.). Effects of hapten density on the induced antibody repertoire. Retrieved from [Link]

  • Reichert Technologies. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Retrieved from [Link]

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  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]

  • PubMed. (n.d.). Influence of hapten density on immunogenicity for anti-ciprofloxacin antibody production in mice. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2018, December 14). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Influence of hapten density on immunogenicity for anti-ciprofloxacin antibody production in mice | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays | ACS Omega. Retrieved from [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

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  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. Retrieved from [Link]

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  • Google Patents. (n.d.). US10101324B2 - Non-competitive immunoassays to detect small molecules using nanopeptamers.
  • ResearchGate. (n.d.). High Sensitivity Immunoassays for Small Molecule Compounds Detection – Novel Noncompetitive Immunoassay Designs | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The effect of haptens on protein-carrier immunogenicity. Retrieved from [Link]

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  • PubMed. (2016, October 15). Monoclonal antibody production and indirect competitive enzyme-linked immunosorbent assay development of 3-methyl-quinoxaline-2-carboxylic acid based on novel haptens. Retrieved from [Link]

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  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
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The Uncaged Potential: Benchmarking 3-Methoxy-2-nitrobenzyl Derivatives as Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the ability to selectively mask and unmask functional groups with precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer an unparalleled level of spatiotemporal control, allowing chemists to initiate reactions with a pulse of light. The ortho-nitrobenzyl (oNB) scaffold has long been a cornerstone of this strategy. This guide delves into the specifics of a lesser-explored oNB derivative, the 3-methoxy-2-nitrobenzyl group, benchmarking its potential efficiency against the widely adopted 4,5-dimethoxy-2-nitrobenzyl (nitroveratryl, NV) moiety.

While 3-Methoxy-2-nitrobenzoic acid is a versatile building block in its own right, its derivatives, particularly the corresponding benzyl alcohol, present an intriguing platform for photolabile protection.[1] This guide provides a detailed comparison, not of pre-existing efficiency data, but of the synthetic accessibility and predicted photochemical behavior based on established principles, offering a roadmap for researchers interested in exploring this potentially novel PPG.

The Foundation: Understanding ortho-Nitrobenzyl Photocleavage

The efficacy of oNB protecting groups hinges on a light-induced intramolecular rearrangement. Upon absorption of UV light, the o-nitro group isomerizes to an aci-nitro intermediate. This intermediate then cyclizes and rearranges to release the protected functional group and an o-nitrosobenzaldehyde byproduct. This process is known for its efficiency and orthogonality to most chemical reagents, making it a powerful tool in complex syntheses.[2][3][4]

The substitution pattern on the aromatic ring significantly influences the group's photochemical properties. Electron-donating groups, such as methoxy substituents, are known to red-shift the absorption maximum (λmax), allowing for the use of longer, less damaging wavelengths of light.[3] This is the primary rationale behind the development of the popular 6-nitroveratryloxycarbonyl (NVOC) group, derived from 4,5-dimethoxy-2-nitrobenzyl alcohol, which can be cleaved at wavelengths up to 420 nm.[5][6]

Photocleavage_Mechanism Start o-Nitrobenzyl-Protected Substrate (R-O-CH₂-Ar-NO₂) Excited Excited State Start->Excited UV Light Absorption Photon Photon (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Cyclization Products Released Substrate (R-OH) + o-Nitrosobenzaldehyde Cyclic->Products Rearrangement & Cleavage

Caption: Generalized mechanism of o-nitrobenzyl photocleavage.

A Tale of Two Isomers: 3-Methoxy vs. 4,5-Dimethoxy Substitution

The key difference between the protecting group derived from this compound and the standard NVOC group lies in the positioning of the methoxy substituent(s).

Feature3-Methoxy-2-nitrobenzyl (Hypothesized)4,5-Dimethoxy-2-nitrobenzyl (NVOC/NPPOC)
Precursor (3-Methoxy-2-nitrophenyl)methanol4,5-Dimethoxy-2-nitrobenzyl alcohol
λmax Expected to be shorter than NVOC~350-420 nm[5][6]
Quantum Yield (Φ) Unknown, potentially comparable to oNB~0.001-0.05 (substrate dependent)[7][8][9]
Uncaging Efficiency (εΦ) UnknownHigh, due to favorable λmax and ε
Synthetic Accessibility Precursor acid is commercially available.Precursor alcohol is commercially available.[5][10]

The 4,5-dimethoxy substitution pattern in NVOC is highly effective at red-shifting the absorption wavelength due to the powerful electron-donating effect of two para- and meta-positioned methoxy groups relative to the nitro group. A single methoxy group at the 3-position, as in our compound of interest, is ortho to the nitro group and meta to the benzylic carbon. Its electron-donating effect would likely be less pronounced, leading to a predicted absorption maximum closer to that of the unsubstituted o-nitrobenzyl group (~320 nm).

While this might seem like a disadvantage, it could be exploited in applications requiring orthogonal deprotection, where two different PPGs are cleaved with distinct wavelengths of light.[6]

Synthetic Accessibility: A Practical Comparison

A crucial factor in the adoption of a new protecting group is the ease of synthesis of its activated form, typically a benzyl bromide or alcohol.

Workflow: Precursor Synthesis

Synthesis_Workflow cluster_0 3-Methoxy-2-nitrobenzyl Precursor cluster_1 4,5-Dimethoxy-2-nitrobenzyl Precursor (NVOC) A1 This compound A2 (3-Methoxy-2-nitrophenyl)methanol A1->A2 Reduction (e.g., BH₃·THF) B1 4,5-Dimethoxy-2-nitrobenzaldehyde B2 4,5-Dimethoxy-2-nitrobenzyl Alcohol B1->B2 Reduction (e.g., NaBH₄)

Caption: Comparison of synthetic routes to precursor alcohols.

The precursor for our target PPG, (3-methoxy-2-nitrophenyl)methanol, can be synthesized by the reduction of commercially available this compound.[1] Similarly, the precursor for the NVOC group, 4,5-dimethoxy-2-nitrobenzyl alcohol, is readily prepared by reducing the corresponding aldehyde and is also commercially available.[5][10][11] From a synthesis standpoint, both precursors are highly accessible.

Experimental Protocols

To provide a tangible benchmark, the following sections detail the established procedures for the synthesis of the NVOC precursor and its application in protecting a carboxylic acid. These protocols can serve as a template for the investigation and application of the 3-methoxy-2-nitrobenzyl group.

Protocol 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzyl Alcohol (NVOC Precursor)

Objective: To synthesize the core alcohol for the NVOC photolabile protecting group.

Materials:

  • 4,5-Dimethoxy-2-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 4,5-dimethoxy-2-nitrobenzaldehyde (1.0 equiv) in ethanol in a round-bottom flask with stirring.[11]

  • In a separate flask, prepare a solution of sodium borohydride (0.5 equiv) in ethanol.

  • Slowly add the sodium borohydride solution to the aldehyde solution over 1 hour at room temperature.

  • After the addition is complete, heat the reaction mixture to 40°C for 2-3 hours, monitoring by TLC until the starting material is consumed.[11]

  • Cool the reaction mixture to 5°C in an ice bath.

  • Filter the resulting precipitate and wash the solid sequentially with cold ethanol and cold deionized water.

  • Dry the solid product under vacuum to yield 4,5-dimethoxy-2-nitrobenzyl alcohol as a crystalline solid.

Trustworthiness: This is a standard, high-yielding reduction reaction. The purity of the product can be readily confirmed by melting point and NMR spectroscopy. The workup is straightforward, involving simple filtration and washing.

Protocol 2: Protection of a Carboxylic Acid with 4,5-Dimethoxy-2-nitrobenzyl Bromide (NVOC-Ester Formation)

Objective: To protect a carboxylic acid functional group using the NVOC photolabile protecting group.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 4,5-Dimethoxy-2-nitrobenzyl bromide (1.2 equiv)

  • Cesium carbonate (Cs₂CO₃) or Cesium fluoride (CsF) (1.5 equiv)[12]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add cesium carbonate or cesium fluoride to the solution and stir for 15-30 minutes to form the cesium carboxylate salt.[12]

  • Add 4,5-dimethoxy-2-nitrobenzyl bromide to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring completion by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with deionized water (2-3 times) to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4,5-dimethoxy-2-nitrobenzyl ester.

Causality: The use of cesium carbonate or fluoride is critical for this esterification. Cesium salts of carboxylic acids are highly soluble in DMF and the cesium carboxylate is a soft, highly nucleophilic anion, which efficiently displaces the bromide from the benzylic position, leading to high yields of the desired ester.[12]

Protocol 3: Photolytic Deprotection of an NVOC-Protected Carboxylic Acid

Objective: To release the free carboxylic acid by photocleavage of the NVOC group.

Materials:

  • NVOC-protected carboxylic acid

  • Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

  • Photoreactor equipped with a lamp emitting at >350 nm (e.g., a medium-pressure mercury lamp with a Pyrex filter)

Procedure:

  • Dissolve the NVOC-protected carboxylic acid in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be low enough to ensure efficient light penetration.

  • Deoxygenate the solution by bubbling with argon or nitrogen for 15-20 minutes to prevent side reactions involving the excited state.

  • Irradiate the solution with stirring at room temperature using a >350 nm light source.

  • Monitor the progress of the deprotection by TLC or HPLC, observing the disappearance of the starting material and the appearance of the free carboxylic acid and the 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by extraction or chromatography to separate the deprotected acid from the nitroso byproduct.

Expertise & Experience: The choice of solvent can influence the efficiency of photolysis. Protic solvents like methanol can facilitate the proton transfers involved in the mechanism. The use of a filter (e.g., Pyrex) to cut off short-wavelength UV light (<320 nm) is crucial to prevent damage to other sensitive functional groups in the molecule.

Conclusion and Future Outlook

While direct comparative data on the efficiency of 3-methoxy-2-nitrobenzyl as a photolabile protecting group is currently lacking in the literature, its structural similarity to the well-established o-nitrobenzyl family makes it a compelling candidate for investigation. Its synthesis is straightforward from commercially available starting materials, placing it on equal footing with the popular NVOC group in terms of accessibility.

Based on established structure-property relationships, it is predicted that the 3-methoxy-2-nitrobenzyl group will exhibit a shorter absorption wavelength than the 4,5-dimethoxy (NVOC) analogue. This could be a distinct advantage in synthetic strategies requiring wavelength-selective, orthogonal deprotection.

The protocols provided for the benchmark NVOC group offer a clear and validated pathway for researchers to synthesize and test the 3-methoxy-2-nitrobenzyl protecting group. By measuring its key photochemical properties—λmax, molar extinction coefficient (ε), and quantum yield of uncaging (Φ)—a direct and quantitative comparison can be made. Such a study would be a valuable contribution to the field, potentially adding a new and useful tool to the synthetic chemist's toolbox for precise, light-mediated molecular control.

References

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  • PrepChem. (n.d.). Preparation of 2-nitro-4,5-dimethoxybenzyl alcohol. Retrieved from [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Retrieved from [Link]

  • Griesbeck, A. G., & Heckroth, H. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. Retrieved from [Link]

  • Audibert, P., et al. (2010). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. Retrieved from [Link]

  • Goodman, M., Felix, A., Moroder, L., & Toniolo, C. (Eds.). (2008). Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed.: Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC - NIH. Retrieved from [Link]

  • Hasan, A., et al. (2017). New Photoremovable Protecting Groups for Carboxylic Acids with High Photolytic Efficiencies at Near-UV Irradiation. Application to the Photocontrolled Release of L-Glutamate. ResearchGate. Retrieved from [Link]

  • Wiley-VCH. (2024). Photocleavable Protecting Groups Using a Sulfite Self‐Immolative Linker for High Uncaging Quantum Yield and Aqueous Solubility. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Bochet, C. G. (2007). New Safety-Catch Photolabile Protecting Group. Organic Letters, 9(18), 3461-3463. Retrieved from [Link]

  • Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. Retrieved from [Link]

  • Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(17), 5991-5999. Retrieved from [Link]

  • Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879. Retrieved from [Link]

  • Geitner, R., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Il'ichev, Y. V., & Wirz, J. (2008). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. Retrieved from [Link]

  • Lukeman, M., & Wan, P. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. Retrieved from [Link]

  • Shvydko, A., et al. (2019). Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products. PubMed. Retrieved from [Link]

  • Park, J. W., & Yoo, B. W. (2005). Synthesis of photolabile o-nitroveratryloxycarbonyl (NVOC) protected peptide nucleic acid monomers. Seoul National University. Retrieved from [Link]

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  • Specht, A., & Goeldner, M. (2019). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. PMC - NIH. Retrieved from [Link]

  • Yamaji, M., et al. (2015). Photochemical reaction mechanisms of 4,5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser. ResearchGate. Retrieved from [Link]

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  • PubChem. (n.d.). (3-Methoxy-2-nitrophenyl)methanol. Retrieved from [Link]

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  • Wirz, J., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. Retrieved from [Link]

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A Comparative Crystallographic Analysis of Nitrobenzoic Acid Isomers: Unraveling the Influence of Substituent Position on Solid-State Architecture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitrobenzoic acids, existing as ortho-, meta-, and para-isomers, are fundamental building blocks in organic synthesis, with profound implications for the pharmaceutical and materials science industries. The seemingly subtle variation in the position of the nitro group on the benzoic acid framework dramatically influences the physicochemical properties of these molecules, including their acidity, solubility, and melting points. These macroscopic differences are intrinsically linked to their unique three-dimensional arrangements in the solid state. This guide provides a comprehensive comparative analysis of the crystal structures of 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid, offering insights into the intricate interplay of intermolecular forces that govern their crystalline architectures. Understanding these structural nuances is paramount for researchers, scientists, and drug development professionals in controlling crystallization processes, designing novel co-crystals, and predicting the solid-state behavior of active pharmaceutical ingredients.

The Decisive Role of Intermolecular Interactions in Crystal Packing

The crystal structure of an organic molecule is a delicate balance of various non-covalent interactions. In the case of nitrobenzoic acid isomers, the primary forces at play are hydrogen bonding and π-π stacking interactions. The orientation of the carboxylic acid and nitro functional groups dictates the nature and directionality of these interactions, ultimately leading to distinct packing motifs for each isomer.

Hydrogen Bonding: The Architectural Backbone

The most dominant intermolecular interaction governing the crystal structures of all three nitrobenzoic acid isomers is the classic hydrogen bond between the carboxylic acid moieties. This interaction leads to the formation of centrosymmetric dimers, a common supramolecular synthon in carboxylic acids.

G

π-π Stacking: Orchestrating the Extended Network

While hydrogen bonding dictates the primary dimeric association, π-π stacking interactions between the aromatic rings play a crucial role in organizing these dimers into a three-dimensional lattice. The relative positioning of the nitro group influences the electron distribution within the benzene ring, thereby affecting the geometry and strength of these stacking interactions. The typical distances for π-π stacking interactions fall in the range of 3.3 to 3.8 Å.[1]

Crystal Structure Analysis of Nitrobenzoic Acid Isomers

2-Nitrobenzoic Acid (ortho-isomer)

The ortho-isomer crystallizes in the triclinic space group P-1.[2] The crystal structure is characterized by the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups.[3] A notable feature of the 2-nitrobenzoic acid crystal structure is the steric hindrance between the adjacent carboxylic acid and nitro groups. This steric strain forces the carboxylic acid group to twist out of the plane of the benzene ring, a key factor influencing its increased acidity compared to the other isomers.

The crystal packing is further stabilized by a network of weaker interactions, including C-H···O and O···O contacts.[3] While π-π stacking interactions are present, they are less prominent compared to the other isomers due to the out-of-plane twist of the carboxyl group, which disrupts optimal parallel alignment of the aromatic rings.

G

3-Nitrobenzoic Acid (meta-isomer)

3-Nitrobenzoic acid crystallizes in the monoclinic space group P21/c.[4] Similar to the ortho-isomer, the fundamental structural motif is the centrosymmetric dimer formed via O-H···O hydrogen bonds between the carboxylic acid groups.

In the crystal lattice of the meta-isomer, π-π stacking interactions play a more significant role in the overall packing. The absence of severe steric hindrance allows for a more planar conformation of the molecule, facilitating favorable parallel-displaced stacking of the aromatic rings. These interactions contribute significantly to the stability of the crystal lattice.

4-Nitrobenzoic Acid (para-isomer)

The para-isomer is known to exhibit polymorphism, meaning it can crystallize in multiple distinct crystal structures. Two common polymorphs crystallize in the monoclinic space groups P21/n and C2/c.[5][6] The existence of polymorphs highlights the subtle energetic balance between different possible packing arrangements.

In both known polymorphs, the primary structural unit is the hydrogen-bonded centrosymmetric dimer. The crystal packing is then dictated by a combination of C-H···O hydrogen bonds and significant π-π stacking interactions. The linear geometry of the para-isomer allows for efficient and extensive π-π stacking, where the aromatic rings of adjacent dimers are arranged in a parallel-displaced fashion. This efficient packing is a contributing factor to the significantly higher melting point of 4-nitrobenzoic acid compared to its ortho and meta counterparts, indicating greater lattice energy.

Comparative Summary of Crystallographic Data

Property2-Nitrobenzoic Acid3-Nitrobenzoic Acid4-Nitrobenzoic Acid (Polymorph I)4-Nitrobenzoic Acid (Polymorph II)
Crystal System TriclinicMonoclinicMonoclinicMonoclinic
Space Group P-1P21/cP21/nC2/c
a (Å) Data not readily available13.22Data not readily available21.2833
b (Å) Data not readily availableData not readily availableData not readily available5.0360
c (Å) Data not readily availableData not readily availableData not readily available12.9026
α (°) Data not readily available909090
β (°) Data not readily availableData not readily availableData not readily available96.751
γ (°) Data not readily available909090
Primary Interaction H-bonded dimersH-bonded dimersH-bonded dimersH-bonded dimers
Secondary Interactions C-H···O, O···Oπ-π stackingC-H···O, π-π stackingC-H···O, π-π stacking

Note: Specific unit cell parameters can be retrieved from the Cambridge Crystallographic Data Centre (CCDC) using the deposition numbers found in the cited literature.

Correlation of Crystal Structure with Physicochemical Properties

The observed differences in the crystal structures of the nitrobenzoic acid isomers provide a molecular-level explanation for their distinct physicochemical properties.

  • Melting Point: The significantly higher melting point of 4-nitrobenzoic acid (242 °C) compared to the ortho (147-148 °C) and meta (140-141 °C) isomers can be attributed to its more efficient and stable crystal packing. The linear geometry of the para-isomer allows for stronger and more extensive π-π stacking interactions, leading to a higher lattice energy that requires more thermal energy to overcome.

  • Acidity (pKa): The highest acidity of 2-nitrobenzoic acid (pKa ≈ 2.17) is a direct consequence of the steric hindrance between the nitro and carboxylic acid groups. This steric clash forces the carboxyl group out of the plane of the benzene ring, which destabilizes the neutral acid form and stabilizes the resulting carboxylate anion upon deprotonation.

  • Solubility: The differences in crystal lattice energy also influence the solubility of the isomers. The more stable the crystal lattice, the more energy is required to break it apart for dissolution. This generally correlates with lower solubility for the para-isomer in many solvents compared to the ortho and meta isomers.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the precise three-dimensional arrangement of atoms within a crystal is achieved through single-crystal X-ray diffraction (SC-XRD). This technique provides the definitive experimental data for the comparative analysis presented in this guide.

G

Step-by-Step Methodology:

  • Crystal Growth: High-quality single crystals of each nitrobenzoic acid isomer are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, acetone, or water). The choice of solvent can sometimes influence the resulting polymorphic form.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern determined by the crystal's internal structure. The crystal is rotated to collect a complete set of diffraction data.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

  • Data Analysis and Visualization: The final crystal structure is analyzed to identify and characterize intermolecular interactions, and visualization software is used to generate packing diagrams.

Conclusion and Future Directions

This comparative analysis demonstrates that the seemingly minor change in the position of the nitro group on the benzoic acid ring has profound consequences for the resulting crystal structure. The interplay between strong hydrogen bonding and more subtle π-π stacking and other weak interactions gives rise to distinct packing motifs for the ortho, meta, and para isomers. These structural differences, in turn, provide a rational basis for understanding their varied physicochemical properties.

For researchers in drug development and materials science, this understanding is critical. The ability to predict and control the crystalline form of a molecule is essential for ensuring batch-to-batch consistency, optimizing bioavailability, and tuning material properties. Future work in this area could involve the computational prediction of crystal structures and the targeted design of co-crystals with tailored properties by exploiting the specific intermolecular interaction preferences of each nitrobenzoic acid isomer.

References

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A Comparative Guide to the Environmental Impact of Synthetic Methods for 3-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-2-nitrobenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its specific substitution pattern provides a unique electronic and steric profile that chemists can exploit to construct novel molecular frameworks.[1] However, the synthesis of this and similar nitroaromatic compounds is often fraught with environmental and safety challenges. Traditional methods frequently rely on harsh, hazardous reagents that generate significant waste streams.[2]

As the pharmaceutical and chemical industries increasingly embrace the principles of green chemistry, it is imperative to critically evaluate and compare the synthetic routes to key intermediates like this compound.[3][4] This guide provides an in-depth technical comparison of different synthetic strategies, assessing them through the lens of established green chemistry metrics and field-proven insights. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make more sustainable and environmentally conscious decisions in their synthetic endeavors.

Pillar 1: Metrics for Environmental Impact Assessment

To objectively compare synthetic methods, we must move beyond simple yield calculations and employ metrics that provide a holistic view of a process's environmental footprint.[4] Two of the most widely adopted metrics in the pharmaceutical industry are Process Mass Intensity (PMI) and the Environmental Factor (E-Factor).[5]

  • Process Mass Intensity (PMI): This metric represents the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) or intermediate produced.[5] A lower PMI indicates a more efficient and less wasteful process.

    • Formula: PMI = (Total Mass of Inputs [kg]) / (Mass of Product [kg])[5]

  • Environmental Factor (E-Factor): Closely related to PMI, the E-Factor focuses specifically on the waste generated. It is defined as the mass of waste produced per mass of product.[5]

    • Formula: E-Factor = (Total Mass of Waste [kg]) / (Mass of Product [kg]) or simply PMI - 1

These metrics force us to consider the entire lifecycle of a process, where solvents and workup materials, not just reactants, are often the largest contributors to waste.[6]

Pillar 2: Comparative Analysis of Synthetic Methods

We will now analyze three distinct synthetic strategies for producing this compound, evaluating their mechanisms, operational considerations, and environmental impact.

Method 1: The Conventional Pathway - Mixed Acid Nitration

The most direct and historically common method for synthesizing this compound is the electrophilic aromatic substitution (EAS) of 3-methoxybenzoic acid.[1]

Mechanism: This reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[7] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the nitronium ion.[8] The electron-donating methoxy group and the electron-withdrawing (but meta-directing) carboxylic acid group on the starting material guide the nitronium ion primarily to the 2-position.[1]

Mixed_Acid_Nitration reagents HNO₃ + H₂SO₄ electrophile NO₂⁺ (Nitronium Ion) reagents->electrophile Generation start 3-Methoxybenzoic Acid intermediate σ-complex (Arenium Ion) start->intermediate + NO₂⁺ (Attack) product 3-Methoxy-2-nitrobenzoic Acid intermediate->product - H⁺ (Deprotonation) waste H₂SO₄ (regenerated) + H₃O⁺ + HSO₄⁻ (Acidic Waste Stream) intermediate->waste

Figure 1: Reaction pathway for conventional mixed acid nitration.

Environmental Impact Assessment: Despite its directness, this method carries a significant environmental burden.

  • Hazardous Reagents: It employs large volumes of highly corrosive and hazardous concentrated acids.[9]

  • Exothermic Reaction: The reaction is highly exothermic and requires strict temperature control (typically 0-5°C) to prevent the formation of dangerous byproducts and potential thermal runaway.[1]

  • Waste Generation: The primary drawback is the generation of a large volume of acidic wastewater during the workup phase. Neutralizing this waste stream requires stoichiometric amounts of base and produces a substantial quantity of inorganic salts, leading to a very high E-Factor.[10]

Method 2: A Greener Nitration - The Acetic Anhydride System

To mitigate the issues of the mixed acid method, alternative nitrating systems have been developed. One promising approach involves the use of nitric acid in acetic anhydride.[11]

Mechanism: In this system, nitric acid reacts with acetic anhydride to form acetyl nitrate (CH₃C(O)ONO₂), which is the active nitrating agent.[12] This reaction avoids the use of sulfuric acid entirely. The mechanism can proceed through a six-membered ring transition state, which is energetically favorable.[13]

Acetic_Anhydride_Nitration reagents HNO₃ + Acetic Anhydride electrophile Acetyl Nitrate (CH₃COONO₂) reagents->electrophile Formation start 3-Methoxybenzoic Acid product 3-Methoxy-2-nitrobenzoic Acid start->product + Acetyl Nitrate byproduct Acetic Acid (Byproduct) product->byproduct co-produced

Figure 2: Simplified pathway for nitration using acetic anhydride.

Environmental Impact Assessment: This method offers significant green advantages over the conventional approach.

  • Elimination of Sulfuric Acid: The most notable benefit is the complete avoidance of sulfuric acid, which dramatically reduces the generation of highly corrosive acidic waste.[11]

  • Milder Conditions: The reaction conditions are often milder, and the selectivity can be higher.[11]

  • Byproduct Value: The primary byproduct is acetic acid, which is less hazardous and easier to handle, recover, or neutralize than a sulfuric acid-based waste stream.[12] While still a waste product, it represents a significant improvement in the overall process profile.

Method 3: An Alternative Strategy - Oxidation of a Toluene Precursor

A completely different approach avoids the direct nitration of the benzoic acid ring system altogether. This strategy involves first synthesizing 3-methoxy-2-nitrotoluene and then oxidizing the methyl group to a carboxylic acid.

Mechanism: The oxidation of the methyl group can be achieved through various means. Historically, harsh and stoichiometric oxidants like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) were used, which are environmentally untenable.[14] A much greener alternative is catalytic air oxidation, using a cobalt-based catalyst in the presence of an initiator.[14]

Oxidation_Workflow cluster_old Traditional Oxidation cluster_green Green Catalytic Oxidation start_old 3-Methoxy-2-nitrotoluene product_old 3-Methoxy-2-nitrobenzoic Acid start_old->product_old + Oxidant oxidant_old KMnO₄ or CrO₃ (Stoichiometric) waste_old Mn/Cr Waste product_old->waste_old start_green 3-Methoxy-2-nitrotoluene product_green 3-Methoxy-2-nitrobenzoic Acid start_green->product_green + Oxidant oxidant_green Air (O₂) + Co(II) Catalyst (Catalytic) waste_green Water (Byproduct) product_green->waste_green

Figure 3: Comparison of traditional vs. green oxidation pathways.

Environmental Impact Assessment: The environmental profile of this route is entirely dependent on the chosen oxidant.

  • Atom Economy: Catalytic air oxidation is highly atom-economical, with the terminal oxidant being oxygen from the air and the only theoretical byproduct being water. This represents a near-ideal green chemistry scenario.

  • Reduced Waste: This method avoids the use of heavy metals and generates minimal waste compared to older oxidation technologies.

  • Route Length: The main drawback is the increased number of synthetic steps (synthesis of the nitrotoluene precursor followed by oxidation), which could potentially increase the overall PMI if the precursor synthesis is inefficient. However, separating the nitration and oxidation steps can lead to better overall control and selectivity.

Pillar 3: Quantitative Comparison and Experimental Protocols

To provide a clear, data-driven comparison, the following table summarizes the estimated green metrics for each method. The calculations are based on idealized stoichiometry and typical literature yields for similar transformations. Actual industrial PMI values would be significantly higher due to workup, purification, and solvent losses.

MetricMethod 1: Mixed AcidMethod 2: Acetic AnhydrideMethod 3: Catalytic Air Oxidation
Key Reagents HNO₃, H₂SO₄HNO₃, Acetic AnhydrideO₂ (Air), Co(OAc)₂, Initiator
Typical Yield ~75-85%~85-95%~90%+
Ideal Atom Economy ~77%~63%~91%
Calculated Ideal PMI ~45-55~20-30~10-15 (for oxidation step only)
Calculated Ideal E-Factor ~44-54~19-29~9-14 (for oxidation step only)
Waste Profile High volume of acidic wastewater, inorganic salts.Acetic acid, recoverable but still a waste stream.Primarily water; minimal catalyst waste.
Safety Concerns Highly corrosive acids, strong exotherm, potential for runaway reaction.Energetic acetyl nitrate intermediate, requires control.Pressurized air/O₂, organic solvent at temperature.

*Ideal PMI/E-Factor calculated based on stoichiometric reagents and a representative amount of solvent for reaction and workup as derived from literature protocols. The value for Method 3 only considers the oxidation step and does not include the synthesis of the starting material.

Experimental Protocols

The following protocols are representative examples for Methods 1 and 2, designed to be self-validating by explaining the causality behind key steps.

Protocol 1: Conventional Mixed Acid Nitration of 3-Methoxybenzoic Acid

This protocol is adapted from procedures for similar substrates and should be performed with extreme caution.[9][15]

  • Preparation of Nitrating Mixture: In a flask cooled in an ice/salt bath to <0°C, slowly add 10 mL of concentrated sulfuric acid (H₂SO₄) to 7 mL of concentrated nitric acid (HNO₃). Causality: This exothermic mixing generates the nitronium ion (NO₂⁺). Pre-cooling and slow addition are critical to control the temperature and prevent decomposition.

  • Dissolution of Starting Material: In a separate, larger reaction vessel equipped with a magnetic stirrer and thermometer, dissolve 10.0 g (65.7 mmol) of 3-methoxybenzoic acid in 25 mL of concentrated sulfuric acid. Cool this mixture to <0°C in an ice/salt bath. Causality: Sulfuric acid serves as both the solvent and the catalyst. Maintaining a low temperature is crucial to prevent side reactions and degradation of the starting material.

  • Nitration Reaction: Slowly add the pre-prepared nitrating mixture dropwise to the stirred solution of 3-methoxybenzoic acid. The rate of addition must be controlled to maintain the internal reaction temperature below 5°C. Causality: This is the main exothermic nitration step. Slow, controlled addition is a critical safety measure to manage heat generation.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 60 minutes to ensure the reaction goes to completion.

  • Workup and Isolation: Very slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate will form. Causality: Quenching on ice dilutes the acid and precipitates the organic product, which is insoluble in the aqueous acidic medium. This step generates a large volume of acidic wastewater.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield this compound.

Protocol 2: Nitration using Nitric Acid / Acetic Anhydride

This protocol is based on the principles described in patent literature for related substrates.[11]

  • Preparation of Nitrating Agent: In a reaction vessel cooled in an ice bath to 0-5°C, add 15 mL of acetic anhydride. Slowly, dropwise, add 6 mL of 70% nitric acid. Stir the mixture at this temperature for 30 minutes. Causality: This generates the active nitrating species, acetyl nitrate, in situ. The temperature must be controlled as the formation is exothermic and acetyl nitrate is thermally sensitive.

  • Reaction Setup: In a separate flask, dissolve 10.0 g (65.7 mmol) of 3-methoxybenzoic acid in 30 mL of acetic anhydride. Cool this solution to 0°C.

  • Nitration Reaction: Slowly add the pre-formed acetyl nitrate solution to the solution of 3-methoxybenzoic acid, maintaining the temperature below 10°C.

  • Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Isolation: Pour the reaction mixture into 200 mL of ice-water and stir for 30 minutes to hydrolyze the excess acetic anhydride. The product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford pure this compound. Causality: This workup avoids the large quantity of strong mineral acid waste, replacing it with a more benign acetic acid solution.

Conclusion and Future Outlook

This comparative analysis demonstrates a clear progression towards more environmentally benign methods for the synthesis of this compound.

  • The conventional mixed acid method , while direct, is characterized by a poor environmental profile due to its high E-Factor and the hazardous nature of its reagents.

  • The use of an acetic anhydride/nitric acid system represents a significant improvement by eliminating sulfuric acid, thereby reducing the generation of highly corrosive waste.

  • The most sustainable long-term strategy appears to be the catalytic air oxidation of a 3-methoxy-2-nitrotoluene precursor . This route, while potentially longer, offers superior atom economy and a drastically reduced waste profile, aligning closely with the core principles of green chemistry.

For researchers and drug development professionals, the choice of synthetic route involves a trade-off between step count, reagent cost, and environmental impact. While the mixed acid method may persist due to its simplicity and low-cost reagents, regulatory pressure and a corporate commitment to sustainability will continue to drive the adoption of greener alternatives. Future research should focus on optimizing the catalytic oxidation route, including the development of more efficient and recyclable catalysts, and improving the efficiency of the synthesis of the nitrotoluene precursor to minimize the overall PMI of the entire sequence.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and compliance of our laboratory practices. The disposal of chemical reagents is not a mere janitorial task; it is the final step in the lifecycle of a chemical within our controlled environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Methoxy-2-nitrobenzoic acid, moving beyond a simple checklist to explain the causality behind each critical step. Our goal is to ensure that this compound is handled with the respect its chemical properties demand, safeguarding both personnel and the environment.

Part 1: Pre-Disposal Safety Assessment & Hazard Profile

Before any disposal action is taken, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 4920-80-3) is not benign. Its primary hazards, as identified by the Globally Harmonized System (GHS), dictate the stringent handling and disposal protocols required.

  • Causes skin irritation (H315) [1]

  • Causes serious eye irritation (H319) [1]

  • May cause respiratory irritation (H335) [1]

The presence of the nitro group on the aromatic ring makes it an aromatic nitro compound, a class of chemicals that requires careful management due to potential reactivity and toxicity.[2] The immediate implication is that this substance cannot be treated as common waste. It must be managed as regulated hazardous material from the point of generation to its final destruction.

Table 1: Summary of Safety & Disposal Information for this compound

Parameter Specification Rationale & Source
GHS Hazard Class Skin Irritant 2, Eye Irritant 2, STOT SE 3 Prevents injury through proper handling protocols.[1]
Required PPE Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. Use a respirator if dust is generated. Protects against skin, eye, and respiratory irritation during handling.[3][4]
Primary Disposal Method Collection by a licensed professional waste disposal service for chemical incineration. Ensures the complete destruction of the compound in compliance with environmental regulations.[3][4][5][6]

| Prohibited Actions | Do not dispose of down the drain. Do not mix with incompatible waste streams. Do not discard in general trash. | Prevents environmental contamination and dangerous chemical reactions in the waste system.[3][7][8] |

Part 2: The Core Disposal Protocol: A Step-by-Step Methodology

This protocol ensures that this compound waste is handled in a self-validating system, where each step logically follows from the compound's chemical nature and regulatory requirements.

Step 1: Waste Characterization and Segregation

  • Action: Identify all waste streams containing this compound. This includes surplus or expired reagent, contaminated personal protective equipment (PPE), and materials used for spill cleanup (e.g., absorbent pads).

  • Causality: Proper characterization is a foundational requirement under the Resource Conservation and Recovery Act (RCRA).[9][10] Segregating this waste prevents inadvertent and dangerous reactions with incompatible chemicals, such as strong bases or oxidizing agents, in a commingled waste container.[7][11]

Step 2: Containerization

  • Action: Place the waste in a dedicated, leak-proof container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a screw-on cap is appropriate. Ensure the container is in good condition.[12]

  • Causality: Using a compatible container prevents degradation of the container and potential leaks. The container must be kept closed except when adding waste to prevent the release of dust or vapors and to comply with hazardous waste accumulation rules.[8][12]

Step 3: Labeling

  • Action: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • A clear indication of the associated hazards (e.g., "Irritant").

    • The date when waste was first added to the container (the "accumulation start date").

  • Causality: Clear, accurate labeling is a legal requirement and is critical for communicating hazards to everyone who may handle the container, from lab personnel to the final disposal technicians.[13][14]

Step 4: Accumulation and Storage

  • Action: Store the sealed and labeled container in a designated satellite accumulation area within the laboratory or a central hazardous waste storage area. This area should be well-ventilated, secure, and away from general lab traffic.[6] Ensure secondary containment is used to capture any potential leaks.

  • Causality: Storing hazardous waste in a designated, secure area minimizes the risk of spills and unauthorized access.[6] Federal regulations strictly govern the time and quantity of waste that can be accumulated, making proper storage procedures a matter of compliance.[15]

Step 5: Arranging for Final Disposal

  • Action: Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6][16]

  • Causality: The final treatment and disposal of hazardous waste must be performed at a permitted Treatment, Storage, and Disposal Facility (TSDF). The most appropriate method for organic compounds like this is high-temperature incineration, which ensures complete destruction.[3] Attempting any other method, such as land disposal without treatment, is prohibited under RCRA's Land Disposal Restrictions (LDR) program.[15][17]

Part 3: Spill Management & Emergency Procedures

In the event of an accidental release, a swift and correct response is critical.

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before cleaning, don all required PPE, including respiratory protection to avoid inhaling dust.

  • Containment and Cleanup: For a small spill of the solid material, carefully sweep it up to avoid generating dust.[9][10][18] Use an inert absorbent material like vermiculite or sand for containment. Do not use combustible materials like paper towels.

  • Dispose of Cleanup Materials: Place all contaminated cleanup materials and PPE into your pre-labeled hazardous waste container for this compound.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[5]

Part 4: Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for the disposal of this compound, ensuring a logical and compliant workflow from generation to final disposition.

G Disposal Workflow for this compound cluster_0 cluster_2 A Waste this compound Generated B Spill or Routine Waste? A->B C Routine Waste (Surplus Chemical or Contaminated Labware/PPE) B->C Routine D Small Spill Occurs B->D Spill G Place All Waste Material in a DEDICATED & COMPATIBLE Container C->G E 1. Evacuate & Ventilate Area 2. Don Full PPE (Gloves, Goggles, Respirator) D->E F 3. Sweep Up Solid Material (AVOID DUST GENERATION) Use inert absorbent. E->F F->G H Securely Cap & Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Warning (Irritant) 4. Accumulation Start Date G->H I Store in Designated, Secure Satellite Accumulation Area with Secondary Containment H->I J Contact EHS or Licensed Waste Disposal Contractor for Pickup I->J K Document Waste Transfer (Maintain Records) J->K

Caption: Disposal decision workflow for this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of scientific integrity and environmental stewardship.

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  • Unspecified Source. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • Unspecified Source. (2025).
  • Sigma-Aldrich. (n.d.). This compound 96 4920-80-3.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid.
  • Indiana University Environmental Health & Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.

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Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the fields of pharmaceutical development and complex organic synthesis, the introduction of novel reagents is a constant dance with the unknown. 3-Methoxy-2-nitrobenzoic acid, a key building block in the creation of innovative molecular architectures, is one such compound that demands both respect and a thorough understanding of its safe handling. This guide, born from extensive experience in laboratory safety and chemical applications, provides a comprehensive framework for the operational and disposal plans necessary to mitigate risk and ensure the integrity of your research. We will delve into the causality behind each procedural step, moving beyond a simple checklist to instill a culture of intrinsic safety in your laboratory.

Understanding the Inherent Risks: A Profile of this compound

Hazard StatementGHS ClassificationImplication for Handling
Skin IrritationCategory 2Prolonged or repeated contact can cause redness and discomfort. Impervious gloves are essential.
Serious Eye IrritationCategory 2ADirect contact can cause significant, but reversible, eye damage. Chemical safety goggles are mandatory.
Respiratory IrritationCategory 3Inhalation of dust can irritate the respiratory tract. Handling should occur in a well-ventilated area, preferably a fume hood.
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Anticipated for some isomers)While not confirmed for this specific isomer, related compounds are harmful if swallowed, in contact with skin, or if inhaled. Minimizing exposure is critical.

The First Line of Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific practice. The following table outlines the minimum and recommended PPE for handling this compound, with the rationale behind each choice.

PPE ComponentMinimum RequirementRecommended for Enhanced SafetyRationale
Eye and Face Protection Chemical safety goggles with side shieldsChemical safety goggles and a full-face shieldProtects against splashes and airborne particles from entering the eyes.[2][3][4] A face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile rubber glovesButyl rubber glovesProvides a barrier against skin contact.[5] Nitrile gloves offer good resistance to a range of chemicals, while butyl rubber provides superior protection against many organic compounds.
Body Protection Standard laboratory coatFlame-resistant laboratory coat over personal clothingProtects skin and personal clothing from spills. A flame-resistant coat is prudent given the energetic nature of nitro compounds.[4]
Respiratory Protection Not required for small quantities in a well-ventilated fume hoodNIOSH-approved N95 or higher respiratorNecessary if there is a risk of generating dust or aerosols, especially when handling larger quantities.[2][5]

Operational Plan: From Receipt to Reaction

A systematic and well-documented workflow is paramount to ensuring safety and reproducibility. The following step-by-step procedure outlines the safe handling of this compound in a laboratory setting.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate & Prepare Work Area (Fume Hood) gather_ppe Assemble & Inspect Required PPE prep_area->gather_ppe Proceed to Handling gather_materials Gather All Necessary Equipment & Reagents gather_ppe->gather_materials Proceed to Handling don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling weigh Carefully Weigh Solid (Minimize Dust) don_ppe->weigh Execution transfer Transfer to Reaction Vessel (Use Spatula) weigh->transfer Execution dissolve Slowly Add to Solvent (Avoid Splashing) transfer->dissolve Execution decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate Reaction Complete doff_ppe Properly Remove & Dispose of Contaminated PPE decontaminate->doff_ppe wash Thoroughly Wash Hands & Exposed Skin doff_ppe->wash

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:
  • Preparation:

    • Designate a specific work area, preferably within a certified chemical fume hood, for handling this compound.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Assemble all necessary PPE and inspect for any defects.

    • Gather all required laboratory equipment and reagents before commencing work to minimize movement and potential for spills.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • When weighing the solid compound, do so carefully to avoid generating dust. Use a spatula for transfers.

    • If preparing a solution, slowly add the this compound to the solvent to prevent splashing.

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the laboratory.

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used.

    • Properly remove and dispose of contaminated PPE in a designated hazardous waste container.

    • Wash hands and any exposed skin thoroughly with soap and water.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a swift and informed response is crucial to minimizing harm.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation.[5] Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

A Responsible Conclusion: Waste Disposal

The proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow.

Disposal Decision Workflow

start Waste Generated (this compound & Contaminated Materials) segregate Segregate Waste into a Designated, Labeled Container start->segregate label_container Label Container: 'Hazardous Waste' 'this compound' segregate->label_container store Store in a Secure, Well-Ventilated Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs document Document Waste Generation & Disposal contact_ehs->document end Proper Disposal Complete document->end

Caption: Decision workflow for the proper disposal of this compound.

Disposal Protocol:
  • Chemical Waste: All solid waste and solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.[5][6] Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable PPE, weighing paper, and other materials contaminated with the chemical should be placed in the same designated hazardous waste container.[6]

  • Container Disposal: The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[5][6] This ensures compliance with all federal, state, and local regulations.

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement, secure in the knowledge that they have taken every precaution to protect themselves, their colleagues, and the environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.